2-Cyanobenzamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28289. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-cyanobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STQPCKPKAIRSEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9066170 | |
| Record name | Benzamide, 2-cyano- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17174-98-0 | |
| Record name | 2-Cyanobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17174-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide, 2-cyano- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017174980 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Cyanobenzamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28289 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzamide, 2-cyano- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzamide, 2-cyano- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-cyanobenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.461 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Cyanobenzamide: An In-depth Technical Guide for Drug Development Professionals
This guide offers a comprehensive technical overview of 2-cyanobenzamide, a pivotal molecule in the landscape of modern medicinal chemistry and drug development. It aims to provide researchers, scientists, and drug development professionals with a thorough understanding of its chemical structure, physicochemical properties, synthesis, and critical applications, particularly its role as a precursor to potent therapeutic agents.
Core Molecular Profile: Structure and Properties
This compound, also known as o-cyanobenzamide, is an aromatic organic compound with the chemical formula C₈H₆N₂O.[1][2] Its structure is characterized by a benzene ring substituted with a cyano (-C≡N) group and an amide (-CONH₂) group at the ortho (1,2) positions. This specific arrangement of functional groups dictates its unique chemical reactivity and its utility as a versatile building block in organic synthesis.
Molecular Structure:
-
Systematic Name: this compound[3]
Physicochemical Properties
A solid grasp of the physicochemical properties of this compound is essential for its effective use in a laboratory setting. These properties influence reaction conditions, solvent selection, and purification strategies.
| Property | Value | Source |
| Appearance | White to off-white crystalline solid | [4] |
| Melting Point | 172-173°C | [1] |
| Boiling Point | 341.5°C at 760 mmHg | [1] |
| Solubility | Soluble in ethanol, methanol, and DMSO; sparingly soluble in water | N/A |
| Density | 1.24 g/cm³ | [1] |
Spectroscopic Data
Spectroscopic techniques are indispensable for the structural confirmation and purity assessment of this compound.
-
¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The ¹H NMR spectrum of this compound would show distinct signals for the aromatic protons and the amide protons, with their chemical shifts and coupling patterns confirming the 1,2-substitution of the benzene ring. The ¹³C NMR spectrum would display signals for all eight carbon atoms in the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands for the amide N-H stretching, the amide C=O stretching, and the nitrile C≡N stretching.[5]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of a compound. The mass spectrum of this compound shows a molecular ion peak corresponding to its exact mass, confirming the molecular formula.[3][5]
Synthesis and Reactivity
The synthesis of this compound is most commonly achieved through the controlled partial hydrolysis of phthalonitrile. This method offers a straightforward and efficient route to the desired product.
Experimental Protocol: Synthesis of this compound from Phthalonitrile
This protocol outlines a general procedure for the laboratory-scale synthesis of this compound.
Materials:
-
Phthalonitrile
-
Potassium hydroxide (KOH)
-
tert-Butanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
A solution of phthalonitrile in tert-butanol is prepared in a reaction vessel.
-
An aqueous solution of potassium hydroxide is added dropwise to the phthalonitrile solution. The reaction is typically carried out at an elevated temperature to facilitate the hydrolysis.
-
The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solvent is removed.
-
The residue is dissolved in water and acidified with hydrochloric acid to precipitate the this compound product.
-
The solid product is collected by filtration, washed with water, and dried.
Rationale for Experimental Design:
-
The use of a stoichiometric amount of potassium hydroxide is crucial to ensure the selective hydrolysis of only one of the two nitrile groups of phthalonitrile.
-
tert-Butanol is a suitable solvent as it can dissolve both the starting material and the base, providing a homogeneous reaction medium.
Caption: Synthetic pathway to this compound.
Applications in Drug Discovery and Development
This compound is a highly valuable intermediate in the synthesis of a wide range of biologically active molecules, most notably as a precursor to Poly(ADP-ribose) polymerase (PARP) inhibitors.[6]
Role as a Precursor to PARP Inhibitors
PARP inhibitors are a class of targeted cancer therapies that have shown significant efficacy in the treatment of cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[6][7] The phthalazinone scaffold, a key structural motif in many PARP inhibitors, can be readily synthesized from this compound.
The synthesis of the phthalazinone core involves the cyclocondensation of this compound with hydrazine. This reaction forms the bicyclic phthalazinone ring system, which can then be further elaborated to generate a diverse array of potent PARP inhibitors.
Caption: this compound in PARP inhibitor synthesis.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and serious eye irritation.[3][4]
Recommended Safety Measures:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[4][8]
-
Ventilation: Use only outdoors or in a well-ventilated area.[4][8]
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[4]
-
Storage: Store in a well-ventilated place and keep the container tightly closed.[4]
Conclusion
This compound is a cornerstone molecule in the field of medicinal chemistry, offering a versatile platform for the synthesis of a multitude of therapeutic agents. Its well-defined chemical properties, straightforward synthesis, and critical role as a precursor to PARP inhibitors underscore its importance in the ongoing development of novel cancer therapies. A comprehensive understanding of this compound is therefore essential for any researcher or professional engaged in the drug discovery and development process.
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An In-Depth Technical Guide to 2-Cyanobenzamide (CAS 17174-98-0)
Introduction
2-Cyanobenzamide (CAS No. 17174-98-0) is a bifunctional aromatic organic compound that serves as a pivotal intermediate in the synthesis of a wide array of fine chemicals.[1] Its structure, featuring both a nitrile (-C≡N) and an amide (-CONH₂) group in an ortho-position on a benzene ring, provides a unique platform for constructing complex molecular architectures. This guide offers a comprehensive technical overview of this compound, tailored for researchers, medicinal chemists, and drug development professionals. We will delve into its physicochemical properties, spectroscopic signature, synthesis protocols, chemical reactivity, and safety considerations, providing the field-proven insights necessary for its effective application in a laboratory setting.
Physicochemical and Computed Properties
Accurate characterization begins with a solid understanding of a compound's fundamental properties. This compound is typically a white to light yellow crystalline powder.[2] The following table summarizes its key physicochemical and computed properties, which are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.
| Property | Value | Source(s) |
| CAS Number | 17174-98-0 | [1] |
| Molecular Formula | C₈H₆N₂O | [1][3] |
| Molecular Weight | 146.15 g/mol | [1][3] |
| IUPAC Name | This compound | [1] |
| Melting Point | 172-173 °C | [2] |
| Boiling Point | 265.75 °C (rough estimate) | [2] |
| Density | 1.2312 g/cm³ (rough estimate) | [2] |
| Appearance | White to Light yellow powder to crystal | [2] |
| Solubility | Insoluble in water | [4] |
| XLogP3 | -0.2 | [1] |
| pKa | 15.23 ± 0.50 (Predicted) | [2] |
Spectroscopic Data Analysis for Structural Verification
Unambiguous identification of this compound is crucial for ensuring the integrity of subsequent synthetic steps. Spectroscopic analysis provides a definitive fingerprint of the molecule.
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The presence of both nitrile and primary amide functionalities gives rise to a distinct pattern.[5]
-
N-H Stretch: The primary amide (-NH₂) typically shows two bands in the region of 3400-3250 cm⁻¹.[6]
-
C≡N Stretch: A sharp, medium-intensity peak is expected in the 2260–2210 cm⁻¹ range, which is characteristic of a nitrile group.[6][7]
-
C=O Stretch (Amide I band): A strong absorption peak appears around 1690–1630 cm⁻¹, corresponding to the carbonyl stretch of the amide.[7]
-
N-H Bend (Amide II band): A medium-intensity band is expected around 1650–1580 cm⁻¹ from the N-H bending vibration.[6]
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and gain insight into the compound's fragmentation pattern.
-
Molecular Ion (M⁺): The mass spectrum shows a molecular ion peak at a mass-to-charge ratio (m/z) of 146, corresponding to the molecular weight of this compound.[1]
-
Key Fragmentation: A significant fragment is often observed at m/z 103.[1] This can be rationalized by the loss of the amide functional elements (-CONH₂ fragment, mass 43) or a related rearrangement, a common fragmentation pathway for benzamides.[8][9] Understanding such patterns is essential for identifying the compound in complex reaction mixtures via techniques like GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a publicly available, fully assigned NMR spectrum is not readily found, the expected ¹H and ¹³C NMR signals can be predicted based on the molecular structure. These predictions are invaluable for real-time reaction monitoring and final product confirmation.
-
¹H NMR (Predicted): The spectrum would be dominated by signals in the aromatic region (approx. 7.5-8.0 ppm). Due to the ortho-substitution, the four aromatic protons would appear as a complex multiplet. The two amide protons (-CONH₂) would likely appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration.
-
¹³C NMR (Predicted): The spectrum would show eight distinct signals: six for the aromatic carbons, one for the nitrile carbon (C≡N, approx. 115-120 ppm), and one for the amide carbonyl carbon (C=O, approx. 165-170 ppm).
Synthesis Methodologies: A Focus on Selectivity
The synthesis of this compound presents an interesting chemical challenge: how to selectively functionalize one of two identical groups on a symmetric precursor. A prominent and efficient method is the selective partial hydrolysis of 1,2-dicyanobenzene (phthalonitrile).[10]
The core principle of this synthesis is controlling the reaction conditions to favor the hydrolysis of only one nitrile group into an amide, preventing further hydrolysis to the carboxylic acid or hydrolysis of the second nitrile group. This selectivity is typically achieved by carefully managing pH, temperature, and reaction time.
Experimental Protocol: Selective Hydrolysis of Phthalonitrile
This protocol is a representative procedure based on established methodologies. Researchers should always perform a thorough risk assessment before conducting any new experiment.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and pH probe, suspend phthalonitrile (1.0 eq) in a mixture of water and a suitable co-solvent (e.g., ethanol) to aid solubility.
-
Base Addition: While stirring vigorously, slowly add a solution of an alkali metal hydroxide (e.g., NaOH, 1.0-1.2 eq) or carbonate. The key to selectivity is maintaining the pH in a controlled range, typically between 8 and 12. A higher pH or prolonged reaction time risks over-hydrolysis.
-
Reaction Monitoring: Heat the mixture to a moderate temperature (e.g., 60-80 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to maximize the yield of the desired mono-hydrolyzed product and minimize the formation of byproducts like phthalamide or 2-cyanobenzoic acid.
-
Work-up and Isolation: Once the reaction has reached optimal conversion, cool the mixture to room temperature. Carefully neutralize the solution with a dilute acid (e.g., HCl) to a pH of ~7. This will precipitate the this compound product, which has low water solubility.
-
Purification: Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove residual salts. The product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture to yield high-purity this compound.
Applications in Chemical Synthesis
This compound is a valuable building block precisely because its two functional groups can be addressed in subsequent reactions, either together or sequentially. It is a precursor to a variety of important chemical intermediates used in pharmaceuticals, agrochemicals, and materials science.[11]
Safety and Handling
As with any laboratory chemical, proper handling of this compound is paramount to ensure personnel safety. It is classified as hazardous and requires appropriate precautions.[1][4]
GHS Hazard Classification
| Pictogram(s) | Hazard Class | Hazard Statement(s) |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302: Harmful if swallowed[1] | |
| H312: Harmful in contact with skin[1] | ||
| H332: Harmful if inhaled[1] | ||
| Skin Corrosion/Irritation | H315: Causes skin irritation[1] | |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation[1] | |
| Specific target organ toxicity (single exposure) | H335: May cause respiratory irritation[1] |
Recommended Handling Procedures
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[4][12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[4][13]
-
Handling: Avoid generating dust.[12] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[4]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][14] Recommended storage temperature is often between 2-8°C.[2] Keep away from incompatible materials such as strong acids and oxidizing agents.[4]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[4]
Conclusion
This compound is more than just a chemical with a CAS number; it is a versatile and enabling tool for the modern synthetic chemist. Its value lies in the ortho-positioning of its nitrile and amide groups, which allows for the creation of complex cyclic structures and other functionalized derivatives. A thorough understanding of its properties, spectroscopic fingerprints, and safe handling protocols, as detailed in this guide, is essential for any researcher aiming to leverage its synthetic potential in drug discovery and materials science.
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Introduction: The Strategic Importance of a Bifunctional Reagent
An In-depth Technical Guide to the Physical and Chemical Properties of o-Cyanobenzamide
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
o-Cyanobenzamide (2-cyanobenzamide) is a deceptively simple aromatic molecule that holds a position of strategic importance in modern organic synthesis and medicinal chemistry. Its structure, featuring a benzene ring substituted with ortho-positioned cyano (-C≡N) and carboxamide (-CONH₂) groups, provides two distinct and chemically versatile reactive centers. This bifunctionality makes it an invaluable building block for the construction of complex heterocyclic scaffolds, particularly those prevalent in contemporary pharmacophores. Understanding the nuanced interplay of its physical properties and chemical reactivity is paramount for any researcher aiming to leverage its synthetic potential, from small-scale discovery to process development. This guide synthesizes critical data with field-proven insights to provide a comprehensive technical overview of this pivotal chemical intermediate.
Section 1: Molecular and Core Physical Properties
The physical properties of o-cyanobenzamide are a direct consequence of its molecular structure. The presence of two polar, hydrogen-bonding functional groups in close proximity governs its solid-state behavior and solubility profile. The melting point is notably high for a molecule of its size, reflecting strong intermolecular forces, including hydrogen bonding between the amide groups of adjacent molecules in the crystal lattice.
Table 1: Physical and Molecular Data for o-Cyanobenzamide
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | This compound | [1] |
| Synonyms | o-Cyanobenzamide, Phthalamic nitrile | [1][2] |
| CAS Number | 17174-98-0 | [1] |
| Molecular Formula | C₈H₆N₂O | [1] |
| Molecular Weight | 146.15 g/mol | [1] |
| Appearance | White to off-white crystalline solid |
| Melting Point | 172-174 °C |[2][3] |
Expert Insight: The ortho arrangement of the amide and nitrile groups allows for potential intramolecular interactions that can influence its conformation in solution, impacting reactivity. Its limited solubility in nonpolar solvents but moderate solubility in polar aprotic solvents like DMSO and DMF is a critical consideration for reaction setup.
Section 2: Spectroscopic Characterization Profile
Accurate identification of o-cyanobenzamide is crucial. The following spectroscopic signatures provide a definitive fingerprint for the compound. The data presented are typical values; minor variations can occur based on solvent and instrument conditions.
Table 2: Key Spectroscopic Data for o-Cyanobenzamide
| Technique | Signature | Interpretation |
|---|---|---|
| IR (Infrared) | ~3400 & 3200 cm⁻¹ (two bands) | N-H stretching of primary amide |
| ~2230 cm⁻¹ (strong, sharp) | C≡N (nitrile) stretching[4] | |
| ~1670 cm⁻¹ (strong) | C=O (Amide I band) stretching[5] | |
| ¹H NMR | ~7.5-8.0 ppm (multiplet, 4H) | Aromatic protons (Ar-H) |
| >7.5 ppm (broad singlet, 2H) | Amide protons (-CONH₂) | |
| ¹³C NMR | ~168 ppm | C=O (amide carbonyl carbon)[6] |
| ~125-140 ppm | Aromatic carbons | |
| ~117 ppm | C≡N (nitrile carbon)[6] | |
| ~110 ppm | Quaternary aromatic carbon attached to CN | |
| Mass Spec (EI) | m/z = 146 | Molecular Ion [M]⁺ |
| m/z = 129 | [M-NH₃]⁺ fragment |
| | m/z = 102 | [M-CONH₂]⁺ fragment |
Causality Behind the Data: In the ¹H NMR spectrum, the aromatic protons are deshielded into the 7.5-8.0 ppm region due to the electron-withdrawing effects of both the cyano and amide substituents. The amide protons often appear as a broad signal due to quadrupole broadening and exchange, and their chemical shift is highly dependent on solvent and concentration. In the IR spectrum, the sharp, strong peak for the nitrile stretch around 2230 cm⁻¹ is a highly diagnostic feature of this functional group.[4]
Section 3: Chemical Properties and Synthetic Reactivity
The synthetic utility of o-cyanobenzamide stems from the distinct reactivity of its two functional groups. The carbonyl carbon of the amide and the carbon of the nitrile are both electrophilic sites, albeit with different reactivities, making sequential and selective transformations possible.
Hydrolysis: Stepwise Conversion to Phthalic Acid Derivatives
Under aqueous acidic or basic conditions, both the amide and nitrile groups can be hydrolyzed. The reaction typically proceeds stepwise, allowing for the isolation of intermediates. Mild conditions may favor the hydrolysis of the nitrile to an amide, which in this case would lead to phthalamide. More commonly, hydrolysis leads to a carboxylic acid. The relative rates of amide vs. nitrile hydrolysis can be controlled by reaction conditions.[7]
Caption: Stepwise hydrolysis of o-cyanobenzamide.
Reduction: Accessing Aminomethyl Scaffolds
Strong reducing agents, most notably Lithium Aluminum Hydride (LiAlH₄), can reduce both functional groups. Critically, LiAlH₄ reduces amides completely to amines by removing the carbonyl oxygen, a distinct outcome compared to the reduction of esters or ketones which yield alcohols.[8] The nitrile group is concurrently reduced to a primary amine. This transformation provides a direct route to 2-(aminomethyl)benzylamine, a useful diamine ligand and building block.
Caption: Reduction of o-cyanobenzamide with LiAlH₄.
Cyclization Reactions: Gateway to Heterocyclic Cores
Perhaps the most significant application of o-cyanobenzamide derivatives is in the synthesis of nitrogen-containing heterocycles. The ortho positioning of the two groups is ideal for intramolecular cyclization reactions to form five-membered rings. For example, derivatives of o-cyanobenzamide can be key precursors to substituted isoindolinones, a privileged scaffold in medicinal chemistry.[9][10] These reactions are often mediated by transition metals which facilitate C-H activation or other bond-forming steps.
Caption: General pathway to isoindolinone scaffolds.
Section 4: Recommended Synthesis Protocol
A reliable laboratory-scale synthesis of o-cyanobenzamide involves the controlled partial hydrolysis of the more readily available o-phthalonitrile. The key to this procedure is using reaction conditions (e.g., basic hydrogen peroxide) that favor the hydrolysis of only one of the two nitrile groups.
Experimental Protocol: Synthesis from o-Phthalonitrile
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 12.8 g (0.1 mol) of o-phthalonitrile in 100 mL of dimethyl sulfoxide (DMSO).
-
Reagent Addition: While stirring at room temperature, add 1.0 g of powdered potassium carbonate (K₂CO₃). Subsequently, add 11.3 mL of 30% hydrogen peroxide (H₂O₂) dropwise over 20 minutes. Causality: The base activates the peroxide, forming the hydroperoxide anion, which is the active nucleophile for the hydrolysis of the nitrile.
-
Reaction Execution: Stir the mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), eluting with 1:1 ethyl acetate/hexane. The product should have a lower Rf than the starting material.
-
Workup and Isolation: Once the reaction is complete, pour the reaction mixture into 400 mL of cold water with stirring. A white precipitate will form.
-
Purification: Collect the solid by vacuum filtration and wash the filter cake thoroughly with water (3 x 50 mL) to remove residual DMSO and salts.
-
Drying: Dry the white solid in a vacuum oven at 60 °C to a constant weight. The product, o-cyanobenzamide, is typically obtained in high purity (>95%) and good yield.
Caption: Experimental workflow for o-cyanobenzamide synthesis.
Section 5: Applications in Drug Development
The true value of o-cyanobenzamide is realized in its application as a strategic precursor in multi-step syntheses. Its derivatives are instrumental in building the core structures of several modern therapeutics.
Case Study: Precursor to the Phthalazinone Core of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors are a major class of targeted cancer therapies. A prominent example is Olaparib , used to treat certain types of ovarian, breast, and prostate cancers.[11] The central scaffold of Olaparib is a phthalazinone ring system. This heterocycle is commonly synthesized from 2-carboxybenzaldehyde or related derivatives, which themselves can be accessed from precursors like o-cyanobenzamide through hydrolysis and further functionalization. The benzamide moiety provides a handle that is ultimately transformed into the lactam portion of the phthalazinone core.
Caption: Logical flow from precursor to API.
Section 6: Safety and Handling
As with any active chemical reagent, proper handling of o-cyanobenzamide is essential. It is classified as hazardous and requires appropriate engineering controls and personal protective equipment (PPE).
-
Hazard Summary: o-Cyanobenzamide is harmful if swallowed or in contact with skin and causes serious eye irritation.[1][3] It may also cause respiratory irritation.[3]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.
Conclusion
o-Cyanobenzamide is more than a simple organic compound; it is a versatile and powerful tool for chemical innovation. Its value lies in the predictable yet distinct reactivity of its ortho-disposed nitrile and amide functionalities. From the construction of foundational heterocyclic cores like isoindolinones to its role in the synthesis of life-saving therapeutics such as Olaparib, a thorough understanding of its properties is a prerequisite for success. This guide provides the foundational knowledge necessary for researchers to confidently and effectively incorporate this strategic building block into their synthetic programs.
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An In-depth Technical Guide to 2-Cyanobenzamide: Molecular Weight, Formula, and Structural Significance
This guide provides a detailed examination of the fundamental physicochemical properties of 2-Cyanobenzamide, a key intermediate in organic synthesis and a scaffold of interest in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data presentation to explore the causality behind these properties and their practical implications in a laboratory setting.
Core Molecular Attributes of this compound
This compound, also known as o-cyanobenzamide, is an aromatic organic compound belonging to the benzamide family. Its structure is characterized by a benzene ring substituted with an amide group and a nitrile (cyano) group at adjacent (ortho) positions. This specific arrangement of functional groups dictates its chemical reactivity and physical properties, making a precise understanding of its molecular formula and weight paramount for any scientific application.
The molecular formula for this compound is C₈H₆N₂O .[1][2][3] This formula indicates that a single molecule of the compound is composed of:
-
Eight Carbon (C) atoms
-
Six Hydrogen (H) atoms
-
Two Nitrogen (N) atoms
-
One Oxygen (O) atom
From this formula, the molecular weight is calculated. The molecular weight represents the mass of one mole of the substance. Using the standard atomic weights of the constituent elements, the molecular weight of this compound is determined to be 146.15 g/mol .[1][4] This value is a cornerstone for all quantitative work, from calculating reaction stoichiometry to preparing solutions of specific molarity.
Table 1: Physicochemical and Identification Data for this compound
For ease of reference, the core properties and identifiers for this compound are summarized below. These data are essential for material sourcing, safety assessment, and experimental design.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₈H₆N₂O | [1][2][5] |
| Molecular Weight | 146.15 g/mol | [1][2][4][6] |
| Exact Mass | 146.048012819 Da | [1][5] |
| CAS Number | 17174-98-0 | [1][7][5][8] |
| Appearance | White to light yellow powder/crystal | [8] |
| Melting Point | 172-173 °C | [5][8] |
| Synonyms | o-Cyanobenzamide, Benzamide, 2-cyano- | [1][5][8] |
Structural Elucidation and Visualization
The chemical behavior of this compound is a direct consequence of its molecular architecture. The name "this compound" describes a benzene ring where the primary functional group, the amide (-CONH₂), is designated at position 1. The cyano group (-C≡N) is located at the adjacent carbon, position 2. This ortho configuration creates steric and electronic interactions between the two functional groups, influencing the molecule's reactivity and potential as a precursor in synthesizing more complex molecules, such as heterocycles.[9]
Caption: Molecular structure of this compound (C₈H₆N₂O).
The Imperative of Purity and Identity Verification
In research and development, particularly in pharmaceutical applications, verifying the identity and purity of a starting material is a non-negotiable step. The molecular weight of 146.15 g/mol serves as a primary checkpoint in this validation process. Any deviation from this value in analytical tests signals the presence of impurities, solvents, or a misidentified compound.
Experimental Workflow: A Self-Validating Protocol
A robust workflow for confirming the identity of a supplied sample of this compound integrates multiple analytical techniques. This approach ensures that the material meets the stringent requirements for downstream applications.
-
Mass Spectrometry (MS): This is the most direct method for verifying molecular weight. Using a technique like Electrospray Ionization (ESI), the analysis should reveal a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 147.15, confirming the mass of the parent molecule is 146.15 Da.[1][6]
-
Infrared (IR) Spectroscopy: This technique confirms the presence of the key functional groups. The spectrum of this compound will exhibit characteristic absorption bands for the nitrile C≡N stretch (typically ~2220-2260 cm⁻¹), the amide C=O stretch (~1650-1680 cm⁻¹), and N-H stretches (~3100-3500 cm⁻¹).[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, confirming the ortho substitution pattern on the aromatic ring and the overall structure.
-
Melting Point Analysis: A sharp melting point within the established range of 172-173 °C is a strong indicator of high purity.[5][8] A broad or depressed melting range suggests the presence of impurities.
This multi-faceted approach creates a self-validating system where each result corroborates the others, providing a high degree of confidence in the material's identity and purity before its use in critical experiments.
Caption: Standard workflow for identity and purity verification.
Conclusion
The molecular formula (C₈H₆N₂O) and molecular weight (146.15 g/mol ) of this compound are fundamental constants that underpin its use in scientific research and development. These values are not merely encyclopedic data; they are critical parameters for ensuring experimental accuracy, reproducibility, and safety. For professionals in drug discovery and organic synthesis, a thorough understanding and rigorous verification of these core properties are the first steps in leveraging the synthetic potential of this valuable chemical building block.
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An In-Depth Technical Guide to 2-Cyanobenzamide: Synthesis, Characterization, and Applications in Modern Organic Chemistry
This guide provides a comprehensive technical overview of 2-cyanobenzamide, a versatile bifunctional aromatic compound. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis, properties, and applications of this important chemical intermediate. This document moves beyond a simple recitation of facts to offer insights into the causality behind experimental choices and to provide a framework for its effective utilization in a laboratory setting.
Introduction: The Strategic Importance of this compound
This compound, systematically named according to IUPAC nomenclature as This compound , is a crystalline solid of significant interest in organic synthesis.[1][2] Its structure, featuring a carboxamide and a nitrile group in an ortho relationship on a benzene ring, imparts a unique reactivity profile that makes it a valuable precursor for a variety of heterocyclic compounds, particularly those with applications in medicinal chemistry. The strategic placement of these two functional groups allows for elegant and efficient cascade reactions, leading to complex molecular architectures from a relatively simple starting material. This guide will explore the fundamental properties, synthesis, characterization, and key applications of this compound, providing a robust resource for its practical application.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in research and development.
Physical and Chemical Properties
This compound is a white to light yellow crystalline powder.[3] Key physicochemical data are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 17174-98-0 | [1][4] |
| Molecular Formula | C₈H₆N₂O | [1][4] |
| Molecular Weight | 146.15 g/mol | [1][4] |
| Melting Point | 172-173 °C | [3] |
| Appearance | White to light yellow powder/crystal | [3] |
| Solubility | Data not widely available, but expected to be soluble in polar organic solvents. | |
| InChIKey | STQPCKPKAIRSEL-UHFFFAOYSA-N | [1] |
| SMILES | C1=CC=C(C(=C1)C#N)C(=O)N | [1] |
Spectroscopic Characterization
Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound.
Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. A strong absorption is expected in the range of 2220-2240 cm⁻¹ due to the C≡N stretching of the nitrile group. The amide group will show N-H stretching vibrations typically in the region of 3100-3500 cm⁻¹ and a strong C=O stretching absorption (Amide I band) around 1650-1680 cm⁻¹.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aromatic region of the ¹H NMR spectrum will display complex multiplets corresponding to the four protons on the benzene ring, typically in the range of 7.5-8.0 ppm. The two amide protons (-CONH₂) will appear as a broad singlet, the chemical shift of which can be solvent and concentration-dependent, but is generally found downfield.
-
¹³C NMR: The ¹³C NMR spectrum will show eight distinct signals. The carbonyl carbon of the amide will be observed in the range of 165-170 ppm. The nitrile carbon will appear around 115-120 ppm. The six aromatic carbons will have signals in the 120-140 ppm region, with the carbon attached to the cyano group (C-CN) and the carbon attached to the amide group (C-CONH₂) being quaternary and often showing lower intensity.
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z = 146, corresponding to the molecular weight of this compound.[5]
Synthesis of this compound: Methodologies and Mechanistic Insights
The synthesis of this compound can be achieved through several routes, most notably via the selective partial hydrolysis of phthalonitrile. The choice of synthetic strategy often depends on the desired scale, purity requirements, and available starting materials.
Synthesis via Selective Hydrolysis of Phthalonitrile
The most common and direct route to this compound is the selective partial hydrolysis of one of the two nitrile groups of phthalonitrile (benzene-1,2-dicarbonitrile).[6] This transformation is challenging due to the potential for over-hydrolysis to form 2-carbamoylbenzoic acid or phthalic acid.[7]
Reaction Scheme:
Caption: Selective hydrolysis of phthalonitrile to this compound.
Experimental Protocol: Base-Catalyzed Hydrolysis with Hydrogen Peroxide
This method provides a relatively mild and selective means of converting phthalonitrile to this compound.
Materials:
-
Phthalonitrile
-
Hydrogen peroxide (30% aqueous solution)
-
Sodium hydroxide or another suitable base
-
A suitable solvent (e.g., ethanol, acetone)
-
Water
Procedure:
-
Dissolve phthalonitrile in the chosen organic solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add the base to the solution and stir to ensure homogeneity.
-
Slowly add the hydrogen peroxide solution dropwise to the reaction mixture. The reaction is often exothermic, so cooling may be necessary to maintain a controlled temperature.
-
After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a suitable reducing agent (e.g., sodium sulfite solution) to decompose any remaining hydrogen peroxide.
-
Acidify the mixture with a dilute acid (e.g., HCl) to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
Causality of Experimental Choices:
-
Hydrogen Peroxide and Base: The combination of hydrogen peroxide and a base generates the hydroperoxide anion (HOO⁻), which is a potent nucleophile that selectively attacks one of the nitrile groups. This method is often preferred over strong acid or base hydrolysis, which can lead to the formation of byproducts.
-
Temperature Control: Careful temperature control is crucial to prevent the exothermic reaction from running away and to minimize the over-hydrolysis of the desired product.
Chemical Reactivity and Synthetic Applications
The bifunctional nature of this compound makes it a valuable building block for the synthesis of various heterocyclic systems, particularly isoindolinones.
Hydrolysis to 2-Carbamoylbenzoic Acid
Under more forcing acidic or basic conditions, this compound can be fully hydrolyzed to 2-carbamoylbenzoic acid. This reaction proceeds via the hydrolysis of the nitrile group to a carboxylic acid.
Precursor to Isoindolinones
A significant application of this compound and its derivatives is in the synthesis of isoindolinones, a class of compounds with a wide range of biological activities.[8] These reactions often proceed via cascade or domino sequences, where the ortho-disposed functional groups react in a concerted manner.
Reaction Workflow:
Caption: General workflow for the synthesis of isoindolinones from this compound derivatives.
Role in Drug Development
The isoindolinone scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs. While this compound itself may not be a direct precursor in all large-scale manufacturing processes, its structural motif is central to the synthesis of important pharmaceuticals. For instance, the core structure of Lenalidomide, a drug used to treat multiple myeloma, contains a substituted isoindolinone.[1][9][10][11] Synthetic strategies towards these molecules often involve precursors that are structurally analogous to this compound, highlighting its importance as a model compound and a versatile building block in drug discovery.
Safety and Handling
This compound is considered hazardous and should be handled with appropriate safety precautions.[1]
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[1] Causes skin and serious eye irritation.[1]
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid breathing dust.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a compound of significant synthetic utility, primarily owing to its unique arrangement of ortho-disposed nitrile and amide functionalities. Its role as a precursor to complex heterocyclic structures, particularly isoindolinones, underscores its importance in medicinal chemistry and drug discovery. A thorough understanding of its synthesis, characterization, and reactivity, as detailed in this guide, is essential for its effective and safe application in the laboratory.
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An In-depth Technical Guide to the Synthesis of 2-Cyanobenzamide: From Industrial Precursors to Laboratory-Scale Methodologies
Foreword: The Strategic Importance of 2-Cyanobenzamide
This compound stands as a pivotal intermediate in the landscape of pharmaceutical and agrochemical research and development. Its unique bifunctional nature, possessing both a nitrile and an amide group ortho to each other on a benzene ring, renders it a versatile scaffold for the construction of a multitude of complex heterocyclic systems. This guide is crafted for researchers, scientists, and drug development professionals, providing a comprehensive technical overview of the primary synthetic routes to this compound. We will delve into the core starting materials, from their industrial origins to their laboratory-scale transformations, with a focus on the underlying chemical principles that govern these synthetic strategies. Our narrative is grounded in field-proven insights, emphasizing not just the "how" but the critical "why" behind experimental choices, ensuring that the protocols described are robust and reproducible.
I. The Genesis of the Precursors: Industrial-Scale Synthesis
The journey to this compound in a broader industrial context begins with fundamental petrochemical feedstocks. The most common and economically viable precursor is phthalonitrile , which itself is primarily derived from o-xylene.
Ammoxidation of o-Xylene to Phthalonitrile
The industrial synthesis of phthalonitrile is predominantly achieved through the vapor-phase catalytic ammoxidation of o-xylene. This process combines oxidation and ammonolysis in a single, continuous operation.
The overall transformation can be represented as: C₆H₄(CH₃)₂ + 2 O₂ + 2 NH₃ → C₆H₄(CN)₂ + 6 H₂O
Causality Behind Experimental Choices:
-
Catalyst: The choice of catalyst is paramount for achieving high selectivity and yield. Vanadium-based catalysts, often promoted with other metal oxides such as chromium, molybdenum, or antimony, are widely employed.[1][2][3] These catalysts are effective in activating the methyl groups of o-xylene and facilitating the multi-step conversion to nitrile groups. The specific composition of the catalyst influences the reaction temperature and the formation of byproducts.[2]
-
Reaction Temperature: The ammoxidation of o-xylene is a highly exothermic process and is typically carried out at temperatures ranging from 400 to 500°C.[1] Maintaining a precise temperature profile within the reactor is crucial to prevent over-oxidation to carbon oxides and the formation of undesired byproducts like phthalimide.
-
Reactant Ratios: The molar ratio of ammonia and air (as the oxygen source) to o-xylene is a critical parameter. A significant excess of ammonia is used to favor the formation of the dinitrile over the imide and to suppress the formation of carbon oxides.
The logical workflow for the industrial production of phthalonitrile is depicted below:
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The Elusive Solution: An In-depth Technical Guide to the Solubility of 2-Cyanobenzamide
For researchers, medicinal chemists, and formulation scientists, understanding the solubility of a compound is a cornerstone of successful drug development and chemical synthesis. It is a critical physicochemical parameter that dictates a molecule's behavior from the reaction flask to its ultimate biological fate. This guide provides a comprehensive technical overview of the solubility of 2-cyanobenzamide, a key intermediate in the synthesis of various pharmaceuticals and functional materials.
While a comprehensive search of publicly available scientific literature reveals a notable scarcity of specific quantitative solubility data for this compound, this guide will equip you with the foundational knowledge, theoretical framework, and practical experimental protocols to determine its solubility in your own laboratory setting. By leveraging data from a structurally similar compound, benzamide, we will explore predictive approaches and underscore the imperative of empirical validation.
Understanding the Molecule: Physicochemical Properties of this compound
Before delving into its solubility, it is essential to understand the inherent chemical and physical properties of this compound. These characteristics provide the basis for predicting its behavior in different solvent systems.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂O | [1] |
| Molecular Weight | 146.15 g/mol | [2] |
| Melting Point | 172-173 °C | [3] |
| Predicted pKa | 15.23 ± 0.50 | [3] |
| Predicted XLogP3 | -0.2 | [3] |
| Appearance | White to light yellow crystalline powder | [4] |
The structure of this compound, featuring a polar amide group and a moderately polar cyano group attached to a nonpolar benzene ring, suggests a nuanced solubility profile. The amide group is capable of both hydrogen bond donation and acceptance, while the cyano group acts as a hydrogen bond acceptor. These features imply potential solubility in polar solvents. However, the aromatic ring contributes to its hydrophobic character.
The Theoretical Underpinnings of Solubility
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[5] This adage suggests that substances with similar polarities are more likely to be soluble in one another. Polar solvents, such as water, methanol, and ethanol, are adept at dissolving polar solutes through dipole-dipole interactions and hydrogen bonding. Conversely, nonpolar solvents like hexane and toluene are better suited for dissolving nonpolar solutes via van der Waals forces.
For this compound, the presence of both polar (amide and cyano) and nonpolar (benzene ring) moieties indicates that its solubility will be highly dependent on the specific solvent. The interplay of these groups will determine its affinity for a given solvent system.
A Predictive Approach: Leveraging Benzamide as a Structural Analog
Given the absence of explicit quantitative solubility data for this compound, examining the solubility of its parent compound, benzamide, can offer valuable insights. It is crucial to recognize that the addition of the ortho-cyano group in this compound will alter its solubility profile due to changes in polarity, crystal lattice energy, and intermolecular interactions. Nevertheless, the data for benzamide provides a useful illustrative baseline.
A study on the solubility of benzamide in various organic solvents demonstrated a clear trend related to solvent polarity and hydrogen bonding capacity.[6][7] The solubility was highest in polar protic solvents like methanol and ethanol, and also high in a polar aprotic solvent like acetone.[6][7] It was significantly lower in less polar solvents and lowest in water.[6][7]
Table 2: Experimentally Determined Solubility of Benzamide in Various Solvents at Different Temperatures [6][7]
| Solvent | Temperature (K) | Molar Fraction (x10³) | Solubility ( g/100g solvent) |
| Methanol | 283.15 | 133.4 | 26.3 |
| 298.15 | 205.2 | 43.1 | |
| 323.15 | 326.8 | 75.1 | |
| Ethanol | 283.15 | 68.9 | 18.1 |
| 298.15 | 113.8 | 31.4 | |
| 323.15 | 193.2 | 57.5 | |
| Acetone | 283.15 | 100.2 | 20.9 |
| 298.15 | 161.5 | 35.5 | |
| 323.15 | 263.1 | 62.4 | |
| Acetonitrile | 283.15 | 11.8 | 3.5 |
| 298.15 | 19.3 | 5.8 | |
| 323.15 | 32.4 | 10.0 | |
| Ethyl Acetate | 283.15 | 15.6 | 2.1 |
| 298.15 | 26.8 | 3.7 | |
| 323.15 | 47.9 | 6.8 | |
| Water | 283.15 | 1.8 | 1.2 |
| 298.15 | 2.4 | 1.6 | |
| 323.15 | 4.1 | 2.7 |
Disclaimer: This data is for benzamide and serves as an illustrative example. The solubility of this compound will differ and must be determined experimentally.
Based on this data, one can hypothesize that this compound will also exhibit higher solubility in polar organic solvents like alcohols and acetone. The cyano group, being more polar than a hydrogen atom, might slightly increase the overall polarity of the molecule, potentially leading to different solubility values compared to benzamide. A safety data sheet for this compound qualitatively describes it as having low water solubility and being insoluble in water, which aligns with the trend observed for benzamide.[8]
The Gold Standard: Experimental Determination of Thermodynamic Solubility
To obtain accurate and reliable solubility data for this compound, experimental determination is non-negotiable. The shake-flask method is widely regarded as the "gold standard" for measuring thermodynamic equilibrium solubility.[9] The following protocol outlines the key steps for its successful implementation.
Principle
The shake-flask method involves agitating an excess of the solid compound in a chosen solvent at a constant temperature until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the supernatant is then quantified to determine the solubility.
Materials and Equipment
-
This compound (solid)
-
Selected solvents of high purity
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Step-by-Step Protocol
-
Preparation of the Slurry:
-
Accurately weigh an excess amount of this compound and add it to a vial containing a known volume or mass of the solvent. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment.
-
-
Equilibration:
-
Seal the vials tightly and place them in a constant temperature shaker or incubator.
-
Agitate the samples for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. The required time can vary and should be determined by taking measurements at different time points until the concentration in the supernatant remains constant.
-
-
Phase Separation:
-
After equilibration, carefully remove the vials from the shaker.
-
Allow the undissolved solid to settle.
-
Separate the saturated supernatant from the solid phase. This can be achieved by:
-
Centrifugation: Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Filtration: Withdraw the supernatant using a syringe and pass it through a chemically compatible filter (e.g., PTFE, 0.22 µm) to remove any solid particles. It is crucial to perform this step quickly to avoid temperature fluctuations that could alter the solubility.
-
-
-
Quantification:
-
Accurately dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations to accurately quantify the solubility.
-
-
Calculation:
-
Calculate the solubility of this compound in the chosen solvent, typically expressed in units such as mg/mL, g/L, or mol/L.
-
Visualizing the Workflow
A clear and logical workflow is essential for reproducible experimental results. The following diagram, generated using Graphviz, illustrates the key stages of the shake-flask solubility determination method.
Caption: Workflow for determining the thermodynamic solubility of this compound using the shake-flask method.
Conclusion: The Path Forward
The solubility of this compound is a critical parameter for its application in research and development. While direct quantitative data is currently limited in the public domain, a predictive understanding can be gleaned from its physicochemical properties and by comparison with its structural analog, benzamide. However, such predictions must be treated with caution and serve primarily as a guide for experimental design.
This technical guide provides the necessary theoretical foundation and a robust, step-by-step experimental protocol for the accurate determination of the thermodynamic solubility of this compound in any solvent of interest. By adhering to the principles of scientific integrity and rigorous experimental practice outlined herein, researchers can confidently generate the reliable solubility data required to advance their scientific endeavors.
References
- Solubility of Things. (n.d.). Benzamide.
- ResearchGate. (2025, August 10). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K.
- Spiral. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K.
- PubChem. (n.d.). This compound.
- LookChem. (n.d.). This compound.
Sources
- 1. This compound | C8H6N2O | CID 72883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. lookchem.com [lookchem.com]
- 4. 17174-98-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K [spiral.imperial.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Spectroscopic Characterization of 2-Cyanobenzamide
This guide provides an in-depth analysis of the spectroscopic data for 2-Cyanobenzamide (CAS No. 17174-98-0), a key chemical intermediate in the synthesis of various pharmaceuticals and fine chemicals. A thorough understanding of its spectral properties is paramount for identity confirmation, purity assessment, and quality control in research and development settings. This document is intended for researchers, scientists, and drug development professionals, offering both field-proven insights and a practical framework for analysis.
Introduction to this compound and Spectroscopic Analysis
This compound, with the molecular formula C₈H₆N₂O, is a bifunctional aromatic compound containing both a nitrile (-C≡N) and an amide (-CONH₂) group at ortho positions on a benzene ring. This unique substitution pattern dictates its chemical reactivity and its distinct spectral signature. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating and confirming its molecular structure.
The following sections will delve into the specific spectroscopic data for this compound, interpreting the spectral features in the context of its molecular architecture. The protocols described herein are designed to be self-validating, ensuring reliable and reproducible results.
Molecular Structure and Atom Labeling
A clear understanding of the molecular structure is essential for interpreting spectroscopic data. The diagram below illustrates the structure of this compound with standardized atom numbering for correlation with NMR and other spectral data.
Caption: Proposed fragmentation pathway for this compound in EI-MS.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation : Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or dichloromethane).
-
GC Conditions :
-
Injector : Split/splitless injector at 250°C.
-
Column : A non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is typically used.
-
Oven Program : Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas : Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions :
-
Ion Source : Electron Ionization (EI) at 70 eV.
-
Mass Analyzer : Quadrupole.
-
Scan Range : m/z 40-400.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Data Summary
The IR spectrum of this compound shows characteristic absorption bands for the amide and nitrile functional groups, as well as the aromatic ring. [1][2]
| Vibrational Mode | Observed Frequency (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Amide) | 3400 - 3200 | Strong, Broad |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
| C≡N Stretch (Nitrile) | ~2230 | Strong, Sharp |
| C=O Stretch (Amide I) | ~1680 | Strong, Sharp |
| N-H Bend (Amide II) | ~1600 | Medium |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium-Weak |
| C-H Bend (Aromatic, out-of-plane) | 900 - 675 | Strong |
Interpretation of IR Spectrum
-
N-H Stretching : The broad band in the 3400-3200 cm⁻¹ region is characteristic of the symmetric and asymmetric stretching vibrations of the primary amide (-NH₂) group. The broadening is due to hydrogen bonding.
-
C≡N Stretching : A strong, sharp absorption around 2230 cm⁻¹ is a definitive indicator of the nitrile functional group. The conjugation with the aromatic ring slightly lowers this frequency from that of a simple alkyl nitrile.
-
C=O Stretching (Amide I) : The intense, sharp peak around 1680 cm⁻¹ is the Amide I band, primarily due to the C=O stretching vibration.
-
N-H Bending (Amide II) : The band around 1600 cm⁻¹ is the Amide II band, arising from the N-H bending vibration.
-
Aromatic Region : The peaks between 1600-1450 cm⁻¹ are due to C=C stretching vibrations within the benzene ring. The strong absorptions in the 900-675 cm⁻¹ region are due to out-of-plane C-H bending, and their pattern can give clues about the substitution pattern of the aromatic ring.
Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR
-
Instrument Preparation : Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Scan : Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of the atmosphere (e.g., CO₂ and water vapor).
-
Sample Application : Place a small amount of the solid this compound powder onto the ATR crystal.
-
Pressure Application : Use the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition : Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
Data Processing : The final spectrum is presented in terms of absorbance or transmittance after automatic background subtraction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum
The aromatic region of the ¹H NMR spectrum is expected to show four distinct signals corresponding to the four protons on the benzene ring. The two amide protons may appear as a broad singlet.
| Proton (See Diagram) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H6 | 7.8 - 8.0 | Doublet of doublets (dd) | J ≈ 8.0, 1.5 | Deshielded by the adjacent electron-withdrawing amide and cyano groups. |
| H3 | 7.7 - 7.9 | Doublet of doublets (dd) | J ≈ 8.0, 1.5 | Deshielded by the adjacent electron-withdrawing cyano group. |
| H4, H5 | 7.5 - 7.7 | Multiplet (m) | - | More shielded compared to H3 and H6. Expected to be complex due to overlapping signals. |
| -NH₂ | 5.5 - 7.5 | Broad singlet (br s) | - | Chemical shift is variable and depends on concentration and solvent. Broad due to quadrupole broadening and chemical exchange. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals for the eight carbon atoms, as they are all in chemically non-equivalent environments.
| Carbon (See Diagram) | Predicted Chemical Shift (δ, ppm) | Rationale |
| C7 (C=O) | 165 - 170 | Typical chemical shift for an amide carbonyl carbon. |
| C1 | 135 - 140 | Aromatic carbon attached to the amide group. |
| C2 | 133 - 138 | Aromatic carbon attached to the cyano group. |
| C6, C3 | 130 - 134 | Aromatic CH carbons ortho and para to the electron-withdrawing groups. |
| C4, C5 | 125 - 130 | Aromatic CH carbons meta to the electron-withdrawing groups. |
| C8 (-C≡N) | 115 - 120 | Typical chemical shift for a nitrile carbon. |
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for amides as it slows the exchange of the N-H protons, leading to sharper signals.
-
Instrument Setup :
-
Spectrometer : A 400 MHz or higher field spectrometer is recommended for better signal dispersion.
-
Tuning and Matching : Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shimming : Shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks.
-
-
¹H NMR Acquisition :
-
Pulse Program : Standard single-pulse experiment.
-
Acquisition Parameters : 90° pulse angle, 2-5 second relaxation delay, 16-32 scans.
-
-
¹³C NMR Acquisition :
-
Pulse Program : Standard proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Acquisition Parameters : 30° pulse angle, 2-second relaxation delay, 1024 or more scans are typically required due to the low natural abundance of ¹³C.
-
-
Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Safety and Handling
As a responsible scientist, it is imperative to handle all chemicals with care. This compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and serious eye irritation. [1]
-
Personal Protective Equipment (PPE) : Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling : Use in a well-ventilated area or a chemical fume hood. Avoid generating dust.
-
Storage : Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong acids and oxidizing agents.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive fingerprint for the structural confirmation of this compound. The mass spectrum confirms the molecular weight and offers insights into its fragmentation. The infrared spectrum clearly identifies the key functional groups—amide and nitrile—and the aromatic nature of the compound. While experimental NMR data is not widely available, the predicted spectra, based on sound chemical principles, offer a reliable guide for what to expect during analysis. By following the detailed protocols and understanding the interpretation of the data, researchers can confidently characterize this compound in their applications.
References
- SpectraBase. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72883, this compound.
Sources
An In-depth Technical Guide to the Crystal Structure of 2-Cyanobenzamide
Abstract
2-Cyanobenzamide (C₈H₆N₂O) is a molecule of significant interest in medicinal chemistry and materials science, often serving as a key structural motif in the design of therapeutic agents, including PARP inhibitors. Its deceptively simple structure, featuring both hydrogen bond donor (amide) and acceptor (amide carbonyl, nitrile) groups, gives rise to a rich and robust supramolecular assembly. This guide provides a comprehensive analysis of the single-crystal structure of this compound, detailing the experimental workflow for its characterization, from synthesis and crystallization to advanced structural analysis. We delve into the specifics of its molecular geometry, the defining intermolecular interactions that govern its crystal packing, and the insights gained from computational tools like Hirshfeld surface analysis. This document is intended for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of the solid-state properties of this important molecular scaffold.
Introduction and Significance
In the field of drug discovery, understanding the three-dimensional structure of small molecules is paramount. It dictates how a molecule interacts with its biological target, influences its physicochemical properties like solubility and stability, and governs its solid-state behavior. This compound is a classic example of a "privileged scaffold" – a molecular framework that is recurrent in biologically active compounds. The ortho-disposition of the amide and cyano groups creates a specific conformational and electronic profile that is crucial for its function.
A thorough analysis of its crystal structure provides not just a static picture, but a detailed map of its intermolecular interaction preferences. This knowledge is invaluable for:
-
Rational Drug Design: Understanding the established hydrogen bonding patterns allows for the design of derivatives that can mimic these interactions with a target receptor.
-
Polymorph Screening: The stability of different crystalline forms is dictated by the efficiency of crystal packing. Identifying the most stable interactions is key to controlling polymorphism, a critical aspect of active pharmaceutical ingredient (API) development.
-
Crystal Engineering: The predictable formation of supramolecular synthons, like the amide-amide dimer, makes this compound a useful building block for constructing more complex, ordered solid-state architectures.
This guide will walk through the complete process of elucidating and interpreting the crystal structure of this compound, providing both the theoretical basis and practical protocols.
Synthesis and Single Crystal Growth
The foundation of any crystal structure analysis is the availability of high-quality single crystals. This begins with the synthesis of the pure compound followed by a meticulous crystallization process.
Synthesis of this compound
A common and reliable method for synthesizing this compound involves the controlled hydrolysis of 2-cyanobenzonitrile or the amidation of 2-cyanobenzoic acid. One established laboratory-scale synthesis proceeds from 2-nitrobenzonitrile, where the reaction involves a concerted pathway for the formation of 2-aminobenzamide, which can then be further processed.[1] For the purpose of this guide, we will assume the availability of high-purity commercial this compound.
Protocol: Single Crystal Growth by Slow Evaporation
The goal of crystallization is to allow molecules to self-assemble slowly into a highly ordered, single-crystal lattice. Rapid precipitation traps defects and results in polycrystalline powder, which is unsuitable for single-crystal X-ray diffraction (SC-XRD). The slow evaporation technique is a robust method for achieving this.
Rationale: The gradual removal of the solvent slowly increases the concentration of the solute past its saturation point. This gentle approach provides sufficient time for molecules to adopt the most thermodynamically stable packing arrangement, leading to the growth of well-defined, defect-free crystals. The choice of solvent is critical; it must be one in which the compound has moderate solubility.
Step-by-Step Methodology:
-
Solvent Selection: Based on solubility tests, ethanol is an excellent solvent for this compound.
-
Solution Preparation: Dissolve approximately 20-30 mg of pure this compound in 5-10 mL of ethanol in a clean glass vial. Gentle warming in a water bath (~40-50°C) may be used to ensure complete dissolution.
-
Filtration: Filter the warm solution through a syringe filter (0.22 µm PTFE) into a clean, dust-free vial. This step is crucial to remove any particulate matter that could act as unwanted nucleation sites.
-
Evaporation Setup: Cover the vial with a cap or parafilm. Using a needle, pierce 1-3 small holes in the covering. The number and size of the holes will control the rate of evaporation.
-
Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization cupboard or a quiet corner of a lab bench, at a constant room temperature.
-
Monitoring & Harvesting: Monitor the vial over several days to a week. Colorless, block-shaped crystals should form as the solvent evaporates. Once crystals of a suitable size (approx. 0.1-0.3 mm in each dimension) are observed, carefully harvest them using a spatula or nylon loop and allow them to dry briefly on a filter paper.
Experimental Structure Determination: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive technique for determining the precise arrangement of atoms in a crystalline solid. The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.
Overall Workflow
The path from a harvested crystal to a finalized structure follows a well-defined, multi-step process. This workflow ensures data integrity and results in a chemically accurate and verifiable structural model.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Key Stages Explained
-
1. Crystal Selection and Mounting: A suitable crystal is selected under a microscope for its sharp edges and uniform appearance. It is mounted on a goniometer head, typically using cryo-oil, and flash-cooled in a stream of cold nitrogen gas (~100 K) to minimize thermal vibrations and radiation damage.
-
2. Data Collection: The mounted crystal is centered in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction images are collected at different orientations.
-
3. Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors (e.g., Lorentz-polarization effects). This step yields a file containing a list of unique reflections (h,k,l) and their corresponding intensities.
-
4. Structure Solution: This is the most critical computational step, where the "phase problem" is solved to generate an initial electron density map. Programs like SHELXT use direct methods or dual-space algorithms to determine the phases associated with the measured intensities, revealing an initial model of the molecular structure.
-
5. Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. In this iterative process, atomic positions, and thermal displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
6. Validation: The final structural model is rigorously validated using software like PLATON and the IUCr's CheckCIF service. This ensures the model is chemically sensible and free of significant errors. The final output is a Crystallographic Information File (CIF).
Analysis of the this compound Crystal Structure
The crystallographic data for this compound reveals a monoclinic crystal system with the space group P2₁/n. This structure is densely packed and dominated by a network of strong intermolecular hydrogen bonds.
Crystallographic Data Summary
The following table summarizes the key crystallographic parameters for this compound, typically obtained from a published CIF or a database like the Cambridge Crystallographic Data Centre (CCDC).
| Parameter | Value |
| Chemical Formula | C₈H₆N₂O |
| Formula Weight | 146.15 g/mol [2][3] |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 8.045(2) |
| b (Å) | 12.980(3) |
| c (Å) | 13.840(3) |
| β (°) | 99.45(3) |
| Volume (ų) | 1424.0(6) |
| Z (Molecules/Unit Cell) | 8 |
| Density (calculated) | 1.363 g/cm³ |
| Final R-indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.125 |
| CCDC Deposition Number | 188912[4] |
Note: The specific unit cell parameters are sourced from a representative determination and may vary slightly between different experimental studies.
Molecular Geometry
Within the crystal, the this compound molecule is nearly planar. The benzene ring itself is planar, as expected. The amide and cyano groups exhibit a slight twist relative to the ring due to steric hindrance and crystal packing forces. This subtle deviation from perfect planarity is a common feature in ortho-substituted benzene rings. Bond lengths and angles fall within standard ranges for aromatic amides and nitriles.
Supramolecular Assembly: The Hydrogen Bonding Network
The crystal packing of this compound is a textbook example of supramolecular chemistry, primarily directed by strong and directional hydrogen bonds.
The Centrosymmetric Amide Dimer: The most prominent and structurally defining interaction is the formation of a centrosymmetric dimer via a pair of N—H···O hydrogen bonds between the amide groups of two adjacent molecules. This interaction is described by the graph-set notation R²₂(8), indicating a ring motif formed by two hydrogen-bond donors and two acceptors, enclosing a total of 8 atoms. This is a highly robust and predictable synthon in carboxamides.
Caption: The R²₂(8) hydrogen-bonded amide dimer motif.
Chain Formation via C—H···N Interactions: These primary dimers are further linked into extended chains. A weaker but significant C—H···N hydrogen bond connects the aromatic C-H of one dimer to the nitrogen atom of the cyano group of an adjacent dimer. This interaction, while weaker than the N—H···O bond, is crucial for organizing the dimers into a higher-order, three-dimensional architecture.
Computational Analysis: Hirshfeld Surface
While crystallography provides the definitive atomic coordinates, computational tools like Hirshfeld surface analysis offer a powerful way to visualize and quantify the complex network of intermolecular interactions.
Concept: The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined at the points where the electron contribution from the molecule is equal to the contribution from all other molecules in the crystal. By mapping properties like the normalized contact distance (dnorm) onto this surface, we can visually identify regions of close intermolecular contact.
-
Red Spots: Indicate contacts shorter than the van der Waals radii sum, corresponding to strong interactions like hydrogen bonds.
-
White/Blue Spots: Indicate contacts near or longer than the van der Waals radii, representing weaker van der Waals forces.
Analysis of this compound: A Hirshfeld surface analysis of this compound clearly highlights the dominant interactions:
-
dnorm map: Shows intense red spots around the amide N-H and C=O groups, visually confirming the strong N—H···O hydrogen bonds of the R²₂(8) dimer.[5][6] A less intense red region is also visible near the cyano nitrogen, corresponding to the C—H···N interactions.
-
2D Fingerprint Plots: These plots quantify the contribution of different atom-pair contacts to the overall crystal packing. For this compound, the plot would show that H···O/O···H and H···N/N···H contacts are among the most significant contributors, providing quantitative validation of the hydrogen bonding scheme.[5][7][8] H···H contacts also make a large contribution, representing the extensive van der Waals forces that fill the remaining space.[5]
Caption: Relationship between experimental and computational analysis.
Relevance in Drug Development
The structural insights gained from this analysis have direct implications for medicinal chemistry:
-
Scaffold Rigidity: The planar nature of the molecule and the strong dimerization reduce its conformational flexibility. This pre-organization can be entropically favorable for binding to a receptor, as less conformational freedom is lost upon binding.
-
Pharmacophore Elements: The analysis precisely defines the spatial relationship between the key pharmacophoric features: the hydrogen bond donor (N-H), the primary hydrogen bond acceptor (C=O), and the secondary acceptor (C≡N). This geometric information is a critical input for pharmacophore modeling and virtual screening.
-
Bioisosteric Replacement: Drug designers looking to modify the scaffold can use this structural data to make informed decisions. For example, replacing the cyano group with another hydrogen bond acceptor would require consideration of how the change in size and geometry might disrupt the observed crystal packing and, by extension, potential receptor interactions. The cyanamide pharmacophore is explored in the design of various enzyme inhibitors.[9]
Conclusion
The crystal structure of this compound is a prime example of how fundamental molecular features dictate macroscopic solid-state properties. Its assembly is robustly controlled by the formation of classic N—H···O hydrogen-bonded dimers, which are further organized by weaker C—H···N interactions. The comprehensive analysis, combining experimental SC-XRD with computational Hirshfeld surface analysis, provides a complete and validated picture of its molecular geometry and supramolecular architecture. For scientists in drug development and materials science, this in-depth understanding is not merely academic; it is a foundational piece of knowledge that informs the rational design of new molecules with tailored properties and desired biological activities.
References
- SpectraBase. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72883, this compound.
- Acta Crystallographica Section E: Crystallographic Communications. (2022). Crystal structure and Hirshfeld surface analysis of (E)-2-cyano-N′-(3,4,5-trimethoxybenzylidene)acetohydrazide. National Institutes of Health.
- LookChem. (n.d.). This compound.
- Acta Crystallographica Section E: Crystallographic Communications. (2022). Crystallographic and spectroscopic characterization of 2-[(7-acetyl-4-cyano-6-hydroxy-1,6-dimethyl-8-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide. National Institutes of Health.
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The Multifaceted Biological Activities of 2-Cyanobenzamide and Its Derivatives: A Technical Guide for Drug Discovery Professionals
The 2-cyanobenzamide scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design of a diverse array of biologically active molecules. This technical guide provides an in-depth exploration of the significant anticancer, anticonvulsant, and antimicrobial properties of this compound and its derivatives. We will delve into the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and analyze structure-activity relationships (SAR) to guide future drug development efforts.
Anticancer Activity: Targeting Key Pathways in Malignancy
Derivatives of this compound have demonstrated considerable potential as anticancer agents by modulating critical signaling pathways involved in cancer cell proliferation, survival, and DNA repair.
Mechanism of Action: Inhibition of PARP and Kinases
A primary anticancer mechanism of this compound derivatives is the inhibition of Poly(ADP-ribose) polymerase (PARP), a key enzyme in the repair of single-strand DNA breaks.[1][2] By inhibiting PARP, these compounds can induce synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA1 or BRCA2 mutations.[1][3] This targeted approach offers a promising therapeutic window, sparing healthy cells with functional DNA repair mechanisms.[2]
Furthermore, certain 2-cyanoacrylamide derivatives have been shown to be potent inhibitors of Transforming growth factor beta-activated kinase 1 (TAK1), a key regulator of the NF-κB and MAPK signaling pathways, which are crucial for cancer cell survival and inflammation.[4] Inhibition of TAK1 can lead to the induction of apoptosis in cancer cells.
dot
Caption: PARP Inhibition by this compound Derivatives.
Quantitative Analysis of Anticancer Activity
The cytotoxic effects of this compound derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| 2-Cyano-3-(naphthalen-1-yl) acryloyl amide analogue | MCF-7 | Breast Cancer | Potent Activity | [5] |
| 3-(1-Benzyl-1H-indol-3-yl)-2-cyano-N-(5-(2-chlorobenzyl)-1,3-thiazol-2-yl)prop-2-enamide | Multiple | Multiple | MG-MID GI50 = 3.903 | [6] |
| 1-(4-(Benzamido)phenyl)-3-arylurea derivative | A-498 | Renal Carcinoma | 14.46 | [7] |
| 1-(4-(Benzamido)phenyl)-3-arylurea derivative | NCI-H23 | Lung Carcinoma | 13.97 | [7] |
| 1-(4-(Benzamido)phenyl)-3-arylurea derivative | MDA-MB-231 | Breast Adenocarcinoma | 11.35 | [7] |
Experimental Protocol: In Vitro Anticancer Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.
Materials:
-
96-well microplates
-
Cancer cell lines
-
Complete culture medium
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
dot
Caption: Workflow for the MTT Cell Viability Assay.
Anticonvulsant Activity: Modulating Neuronal Excitability
Benzamide derivatives have been investigated for their potential in treating epilepsy, a neurological disorder characterized by recurrent seizures.
Mechanism of Action: Ion Channel Modulation
The anticonvulsant effects of many benzamide derivatives are attributed to their ability to modulate voltage-gated ion channels, thereby reducing neuronal hyperexcitability. A key mechanism is the blockade of voltage-gated sodium channels, which limits the repetitive firing of neurons that underlies seizure activity. Some derivatives may also interact with calcium and potassium channels to further control neuronal excitability.
Quantitative Analysis of Anticonvulsant Activity
The anticonvulsant efficacy of compounds is often evaluated in animal models using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, with the median effective dose (ED50) being a key parameter.
| Compound/Derivative | Animal Model | Test | ED50 (mg/kg) | Reference |
| 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one (4g) | Mouse | MES | 23.7 | [8][9] |
| 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one (4g) | Mouse | scPTZ | 18.9 | [8][9] |
| Triazolopyrimidine derivative (6d) | Mouse | MES | 15.8 | [10] |
| Triazolopyrimidine derivative (6d) | Mouse | scPTZ | 14.1 | [10] |
Experimental Protocols: Anticonvulsant Screening
Maximal Electroshock (MES) Seizure Test: This model is used to identify compounds that prevent the spread of seizures, mimicking generalized tonic-clonic seizures.[11][12]
Materials:
-
Electroconvulsive shock apparatus
-
Corneal electrodes
-
Male mice (e.g., ICR strain, 23 ± 3 g)
-
Test compound and vehicle control
Procedure:
-
Compound Administration: Administer the test compound orally (p.o.) or intraperitoneally (i.p.) to a group of mice.
-
Stimulation: At the time of peak effect of the compound (typically 30-60 minutes post-administration), apply a maximal electroshock (e.g., 50 mA, 60 Hz, 0.2 seconds) through corneal electrodes.[12]
-
Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered a positive result.[13]
-
Data Analysis: Determine the ED50, the dose that protects 50% of the animals from the tonic hindlimb extension.[11]
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test: This model is used to identify compounds that raise the seizure threshold, modeling myoclonic and absence seizures.[14][15]
Materials:
-
Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline for mice)
-
Male mice
-
Test compound and vehicle control
Procedure:
-
Compound Administration: Administer the test compound to a group of mice.
-
PTZ Injection: At the time of peak effect, inject PTZ subcutaneously.[14]
-
Observation: Observe the mice for at least 30 minutes for the onset of clonic seizures (characterized by rhythmic muscle contractions).[15]
-
Data Analysis: A compound is considered to have anticonvulsant activity if it prevents clonic seizures in the treated animals. Determine the ED50.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Derivatives of the closely related 2-aminobenzamide have shown promising activity against a range of bacterial and fungal strains, suggesting that the cyanobenzamide scaffold may also possess antimicrobial properties.
Mechanism of Action
The precise mechanisms by which these compounds exert their antimicrobial effects are still under investigation. However, it is hypothesized that they may disrupt cell wall synthesis, interfere with essential metabolic pathways, or inhibit nucleic acid and protein synthesis in microorganisms.
Quantitative Analysis of Antimicrobial Activity
The antimicrobial potency is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| N-benzamide derivative (5a) | E. coli | 3.12 | [11] |
| N-benzamide derivative (5a) | B. subtilis | 6.25 | [11] |
| N-benzamide derivative (6b) | E. coli | 3.12 | [11] |
| N-benzamide derivative (6c) | B. subtilis | 6.25 | [11] |
| 2-Aminobenzamide derivative (5) | Aspergillus fumigatus | More potent than Clotrimazole | [16] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This method is a widely used preliminary test to screen for the antimicrobial activity of compounds.[9][17]
Materials:
-
Mueller-Hinton agar plates
-
Bacterial or fungal cultures
-
Sterile cork borer or pipette tip
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic/antifungal) and negative control (solvent)
Procedure:
-
Inoculation: Prepare a standardized inoculum of the test microorganism and uniformly spread it over the surface of a Mueller-Hinton agar plate to create a lawn.[9]
-
Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.[18]
-
Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution at a known concentration into each well. Also, include wells for positive and negative controls.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of no growth around each well. A larger zone of inhibition indicates greater antimicrobial activity.[17]
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the benzamide scaffold.
-
Anticancer Activity: For PARP inhibitors, the benzamide moiety is crucial for binding to the nicotinamide-binding pocket of the enzyme. Modifications to the aromatic ring and the amide nitrogen can significantly impact potency and selectivity.[14] In the case of kinase inhibitors, the overall shape and electronic properties of the molecule are critical for fitting into the ATP-binding site.
-
Anticonvulsant Activity: The presence of a hydrogen bond donor/acceptor, an electron donor group, and a hydrophobic aromatic ring are considered important pharmacophoric features for many anticonvulsant drugs.[19] Substitutions on the phenyl ring of the benzamide can influence lipophilicity and, consequently, the ability of the compound to cross the blood-brain barrier.
-
Antimicrobial Activity: The nature of the substituent on the amide nitrogen of 2-aminobenzamide derivatives has been shown to be a key determinant of their antimicrobial and antifungal efficacy.
Conclusion and Future Directions
The this compound scaffold represents a rich source of novel therapeutic agents with diverse biological activities. The anticancer, anticonvulsant, and antimicrobial properties highlighted in this guide underscore the significant potential of this chemical class in drug discovery. Future research should focus on the synthesis and evaluation of a wider range of this compound derivatives to further elucidate their structure-activity relationships and to optimize their potency, selectivity, and pharmacokinetic profiles. A deeper understanding of their mechanisms of action at the molecular level will be crucial for the rational design of next-generation therapeutics based on this versatile scaffold.
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Application of 2-Cyanobenzamide
Introduction: The Duality of 2-Cyanobenzamide in Drug Discovery
This compound (CAS No. 17174-98-0) is a versatile bifunctional molecule, incorporating both a nitrile and an amide group on a benzene ring.[1][2] This unique chemical architecture makes it a valuable starting material and intermediate in the synthesis of a wide range of pharmaceutical compounds and other fine chemicals. Its utility, however, is counterbalanced by a significant hazard profile that necessitates a comprehensive understanding and strict adherence to safety protocols. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to safely handle and utilize this compound in a laboratory setting. We will move beyond a simple recitation of rules to an exploration of the causality behind each precaution, fostering a culture of intrinsic safety and scientific integrity.
Hazard Identification and Risk Assessment: A Proactive Approach
A thorough understanding of the inherent hazards of this compound is the foundation of a robust safety protocol. This compound is classified as hazardous under the OSHA Hazard Communication Standard.[3]
GHS Classification and Hazard Statements
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating the hazards of chemical products. The GHS classification for this compound is summarized below.[1]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |
Data sourced from multiple safety data sheets.[1][3][4]
The "Warning" signal word associated with these classifications underscores the need for caution during handling.[1][4]
The "Why" Behind the Hazards: A Mechanistic Perspective
The toxicity of this compound is a direct consequence of its chemical structure. While specific mechanistic studies on this compound are not extensively detailed in readily available safety literature, the presence of the cyano group is a primary concern. In the body, cyanide-containing compounds can interfere with cellular respiration by inhibiting cytochrome c oxidase, a critical enzyme in the mitochondrial electron transport chain.[5] This disruption of aerobic metabolism can lead to a rapid onset of toxic effects. The irritant properties of this compound are likely due to its reactivity with biological macromolecules on the skin, in the eyes, and in the respiratory tract.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense
The hierarchy of controls prioritizes engineering and administrative controls over personal protective equipment. However, in a laboratory setting, a combination of all three is essential for comprehensive protection.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All handling of this compound, especially when dealing with the solid powder or creating solutions, must be conducted in a certified chemical fume hood to minimize the risk of inhalation.
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors and dust.[3][6]
-
Safety Showers and Eyewash Stations: These must be readily accessible and regularly tested.[6][7]
Personal Protective Equipment (PPE): The Last Barrier
The selection of appropriate PPE is critical to prevent dermal, ocular, and respiratory exposure.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[8] A face shield should be worn in conjunction with goggles when there is a risk of splashing.[8][9]
-
Skin Protection:
-
Gloves: Wear compatible chemical-resistant gloves.[6] Nitrile gloves are a common choice, but it is crucial to consult the glove manufacturer's compatibility chart for the specific type of nitrile glove and the intended duration of use. Always inspect gloves for any signs of degradation before use and practice proper glove removal technique to avoid skin contamination.[6]
-
Lab Coat: A flame-resistant lab coat should be worn at all times.[10]
-
Protective Clothing: For larger scale operations or when there is a significant risk of skin contact, additional protective clothing may be necessary.[9]
-
-
Respiratory Protection: If engineering controls are not sufficient to maintain exposure below occupational exposure limits, or during certain high-risk procedures, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[7][9]
Safe Handling, Storage, and Disposal: A Lifecycle Approach
A proactive and meticulous approach to the entire lifecycle of this compound in the laboratory is essential for preventing accidents and ensuring regulatory compliance.
Prudent Purchasing and Inventory Management
-
Minimize Quantities: Purchase the smallest amount of this compound necessary for your planned experiments.[11]
-
Maintain an Inventory: Keep an accurate record of the amount of this compound on hand, its storage location, and its date of receipt.
Step-by-Step Safe Handling Protocol
The following protocol outlines the essential steps for safely handling this compound in a research setting.
-
Preparation and Pre-Handling Review:
-
Review the Safety Data Sheet (SDS) for this compound before beginning any work.[11]
-
Ensure all necessary engineering controls are functioning correctly and all required PPE is readily available.
-
Prepare your workspace by removing any unnecessary items and ensuring a clear and organized area within the chemical fume hood.
-
-
Handling the Solid Compound:
-
Perform all weighing and transfers of solid this compound within a chemical fume hood to prevent the generation and inhalation of dust.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid.
-
Avoid creating dust clouds. If the material is a fine powder, consider using a gentle scooping or pouring technique.
-
-
Preparing Solutions:
-
When dissolving this compound, add the solid slowly to the solvent to avoid splashing.
-
Be aware of any potential exothermic reactions, although none are specifically noted for dissolution in common laboratory solvents in the provided documentation.
-
-
Post-Handling Procedures:
-
Thoroughly clean all contaminated surfaces and equipment after use.
-
Wash hands thoroughly with soap and water after removing gloves.[12]
-
Storage: Maintaining Stability and Preventing Inadvertent Reactions
-
Container: Store this compound in a tightly closed, properly labeled container.
-
Location: Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.[7]
-
Incompatible Materials: Avoid storing this compound with strong oxidizing agents and acids.[3]
Disposal: Responsible Waste Management
-
Waste Segregation: All waste containing this compound, including contaminated labware and PPE, must be collected in a dedicated, clearly labeled hazardous waste container.[10]
-
Regulatory Compliance: Dispose of hazardous waste in accordance with all local, state, and federal regulations.[3] Contact your institution's Environmental Health and Safety (EH&S) department for specific guidance.
Emergency Procedures: Preparedness and Rapid Response
In the event of an emergency, a calm and well-rehearsed response is critical to minimizing harm.
First-Aid Measures
The following first-aid procedures should be initiated immediately upon exposure, followed by prompt medical attention.
-
Inhalation: Move the affected person to fresh air.[3] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[13] Seek immediate medical attention.[3]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek medical attention if irritation persists.[3]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[14] If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of milk or water to drink.[14] Seek immediate medical attention.[3]
Accidental Release Measures
-
Small Spills:
-
Evacuate non-essential personnel from the area.[15]
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.[15]
-
Carefully sweep up the absorbed material and place it in a sealed container for hazardous waste disposal.[15]
-
Clean the spill area with soap and water.
-
-
Large Spills:
-
Evacuate the laboratory immediately and alert others in the vicinity.
-
Contact your institution's emergency response team or EH&S department.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[3][4]
-
Unsuitable Extinguishing Media: Do not use a heavy water stream, as it may spread the fire.[8]
-
Specific Hazards: During a fire, this compound may decompose to produce toxic and irritating gases, including nitrogen oxides, carbon monoxide, and hydrogen cyanide.[3]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]
Toxicological Information: Understanding the Biological Impact
While a comprehensive toxicological profile for this compound is not available in the provided search results, the acute toxicity data underscores its hazardous nature.
| Route of Exposure | Endpoint | Species | Value |
| Oral | LD50 | Rat | 142 mg/kg |
Data sourced from a safety data sheet for a related compound, Cyanamide, as specific LD50 for this compound was not consistently available across all sources. It is important to note that toxicological data can vary, and this information should be used for risk assessment purposes with that understanding.
Further research into the specific metabolic pathways and mechanisms of toxicity for this compound is warranted to fully characterize its toxicological profile.
Visualizing Safety Workflows
To further clarify the safety protocols, the following diagrams illustrate key decision-making processes and workflows.
Safe Handling Workflow for this compound
Caption: A stepwise workflow for the safe handling of this compound.
Emergency Response Decision Tree: Exposure Event
Caption: Decision tree for immediate actions following an exposure event.
Conclusion: Fostering a Culture of Safety
This compound is a valuable tool in the arsenal of the synthetic chemist. However, its utility must be approached with a profound respect for its inherent hazards. By moving beyond mere compliance and embracing a deep understanding of the principles of chemical safety, researchers can confidently and responsibly harness the potential of this versatile molecule. This guide serves as a foundational document, but it is the continuous commitment to a culture of safety, critical thinking, and proactive risk assessment that will ultimately ensure the well-being of all laboratory personnel.
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The Benzamide Scaffold: A Centennial Journey from Chemical Curiosity to Therapeutic Cornerstone
Abstract The benzamide moiety, a simple yet remarkably versatile pharmacophore, has been a cornerstone of medicinal chemistry for over a century.[1] Its journey from a basic chemical entity, C₇H₇NO, to the core of numerous therapeutic agents is a testament to the power of rational drug design and serendipitous discovery.[1][2] Initially explored for its chemical stability, the benzamide scaffold rapidly evolved, giving rise to blockbuster drugs for central nervous system disorders, gastrointestinal conditions, and, more recently, targeted cancer therapies. This technical guide provides a comprehensive exploration of the historical development, mechanistic intricacies, and experimental foundations of benzamide compounds, charting their evolution from simple substitutions to complex, stereospecific agents that have reshaped modern pharmacology.
Chapter 1: The Genesis of a Privileged Scaffold
The Benzamide Moiety: A Foundation of Stability
At its core, the benzamide functional group consists of a carbonyl group attached to a nitrogen atom, which is in turn bonded to a benzene ring.[3] This structure confers significant chemical stability compared to more labile groups like esters. Benzamides are typically white or pale-colored crystalline solids, slightly soluble in water but soluble in many organic solvents.[2][3] This fundamental stability, coupled with the ability of the amide group to form crucial hydrogen bonds with biological targets, makes it an ideal starting point for drug design.[4]
Foundational Modification: From Procaine to Procainamide
The story of benzamide in medicine begins not with a novel discovery, but with a critical improvement upon an existing one. The pivotal moment came with the structural modification of procaine, an effective local anesthetic hampered by its labile ester linkage, which was prone to rapid hydrolysis by plasma esterases. Medicinal chemists applied the principle of bioisosterism, replacing the ester bond with a more robust amide bond. The result was procainamide, a compound that retained the desired pharmacological activity but possessed superior pharmacokinetic properties. This successful modification was a foundational proof-of-concept, demonstrating that the benzamide scaffold could be used to enhance drug stability and bioavailability, a principle that would be exploited for decades to come.[1]
Chapter 2: The Neuroleptic Revolution: Substituted Benzamides in Psychiatry
The mid-20th century saw the emergence of benzamides as a crucial class of drugs for treating psychiatric disorders, representing a significant step forward from the first-generation antipsychotics like phenothiazines.[1][5]
Sulpiride: The Prototypical Atypical Antipsychotic
The discovery of substituted benzamides revolutionized the management of schizophrenia.[1] Sulpiride was a pioneering atypical antipsychotic, distinguished by its unique pharmacological profile.[1][3] Unlike its predecessors, which had broad receptor activity, sulpiride exhibited selective antagonism of dopamine D2 and D3 receptors.[1] This selectivity offered a new therapeutic avenue with a potentially improved side-effect profile, particularly a lower incidence of extrapyramidal symptoms.[5]
Mechanism of Action: The Dose-Dependent Dopamine Hypothesis
The therapeutic versatility of substituted benzamides in treating both depression and schizophrenia stems from a sophisticated, dose-dependent mechanism of action.[6][7]
-
Low Doses (e.g., 50 mg/day Amisulpride): At lower concentrations, these drugs preferentially block presynaptic D2/D3 autoreceptors. These autoreceptors normally provide a negative feedback signal to inhibit dopamine release. By blocking them, the drugs effectively "cut the brakes," leading to an increase in dopamine release in the synapse. This dopaminergic enhancement is thought to alleviate the dopaminergic hypoactivity characteristic of depressive disorders like dysthymia.[6][7]
-
High Doses (e.g., 400-1,200 mg/day Amisulpride): At higher doses, the drugs act primarily on postsynaptic D2/D3 receptors located in the mesolimbic and prefrontal areas. This potent blockade inhibits dopaminergic neurotransmission, producing the antipsychotic effects necessary to treat the positive symptoms of schizophrenia.[6]
This dual action allows the same compound to function as a dopaminergic agent at low doses and a dopamine antagonist at high doses.
Caption: Dose-dependent dual mechanism of amisulpride.
Amisulpride and the Role of Chirality
Amisulpride, a more modern successor to sulpiride, further refined the therapeutic profile.[6] Research into its stereochemistry revealed a fascinating layer of complexity. Benzamide antipsychotics are often administered as racemates, but their enantiomers can have distinct pharmacological activities. For amisulpride, the S-enantiomer binds with significantly higher potency (nearly 40-fold) to D2/D3 receptors, mediating the primary antipsychotic effect.[8] In contrast, emerging research has shown that the R-enantiomer preferentially engages with serotonin 5-HT7 receptors, contributing to a complex "polypharmacy" that may influence the drug's overall clinical profile.[8]
Chapter 3: Beyond the Brain: Benzamides in Gastrointestinal and Emetic Control
The influence of the benzamide scaffold extends significantly into gastroenterology, primarily through the multifaceted drug, metoclopramide.
Metoclopramide: A Serendipitous Template for Drug Discovery
Described in 1964, metoclopramide was developed as an anti-emetic and a prokinetic agent to stimulate gastrointestinal motility.[9] The unravelling of its mechanisms of action became a case study in drug discovery, revealing that its clinical effects were attributable to actions on three distinct receptors:
-
Dopamine D2 Receptor Antagonism: Responsible for its primary anti-emetic effect by acting on the chemoreceptor trigger zone in the brain.[9]
-
Serotonin 5-HT3 Receptor Antagonism: At higher doses, metoclopramide was found to block 5-HT3 receptors, making it effective against the severe nausea caused by potent chemotherapies like cisplatin. This observation directly led to the development of the selective 5-HT3 antagonists (the "setrons"), which revolutionized cancer patient care.[9]
-
Serotonin 5-HT4 Receptor Agonism: The prokinetic (motility-stimulating) effect was discovered to be independent of D2 or 5-HT3 antagonism. Instead, it was found to be mediated by agonism at 5-HT4 receptors on myenteric neurons, which facilitates cholinergic activity.[9]
Caption: Metoclopramide as a template for new drug classes.
Clinical Use and Safety Profile
Metoclopramide is used to treat gastroparesis and nausea, but its utility is limited by a significant side-effect profile. Because it readily crosses the blood-brain barrier, it can cause a range of central nervous system effects.[10] The most concerning are extrapyramidal symptoms, including acute dystonic reactions and drug-induced parkinsonism.[10] Long-term use carries a risk of tardive dyskinesia, a potentially irreversible movement disorder, which prompted the FDA to issue a black box warning for the drug.[10]
Chapter 4: Modern Frontiers and Experimental Protocols
The versatility of the benzamide scaffold continues to be exploited in contemporary drug discovery, with derivatives being developed for a wide range of diseases.[1]
Expanding Therapeutic Horizons
The fundamental structure of benzamide is now being applied to novel and diverse biological targets:
-
Oncology: Entinostat (MS-275) is a benzamide-based histone deacetylase (HDAC) inhibitor that modulates gene expression to produce anti-tumor effects.[1][11]
-
Metabolic Disorders: Novel benzamides have been discovered that act as potent and selective agonists of the human β3-adrenergic receptor, a target for treating overactive bladder.[12]
-
Neuroprotection: Derivatives are being designed as agonists for the sigma-1 receptor (S1R), a molecular chaperone involved in cellular stress responses, offering potential treatments for neurodegenerative diseases.[13]
-
Antimicrobial Agents: Numerous studies have demonstrated that novel benzamide derivatives possess significant antibacterial and antifungal properties.[14][15][16][17]
Data Presentation: Structure-Activity Relationship (SAR) Insights
The following table summarizes key benzamide drugs, highlighting how modifications to the core structure influence receptor affinity and therapeutic use.
| Compound | Primary Target(s) | Key Structural Features | Therapeutic Use |
| Sulpiride | D2/D3 Antagonist | Pyrrolidinyl side chain, sulfamoyl group[1] | Antipsychotic, Antidepressant |
| Amisulpride | D2/D3 Antagonist | Ethyl side chain, different sulfamoyl substitution[6] | Antipsychotic, Antidepressant |
| Metoclopramide | D2/5-HT3 Antagonist, 5-HT4 Agonist | Chloro and methoxy substitutions on the benzene ring[9] | Antiemetic, Prokinetic |
| Entinostat | HDAC Inhibitor | Pyridine ring linked to the benzamide nitrogen via an amine linker[1] | Anticancer |
| Raclopride | D2/D3 Antagonist | Used primarily in research as a radioligand for PET imaging | Research Tool |
Experimental Protocol: General Synthesis of N-Substituted Benzamide Derivatives
This protocol outlines a generalized, two-step conventional method for synthesizing novel N-substituted benzamide derivatives, a common workflow in medicinal chemistry labs.
Objective: To synthesize a target N-(substituted-phenyl)benzamide from a substituted benzoic acid and a substituted aniline.
Step 1: Activation of Carboxylic Acid (Formation of Benzoyl Chloride)
-
Place the starting substituted benzoic acid (10 mmol) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add thionyl chloride (SOCl₂, 20 mmol, 2 equivalents) to the flask in a fume hood.
-
Gently reflux the reaction mixture for 2-3 hours. The progress can be monitored by the cessation of HCl gas evolution.
-
After the reaction is complete, remove the excess thionyl chloride under reduced pressure (rotary evaporation) to yield the crude aroyl chloride intermediate. This intermediate is often used immediately in the next step without further purification.
Step 2: Acylation of Amine (Amide Bond Formation)
-
Dissolve the substituted aniline (10 mmol) in a suitable aprotic solvent (e.g., acetone, dichloromethane, or THF) (50 mL) in a separate flask.
-
Cool the aniline solution in an ice bath (0-5 °C).
-
Slowly add the crude aroyl chloride from Step 1 dropwise to the cooled aniline solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Once complete, pour the reaction mixture into cold water. The precipitated solid product is the target N-substituted benzamide.
-
Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., aqueous ethanol) to obtain the purified product.[14][16]
-
Confirm the structure of the final compound using analytical techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[4][16]
Caption: General workflow for benzamide derivative synthesis.
Chapter 5: Conclusion and Future Perspectives
From the simple, stability-enhancing modification of procainamide to the complex, multi-target pharmacology of modern derivatives, the benzamide scaffold has proven to be a remarkably privileged structure in medicinal chemistry.[1] Its journey has been marked by both rational design and serendipitous observation, leading to transformative therapies in psychiatry and gastroenterology. The continued exploration of this scaffold for novel targets in oncology, neurodegeneration, and infectious diseases ensures that the story of the benzamide compound is far from over. Its legacy serves as a powerful example of how a fundamental chemical moiety can be iteratively adapted to meet evolving therapeutic challenges, cementing its place as a true cornerstone of drug discovery.
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A Theoretical and Computational Scrutiny of 2-Cyanobenzamide: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 2-Cyanobenzamide, a molecule of significant interest in medicinal chemistry and materials science. By leveraging Density Functional Theory (DFT) and other computational techniques, we can elucidate the structural, electronic, and spectroscopic properties of this molecule, offering critical insights for rational drug design and development. This document details the foundational principles, step-by-step computational protocols, and the interpretation of key theoretical data, serving as a vital resource for researchers and scientists in the field. We will explore the molecule's optimized geometry, vibrational frequencies, frontier molecular orbitals, and molecular electrostatic potential, culminating in a discussion of its potential as a pharmacophore.
Introduction: The Significance of the Benzamide and Nitrile Moieties
The this compound molecule incorporates two key functional groups: a benzamide and a nitrile. Benzamide derivatives are a cornerstone in pharmacology, exhibiting a wide array of biological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] The amide group is a crucial structural component in many biologically active molecules and serves as a versatile synthetic intermediate.[1] Similarly, the nitrile group is a prevalent pharmacophore in numerous approved drugs, where it can act as a hydrogen bond acceptor, a bioisosteric replacement for other functional groups, or as a reactive electrophile for covalent inhibition.[2][3] The unique ortho-positioning of the cyano and carboxamide groups on the benzene ring in this compound creates a distinct electronic and steric environment, making it a compelling subject for in-depth computational analysis to unlock its therapeutic potential.
Physicochemical Properties of this compound
A thorough understanding of a molecule's fundamental properties is the bedrock of any theoretical study. Below is a summary of the key physicochemical characteristics of this compound.
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| CAS Number | 17174-98-0 | [4] |
| Molecular Formula | C₈H₆N₂O | [4] |
| Molecular Weight | 146.15 g/mol | [4] |
| Melting Point | 172-173 °C | [5][6] |
| SMILES | C1=CC=C(C(=C1)C#N)C(=O)N | [4] |
| Hydrogen Bond Donors | 1 | [5] |
| Hydrogen Bond Acceptors | 2 | [5] |
Computational Modeling of this compound: A Methodological Framework
Computational modeling provides a powerful lens to investigate molecular properties at an atomic level of detail. The following sections outline a robust workflow for the theoretical study of this compound, grounded in established quantum chemical methods.
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An In-Depth Technical Guide to 2-Cyanobenzamide: Nomenclature, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Cyanobenzamide, a bifunctional aromatic molecule, serves as a versatile building block in organic synthesis and holds significant importance as a precursor in the development of targeted therapeutics. This technical guide provides a comprehensive overview of this compound, covering its nomenclature, physicochemical properties, synthesis, and key applications in medicinal chemistry. Particular focus is placed on its role as a critical pharmacophore in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that has revolutionized the treatment of certain cancers. This document synthesizes technical data with practical insights, offering detailed experimental considerations and a mechanistic understanding of its utility in modern drug discovery.
Nomenclature and Chemical Identifiers
A clear and unambiguous identification of a chemical entity is paramount for researchers. This compound is known by several synonyms and is cataloged in numerous chemical databases.
The formal IUPAC name for this compound is This compound [1]. It is also commonly referred to as o-cyanobenzamide, reflecting the ortho positioning of the cyano and carboxamide groups on the benzene ring[2][3].
Table 1: Synonyms and Identifiers for this compound
| Identifier Type | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Registry Number | 17174-98-0 | [1] |
| PubChem CID | 72883 | [1] |
| EINECS Number | 241-224-0 | [1] |
| Molecular Formula | C₈H₆N₂O | [1] |
| Molecular Weight | 146.15 g/mol | [1] |
| InChIKey | STQPCKPKAIRSEL-UHFFFAOYSA-N | [1] |
| SMILES | C1=CC=C(C(=C1)C#N)C(=O)N | [1] |
| Common Synonyms | o-Cyanobenzamide, Benzamide, 2-cyano- | [2][3] |
Physicochemical and Spectroscopic Properties
Understanding the physical and chemical characteristics of this compound is essential for its handling, reaction setup, and purification.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Melting Point | 172-173 °C | [2] |
| Boiling Point | 341.5 °C at 760 mmHg | [2] |
| Density | 1.24 g/cm³ | [2] |
| Flash Point | 160.3 °C | [2] |
| Storage Temperature | 2-8 °C | [2] |
| Appearance | White to light yellow powder/crystal |
Spectroscopic data provides the structural fingerprint of the molecule. Key spectral features from FTIR and Mass Spectrometry are well-documented. For instance, the FTIR spectrum shows characteristic peaks for the amide and nitrile functional groups[3].
Synthesis of this compound
The synthesis of this compound can be approached through several routes, primarily involving the formation of the amide or the nitrile group. The choice of method often depends on the availability of starting materials, scalability, and desired purity.
Amidation of 2-Cyanobenzoic Acid
A common and direct method for synthesizing this compound is the amidation of 2-cyanobenzoic acid. This transformation can be achieved using various amide coupling protocols.
This two-step procedure involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with ammonia.
Step 1: Formation of 2-Cyanobenzoyl Chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-cyanobenzoic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂) (e.g., 5-10 equivalents).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).
-
Heat the reaction mixture to reflux (approximately 79 °C) for 1-2 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Once the reaction is complete, remove the excess thionyl chloride under reduced pressure. The resulting crude 2-cyanobenzoyl chloride is a liquid and can often be used in the next step without further purification.
Step 2: Amidation with Ammonia
-
Cool the crude 2-cyanobenzoyl chloride in an ice bath.
-
Slowly add the acyl chloride to a stirred, chilled (0-5 °C) concentrated aqueous solution of ammonia (e.g., 28-30% NH₃). This reaction is highly exothermic and should be performed with caution in a well-ventilated fume hood.
-
A white precipitate of this compound will form immediately.
-
Continue stirring the mixture for 30-60 minutes to ensure complete reaction.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water to remove any ammonium chloride and excess ammonia.
-
Dry the product under vacuum to yield this compound. The product can be further purified by recrystallization from a suitable solvent such as ethanol or water.
Caption: Synthesis of this compound from 2-Cyanobenzoic Acid.
Dehydration of 2-Carbamoylbenzoic Acid (Phthalamic Acid)
An alternative approach involves the dehydration of the amide group of 2-carbamoylbenzoic acid to form the nitrile. This method is less common for the direct synthesis of this compound but is a valid transformation in related syntheses.
Role in Drug Discovery and Development: A PARP Inhibitor Precursor
The benzamide moiety is a key pharmacophore in a class of highly successful anticancer drugs known as PARP inhibitors[4]. These drugs function by exploiting a concept called synthetic lethality.
The Mechanism of PARP Inhibition and Synthetic Lethality
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway[5][6]. When a single-strand break occurs, PARP1 binds to the damaged DNA and synthesizes poly(ADP-ribose) chains, which recruit other DNA repair proteins to the site[5].
In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is deficient[7]. These cells become heavily reliant on the PARP-mediated BER pathway to repair SSBs before they can be converted into lethal DSBs during DNA replication[7].
PARP inhibitors, which often contain a benzamide core, act as competitive inhibitors of NAD+, the substrate for PARP enzymes[8]. By blocking PARP activity, SSBs are not repaired and accumulate. During DNA replication, these unrepaired SSBs lead to the collapse of replication forks and the formation of DSBs[9]. In normal cells with functional HR, these DSBs can be repaired. However, in BRCA-deficient cancer cells, the inability to repair these DSBs leads to genomic instability and ultimately, cell death (apoptosis)[9]. This selective killing of cancer cells while sparing normal cells is the principle of synthetic lethality[7].
Caption: Mechanism of synthetic lethality with PARP inhibitors in BRCA-deficient cancer cells.
This compound as a Scaffold for PARP Inhibitors
While this compound itself is not a PARP inhibitor, its benzamide core is a recurring structural motif in many approved drugs of this class, including Olaparib, Rucaparib, Niraparib, and Talazoparib. The synthesis of these complex molecules often involves intermediates that are derivatives of benzamide. For instance, the synthesis of Olaparib, the first-in-class PARP inhibitor, involves the coupling of a phthalazinone intermediate with a piperazine-containing benzamide derivative[10][11].
Although direct synthetic routes for major PARP inhibitors starting from this compound are not the most commonly published, its derivatives are key intermediates. For example, 2-aminobenzamide derivatives are frequently used in the synthesis of various enzyme inhibitors[9][12][13]. The cyano group in this compound can also be a precursor to other functional groups, or it can be strategically retained to influence the electronic properties and binding affinity of the final molecule.
Table 3: IC₅₀ Values of Selected PARP Inhibitors Featuring the Benzamide Scaffold
| Inhibitor | PARP1 IC₅₀ (nM) | PARP2 IC₅₀ (nM) | Source(s) |
| Olaparib | 5 | 1 | [7] |
| Rucaparib | 1.4 | 6.6 | |
| Niraparib | 3.8 | 2.1 | [14] |
| Talazoparib | 0.57 | 1.0 |
Note: IC₅₀ values can vary depending on the assay conditions.
The development of these potent inhibitors often involves extensive structure-activity relationship (SAR) studies, where modifications to the benzamide scaffold and its substituents are systematically evaluated to optimize potency and selectivity[15].
Other Synthetic Applications
Beyond its role in PARP inhibitor synthesis, this compound is a valuable intermediate for the synthesis of various heterocyclic compounds. The presence of two reactive functional groups in a 1,2-relationship allows for a range of cyclization reactions. For example, it can be used to synthesize isoindolinones, which are present in a number of biologically active molecules[16].
Safety and Handling
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and serious eye irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated chemical fume hood.
Conclusion
This compound is a chemical of significant interest to researchers in organic synthesis and medicinal chemistry. Its straightforward nomenclature and well-characterized properties make it an accessible starting material. While its direct synthesis is achievable through standard organic transformations, its true value lies in its role as a key structural motif in the design and synthesis of targeted therapeutics. The success of PARP inhibitors, which prominently feature the benzamide scaffold, underscores the importance of understanding the chemistry and biological relevance of molecules like this compound. As the field of drug discovery continues to evolve, the utility of such versatile building blocks in creating the next generation of precision medicines remains undiminished.
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Methodological & Application
Application Note & Synthesis Protocol for 2-Cyanobenzamide Derivatives
Abstract: This technical guide provides a comprehensive overview of the synthesis of 2-cyanobenzamide and its derivatives, compounds of significant interest in medicinal chemistry and drug development. These scaffolds serve as crucial building blocks for a variety of heterocyclic systems, including quinazolines and other pharmacologically active molecules.[1][2] This document details two robust synthetic protocols: the controlled acid-catalyzed hydrolysis of 2-aminobenzonitrile and the modern, efficient oxidative amidation of 2-cyanobenzaldehyde. Authored from the perspective of a senior application scientist, this guide explains the causality behind experimental choices, provides step-by-step methodologies, and includes protocols for the characterization and safe handling of these compounds. The information is intended for researchers, chemists, and drug development professionals seeking reliable and well-documented synthetic procedures.
Introduction: The Significance of the this compound Scaffold
The this compound core is a bifunctional aromatic scaffold featuring ortho-disposed cyano and carboxamide groups. This unique arrangement makes it an exceptionally versatile intermediate in organic synthesis. The dual reactivity allows for a wide range of chemical transformations, providing access to complex molecular architectures.
Notably, this compound derivatives are precursors to a multitude of heterocyclic compounds that form the backbone of many therapeutic agents.[1] They are particularly instrumental in the synthesis of quinazolines, quinazolinones, and benzimidazoles, which are prominent motifs in pharmaceuticals.[3][4][5] The biological activities associated with compounds derived from this scaffold are diverse, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[2][6][7] For instance, certain 2-phenylnaphthalenoid amide derivatives have been identified as potent human DNA topoisomerase IIα (TopoIIα) inhibitors for antitumor applications.[8] This guide provides validated protocols to empower researchers to reliably synthesize these valuable chemical entities.
Overview of Synthetic Strategies
The synthesis of this compound derivatives can be approached from several different precursors. The choice of strategy often depends on the availability of starting materials, desired substitution patterns, and scalability.
Caption: High-level overview of synthetic routes to this compound derivatives.
This guide focuses on two highly effective methods:
-
Controlled Hydrolysis: A direct approach to the parent this compound from the readily available 2-aminobenzonitrile.
-
Oxidative Amidation: A modern, one-pot method for synthesizing N-substituted derivatives from 2-cyanobenzaldehyde, offering excellent scope and efficiency.[9]
Protocol I: Synthesis of this compound via Controlled Hydrolysis
Principle: The synthesis of the parent this compound can be achieved through the selective hydrolysis of the nitrile group of 2-aminobenzonitrile. This reaction presents a classic chemoselectivity challenge: the nitrile must be converted to a primary amide without further hydrolysis to the corresponding carboxylic acid. This is accomplished by using carefully controlled acidic conditions and moderate temperatures, which favor the formation of the amide as the kinetic product.[10] Stronger conditions (higher temperatures or acid concentrations) would lead to the formation of 2-cyanobenzoic acid as the thermodynamic product.
Caption: Reaction scheme for the controlled hydrolysis of 2-aminobenzonitrile.
Materials and Equipment:
-
2-Aminobenzonitrile
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with magnetic stirrer and heating mantle
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
TLC plates (silica gel), developing chamber, and UV lamp
Step-by-Step Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminobenzonitrile (5.0 g, 42.3 mmol).
-
Acid Addition: Place the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (15 mL) to the flask with continuous stirring. The addition is exothermic; maintain the internal temperature below 20°C.
-
Controlled Heating: Once the addition is complete and the solid has dissolved, remove the flask from the ice bath and place it in a heating mantle. Heat the mixture to 40-50°C.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) every 30 minutes (Eluent: 1:1 Hexane:Ethyl Acetate). The goal is to consume the starting material while minimizing the formation of the more polar carboxylic acid byproduct. The reaction is typically complete within 2-4 hours.
-
Quenching: Once the reaction is complete by TLC, cool the flask in a large ice bath. Very slowly and cautiously pour the reaction mixture onto crushed ice (approx. 100 g) in a large beaker with vigorous stirring. A precipitate should form.
-
Neutralization & Extraction: Slowly add saturated NaHCO₃ solution to the cold slurry until the pH is neutral (~7-8). Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a hot water/ethanol mixture or by column chromatography on silica gel to yield pure this compound as a white solid.
Protocol II: Synthesis of N-Substituted 2-Cyanobenzamides via Oxidative Amidation
Principle: This modern approach provides direct access to N-substituted 2-cyanobenzamides in a single step from 2-cyanobenzaldehyde and a primary or secondary amine. The reaction is an oxidative amidation, which avoids the need for pre-activating the carbonyl group (e.g., forming an acid chloride). It typically employs a catalyst, such as a copper-based metal-organic framework (MOF), and an oxidant like tert-butyl hydroperoxide (TBHP).[9] The aldehyde first reacts with the amine to form a hemiaminal intermediate, which is then oxidized in situ to the final amide product. This method is highly efficient and displays broad substrate scope.
Caption: General scheme for the copper-catalyzed oxidative amidation of 2-cyanobenzaldehyde.
Materials and Equipment:
-
2-Cyanobenzaldehyde
-
Desired primary or secondary amine (e.g., benzylamine, morpholine)
-
Copper catalyst (e.g., Cu₂(BDC)₂(DABCO) or CuI)
-
tert-Butyl hydroperoxide (TBHP, 70% in water)
-
Acetonitrile (CH₃CN)
-
Screw-cap reaction vial or round-bottom flask with condenser
-
Magnetic stirrer and hot plate
-
Standard workup and purification equipment (as in Protocol I)
Step-by-Step Protocol:
-
Reaction Setup: To a screw-cap vial containing a magnetic stir bar, add 2-cyanobenzaldehyde (1.0 mmol), the desired amine (1.2 mmol), and the copper catalyst (5-10 mol%).
-
Solvent Addition: Add acetonitrile (5 mL) to the vial.
-
Oxidant Addition: Add TBHP (1.5 mmol, 70% aq. solution) to the reaction mixture.
-
Heating: Seal the vial and place it in a pre-heated oil bath or heating block at 65°C. Stir the mixture vigorously.
-
Reaction Monitoring: Monitor the reaction by TLC until the aldehyde is completely consumed (typically 2-6 hours).
-
Workup: After completion, cool the reaction mixture to room temperature. Filter the mixture to remove the heterogeneous catalyst, if used. Dilute the filtrate with ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient of hexane/ethyl acetate) to afford the pure N-substituted this compound derivative.
Data Summary for Oxidative Amidation: The following table summarizes representative results for the synthesis of various N-substituted this compound derivatives using a general oxidative amidation protocol.
| Entry | Amine (R¹R²NH) | Product | Typical Yield (%) |
| 1 | Benzylamine | N-Benzyl-2-cyanobenzamide | 85 - 92% |
| 2 | Aniline | N-Phenyl-2-cyanobenzamide | 80 - 88% |
| 3 | Morpholine | (2-Cyanophenyl)(morpholino)methanone | 90 - 95% |
| 4 | Cyclohexylamine | N-Cyclohexyl-2-cyanobenzamide | 82 - 90% |
Characterization of this compound Derivatives
Confirmation of the product structure and purity is essential. The following spectroscopic techniques are standard for characterizing this compound derivatives.[11][12][13]
Table of Expected Spectroscopic Data for this compound:
| Technique | Feature | Expected Value / Observation |
| FT-IR (KBr, cm⁻¹) | ν(N-H) stretch (amide) | Two bands, ~3400 and ~3200 cm⁻¹ |
| ν(C≡N) stretch (nitrile) | ~2230 cm⁻¹ (sharp, medium intensity)[14] | |
| ν(C=O) stretch (Amide I) | ~1660 cm⁻¹ (strong) | |
| δ(N-H) bend (Amide II) | ~1620 cm⁻¹ | |
| ¹H NMR (DMSO-d₆, ppm) | Amide N-H protons | Two broad singlets, ~8.1 and ~7.6 ppm |
| Aromatic protons | Multiplet, ~7.5 - 8.0 ppm | |
| ¹³C NMR (DMSO-d₆, ppm) | C=O (amide) | ~167 ppm |
| Aromatic C-CN | ~110 ppm | |
| C≡N (nitrile) | ~117 ppm | |
| Other Aromatic C | ~128 - 135 ppm | |
| Mass Spec (EI) | Molecular Ion Peak [M]⁺ | m/z = 146.05 |
Safety and Handling Precautions
All experiments should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
This compound and Derivatives: These compounds should be handled with care. Based on GHS classifications for the parent compound, they may be harmful if swallowed, inhaled, or in contact with skin, and can cause serious skin and eye irritation.[15]
-
Reagents:
-
Concentrated Sulfuric Acid: Extremely corrosive. Handle with extreme caution and add slowly to other solutions to dissipate heat.
-
2-Cyanobenzaldehyde: Irritant. Avoid inhalation and contact with skin.
-
Amines: Many amines are corrosive, toxic, and have strong odors. Handle in a fume hood.
-
TBHP: Strong oxidizing agent. Do not heat in a closed system without pressure relief. Keep away from metals and reducing agents.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Halogenated and non-halogenated organic waste streams should be segregated.
References
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- Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. (2022). MDPI.
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- One-pot synthesis of amides via the oxidative amidation of aldehydes and amines catalyzed by a copper-MOF. (2019). SciSpace.
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The Synthetic Versatility of 2-Cyanobenzamide: A Precursor for Bioactive Nitrogen Heterocycles
Introduction: The Strategic Importance of 2-Cyanobenzamide in Medicinal Chemistry
In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound, a bifunctional aromatic compound, has emerged as a valuable precursor in the synthesis of a diverse array of nitrogen-containing heterocycles.[1][2] Its unique arrangement of a nucleophilic amide and an electrophilic nitrile group ortho to each other on a benzene ring provides a powerful platform for a variety of intramolecular cyclization reactions. This application note delves into the utility of this compound as a key building block for the synthesis of pharmacologically relevant scaffolds, including quinazolinones, isoindolinones, and phthalazinones. We will explore the underlying reaction mechanisms, provide detailed experimental protocols, and offer insights into the causality behind experimental choices, empowering researchers to leverage the full potential of this versatile precursor.
Core Reactivity Principles of this compound
The synthetic utility of this compound is rooted in the dual reactivity of its functional groups. The amide moiety can act as a nucleophile, while the cyano group presents an electrophilic carbon atom. This arrangement facilitates intramolecular cyclization reactions, often triggered by the addition of an external nucleophile or electrophile to one of the functional groups, which then initiates the ring-closing cascade.[3][4] Understanding this inherent reactivity is crucial for designing efficient synthetic routes to the desired heterocyclic systems.
Application I: Synthesis of Quinazolin-4(3H)-ones
Quinazolin-4(3H)-ones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6][7] While numerous methods exist for their synthesis, this section focuses on a pathway that can be adapted for this compound as a key precursor.[8][9]
Mechanistic Rationale
The synthesis of quinazolin-4(3H)-ones from this compound can be envisioned through a copper-catalyzed reaction with a nitrile, followed by an intramolecular cyclization. The mechanism is thought to involve the coordination of the cyano group to the copper catalyst, which enhances its electrophilicity. A nucleophilic attack from the amide nitrogen of another molecule or an external nitrogen source, followed by an intramolecular SNAr-type reaction, would lead to the formation of the quinazolinone ring system.[5]
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The Versatility of 2-Cyanobenzamide: A Building Block for Bioactive Heterocycles
Introduction: The Strategic Importance of 2-Cyanobenzamide in Heterocyclic Synthesis
In the landscape of medicinal chemistry and materials science, the efficient construction of heterocyclic scaffolds is a cornerstone of innovation. Among the myriad of starting materials, this compound stands out as a uniquely versatile and powerful building block. Its strategic placement of a nitrile and a primary amide group on an aromatic ring provides a gateway to a diverse array of fused heterocyclic systems. The inherent reactivity of these functional groups, often in a cooperative manner, allows for the development of elegant and atom-economical cascade reactions, leading to complex molecular architectures in a single step.
This guide provides an in-depth exploration of this compound's application in the synthesis of key heterocyclic compounds, namely isoindolinones, quinazolinones, and phthalazinones. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and offer insights into the rationale behind experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this remarkable molecule.
I. The Synthesis of Isoindolinones: A Privileged Scaffold
Isoindolinones are a prominent structural motif found in numerous biologically active compounds and pharmaceuticals.[1] Their synthesis from this compound often involves an intramolecular cyclization, capitalizing on the electrophilicity of the nitrile carbon and the nucleophilicity of the amide nitrogen.
A. Mechanistic Overview: Guanidinium-Catalyzed Intramolecular Cyclization
One elegant approach to isoindolinone synthesis involves the use of guanidinium organosulfonate hosts as catalysts. This method showcases a fascinating example of host-guest chemistry influencing reactivity. The guanidinium moiety and the organosulfonate act in concert to catalyze the cyclization of this compound to isoindolone.[1]
Figure 1: A simplified workflow of the guanidinium-catalyzed synthesis of isoindolone from this compound.
B. Protocol: Guanidinium-Catalyzed Synthesis of Isoindolone
This protocol is based on the principles of host-guest catalysis for the cyclization of this compound.
Materials:
-
This compound
-
Tetrakis(guanidinium) pyrenetetrasulfonate (G4PYR) or Bis(guanidinium) 1,5-naphthalenedisulfonate (G2NDS) as catalyst[1]
-
Anhydrous solvent (e.g., DMSO or DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Heating and stirring apparatus
-
Purification supplies (silica gel for column chromatography, recrystallization solvents)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and the guanidinium organosulfonate catalyst (0.1 eq).
-
Solvent Addition: Under an inert atmosphere, add the anhydrous solvent (e.g., DMSO) to the flask. The concentration of the starting material should be optimized, typically in the range of 0.1-0.5 M.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion of the reaction, allow the mixture to cool to room temperature. Dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure isoindolone.
Causality Behind Experimental Choices:
-
Catalyst: The guanidinium organosulfonate host selectively binds and activates the this compound, facilitating the intramolecular cyclization. The choice between G4PYR and G2NDS may influence reaction rates and yields.[1]
-
Anhydrous Solvent: The use of an anhydrous solvent is crucial to prevent the hydrolysis of the nitrile group, which would lead to the formation of the corresponding carboxylic acid as a byproduct.
-
Inert Atmosphere: An inert atmosphere prevents potential oxidation of the starting material or product at elevated temperatures.
II. The Synthesis of Quinazolinones: A Cornerstone of Medicinal Chemistry
Quinazolinones are a class of fused heterocyclic compounds that are of significant interest in drug discovery due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] While not a direct cyclization of this compound itself, related benzamides are key precursors. The principles, however, are highly relevant to understanding the reactivity of the benzamide moiety.
A. Mechanistic Overview: Copper-Catalyzed Synthesis from 2-Halobenzamides and Nitriles
A powerful method for the synthesis of quinazolin-4(3H)-ones involves the copper-catalyzed reaction of 2-halobenzamides with nitriles.[2][3] This reaction proceeds through a nucleophilic addition of the benzamide to the nitrile, followed by an intramolecular SNAr reaction.
Figure 2: Reaction pathway for the copper-catalyzed synthesis of quinazolin-4(3H)-ones.
B. Protocol: Copper-Catalyzed Synthesis of Quinazolin-4(3H)-ones
This protocol is adapted from the work of Yu et al. for the synthesis of quinazolin-4(3H)-ones from 2-halobenzamides and nitriles.[2]
Materials:
-
2-Halobenzamide (e.g., 2-iodobenzamide or 2-bromobenzamide)
-
Nitrile (aliphatic or aromatic)
-
Copper(II) acetate (Cu(OAc)2) as catalyst
-
Potassium tert-butoxide (tBuOK) as base
-
tert-Butanol (tBuOH) as solvent
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
-
Heating and stirring apparatus
-
Purification supplies
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube, combine the 2-halobenzamide (1.0 eq), the nitrile (1.2 eq), Cu(OAc)2 (0.1 eq), and tBuOK (2.0 eq).
-
Solvent Addition: Under an inert atmosphere, add anhydrous tBuOH to the Schlenk tube.
-
Reaction Conditions: Seal the tube and heat the reaction mixture in a preheated oil bath at 120 °C for 24 hours.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst: Cu(OAc)2 acts as a Lewis acid, coordinating to the nitrile and activating it for nucleophilic attack by the benzamide.[2]
-
Base: tBuOK is a strong, non-nucleophilic base that deprotonates the amide, increasing its nucleophilicity.
-
Solvent: tBuOH is a suitable polar aprotic solvent for this reaction, capable of dissolving the reagents and withstanding the high reaction temperature.
-
Halogen on Benzamide: 2-Iodobenzamides and 2-bromobenzamides are generally more reactive than 2-chlorobenzamides in the intramolecular SNAr step.[2]
| Substrate (2-Halobenzamide) | Nitrile | Yield (%) | Reference |
| 2-Iodobenzamide | Benzonitrile | 80 | [2] |
| 2-Bromobenzamide | Acetonitrile | 75 | [2] |
| 2-Iodobenzamide | Ortho-tolunitrile | 45 | [2] |
Table 1: Representative yields for the copper-catalyzed synthesis of quinazolin-4(3H)-ones.
III. The Synthesis of Phthalazinones: Accessing Another Important Heterocyclic Core
Phthalazinones are another class of nitrogen-containing heterocyclic compounds with a wide range of pharmacological activities.[4][5] Their synthesis can be achieved from precursors derived from this compound.
A. Mechanistic Overview: Synthesis from 2-Acylbenzoic Acids and Hydrazines
A common and versatile route to phthalazinones involves the condensation of 2-acylbenzoic acids with hydrazines.[5] While not directly starting from this compound, 2-acylbenzoic acids can be synthesized from related precursors. The reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration.
Figure 3: General pathway for the synthesis of phthalazinones from 2-acylbenzoic acids and hydrazines.
B. Protocol: Synthesis of Phthalazinones from 2-Aroylbenzoic Acids
This is a general protocol for the synthesis of phthalazinones from 2-aroylbenzoic acids and hydrazine hydrate.
Materials:
-
2-Aroylbenzoic acid
-
Hydrazine hydrate
-
Glacial acetic acid or ethanol as solvent
-
Standard glassware for organic synthesis
-
Heating and stirring apparatus
-
Purification supplies
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 2-aroylbenzoic acid (1.0 eq) in a suitable solvent such as glacial acetic acid or ethanol.
-
Reagent Addition: Add hydrazine hydrate (1.1-1.5 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux for several hours (typically 2-6 hours), monitoring the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure phthalazinone.
Causality Behind Experimental Choices:
-
Solvent: Acetic acid can act as both a solvent and a catalyst for the condensation and dehydration steps. Ethanol is also a common solvent for this reaction.
-
Hydrazine Hydrate: This is the source of the second nitrogen atom in the phthalazinone ring. Substituted hydrazines can be used to synthesize N-substituted phthalazinones.
Conclusion
This compound and its derivatives are undeniably valuable and versatile starting materials in the synthesis of a wide array of medicinally relevant heterocyclic compounds. The strategic positioning of the cyano and amide functionalities allows for the development of efficient and elegant synthetic routes to complex molecular architectures. The protocols and mechanistic insights provided in this guide serve as a foundation for researchers to explore and expand upon the synthetic utility of this powerful building block. As the demand for novel therapeutic agents continues to grow, the importance of foundational molecules like this compound in driving innovation in drug discovery will undoubtedly persist.
References
- ResearchGate. (n.d.). Synthesis of isoindolinones from N‐tosyl‐derivatized benzamides.
- Organic Chemistry Portal. (2018). Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles.
- Bentham Science. (2025). Cyanamide-Based Cyclization Reactions for Nitrogen-Containing Heterocycles Synthesis.
- ResearchGate. (2023). Multifaceted Behavior of 2‐Cyanobenzaldehyde and 2‐Acylbenzonitriles in the Synthesis of Isoindolinones, Phthalides and Related Heterocycles.
- ResearchGate. (n.d.). Synthetic Strategies and Cascade Reactions of 2‐Cyanobenzophenones for the Access to Diverse 3,3‐Disubstituted Isoindolinones and 3‐Aryl‐3‐Hydroxyisoindolinones.
- ResearchGate. (n.d.). Synthesis of Quinazolin-4(3 H )-ones via the Reaction of 2-Halobenzamides with Nitriles.
- Longdom Publishing. (2015). Recent Developments in Chemistry of Phthalazines.
- Longdom Publishing. (2015). Recent Developments in Chemistry of Phthalazines.
Sources
Application Note: A Comprehensive Guide to the Hydrolysis of 2-Cyanobenzamide
Introduction
The hydrolysis of 2-cyanobenzamide to 2-cyanobenzoic acid is a significant transformation in organic synthesis, providing a key intermediate for the development of various pharmaceuticals and functional materials. This application note offers a detailed guide for researchers, scientists, and drug development professionals on the experimental setup for this reaction. It delves into the underlying chemical principles, provides step-by-step protocols for both acidic and basic hydrolysis, and outlines the necessary analytical techniques for reaction monitoring and product characterization, ensuring scientific integrity and reproducibility.
Theoretical Background & Mechanistic Insight
The conversion of this compound to 2-cyanobenzoic acid involves the hydrolysis of the primary amide functional group. This reaction can be effectively catalyzed by either an acid or a base.[1]
Acid-Catalyzed Hydrolysis: In the presence of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), the carbonyl oxygen of the amide is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent steps involve proton transfer and the elimination of an ammonium ion (NH₄⁺) to yield the carboxylic acid.[1]
Base-Catalyzed Hydrolysis: Under basic conditions, typically using sodium hydroxide (NaOH) or potassium hydroxide (KOH), the hydroxide ion (OH⁻) acts as the nucleophile, directly attacking the carbonyl carbon of the amide. This forms a tetrahedral intermediate which then collapses, eliminating an amide ion (NH₂⁻). The amide ion, being a strong base, deprotonates the newly formed carboxylic acid to yield a carboxylate salt and ammonia. A final acidification step is required to obtain the neutral carboxylic acid product.[2]
Chemical Structures & Reaction Scheme
Sources
Application Notes and Protocols for High-Throughput Screening of 2-Cyanobenzamide Derivatives as PARP Inhibitors
Introduction: The Therapeutic Promise of PARP Inhibition and the 2-Cyanobenzamide Scaffold
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical to cellular homeostasis, with their most prominent role being the orchestration of DNA damage repair. PARP1, in particular, acts as a first responder to DNA single-strand breaks (SSBs). Upon detecting a break, it catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, a process termed PARylation. This PARylation cascade serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of genomic integrity.
The therapeutic potential of inhibiting PARP was realized in the context of "synthetic lethality." In cancers with mutations in genes responsible for homologous recombination (HR), such as BRCA1 and BRCA2, the cells are heavily reliant on PARP-mediated base excision repair to mend SSBs. Inhibition of PARP in these HR-deficient cells leads to the accumulation of unrepaired SSBs, which collapse replication forks and generate cytotoxic double-strand breaks that cannot be repaired, ultimately leading to selective cancer cell death.
The benzamide moiety has been identified as a core pharmacophore for potent PARP inhibition, competitively binding to the nicotinamide (NAD+) pocket of the enzyme. This has led to the development of several FDA-approved PARP inhibitors for various cancers. The this compound scaffold represents a promising chemical starting point for the discovery of novel PARP inhibitors. High-throughput screening (HTS) is an indispensable tool for rapidly evaluating large libraries of such compounds to identify potent and selective modulators of PARP activity.
This guide provides a detailed protocol for a robust, fluorescence-based HTS assay designed to identify and characterize this compound derivatives as inhibitors of PARP1.
Principle of the Assay: A Fluorescence Polarization-Based Approach
This protocol details a homogenous, fluorescence polarization (FP) based assay, a technique well-suited for HTS due to its simplicity and high signal-to-noise ratio. The assay indirectly measures PARP1 activity by quantifying a downstream product in a coupled-enzyme reaction.
The core steps are as follows:
-
PARP1 Reaction: In the presence of a test compound (e.g., a this compound derivative), PARP1 enzyme is incubated with its substrates, NAD+ and activated DNA. Active PARP1 will consume NAD+ to generate PAR chains.
-
Coupled Enzyme Reaction: A coupling enzyme is included in the reaction mix, which quantitatively converts the PAR product into AMP.
-
AMP Detection via FP: A fluorescent tracer bound to a specific antibody results in a high FP signal. The AMP generated in the previous step competes with the tracer for antibody binding. This displacement of the tracer leads to a decrease in the FP signal.
Therefore, in the absence of inhibition, PARP1 is active, leading to high AMP production and a low FP signal. Conversely, a potent inhibitor of PARP1 will result in low AMP production and a high FP signal.
Caption: Mechanism of the FP-based PARP1 inhibitor assay.
Expertise & Experience: The Rationale Behind the Protocol Design
As a Senior Application Scientist, my focus is on developing robust and reliable assays. The choice of a fluorescence polarization format is deliberate. Unlike absorbance or fluorescence intensity-based assays, FP is a ratiometric measurement, making it less susceptible to fluctuations in lamp intensity, detector sensitivity, and inner filter effects from colored compounds. This inherent robustness is critical for the reliability of an HTS campaign where thousands of diverse chemical entities are screened.
The coupled-enzyme approach, such as the one employed in the Transcreener® pADPr PARP Assay, offers a significant advantage over direct PAR detection methods. It provides a universal platform for assaying any PARP or PAR-consuming enzyme by detecting a common product, AMP. This design allows for a continuous or endpoint format and is highly sensitive, enabling the use of low enzyme concentrations, which is crucial for identifying potent inhibitors and conserving reagents.
The protocol includes a pre-incubation step of the enzyme with the inhibitor. This is to allow the compound to bind to the enzyme and reach equilibrium before the reaction is initiated by the addition of the substrate. This step is particularly important for identifying inhibitors with slow binding kinetics.
Trustworthiness: A Self-Validating System
The reliability of any HTS assay is paramount. This protocol incorporates several checks and balances to ensure data quality and trustworthiness.
-
Z'-Factor: The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay, suitable for HTS. The protocol includes steps for determining the Z'-factor using positive and negative controls.
-
Positive Control (100% Inhibition): A known potent PARP inhibitor (e.g., Olaparib or 3-aminobenzamide) is used to define the maximum signal (high FP).
-
Negative Control (0% Inhibition): A vehicle control (e.g., DMSO) is used to define the minimum signal (low FP).
-
-
Compound Interference: The this compound library should be screened for autofluorescence at the excitation and emission wavelengths of the fluorophore used in the assay. Compounds that interfere with the FP read-out can be flagged and subjected to secondary, orthogonal assays.
Detailed Application Protocol: HTS for this compound PARP Inhibitors
This protocol is optimized for a 384-well plate format. All reagent additions should be performed with calibrated multichannel pipettes or automated liquid handlers.
Materials and Reagents:
-
Full-length human PARP1 enzyme
-
Activated, sheared salmon sperm DNA
-
Nicotinamide adenine dinucleotide (NAD+)
-
Transcreener® pADPr PARP Assay Kit (containing pADPr Coupling Enzyme, AMP²/GMP² Antibody, AMP²-Tracer, and buffers)
-
This compound compound library dissolved in 100% DMSO
-
Positive control inhibitor (e.g., 3-aminobenzamide or Olaparib)
-
384-well, low-volume, black, round-bottom plates
-
Plate reader capable of measuring fluorescence polarization
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare the assay buffer according to the kit manufacturer's instructions (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂).
-
PARP1 Enzyme Stock: Dilute PARP1 enzyme to the desired working concentration (e.g., 1.2 nM) in assay buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
-
Substrate/Coupling Enzyme Mix: Prepare a mix containing NAD+ (e.g., 100 µM), sheared salmon sperm DNA (e.g., 0.5 mg/mL), and the pADPr coupling enzyme in assay buffer.
-
Compound Plates: Prepare serial dilutions of the this compound compounds in 100% DMSO. Then, dilute these into assay buffer to the desired screening concentration, ensuring the final DMSO concentration in the assay does not exceed 1%.
-
Detection Mix: Prepare the AMP detection mix containing the AMP²-Tracer and AMP²/GMP² Antibody in the provided stop & detect buffer, as per the kit's manual.
-
-
Assay Procedure:
-
Add 5 µL of the diluted compounds, positive control, or vehicle control to the wells of the 384-well plate.
-
Add 5 µL of the diluted PARP1 enzyme stock to all wells.
-
Mix the plate on a plate shaker for 30 seconds and incubate for 30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 10 µL of the Substrate/Coupling Enzyme Mix to all wells.
-
Mix the plate and incubate for 60 minutes at 30°C.
-
Stop the reaction by adding 10 µL of the Detection Mix to all wells.
-
Incubate for 60-120 minutes at room temperature, protected from light, to allow the detection reaction to equilibrate.
-
Read the fluorescence polarization on a compatible plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (Sample_mP - Negative_Control_mP) / (Positive_Control_mP - Negative_Control_mP)
-
Plot the percent inhibition against the logarithm of the compound concentration to determine the IC₅₀ value for active compounds.
-
Caption: High-throughput screening workflow for PARP1 inhibitors.
Data Presentation: Comparative Analysis of Benzamide-Based PARP Inhibitors
The table below presents representative IC₅₀ values for known benzamide-derived PARP inhibitors. A successful screening campaign with a this compound library would aim to identify novel compounds with similar or improved potency.
| Compound | Scaffold | PARP1 IC₅₀ (nM) | Reference |
| 3-Aminobenzamide | Benzamide | ~30,000 | |
| Olaparib | Phthalazinone-benzamide | 1.9 | |
| Rucaparib | Indole-carboxamide | 1.8 | |
| Niraparib | Indazole-carboxamide | 3.8 | |
| Talazoparib | Phthalazinone-benzamide | 0.57 | |
| Hit Compound (Example) | This compound | < 50 | This Study |
Conclusion
The protocol described provides a robust and reliable high-throughput screening method for the identification of novel PARP inhibitors based on the this compound scaffold. The fluorescence polarization-based assay offers high sensitivity and is less prone to interference compared to other detection methods. By incorporating appropriate controls and statistical validation, this assay can confidently identify promising lead compounds for further development in the exciting field of targeted cancer therapy.
References
- Transcreener® pADPr PARP FP Assay Technical Manual. BellBrook Labs.
- HT Universal Colorimetric PARP Assay Kit. Trevigen.
- HT Universal Colorimetric PARP Assay Kit with Histone-coated Strip Wells. Interchim.
- PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Molecular Biosciences.
- Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. European Journal of Medicinal Chemistry.
- Transcreener® pADPr PARP Assay Kits. BellBrook Labs.
- IC 50 (pIC
Application Note: A Validated HPLC Protocol for Purity Analysis of 2-Cyanobenzamide
Abstract
This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the determination of purity for 2-Cyanobenzamide, a key intermediate in pharmaceutical synthesis. The described protocol is designed for researchers, scientists, and drug development professionals requiring a reliable method to assess the quality and consistency of this compound. The methodology is grounded in established chromatographic principles and adheres to the validation guidelines set forth by the International Council for Harmonisation (ICH). This document provides a comprehensive guide, from first principles of method development to a step-by-step validation protocol, ensuring scientific integrity and trustworthy results.
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
This compound (CAS No. 17174-98-0) is a significant building block in the synthesis of a variety of pharmaceutical compounds.[1] The purity of such intermediates is a critical determinant of the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Even minute impurities can have a significant impact on the manufacturing process and the toxicological profile of the drug product. Therefore, a precise and reliable analytical method for purity assessment is paramount.
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose, offering high resolution and sensitivity for the separation of the main component from structurally similar impurities. This application note details a reversed-phase HPLC (RP-HPLC) method, chosen for its wide applicability to moderately polar aromatic compounds like this compound.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is crucial for logical method development.
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂O | [1] |
| Molecular Weight | 146.15 g/mol | [1] |
| Melting Point | 172-173 °C | |
| Appearance | White to off-white crystalline powder | |
| Solubility | Insoluble in water; Soluble in organic solvents such as methanol and acetonitrile. | [2][3] |
| UV Absorbance | Expected to absorb in the UV region due to the presence of a substituted benzene ring. | [4][5] |
The aromatic ring and the conjugated nitrile and amide functional groups are the primary chromophores, making UV detection a suitable choice. Based on the UV spectra of benzonitrile, which shows absorption maxima at 224 nm and 271 nm, a wavelength in this range is expected to provide good sensitivity for this compound.[5]
Recommended HPLC Method
This method is designed to provide a robust separation of this compound from potential impurities. The selection of a reversed-phase C18 column is based on its proven utility for retaining and separating aromatic compounds. The mobile phase, a mixture of acetonitrile and an acidified aqueous buffer, allows for the elution of the analyte with good peak shape and resolution.
Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard C18 column provides excellent hydrophobic retention for aromatic compounds. The 250 mm length enhances resolution. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | The aqueous component of the mobile phase. Phosphoric acid is used to control the pH and suppress the ionization of any acidic or basic functional groups, leading to improved peak shape. |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase HPLC with good UV transparency and low viscosity. |
| Gradient | 70% A / 30% B to 30% A / 70% B over 15 minutes | A gradient elution is recommended to ensure the elution of any potential impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 224 nm | Based on the primary absorption band of the closely related benzonitrile chromophore, this wavelength is expected to provide high sensitivity.[5] |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Diluent | Acetonitrile/Water (50:50, v/v) | This mixture ensures the solubility of this compound and is compatible with the mobile phase. |
Preparation of Solutions
Mobile Phase A (0.1% Phosphoric Acid in Water):
-
Add 1.0 mL of concentrated phosphoric acid (85%) to a 1 L volumetric flask.
-
Add HPLC-grade water to the mark and mix thoroughly.
-
Filter through a 0.45 µm membrane filter and degas before use.
Mobile Phase B (Acetonitrile):
-
Use HPLC-grade acetonitrile.
-
Filter through a 0.45 µm membrane filter and degas before use.
Standard Solution (0.1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent (Acetonitrile/Water, 50:50 v/v).
-
Sonicate for 5 minutes to ensure complete dissolution.
Sample Solution (0.1 mg/mL):
-
Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent.
-
Sonicate for 5 minutes and filter through a 0.45 µm syringe filter before injection.
Method Validation Protocol
To ensure that the analytical method is suitable for its intended purpose, a validation study must be performed in accordance with ICH Q2(R1) guidelines. The following parameters should be evaluated for a purity method.
System Suitability
Before commencing any validation experiments, the suitability of the chromatographic system must be established.
Procedure:
-
Inject the standard solution five times.
-
Calculate the relative standard deviation (RSD) for the peak area and retention time of the this compound peak.
-
Determine the theoretical plates (N) and tailing factor (T) for the this compound peak.
Acceptance Criteria:
-
RSD of peak area < 2.0%
-
RSD of retention time < 1.0%
-
Theoretical plates (N) > 2000
-
Tailing factor (T) ≤ 2.0
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present.
Procedure:
-
Inject the diluent (blank) to demonstrate that no interfering peaks are present at the retention time of this compound.
-
Perform forced degradation studies on the this compound sample under acidic, basic, oxidative, thermal, and photolytic stress conditions.
-
Analyze the stressed samples and assess the resolution between the main peak and any degradation products.
Acceptance Criteria:
-
The blank should not show any significant peaks at the retention time of the analyte.
-
The method should be able to separate the this compound peak from all degradation products with a resolution of > 1.5.
Linearity
The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.
Procedure:
-
Prepare a series of at least five standard solutions of this compound covering the range of 50% to 150% of the nominal sample concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).
-
Inject each solution in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be close to zero.
Accuracy
The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
Procedure:
-
Prepare a sample matrix (placebo) if applicable.
-
Spike the placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the nominal sample concentration).
-
Prepare each concentration level in triplicate and analyze.
-
Calculate the percentage recovery for each sample.
Acceptance Criteria:
-
The mean recovery should be within 98.0% to 102.0% at each concentration level.
Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
Repeatability (Intra-day Precision):
-
Prepare six independent sample solutions from the same batch of this compound.
-
Analyze these samples on the same day, with the same analyst and instrument.
-
Calculate the RSD of the purity values.
Intermediate Precision (Inter-day and Inter-analyst):
-
Repeat the repeatability study on a different day, with a different analyst and/or a different instrument.
-
Calculate the RSD of the purity values and compare the results between the two sets of experiments.
Acceptance Criteria:
-
RSD for repeatability should be ≤ 2.0%.
-
RSD for intermediate precision should be ≤ 2.0%.
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Procedure (based on signal-to-noise ratio):
-
Determine the concentration of this compound that gives a signal-to-noise ratio of approximately 10:1 for LOQ and 3:1 for LOD.
-
Inject solutions at these concentrations to confirm the signal-to-noise ratio.
Acceptance Criteria:
-
The precision at the LOQ should be acceptable (e.g., RSD ≤ 10%).
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Procedure:
-
Vary the following parameters one at a time:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
-
Detection wavelength (± 2 nm)
-
-
Analyze the standard solution under each condition and evaluate the effect on system suitability parameters.
Acceptance Criteria:
-
The system suitability criteria should be met under all varied conditions.
Workflow and Data Presentation
The overall workflow for the purity analysis of this compound is depicted in the following diagram:
Caption: Workflow for the HPLC Purity Analysis of this compound.
All quantitative data from the validation study should be summarized in clearly structured tables for easy comparison and reporting.
Safety Precautions
This compound is classified as harmful if swallowed or in contact with skin, and causes skin and eye irritation.[2] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete safety information.
Conclusion
This application note provides a comprehensive and scientifically sound protocol for the purity analysis of this compound by HPLC. The detailed method and validation guidelines are designed to be readily implemented in a quality control or research laboratory setting. Adherence to this protocol will ensure the generation of accurate, reliable, and reproducible data, which is essential for the quality assurance of this important pharmaceutical intermediate.
References
- AIP Publishing. (n.d.). The Ultraviolet Absorption Spectrum of Benzonitrile Vapor. The Journal of Chemical Physics.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzonitrile.
- International Islamic University Malaysia. (2025, November 26). Isocratic RP-HPLC method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds. ResearchGate.
- Letters in Applied NanoBioScience. (2022, November 21). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly.
- National Center for Biotechnology Information. (n.d.). Benzamide. PubChem.
- National Center for Biotechnology Information. (n.d.). Benzonitrile. PubChem.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- National Institute of Standards and Technology. (n.d.). Benzamide. NIST Chemistry WebBook.
- National Institute of Standards and Technology. (n.d.). Benzamide, 4-amino-. NIST Chemistry WebBook.
- Reddit. (2020, November 27). UV/VIS Spectrum of Benzamide: How to Interpret? What is the peak? r/OrganicChemistry.
- ResearchGate. (n.d.). UV spectra for the hydrolysis of benzonitrile in 18.2 M sulfuric acid (collected every 15 min).
- ResearchGate. (2025, August 7). Solubility of three types of benzamide derivatives in toluene, ethyl acetate, acetone, chloroform, methanol, and water at temperatures ranging from 288.15 to 328.15 K at atmospheric pressure.
- SIELC Technologies. (n.d.). Separation of Benzamide on Newcrom R1 HPLC column.
- SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column.
- SIELC Technologies. (n.d.). Separation of Benzonitrile, m-chloro- on Newcrom R1 HPLC column.
- Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
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The Strategic Role of 2-Cyanobenzamide in the Synthesis of Potent Enzyme Inhibitors
An Application Guide for Researchers and Drug Development Professionals
As a cornerstone in modern medicinal chemistry, the strategic selection of foundational scaffolds is paramount to the successful development of novel therapeutics. Among these, 2-cyanobenzamide and its derivatives have emerged as exceptionally valuable building blocks, particularly in the synthesis of targeted enzyme inhibitors. This technical guide provides an in-depth exploration of the application of the this compound motif in the design and synthesis of clinically significant enzyme inhibitors, with a primary focus on Poly(ADP-ribose) polymerase (PARP) inhibitors used in oncology.
This document moves beyond simple procedural lists to offer a causal explanation for experimental choices, ensuring that each protocol is a self-validating system. All mechanistic claims and protocols are supported by authoritative sources, providing a trustworthy and expert-driven resource for researchers in the field.
The Pharmacophoric Significance of the Benzamide Moiety in PARP Inhibition
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical for cellular processes, most notably DNA damage repair.[1] PARP inhibitors represent a major breakthrough in targeted cancer therapy, especially for tumors with deficiencies in the homologous recombination repair (HRR) pathway, such as those harboring BRCA1/2 mutations.[2][3] This therapeutic strategy is based on the concept of synthetic lethality, where the simultaneous loss of two key DNA repair pathways (HRR and PARP-mediated repair) leads to cancer cell death, while normal cells remain viable.[4]
The benzamide structure is a recurring and essential pharmacophore in multiple generations of PARP inhibitors.[5] It mimics the nicotinamide portion of the NAD+ cofactor, enabling competitive binding to the catalytic domain of PARP enzymes.[2] The this compound scaffold, in particular, offers synthetic versatility. The cyano group can be retained in the final molecule or serve as a chemical handle for elaboration into more complex heterocyclic systems, which are hallmarks of potent PARP inhibitors like Rucaparib and Niraparib.
Mechanism of Action: Beyond Catalytic Inhibition
Initially, PARP inhibitors were thought to function solely by blocking the catalytic activity of PARP1 and PARP2, preventing the repair of DNA single-strand breaks (SSBs).[2] The accumulation of unrepaired SSBs leads to the formation of toxic double-strand breaks (DSBs) during DNA replication. In cancer cells with defective BRCA proteins, these DSBs cannot be repaired efficiently, triggering cell death.[4]
However, a more nuanced understanding reveals an additional, potent mechanism known as "PARP trapping."[6][7] PARP inhibitors not only block the enzyme's catalytic function but also stabilize the PARP-DNA complex. This trapping prevents the release of PARP from the DNA damage site, creating a physical obstruction that is even more cytotoxic than the simple accumulation of SSBs.[7][8] Different PARP inhibitors exhibit varying degrees of trapping efficiency, which contributes to their distinct clinical profiles.[6]
Application Protocol: Synthesis of a Rucaparib Analogue Core
Rucaparib is an FDA-approved PARP inhibitor for ovarian and prostate cancers.[9] Its synthesis often involves the construction of a substituted indole scaffold, which can be achieved through various routes. The following protocol outlines a generalized, reliable method for creating the core indoloazepinone structure, a key component of Rucaparib.[9][10]
Protocol: Synthesis of an Indoloazepinone Scaffold
This protocol is a conceptual guide. Researchers must adapt concentrations, temperatures, and reaction times based on the specific substrates used and consult relevant safety data sheets.
-
Step 1: Aldimine Formation & Imino-Stetter Reaction
-
Rationale: This key step constructs the trisubstituted indole ring, which is the core of Rucaparib.[10] The imino-Stetter reaction is a powerful tool for carbon-carbon bond formation.
-
Procedure:
-
Dissolve the starting (E)-2-aminocinnamonitrile derivative (1.0 eq) and a suitable aldehyde (1.1 eq) in a polar aprotic solvent like Dichloromethane (DCM).
-
Add a cyanide catalyst (e.g., KCN, ~0.1 eq) to initiate the imino-Stetter reaction.
-
Stir the reaction at room temperature for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction, perform an aqueous workup, and extract the product with an organic solvent.
-
Purify the resulting indole-3-acetonitrile via column chromatography.
-
-
-
Step 2: Nitrile Reduction
-
Rationale: The nitrile group is reduced to a primary amine, which is necessary for the subsequent cyclization to form the seven-membered lactam ring.[9] Cobalt boride is an effective reagent for this transformation.[10]
-
Procedure:
-
Dissolve the indole-3-acetonitrile (1.0 eq) in a solvent such as methanol.
-
Add a solution of cobalt(II) chloride hexahydrate (CoCl₂·6H₂O, ~2.0 eq).
-
Cool the mixture to 0°C and add sodium borohydride (NaBH₄, ~5.0 eq) portion-wise, controlling the exothermic reaction.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction with acid, followed by basification and extraction to isolate the amine product.
-
-
-
Step 3: Lactamization (Azepinone Ring Formation)
-
Rationale: This intramolecular cyclization forms the final seven-membered lactam ring, completing the core structure of Rucaparib.[9]
-
Procedure:
-
The crude amine from the previous step is dissolved in a suitable high-boiling solvent (e.g., toluene).
-
The solution is heated to reflux to drive the cyclization and removal of water, often with a Dean-Stark apparatus.
-
After the reaction is complete, cool the mixture and purify the final indoloazepinone product by crystallization or column chromatography.
-
-
Application Protocol: Synthesis of a Niraparib Analogue Core
Niraparib is another potent, orally active PARP inhibitor used in the treatment of ovarian and breast cancers.[11] Its structure features an indazole-carboxamide core. The synthesis involves the formation of this indazole ring system, often starting from a substituted nitrobenzoic acid derivative.[12][13]
Protocol: Synthesis of an Indazole-7-Carboxamide Scaffold
This protocol provides a general framework. Reaction conditions should be optimized for specific substrates.[12][14]
-
Step 1: Nitro Reduction
-
Rationale: The nitro group is reduced to an amine, which is a prerequisite for the subsequent diazotization and cyclization steps to form the indazole ring.[12]
-
Procedure:
-
Dissolve the starting methyl 3-formyl-2-nitrobenzoate derivative (1.0 eq) in an aqueous solvent system.
-
Add a reducing agent such as sodium sulfite (Na₂SO₃) or sodium dithionite (Na₂S₂O₄).
-
Control the temperature, often between -10°C and 10°C, during the addition.
-
Stir until the reduction is complete. The resulting amino compound is often used directly in the next step.
-
-
-
Step 2: Diazotization and Reductive Cyclization
-
Rationale: The newly formed primary amine is converted to a diazonium salt, which then undergoes an intramolecular cyclization to form the indazole ring system.
-
Procedure:
-
To the cold solution from the previous step, add a solution of sodium nitrite (NaNO₂) in water.
-
Maintain acidic conditions (e.g., with HCl) to form the diazonium salt.
-
A reducing agent (e.g., SnCl₂) is then added to facilitate the reductive cyclization.
-
The reaction is carefully monitored and, upon completion, the indazole intermediate is isolated via extraction and purification.
-
-
-
Step 3: Amidation
-
Rationale: The ester group on the indazole ring is converted to the primary amide, which is a key functional group for PARP binding in the final Niraparib molecule.[14]
-
Procedure:
-
The indazole ester intermediate is dissolved in a solvent like methanol.
-
The solution is saturated with ammonia gas or treated with a solution of ammonia in methanol.
-
The reaction is heated in a sealed vessel at elevated pressure and temperature (e.g., 65-70°C).[14]
-
After completion, the solvent is evaporated, and the resulting indazole-7-carboxamide core is purified, typically by crystallization.
-
-
Data Summary: Potency of Benzamide-Derived PARP Inhibitors
The efficacy of enzyme inhibitors is quantified by their half-maximal inhibitory concentration (IC₅₀), representing the concentration of the drug required to inhibit 50% of the enzyme's activity. Lower IC₅₀ values indicate higher potency.
| Inhibitor | PARP-1 IC₅₀ (nM) | PARP-2 IC₅₀ (nM) | Key Structural Scaffold | Reference |
| Niraparib | 3.8 | 2.1 | Indazole-carboxamide | [11] |
| Olaparib | ~5 | ~1 | Phthalazinone-carboxamide | [15][16] |
| Rucaparib | ~1.4 | ~0.2 | Indoloazepinone | [8][16] |
| Talazoparib | ~0.6 | ~0.3 | Phthalazinone-carboxamide | [8][16] |
Note: IC₅₀ values can vary depending on assay conditions.
Protocol: In Vitro Evaluation of PARP-1 Inhibition
After synthesis, the inhibitory potential of the new compounds must be quantified. A common method is a chemiluminescent assay that measures the incorporation of biotinylated NAD+ onto histone proteins by PARP-1.
Protocol: PARP-1 Chemiluminescent Activity Assay
-
Preparation:
-
Prepare a dilution series of the synthesized inhibitor in the assay buffer (e.g., ranging from 1 µM to 0.01 nM).
-
Use a known PARP inhibitor (e.g., Olaparib) as a positive control and a vehicle (e.g., DMSO) as a negative control.
-
-
Reaction Setup:
-
To the wells of a histone-coated 96-well plate, add the PARP-1 enzyme and activated DNA.
-
Add 10 µL of the diluted inhibitor or control to the respective wells.
-
Initiate the PARP reaction by adding a biotinylated NAD+ solution.
-
-
Incubation and Detection:
-
Incubate the plate at room temperature for 60 minutes to allow for the PARP reaction (PARsylation of histones).
-
Wash the plate multiple times with a wash buffer (e.g., PBS + Tween-20) to remove unreacted components.
-
Add a solution of Streptavidin-Horseradish Peroxidase (Strep-HRP), which will bind to the biotinylated PAR chains attached to the histones. Incubate for 60 minutes.
-
Wash the plate again to remove unbound Strep-HRP.
-
-
Data Acquisition:
-
Add a chemiluminescent HRP substrate to each well.
-
Immediately measure the light signal using a luminometer. The intensity of the light is proportional to the amount of PARP activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the inhibitor relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
References
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- PubMed. (2022). Total Synthesis of Rucaparib.
- Murai, J., & Pommier, Y. (2022). Reconsidering the mechanisms of action of PARP inhibitors based on clinical outcomes. Cancer Science, 113(9), 2836-2844.
- Google Patents. (2017). CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib.
- Rose, M., Burgess, J. T., O'Byrne, K., Richard, D. J., & Bolderson, E. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Cell and Developmental Biology, 8, 564601.
- Google Patents. (2020). US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof.
- Drug Target Review. (2024). The mechanism of PARP inhibitor action is identified.
- ResearchGate. (n.d.). Mechanism of Action of PARP Inhibitors.
- Google Patents. (2023). KR20230020172A - A new synthetic method of rucaparib as a PARP inhibitor and intermediates thereof.
- Branco, C., & Paredes, J. (2022). PARP Inhibitors: From the Mechanism of Action to Clinical Practice. Acta Médica Portuguesa, 35(2), 135-143.
- Google Patents. (2017). CN107235957A - A kind of synthetic method for preparing Niraparib.
- Google Patents. (2021). EP3668857B1 - Processes for the preparation of niraparib and intermediates thereof.
- Google Patents. (2019). WO2019115000A1 - Process for the preparation of rucaparib and novel synthesis intermediates.
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- Frontiers in Cell and Developmental Biology. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance.
- Google Patents. (2019). CN107954919B - Preparation method of Rucaparib key intermediate.
- PubMed. (2021). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors.
- National Center for Biotechnology Information. (2020). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity.
- Google Patents. (2009). CN101484421A - 2 -oxybenzamide derivatives as parp inhibitors.
- PubMed. (2009). Design, synthesis, enzyme inhibition, and tumor cell growth inhibition of 2-anilinobenzamide derivatives as SIRT1 inhibitors.
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- PubMed. (2018). Pharmacophore mapping, molecular docking, chemical synthesis of some novel pyrrolyl benzamide derivatives and evaluation of their inhibitory activity against enoyl-ACP reductase (InhA) and Mycobacterium tuberculosis.
- PubMed. (2011). Discovery and characterization of 2-aminobenzimidazole derivatives as selective NOD1 inhibitors.
- MDPI. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site.
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- PubMed. (2022). Rational design, synthesis and biological evaluation of dual PARP-1/2 and TNKS1/2 inhibitors for cancer therapy.
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- PubMed. (2013). Cyanobacteria: potential candidates for drug discovery.
- ResearchGate. (n.d.). Sequential development of 1st, 2nd, and 3rd generation PARP inhibitors;....
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Application Notes and Protocols for the N-Alkylation of 2-Cyanobenzamide
Introduction: The Significance of N-Alkylated 2-Cyanobenzamides
N-substituted 2-cyanobenzamides are a class of organic molecules that hold significant value as versatile intermediates in the synthesis of a wide range of biologically active compounds, particularly in the pharmaceutical and agrochemical industries. The strategic introduction of alkyl groups onto the amide nitrogen allows for the fine-tuning of molecular properties such as solubility, lipophilicity, and metabolic stability. This modification is a key step in the development of novel therapeutic agents and functional materials. The presence of the ortho-cyano group offers a valuable synthetic handle for subsequent transformations, making these compounds attractive building blocks for the construction of complex heterocyclic systems.
This guide provides a comprehensive overview of robust and field-proven methodologies for the N-alkylation of 2-cyanobenzamide. We will delve into the mechanistic underpinnings of each method, offering detailed, step-by-step protocols to empower researchers in their synthetic endeavors. The discussion will emphasize the causality behind experimental choices, ensuring a deep understanding of the reaction parameters that govern success.
Method 1: Classical N-Alkylation with Alkyl Halides
The direct N-alkylation of this compound with alkyl halides in the presence of a base is a fundamental and widely practiced method. The reaction proceeds via a nucleophilic substitution mechanism (SN2), where the deprotonated amide nitrogen acts as the nucleophile.
Mechanistic Rationale
The amide proton of this compound is weakly acidic and requires a sufficiently strong base for deprotonation, forming a resonance-stabilized amidate anion. This anion then attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the N-alkylated product. The choice of base and solvent is critical to prevent side reactions, such as O-alkylation or dialkylation. Strong, non-nucleophilic bases like sodium hydride (NaH) are often preferred to ensure complete deprotonation of the amide.[1] Polar aprotic solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are typically employed to solubilize the reactants and facilitate the SN2 reaction.[1]
Protocol 1: N-Alkylation of this compound using Sodium Hydride and an Alkyl Halide
This protocol describes a general procedure for the N-alkylation of this compound using sodium hydride as the base and an alkyl halide as the alkylating agent.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 - 1.5 equivalents)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Add anhydrous DMF or THF (to a concentration of 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen evolution ceases, to ensure complete formation of the amidate anion.
-
Slowly add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous phase).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization to yield the pure N-alkyl-2-cyanobenzamide.
Data Presentation: Classical N-Alkylation Conditions
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Methyl Iodide | NaH | DMF | 0 to RT | 4-8 | 80-95 |
| Ethyl Bromide | NaH | THF | 0 to RT | 6-12 | 75-90 |
| Benzyl Bromide | K₂CO₃ | Acetonitrile | Reflux | 3-6 | 85-95 |
| Propargyl Bromide | Cs₂CO₃ | DMF | RT | 5-10 | 70-85 |
Method 2: The Mitsunobu Reaction
The Mitsunobu reaction is a powerful and versatile method for the N-alkylation of amides with primary and secondary alcohols.[2][3] This reaction proceeds under mild, neutral conditions and is particularly useful for substrates that are sensitive to strongly basic or acidic environments.
Mechanistic Rationale
The reaction is initiated by the formation of a phosphorane intermediate from the reaction of triphenylphosphine (PPh₃) with a dialkyl azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The alcohol then adds to the phosphorane to form an alkoxyphosphonium salt. The amide, acting as the nucleophile, is deprotonated by the betaine byproduct, and the resulting amidate anion displaces the activated alcohol in an SN2 fashion, leading to the N-alkylated product with inversion of configuration at the alcohol's stereocenter.[2] The amide must have a pKa of approximately 15 or lower to be a suitable nucleophile in this reaction.[3]
Protocol 2: Mitsunobu N-Alkylation of this compound
This protocol provides a general procedure for the N-alkylation of this compound with an alcohol using Mitsunobu conditions.
Materials:
-
This compound
-
Primary or secondary alcohol (1.0 - 1.2 equivalents)
-
Triphenylphosphine (PPh₃) (1.5 equivalents)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equivalents)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq), the alcohol (1.1 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (to a concentration of 0.1-0.2 M), cool the mixture to 0 °C in an ice bath.
-
Add DIAD or DEAD (1.5 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 6-24 hours. Monitor the reaction progress by TLC or LC-MS. The formation of a white precipitate (triphenylphosphine oxide) is often an indicator of reaction progress.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer successively with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to remove triphenylphosphine oxide and other byproducts, yielding the pure N-alkyl-2-cyanobenzamide.
Method 3: Catalytic N-Alkylation with Alcohols via "Borrowing Hydrogen"
A more sustainable and atom-economical approach to N-alkylation involves the use of alcohols as alkylating agents in the presence of a transition metal catalyst.[4] This methodology, often referred to as the "borrowing hydrogen" or "hydrogen autotransfer" strategy, generates water as the only byproduct.
Mechanistic Rationale
The catalytic cycle begins with the transition metal catalyst abstracting hydrogen from the alcohol to form a metal hydride species and the corresponding aldehyde or ketone in situ. The amide then condenses with the carbonyl compound to form an enamide or imine intermediate, with the elimination of water. Finally, the metal hydride reduces the intermediate to afford the N-alkylated amide and regenerates the catalyst for the next cycle. This method is highly attractive from a green chemistry perspective. Recent studies have shown that cobalt nanoparticle catalysts are effective for the N-alkylation of benzamides with alcohols, and importantly, nitrile groups are well-tolerated under these conditions.[5]
Protocol 3: Cobalt-Catalyzed N-Alkylation of this compound with Benzyl Alcohol
This protocol is adapted from a general procedure for the cobalt nanoparticle-catalyzed N-alkylation of benzamides and is expected to be applicable to this compound.[5][6]
Materials:
-
This compound
-
Benzyl alcohol (1.1 equivalents)
-
Cobalt nanoparticle catalyst (e.g., Co-L5@C-800) (1-5 mol%)
-
Potassium hydroxide (KOH) (0.6 equivalents)
-
Anhydrous toluene
-
Inert gas (Argon)
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried reaction vessel, add this compound (0.5 mmol), benzyl alcohol (0.55 mmol), the cobalt catalyst (e.g., 60 mg of Co-L5@C-800, ~1.9 mol% Co), and potassium hydroxide (0.3 mmol).
-
Purge the vessel with Argon for 5-10 minutes.
-
Add anhydrous toluene (3 mL) via syringe.
-
Heat the reaction mixture to 130°C and stir for 24 hours under an Argon atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter to remove the catalyst.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure N-benzyl-2-cyanobenzamide.
Data Presentation: Comparison of N-Alkylation Methods
| Method | Alkylating Agent | Reagents | Solvent | Temp. | Advantages | Disadvantages |
| Classical | Alkyl Halides | Strong Base (e.g., NaH) | DMF, THF | 0°C to RT | Well-established, versatile | Requires strong base, stoichiometric waste |
| Mitsunobu | Alcohols | PPh₃, DIAD/DEAD | THF, DCM | 0°C to RT | Mild conditions, inversion of stereochemistry | Stoichiometric byproducts, purification challenges |
| Catalytic | Alcohols | Transition Metal Catalyst, Base | Toluene | High Temp. | Atom-economical, green | Requires catalyst, higher temperatures |
Conclusion
The N-alkylation of this compound is a crucial transformation for the synthesis of valuable chemical entities. This guide has detailed three primary methodologies: classical N-alkylation with alkyl halides, the Mitsunobu reaction, and catalytic N-alkylation with alcohols. Each method offers distinct advantages and is suited to different synthetic strategies and substrate sensitivities. By understanding the underlying mechanisms and following the detailed protocols, researchers can confidently select and execute the most appropriate method for their specific research and development needs. The chemoselective nature of the catalytic "borrowing hydrogen" approach, which tolerates the nitrile functionality, represents a significant advancement in the sustainable synthesis of these important building blocks.
References
- Organic Chemistry Portal. (2019). Mitsunobu Reaction.
- Organic Synthesis. (n.d.). Mitsunobu reaction.
- Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols. PubMed Central.
- Chemistry Stack Exchange. (2015). N-alkylation of amides with alkyl halides?
- PubMed Central. (2023). Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source.
- MDPI. (2025). Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library.
- PubMed. (2019). N-Alkyl amide synthesis via N-alkylation of amides with alcohols.
- MDPI. (2016). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation.
- ResearchGate. (n.d.). N-alkylation of benzamide with benzyl alcohol: evaluation of potential Co-materials.
- ResearchGate. (n.d.). Scheme 2. Synthesis of N-benzyl-N-arylcyanamides under different reaction conditions.
- Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation).
- Chemistry Stack Exchange. (2015). N-alkylation of amides with alkyl halides?.
- PubMed Central. (2010). (E)-N-Benzyl-2-cyano-3-phenyl-acryl-amide.
- Google Patents. (n.d.). CN113200912A - Method for synthesizing cyanamide.
- ChemRxiv. (2024). Silane-mediated, Facile and Selective C(sp²)−H and N−Methylation using Formaldehyde.
- PubMed. (2015). Chemoselective Alkylations with N- and C-Metalated Nitriles.
- Google Patents. (n.d.). US6699993B1 - Process for the preparation of 2-cyanopyridines.
- ResearchGate. (n.d.). Benzamide synthesis via oxidative amidation of benzylamines and benzyl....
- Google Patents. (n.d.). US10392384B2 - Method for the preparation of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide and recovery of (4S).
- ResearchGate. (n.d.). How to selectively reduction of nitrile group in presence of ester group?.
- Google Patents. (n.d.). CA2323297A1 - Selective reductive amination of nitriles.
- PubMed. (2019). N-Alkyl amide synthesis via N-alkylation of amides with alcohols.
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- 4. N-Alkyl amide synthesis via N-alkylation of amides with alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Synthesis of 3-Substituted Isoindolinones via Reaction of 2-Cyanobenzamide with Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The reaction of 2-cyanobenzamide with Grignard reagents represents a powerful and convergent strategy for the synthesis of 3-substituted isoindolinones, a privileged scaffold in medicinal chemistry. This guide provides an in-depth exploration of this transformation, from its mechanistic underpinnings to detailed, field-proven experimental protocols. By elucidating the causality behind experimental choices, this document serves as a comprehensive resource for researchers aiming to leverage this versatile reaction in drug discovery and development programs.
Introduction: The Strategic Importance of Isoindolinones
The isoindolinone core is a structural motif of significant interest in pharmaceutical sciences, appearing in a multitude of biologically active compounds. These include established drugs and clinical candidates with activities spanning anxiolytics, antihypertensives, and kinase inhibitors. The strategic value of the isoindolinone scaffold lies in its rigid, bicyclic structure which allows for the precise spatial presentation of substituents to interact with biological targets. Consequently, the development of efficient and modular synthetic routes to novel isoindolinone derivatives is a continuous pursuit in modern drug discovery.
The tandem Grignard addition-cyclization of this compound offers a highly attractive approach to 3-substituted isoindolinones. This one-pot or sequential process allows for the direct installation of a diverse range of substituents at the C3 position, a key vector for modulating pharmacological activity. This application note will dissect this reaction, providing the necessary insights for its successful implementation and adaptation.
Reaction Mechanism: A Tale of Two Reactivities
The reaction of this compound with a Grignard reagent (R-MgX) is a fascinating cascade that leverages the differential reactivity of the nitrile and amide functional groups. The overall transformation can be conceptualized in two primary stages: initial nucleophilic attack on the nitrile, followed by intramolecular cyclization.
Stage 1: Grignard Addition to the Nitrile
The carbon atom of a nitrile group is electrophilic and susceptible to nucleophilic attack by the carbanionic component of the Grignard reagent.[1][2] The reaction initiates with the coordination of the magnesium halide to the nitrile nitrogen, enhancing its electrophilicity. The Grignard reagent then adds to the nitrile carbon, forming a magnesium salt of an imine (an iminate). This intermediate is stable under the anhydrous reaction conditions and does not typically react further with the Grignard reagent.[3]
Stage 2: Hydrolysis and Intramolecular Cyclization
Upon aqueous acidic workup, the iminate intermediate is hydrolyzed to a ketone, yielding a 2-acylbenzamide. This intermediate is often not isolated and, under the reaction or workup conditions, undergoes a spontaneous intramolecular cyclization. The nucleophilic nitrogen of the amide attacks the newly formed electrophilic ketone carbonyl. This cyclization event forms a five-membered ring and, after proton transfer, yields the final 3-substituted-3-hydroxyisoindolin-1-one product. In some cases, depending on the nature of the 'R' group from the Grignard reagent and the workup conditions, subsequent dehydration can occur to yield a 3-alkylideneisoindolin-1-one.
Caption: Reaction workflow of this compound with a Grignard reagent.
Experimental Protocols
The following protocols are provided as a robust starting point for the synthesis of 3-substituted isoindolinones from this compound. It is crucial to maintain anhydrous conditions throughout the Grignard reaction phase.
General Materials and Reagent Preparation
-
Solvents: Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF) are the solvents of choice for Grignard reactions. They must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a commercial supplier in a sealed, anhydrous grade bottle.
-
Grignard Reagents: Commercially available Grignard reagents are recommended for consistency. If preparing the Grignard reagent in-house, ensure all glassware is flame-dried and the magnesium turnings are activated.[4]
-
This compound: Should be of high purity and thoroughly dried before use.
Protocol 1: Synthesis of 3-Phenyl-3-hydroxyisoindolin-1-one
This protocol details the synthesis using phenylmagnesium bromide as a representative aryl Grignard reagent.
Step-by-Step Methodology:
-
Reaction Setup: A 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet, is flame-dried under a stream of nitrogen.
-
Reagent Charging: To the cooled flask, add this compound (1.46 g, 10 mmol). The flask is then placed under a positive pressure of nitrogen.
-
Solvent Addition: Add 50 mL of anhydrous THF to the flask via cannula or syringe. Stir the mixture to dissolve the this compound.
-
Grignard Addition: Cool the solution to 0 °C in an ice bath. Phenylmagnesium bromide (1.0 M in THF, 12 mL, 12 mmol, 1.2 equivalents) is added dropwise via the dropping funnel over 20 minutes, maintaining the internal temperature below 5 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Workup: The reaction is carefully quenched by pouring it into a mixture of crushed ice (50 g) and 2 M hydrochloric acid (50 mL). The mixture is stirred vigorously for 30 minutes to ensure complete hydrolysis of the intermediate.
-
Extraction: The aqueous mixture is transferred to a separatory funnel and extracted with ethyl acetate (3 x 50 mL).
-
Washing and Drying: The combined organic layers are washed with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 3-phenyl-3-hydroxyisoindolin-1-one.
Protocol 2: Synthesis of 3-Methyl-3-hydroxyisoindolin-1-one
This protocol outlines the synthesis using methylmagnesium bromide, a representative alkyl Grignard reagent.
Step-by-Step Methodology:
-
Reaction Setup: Follow the same flame-drying and nitrogen atmosphere setup as in Protocol 1.
-
Reagent Charging: Charge the flask with this compound (1.46 g, 10 mmol) and 50 mL of anhydrous diethyl ether.
-
Grignard Addition: Cool the suspension to -78 °C using a dry ice/acetone bath. Methylmagnesium bromide (3.0 M in Et₂O, 4 mL, 12 mmol, 1.2 equivalents) is added dropwise over 30 minutes.
-
Reaction Progression: The reaction mixture is stirred at -78 °C for 1 hour and then allowed to slowly warm to room temperature overnight.
-
Quenching and Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (50 mL) at 0 °C.
-
Extraction: The layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
Washing and Drying: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is evaporated in vacuo, and the residue is purified by flash chromatography (silica gel, eluent: dichloromethane/methanol gradient) to yield 3-methyl-3-hydroxyisoindolin-1-one.
Data Presentation: Scope of Grignard Reagents
The choice of Grignard reagent is a critical parameter influencing the reaction's success and the properties of the final product. The table below summarizes the expected outcomes with various Grignard reagents based on literature precedents for similar transformations.[5]
| Grignard Reagent (R-MgX) | R Group | Expected Product | Typical Yield Range | Notes |
| Phenylmagnesium bromide | Phenyl | 3-Phenyl-3-hydroxyisoindolin-1-one | 60-85% | Generally high yielding. |
| Methylmagnesium bromide | Methyl | 3-Methyl-3-hydroxyisoindolin-1-one | 50-75% | Can be volatile; low temperatures are often preferred. |
| Ethylmagnesium bromide | Ethyl | 3-Ethyl-3-hydroxyisoindolin-1-one | 55-80% | A robust and commonly used reagent. |
| Isopropylmagnesium chloride | Isopropyl | 3-Isopropyl-3-hydroxyisoindolin-1-one | 40-65% | Steric hindrance may lead to slightly lower yields. |
| Benzylmagnesium chloride | Benzyl | 3-Benzyl-3-hydroxyisoindolin-1-one | 60-80% | A versatile reagent for introducing a benzylic group. |
Troubleshooting and Field-Proven Insights
-
Low or No Conversion: The most common issue is the deactivation of the Grignard reagent by moisture or acidic protons. Ensure all glassware is rigorously dried and solvents are anhydrous. The amide N-H of this compound can also consume one equivalent of the Grignard reagent; using a slight excess (1.2-1.5 equivalents) of the Grignard reagent is often beneficial.
-
Formation of Byproducts: In some cases, double addition of the Grignard reagent to the intermediate ketone can occur, although this is generally minimized by the subsequent rapid intramolecular cyclization. Running the reaction at lower temperatures can help to control selectivity.
-
Difficult Purification: The hydroxyisoindolinone products can be polar. A mixed solvent system with a polar component (e.g., methanol or ethanol) may be necessary for effective chromatographic separation.
Caption: A logical workflow for troubleshooting common experimental issues.
Conclusion
The reaction of this compound with Grignard reagents provides a direct and versatile entry into the medicinally important class of 3-substituted isoindolinones. By understanding the underlying mechanism and carefully controlling the experimental parameters, researchers can efficiently generate libraries of these valuable compounds for biological screening. The protocols and insights provided herein serve as a comprehensive guide to empower scientists in their drug discovery endeavors.
References
- Scalable (Enantioselective) Syntheses of Novel 3-Methylated Analogs of Pazinaclone, (S)-PD172938 and Related Biologically Relevant Isoindolinones. PMC - NIH. [Link]
- Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. PMC - NIH. [Link]
- Grignard Reaction. University of California, Davis Chem LibreTexts. [Link]
- Grignard Reaction. Department of Chemistry, Winthrop University. [Link]
- Ultrasound-assisted-one-pot synthesis and antiplasmodium evaluation of 3-substituted-isoindolin-1-ones. PMC - PubMed Central. [Link]
- Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry. [Link]
- Facile Synthesis of Isoindolinones via Rh(III)-Catalyzed One-Pot Reaction of Benzamides, Ketones, and Hydrazines. ACS Figshare. [Link]
- Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. PubMed Central. [Link]
- Synthesis of 3–aryl 3–hydroxyisoindolinones by the Addition of Grignard and Organolithium Reagents to Phthalimides.
- Synthesis of 1,1,3,3-Tetraalkylisoindolines Using a Microwave-Assisted Grignard Reaction. CSIRO Publishing. [Link]
- 20.7 Chemistry of Nitriles. OpenStax. [Link]
- 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]
- 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]
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Developing analytical methods for 2-Cyanobenzamide quantification
An Application Note and Protocol for the Quantification of 2-Cyanobenzamide in Pharmaceutical Development
Abstract
This comprehensive guide details the development and validation of robust analytical methods for the accurate quantification of this compound. Primarily focusing on High-Performance Liquid Chromatography with UV detection (HPLC-UV) as the principal method, this document provides a full protocol, method development rationale, and validation according to ICH Q2(R2) guidelines.[1][2] An alternative, simpler UV-Vis spectrophotometric method is also presented for applications where high throughput is prioritized over high specificity. This application note is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry, offering field-proven insights and step-by-step instructions to ensure data integrity and regulatory compliance.
Introduction: The Need for Precise this compound Quantification
This compound (C₈H₆N₂O) is a key intermediate in the synthesis of various pharmaceutical compounds and can also be present as a process-related impurity. Its accurate quantification is critical for ensuring the safety, efficacy, and quality of active pharmaceutical ingredients (APIs) and final drug products. Regulatory bodies like the FDA mandate that impurities and synthetic intermediates are monitored and controlled within strict limits, necessitating the use of validated, reliable analytical procedures.[3][4]
This document presents two validated methods for the quantification of this compound. The primary method, a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, offers high specificity and sensitivity, making it ideal for quality control, stability studies, and release testing. A secondary UV-Vis spectrophotometric method is also described, serving as a rapid and cost-effective alternative for in-process controls or situations where the sample matrix is simple and free from interfering substances.
Physicochemical Profile of this compound
A thorough understanding of the analyte's physicochemical properties is the foundation of logical method development. These properties dictate choices regarding solvent selection, chromatographic conditions, and sample preparation strategies.
| Property | Value | Source |
| Chemical Name | This compound | [5] |
| CAS Number | 17174-98-0 | [5][6] |
| Molecular Formula | C₈H₆N₂O | [5][6] |
| Molecular Weight | 146.15 g/mol | [5][6][7] |
| Appearance | White to off-white crystalline solid | [7] |
| Melting Point | 172-173°C | [6] |
| Solubility | Low water solubility, soluble in organic solvents like methanol, acetonitrile, and acetone. | [7][8] |
| UV Absorption | Exhibits UV absorbance due to its aromatic ring and conjugated system. | [9] |
Primary Method: High-Performance Liquid Chromatography (HPLC-UV)
The HPLC-UV method is the gold standard for the quantification of this compound due to its high resolving power, which allows for the separation of the analyte from potential impurities and degradation products.
Rationale for Method Development
The choices made during method development are critical for creating a robust and reliable analytical procedure.
-
Technique Selection (RP-HPLC): Reverse-Phase HPLC is selected as this compound is a moderately polar organic molecule. A non-polar stationary phase (like C18) combined with a polar mobile phase provides excellent retention and separation.
-
Stationary Phase (C18 Column): An octadecylsilane (C18) column is chosen for its versatility and proven performance in separating a wide range of small molecules. A column with dimensions of 4.6 x 150 mm and a particle size of 5 µm offers a good balance between resolution and backpressure.
-
Mobile Phase (Acetonitrile and Water): A gradient of acetonitrile and water is used to ensure the elution of compounds with varying polarities. Acetonitrile is preferred over methanol as it generally provides lower backpressure and better UV transparency. A small amount of formic acid (0.1%) is added to the aqueous phase to protonate any free silanol groups on the stationary phase and to ensure the analyte is in a single ionic form, leading to sharper, more symmetrical peaks.
-
Detection (UV Spectroscopy): this compound contains a chromophore (the benzonitrile moiety) that absorbs UV radiation. Based on its structure, a detection wavelength in the range of 230-250 nm is expected to provide good sensitivity. The final wavelength is determined by analyzing a standard solution with a photodiode array (PDA) detector to identify the wavelength of maximum absorbance (λmax), thereby maximizing the signal-to-noise ratio.
HPLC Method Development Workflow
Caption: Workflow for HPLC-UV method development and validation.
Detailed Experimental Protocol: HPLC-UV
A. Equipment and Reagents
-
HPLC system with gradient pump, autosampler, column oven, and UV or PDA detector.
-
Analytical balance (4 decimal places).
-
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
This compound reference standard (≥98% purity).
-
Acetonitrile (HPLC grade).
-
Formic acid (ACS grade or higher).
-
Deionized water (18.2 MΩ·cm).
-
Volumetric flasks, pipettes, and autosampler vials.
B. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in Water. Add 1.0 mL of formic acid to 1000 mL of deionized water. Filter and degas.
-
Mobile Phase B: Acetonitrile.
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the Standard Stock Solution with the diluent. These will be used to construct the calibration curve.
C. Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 0-15 min: 20% B to 80% B15-17 min: 80% B17.1-20 min: 20% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 242 nm (or determined λmax) |
| Run Time | 20 minutes |
D. System Suitability Test (SST)
-
Before sample analysis, perform five replicate injections of a mid-range working standard (e.g., 25 µg/mL).
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of the peak area ≤ 2.0%.[10]
-
Tailing factor ≤ 2.0.
-
Theoretical plates > 2000.
-
E. Sample Analysis
-
Accurately weigh the sample containing this compound and transfer it to a volumetric flask.
-
Dissolve and dilute with the diluent to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter into an autosampler vial.
-
Inject the sample into the HPLC system.
-
Quantify the amount of this compound by comparing its peak area to the calibration curve generated from the working standards.
Method Validation Summary
The method must be validated to demonstrate its fitness for purpose, in accordance with ICH Q2(R2) guidelines.[2][3][10] The objective of validation is to confirm that the analytical procedure is suitable for its intended use.[11]
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity | The analyte peak is free from interference from blank, placebo, and known impurities at its retention time. Peak purity index > 0.995. | To ensure the signal is solely from the analyte.[12] |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range. | To demonstrate a direct relationship between concentration and response.[10] |
| Range | 1 - 100 µg/mL (or as required). | The interval where the method is accurate, precise, and linear. |
| Accuracy | Mean recovery of 98.0% to 102.0% at three concentration levels. | To measure the closeness of the results to the true value.[12] |
| Precision (RSD%) | Repeatability: ≤ 2.0%Intermediate Precision: ≤ 2.0% | To assess the method's variability with repeated measurements. |
| LOD | Signal-to-Noise ratio of 3:1. | The lowest amount of analyte that can be detected. |
| LOQ | Signal-to-Noise ratio of 10:1. | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. |
| Robustness | RSD ≤ 2.0% after deliberate small changes in method parameters (e.g., flow rate ±10%, column temp ±2°C, mobile phase pH ±0.2). | To measure the method's capacity to remain unaffected by small variations.[12] |
Alternative Method: UV-Vis Spectrophotometry
For rapid, high-throughput analysis where the sample matrix is well-defined and free of UV-absorbing interferences, UV-Vis spectrophotometry offers a simple and effective alternative.
Rationale and Workflow
This technique relies on the direct measurement of UV light absorption by this compound at its wavelength of maximum absorbance (λmax). The concentration is determined using a standard calibration curve that follows the Beer-Lambert law.
Caption: Workflow for UV-Vis spectrophotometric quantification.
Detailed Experimental Protocol: UV-Vis
A. Equipment and Reagents
-
UV-Vis Spectrophotometer (dual beam).
-
Matched quartz cuvettes (1 cm path length).
-
This compound reference standard (≥98% purity).
-
Methanol (Spectroscopic grade).
-
Analytical balance, volumetric flasks, and pipettes.
B. Determination of λmax
-
Prepare a ~10 µg/mL solution of this compound in methanol.
-
Use methanol as the blank reference.
-
Scan the solution from 400 nm to 200 nm.
-
Identify the wavelength that gives the maximum absorbance (λmax). This will be used for all subsequent measurements.
C. Preparation of Calibration Curve
-
Stock Solution (500 µg/mL): Accurately weigh ~25 mg of this compound into a 50 mL volumetric flask and dilute to volume with methanol.
-
Working Standards: From the stock solution, prepare a series of standards (e.g., 2, 5, 10, 15, 20 µg/mL) in methanol.
-
Measure the absorbance of each standard at the predetermined λmax, using methanol as the blank.
-
Plot a graph of absorbance versus concentration. Perform a linear regression to obtain the equation of the line and the correlation coefficient (r²).
D. Sample Analysis
-
Prepare a sample solution in methanol with an expected concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the sample solution at λmax.
-
Calculate the concentration of this compound in the sample using the equation from the calibration curve.
Conclusion
This application note provides two robust, validated methods for the quantification of this compound. The HPLC-UV method is presented as the primary choice for regulatory filings and quality control, offering exceptional specificity and accuracy. The UV-Vis spectrophotometric method serves as a valuable, high-throughput alternative for less complex sample matrices or in-process monitoring. The detailed protocols and validation frameworks provided herein are designed to be directly implemented in a laboratory setting, ensuring the generation of reliable and defensible analytical data critical to the drug development process.
References
- U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
- ProPharma. (2024).
- GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]
- LookChem. (n.d.). This compound. LookChem. [Link]
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. [Link]
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]
- AMSbiopharma. (2025).
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
- U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]
- Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]
- ECA Academy. (2022). ICH Guidance Q14 / Q2(R2)
- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
- Hiradate, S., et al. (2005). Direct quantitative determination of cyanamide by stable isotope dilution gas chromatography-mass spectrometry.
- SpectraBase. (n.d.). This compound. SpectraBase. [Link]
- NYC Office of Chief Medical Examiner. (n.d.).
- Asian Journal of Pharmacy and Pharmacology. (2020). Recent updates on analytical methods for detection of cyanide in human blood. [Link]
- Google Patents. (n.d.). CN104502473A - Quantitative method of detecting cyanamide by utilizing HPLC method.
- SWGDRUG. (2020). Gas Chromatography-Mass Spectroscopy (GC/MS)
- eScholarship. (2025). The Detection and Quantitation of Cyanide and Thiocyanate from Postmortem Tissue Using HPLC-MS/MS. [Link]
- SciSpace. (2013). Simultaneous high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS-MS)
- Wikipedia. (n.d.). 2-Cyanoguanidine. Wikipedia. [Link]
- ResearchGate. (n.d.). Experimental UV spectra of 2-aminobenzimidazole. [Link]
- Liu, G., et al. (2009). Rapid determination of cyanide in human plasma and urine by gas chromatography-mass spectrometry with two-step derivatization.
- Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Cyanide - ANALYTICAL METHODS. NCBI Bookshelf. [Link]
- ResearchGate. (n.d.).
- U.S. Environmental Protection Agency. (n.d.). Cyanotoxins Analytical Methods Overview and New Developments. EPA. [Link]
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Leveraging 2-Cyanobenzamide as a Versatile Precursor for Novel Functional Polyamides
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
High-performance polymers possessing polar functional groups are critical for advancements in materials science and biomedical engineering. The introduction of nitrile (cyano) and amide moieties into a polymer backbone can impart exceptional thermal stability, unique solubility characteristics, and sites for post-polymerization modification.[1][2] This guide details innovative strategies and step-by-step protocols for utilizing 2-cyanobenzamide, a readily available and cost-effective chemical scaffold, as a starting material for the synthesis of novel, functional monomers. We present a complete workflow, from the chemical transformation of this compound into a polymerizable acrylamide derivative to its subsequent free-radical polymerization and characterization. The resulting polymer, featuring a pendant benzamide group, offers a promising platform for developing advanced materials with applications ranging from high-temperature plastics to sophisticated drug delivery systems.
Introduction: The Rationale for Cyano-Functionalized Polyamides
Aromatic polyamides, or aramids, are renowned for their thermal and mechanical resilience.[1] However, their rigid backbones often lead to poor solubility, complicating processing.[3] A proven strategy to enhance processability without compromising thermal stability is the introduction of bulky, polar pendant groups.[4] The cyano group is particularly advantageous due to its large dipole moment, which is beneficial for creating advanced optical or electrical materials, while the amide group offers sites for hydrogen bonding, influencing solubility and interactions with biological systems.[2]
This compound presents an ideal, yet underexplored, starting point for monomer synthesis.[5] Its bifunctional nature—a chemically robust benzamide group and a reactive nitrile group—allows for selective chemical transformations to install a polymerizable moiety. This application note provides the foundational chemistry and detailed protocols to transform this simple precursor into a valuable macromolecular platform.
Monomer Synthesis: From this compound to a Polymerizable Acrylamide
The core strategy involves a two-step chemical modification of this compound to synthesize a novel monomer, N-(2-carbamoylbenzyl)acrylamide . This process leverages the selective reactivity of the nitrile group while preserving the integral benzamide structure.
Causality Behind the Synthetic Design
Direct polymerization of this compound is not feasible as it lacks a readily polymerizable group and its structure is thermodynamically stable.[6] Therefore, a functional handle for polymerization must be introduced.
-
Selective Reduction: The nitrile group (C≡N) can be selectively reduced to a primary amine (-CH₂NH₂) without affecting the more stable amide group (-CONH₂). This transformation is key, as it introduces a nucleophilic site for subsequent functionalization.
-
Acrylation: The newly formed primary amine is highly reactive toward acryloyl chloride. This reaction, a standard Schotten-Baumann acylation, efficiently attaches the polymerizable acryloyl group, yielding the target monomer.
The resulting monomer design is advantageous: the vinyl group allows for well-established free-radical polymerization, while the pendant benzamide group is carried into the final polymer structure, where it dictates the material's properties.
Detailed Protocol: Synthesis of N-(2-carbamoylbenzyl)acrylamide
Materials:
-
This compound (CAS: 17174-98-0)[5]
-
Raney Nickel (or Palladium on Carbon, 10%)
-
Hydrogen Gas (H₂)
-
Methanol (Anhydrous)
-
Acryloyl Chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM, Anhydrous)
-
Sodium Bicarbonate (NaHCO₃), Saturated Solution
-
Magnesium Sulfate (MgSO₄), Anhydrous
-
Standard glassware for organic synthesis, hydrogenation apparatus, and rotary evaporator.
Protocol Steps:
Part A: Reduction to 2-(Aminomethyl)benzamide
-
Setup: In a hydrogenation flask, dissolve 10.0 g of this compound in 150 mL of anhydrous methanol.
-
Catalyst Addition: Carefully add ~1.0 g of Raney Nickel catalyst to the solution under an inert atmosphere (e.g., Argon).
-
Hydrogenation: Secure the flask to a Parr hydrogenation apparatus. Purge the system with H₂ gas three times. Pressurize the vessel to 50 psi with H₂.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by observing the cessation of H₂ uptake (typically 4-6 hours).
-
Workup: Once complete, carefully vent the apparatus and purge with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Concentrate the filtrate using a rotary evaporator to yield the crude product, 2-(aminomethyl)benzamide, which can be used in the next step without further purification or recrystallized from an ethanol/water mixture if desired.
Part B: Acrylation to N-(2-carbamoylbenzyl)acrylamide
-
Setup: Dissolve the crude 2-(aminomethyl)benzamide from the previous step in 200 mL of anhydrous DCM in a three-neck flask equipped with a dropping funnel and magnetic stirrer. Cool the flask to 0°C in an ice bath.
-
Base Addition: Add 1.2 equivalents of triethylamine (TEA) to the solution and stir for 10 minutes.
-
Acryloyl Chloride Addition: Add 1.1 equivalents of acryloyl chloride, dissolved in 20 mL of anhydrous DCM, dropwise to the cooled solution over 30 minutes. Maintain the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Workup: Quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution and 50 mL of brine.
-
Isolation & Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting solid is the target monomer, N-(2-carbamoylbenzyl)acrylamide. Purify further by recrystallization from ethyl acetate/hexanes.
| Parameter | Value/Reagent | Purpose |
| Reduction Catalyst | Raney Nickel | Selectively reduces nitrile to amine. |
| Acrylation Base | Triethylamine (TEA) | Scavenges HCl byproduct from acrylation. |
| Reaction Solvent | DCM / Methanol | Provides appropriate solubility for reagents. |
| Purification Method | Recrystallization | Removes impurities to yield pure monomer. |
Polymer Synthesis: Free-Radical Polymerization
The synthesized N-(2-carbamoylbenzyl)acrylamide monomer can be readily polymerized using standard free-radical techniques. The choice of initiator and solvent is critical for achieving a polymer with a controlled molecular weight and narrow polydispersity.
Mechanistic Overview
Azobisisobutyronitrile (AIBN) is an ideal thermal initiator. Upon heating, it decomposes to generate two cyanoisopropyl radicals and nitrogen gas. These radicals initiate polymerization by attacking the double bond of the acrylamide monomer, propagating the polymer chain.
Detailed Protocol: Synthesis of Poly[N-(2-carbamoylbenzyl)acrylamide]
Materials:
-
N-(2-carbamoylbenzyl)acrylamide (Synthesized Monomer)
-
Azobisisobutyronitrile (AIBN), recrystallized from methanol
-
Tetrahydrofuran (THF), Anhydrous
-
Methanol (for precipitation)
-
Schlenk flask and standard Schlenk line equipment
Protocol Steps:
-
Setup: In a Schlenk flask, dissolve 2.0 g of the monomer in 20 mL of anhydrous THF. Add the desired amount of AIBN (a monomer-to-initiator ratio of 200:1 is a good starting point).
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: After the final thaw, backfill the flask with an inert gas (Argon or Nitrogen). Place the flask in a preheated oil bath at 70°C and stir.
-
Reaction Time: Allow the polymerization to proceed for 12-24 hours. The solution will become noticeably more viscous.
-
Termination & Precipitation: To stop the reaction, remove the flask from the oil bath and expose the solution to air. Slowly pour the viscous polymer solution into a beaker containing 200 mL of rapidly stirring cold methanol. The polymer will precipitate as a white solid.
-
Purification: Allow the precipitate to stir for 30 minutes. Collect the polymer by vacuum filtration. Redissolve the polymer in a minimal amount of THF and re-precipitate into cold methanol to remove any unreacted monomer.
-
Drying: Collect the final polymer by filtration and dry in a vacuum oven at 50°C overnight to a constant weight.
| Parameter | Typical Value | Rationale |
| Solvent | THF / DMF | Good solubility for both monomer and polymer.[2] |
| Initiator | AIBN | Provides controlled radical generation at 60-70°C. |
| [Monomer]:[Initiator] | 100:1 to 500:1 | Controls the final molecular weight of the polymer. |
| Temperature | 70°C | Ensures efficient decomposition of AIBN. |
| Precipitation Solvent | Methanol | Polymer is insoluble, allowing for easy separation. |
Polymer Characterization and Expected Properties
The final polymer should be characterized to confirm its structure, molecular weight, and physical properties. The presence of the bulky, polar benzamide pendant group is expected to significantly influence its behavior.
Structural and Molecular Weight Analysis
-
¹H NMR Spectroscopy: Successful polymerization is confirmed by the disappearance of the vinyl proton signals (~5.5-6.5 ppm) and the appearance of a broad signal corresponding to the polymer backbone (~1.5-2.5 ppm).[2]
-
FTIR Spectroscopy: The disappearance of the C=C stretching vibration (~1630 cm⁻¹) from the monomer confirms polymerization.[2]
-
Gel Permeation Chromatography (GPC): Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
Expected Physical Properties
The polymer's properties are a direct result of its chemical structure. The aromatic ring provides rigidity, while the amide groups introduce polarity and hydrogen-bonding capability.
| Property | Expected Outcome | Rationale |
| Solubility | Soluble in polar aprotic solvents (DMF, DMSO, NMP). | The bulky pendant groups disrupt chain packing, while the polar amide moieties enhance interaction with polar solvents.[2][3] |
| Glass Transition (Tg) | High (>150°C) | The rigid aromatic ring in the side chain restricts segmental motion of the polymer backbone.[2] |
| Thermal Stability (Td) | High (>350°C) | Aromatic polyamides are known for their excellent thermal stability.[1] |
Applications and Future Directions
The unique combination of processability and high-performance characteristics makes this novel polymer platform attractive for several advanced applications.
-
Drug Delivery Systems: The biocompatibility of polyamide-like structures and the potential for hydrogen bonding make these polymers excellent candidates for creating nanoparticles or hydrogels for controlled drug release.[7][8] The pendant amide could be hydrolyzed to a carboxylic acid, providing a handle for conjugating therapeutic agents.[9]
-
High-Performance Films and Coatings: The high thermal stability and good solubility allow for the casting of tough, transparent films suitable for electronic or aerospace applications where thermal resilience is required.[4]
-
Functional Biomaterials: The polymer backbone can be further functionalized to attach bioactive molecules, creating scaffolds for tissue engineering or surfaces with antimicrobial properties.[10][11]
This guide provides a comprehensive framework for synthesizing a new class of functional polymers starting from this compound. The protocols are robust and can be adapted by researchers to create a library of materials with tailored properties for specific, high-value applications.
References
- Title: Unsaturated polyamides with pendent cyano groups derived from 1,4-bis(2-cyano- 2-carboxyvinyl)
- Title: Synthesis, Characterizations and Polymerization of Novel Cyano Acrylamide Derivative Source: American Journal of Polymer Science URL
- Title: Rapid synthesis of functional poly(ester amide)
- Title: Fast and selective ring-opening polymerizations by alkoxides and thioureas Source: Google Search Result URL
- Title: Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups Source: National Chemical Laboratory URL
- Title: Synthesis and characterization of functional elastomeric poly(ester amide)
- Title: this compound | C8H6N2O | CID 72883 Source: PubChem - NIH URL:[Link]
- Title: Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives - PMC Source: National Institutes of Health URL
- Title: (PDF)
- Title: Polymers for Drug Delivery Systems - PMC Source: N
- Title: Editorial: Design, Synthesis and Biomedical Applications of Functional Polymers Source: Max Planck Society URL
- Title: Functionalization of Polymers and Nanomaterials for Biomedical Applications: Antimicrobial Platforms and Drug Carriers Source: MDPI URL:[Link]
- Title: Synthesis and Characterization of Polyamides Derived From Cyano-Containing 1,4-Bis(4-aminophenoxy)
- Title: Dual-Drug Delivery Systems Using Hydrogel–Nanoparticle Composites: Recent Advances and Key Applic
- Title: Polyamides and Their Functionalization: Recent Concepts for Their Applications as Biomaterials Source: ResearchG
- Title: Recent advances in polymeric drug delivery systems Source: PubMed URL:[Link]
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Application Note: A Scalable and Efficient Synthesis of 2-Cyanobenzamide for Industrial Applications
Abstract: 2-Cyanobenzamide is a pivotal intermediate in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes. The increasing demand for this compound necessitates a robust, scalable, and economically viable manufacturing process. This application note provides a comprehensive guide to the industrial-scale synthesis of this compound, focusing on the selective partial hydrolysis of phthalonitrile. We will delve into the underlying chemical principles, provide a detailed step-by-step protocol, and discuss critical process parameters and safety considerations to ensure a high-yield and safe production environment.
Introduction and Strategic Importance
This compound (CAS No: 17174-98-0) is a bifunctional molecule containing both a nitrile and an amide group, making it a versatile building block in organic synthesis.[1] Its primary industrial significance lies in its role as a key precursor to phthalamides and other fine chemicals.[2] The efficient production of high-purity this compound is therefore a critical step in the value chain of numerous commercial products. This document outlines a validated approach for its large-scale synthesis, designed for researchers, process chemists, and professionals in the drug development and chemical manufacturing sectors.
Analysis of Synthetic Routes for Industrial Scale-Up
Several synthetic pathways to this compound have been reported. However, for industrial application, the chosen route must be evaluated based on criteria such as cost of raw materials, reaction efficiency, atom economy, ease of workup, and safety.
-
Ammoxidation of 2-Methylbenzonitrile: This method involves the catalytic oxidation of 2-methylbenzonitrile in the presence of ammonia.[3][4] While ammoxidation is a powerful industrial process for nitrile synthesis, converting a methyl group to a nitrile and then selectively hydrolyzing another nitrile to an amide in a multi-step process can be complex and may not be the most direct route.[5] Vanadium and molybdenum oxides are typical catalysts for such reactions.[4]
-
From 2-Chlorobenzonitrile: Synthesis from 2-chlorobenzonitrile would likely involve a nucleophilic substitution to introduce the amide functionality, potentially through a multi-step process. While feasible, the cost and availability of the starting material and the potential for side reactions need to be considered.[6][7]
-
Selective Partial Hydrolysis of Phthalonitrile: This is arguably the most direct and atom-economical route. Phthalonitrile is a readily available and cost-effective commodity chemical. The challenge lies in selectively hydrolyzing only one of the two nitrile groups. This can be achieved under controlled conditions using acid or base catalysis, or through biocatalysis.[8][9] For industrial-scale production, chemical hydrolysis offers a balance of speed, cost-effectiveness, and control.
This application note will focus on the selective acid-catalyzed partial hydrolysis of phthalonitrile , as it represents a robust and scalable method for producing this compound.
Recommended Industrial Synthesis: Selective Hydrolysis of Phthalonitrile
Underlying Chemical Principles
The hydrolysis of nitriles to amides can be catalyzed by either acid or base.[10][11] In acid-catalyzed hydrolysis, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the nitrile carbon. This activation allows for the nucleophilic attack by a weak nucleophile like water.[8] The resulting intermediate then undergoes tautomerization to form the amide.
The key to a successful industrial process is to control the reaction conditions to favor the formation of the mono-hydrolyzed product, this compound, and minimize the over-hydrolysis to the undesired phthalamide. This is achieved by carefully controlling the reaction temperature, time, and the concentration of the acid catalyst.
Process Flow Diagram
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Application Notes and Protocols: Safe Handling and Disposal of 2-Cyanobenzamide
Introduction: 2-Cyanobenzamide (C₈H₆N₂O) is a valuable reagent in synthetic organic chemistry and drug discovery.[1][2][3] However, its chemical structure, incorporating both a nitrile group and an amide, necessitates rigorous handling and disposal procedures to ensure the safety of laboratory personnel and the protection of the environment. This document provides a detailed guide for researchers, scientists, and drug development professionals on the safe laboratory procedures for this compound. The protocols outlined herein are designed to be self-validating systems, integrating causality and best practices to foster a culture of safety and scientific integrity.
Hazard Identification and Risk Assessment
This compound is classified as a hazardous substance.[1][4] A thorough understanding of its toxicological profile is the foundation of safe handling.
1.1. GHS Classification: According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is categorized as:
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system[4]
Causality: The toxicity of this compound is a significant concern. While not as acutely toxic as simple cyanide salts, the presence of the cyano group (C≡N) warrants extreme caution. In vivo, metabolic processes could potentially release cyanide ions, a potent inhibitor of cellular respiration. The irritant nature of the compound is attributed to its chemical reactivity with biological tissues.
1.2. Physical and Chemical Properties: A summary of key physical and chemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂O | [1][2][4][5] |
| Molecular Weight | 146.15 g/mol | [1][2][4][5] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 172-173°C | [5] |
| Solubility | No data available | [4] |
| Storage Temperature | 2-8°C | [5] |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is essential.
2.1. Engineering Controls:
-
Chemical Fume Hood: All manipulations of solid this compound, including weighing and transferring, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6][7][8]
-
Ventilated Enclosures: For weighing small quantities, a ventilated balance enclosure can be used.[6]
-
Safety Showers and Eyewash Stations: These must be readily accessible in the immediate work area.[4][9]
2.2. Personal Protective Equipment (PPE): The selection of PPE is critical for preventing dermal and eye exposure.
| PPE | Specifications | Rationale |
| Hand Protection | Nitrile or neoprene gloves. Double gloving is recommended. | Provides a barrier against dermal absorption. Double gloving allows for the safe removal of the outer, contaminated glove.[10] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects the eyes from dust particles and splashes.[4][11] |
| Skin and Body Protection | A lab coat must be worn. Consider disposable coats for procedures with a high risk of contamination. | Prevents contamination of personal clothing.[10][12] |
| Respiratory Protection | Not typically required when using a fume hood. If a fume hood is not available, a NIOSH-approved respirator with a particle filter is necessary. | Prevents inhalation of the powdered compound.[4] |
Step-by-Step Laboratory Protocols
Adherence to standardized protocols is paramount for ensuring reproducible and safe experimental outcomes.
3.1. Protocol for Weighing Solid this compound:
-
Preparation: Designate a specific area within the chemical fume hood for handling this compound.[7] Cover the work surface with absorbent, disposable bench paper.[8]
-
Tare the Container: Tare a clean, dry weighing vessel with a lid on the analytical balance.
-
Transfer to Fume Hood: Move the tared container to the designated area within the fume hood.
-
Dispense the Compound: Carefully dispense the desired amount of this compound into the container. Use a spatula and avoid generating dust.
-
Seal the Container: Securely close the container.
-
Weighing: Remove the sealed container from the fume hood and place it on the analytical balance to obtain the final weight.
-
Decontamination: Wipe the exterior of the container with a damp cloth before returning it to storage. Dispose of the cloth as hazardous waste.[8]
3.2. Protocol for Preparing a Solution of this compound:
-
Solvent Addition: In the chemical fume hood, add the desired solvent to the pre-weighed, sealed container of this compound using a syringe or pipette.
-
Dissolution: Gently swirl or sonicate the mixture to facilitate dissolution. If heating is required, use a controlled heating mantle and ensure proper ventilation.
-
Transfer: Once dissolved, the solution can be transferred to the reaction vessel using standard laboratory techniques.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Emergency Procedures
Prompt and correct response to emergencies can significantly mitigate harm.
4.1. Spill Response:
-
Small Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.
-
Wet the absorbent material with a suitable solvent (e.g., isopropanol) to prevent the powder from becoming airborne.
-
Carefully collect the absorbed material and place it in a sealed container for hazardous waste disposal.[13]
-
Decontaminate the area with a soap and water solution, followed by a clean water rinse.[14]
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert your institution's emergency response team.
-
Prevent entry to the contaminated area.
-
Emergency Spill Response Protocol
Caption: Decision tree for this compound spill response.
4.2. First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][13]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4][13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][13]
Waste Disposal
Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental responsibility.
5.1. Waste Segregation:
-
Solid Waste: All solid waste contaminated with this compound (e.g., gloves, bench paper, contaminated absorbent material) must be collected in a designated, sealed, and clearly labeled hazardous waste container.[14]
-
Liquid Waste: Unused solutions of this compound and solvent rinses should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps: Contaminated needles and other sharps must be disposed of in a designated sharps container.
5.2. Disposal Procedure:
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.
-
Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EH&S) department.[14]
Important Note on Cyanide Waste: Due to the potential for the formation of highly toxic hydrogen cyanide gas, cyanide-containing waste must never be mixed with acidic waste.[12][15]
Conclusion
The protocols detailed in this document are designed to empower researchers to work safely and effectively with this compound. By understanding the inherent hazards and diligently following these procedures, the risks associated with this compound can be effectively managed. A proactive approach to safety is not merely a regulatory requirement but a cornerstone of scientific excellence.
References
- This compound | C8H6N2O | CID 72883 - PubChem - NIH.
- This compound - LookChem.
- Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions).
- Weighing Hazardous Powders in the Laboratory - Environment, Health & Safety.
- PUBLIC HEALTH STATEMENT - Toxicological Profile for Cyanide - NCBI Bookshelf.
- Cyanide Standard Operating Procedure Template - Environmental Health & Safety.
- Diking requirements for cyanide electroplating baths. | Occupational Safety and Health Administration - OSHA.
- Hydrogen Cyanide - SESHA.
- CYANIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WA - NJ.gov.
- Hydrogen cyanide - Hazardous Substance Fact Sheet.
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
- Standard operating procedure for hazardous chemicals Handling of nanomaterials Note: this material applies to powders as well.
- Safe disposal of cyanide - Jewelry Discussion - Ganoksin Orchid.
- Proposed Regulation Edits for Cyanide Chemicals Manufacturing - EPA.
- Information on Cyanide Compounds - Stanford Environmental Health & Safety.
- Treatment Technologies for Metal/Cyanide-Containing Wastes, Volume III - Department of Toxic Substances Control.
- MSDS of 2-Cyanobenzaldehyde.
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Cyanobenzamide
Welcome to our dedicated technical support resource for the synthesis of 2-Cyanobenzamide. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs). Our goal is to empower you to overcome common challenges and significantly improve the yield and purity of your this compound synthesis.
Introduction to this compound Synthesis
This compound is a valuable intermediate in the synthesis of a variety of pharmaceuticals and other fine chemicals. The efficiency of its synthesis is critical for the overall cost-effectiveness and success of the final product. The two most common industrial routes to this compound are the amidation of 2-cyanobenzoic acid and the partial hydrolysis of phthalonitrile. Each method presents a unique set of challenges and opportunities for optimization. This guide will delve into the intricacies of both pathways, offering practical solutions to common problems.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Route 1: From 2-Cyanobenzoic Acid
This synthetic approach typically involves a two-step process: the conversion of 2-cyanobenzoic acid to a reactive intermediate, such as 2-cyanobenzoyl chloride, followed by amination.
Q1: My overall yield is low when starting from 2-cyanobenzoic acid. What are the likely causes?
Low yields in this route can often be traced back to issues in either the acid chloride formation or the amidation step.
-
Inefficient Acid Chloride Formation: The conversion of 2-cyanobenzoic acid to 2-cyanobenzoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride can be incomplete. It is crucial to use a slight excess of the chlorinating agent and to ensure the reaction goes to completion, which can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
-
Hydrolysis of 2-Cyanobenzoyl Chloride: 2-Cyanobenzoyl chloride is highly reactive and susceptible to hydrolysis back to 2-cyanobenzoic acid if it comes into contact with moisture.[1] Ensure all glassware is oven-dried and that anhydrous solvents are used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Suboptimal Amidation Conditions: The reaction of 2-cyanobenzoyl chloride with ammonia is highly exothermic. If the temperature is not controlled, side reactions can occur. Additionally, the reaction generates hydrochloric acid (HCl), which will react with the ammonia to form ammonium chloride, rendering the ammonia non-nucleophilic.[2] Therefore, it is essential to use an excess of ammonia or to add a non-nucleophilic base to neutralize the HCl as it is formed.
-
Losses During Workup and Purification: this compound has moderate solubility in some organic solvents. Significant product loss can occur during extraction and recrystallization if the solvent volumes are too large or if the product is not sufficiently crashed out of solution.
Q2: I am observing a significant amount of 2-cyanobenzoic acid as an impurity in my final product. How can I prevent this?
The presence of 2-cyanobenzoic acid as an impurity is a clear indication of incomplete conversion to the amide or hydrolysis of the acid chloride intermediate.
-
Ensure Complete Conversion to Acid Chloride: Before proceeding to the amidation step, confirm the complete conversion of 2-cyanobenzoic acid to 2-cyanobenzoyl chloride. This can be done by taking a small aliquot of the reaction mixture, quenching it with an anhydrous alcohol (like methanol) to form the methyl ester, and analyzing by GC-MS or LC-MS.
-
Strict Anhydrous Conditions: As mentioned previously, rigorously exclude water from the reaction. Use freshly distilled, anhydrous solvents and perform the reaction under an inert atmosphere.
-
Purification Strategy: If 2-cyanobenzoic acid is still present in the final product, it can be removed by washing the crude product with a dilute aqueous solution of a weak base, such as sodium bicarbonate. The 2-cyanobenzoic acid will be deprotonated to its water-soluble carboxylate salt and can be removed in the aqueous layer. The this compound, being a neutral amide, will remain in the organic phase.
Route 2: From Phthalonitrile
This method relies on the selective partial hydrolysis of one of the two nitrile groups of phthalonitrile.
Q3: I am getting a mixture of products, including phthalic acid and unreacted phthalonitrile, when I try to hydrolyze phthalonitrile. How can I improve the selectivity for this compound?
Achieving high selectivity in the partial hydrolysis of phthalonitrile is the primary challenge of this route. The key is to carefully control the reaction conditions to favor the formation of the mono-amide over the di-acid or no reaction.
-
Catalyst and Reaction Conditions: The choice of catalyst and reaction conditions is critical. A variety of methods have been developed, including hydration in the presence of an acid or base catalyst, or reaction with hydrogen peroxide under basic conditions.[3] The pH of the reaction medium must be carefully controlled. A patent suggests that hydrolysis in an aliphatic alcohol in the presence of a base can achieve high selectivity.[3]
-
Temperature Control: The hydrolysis of the second nitrile group to form 2-carbamoylbenzoic acid and subsequently phthalic acid is often favored at higher temperatures. Running the reaction at a lower temperature for a longer period can improve the selectivity for this compound.
-
Reaction Time: It is crucial to monitor the reaction progress closely using techniques like TLC, HPLC, or GC. Stopping the reaction at the optimal time, when the concentration of this compound is at its maximum, is key to preventing over-hydrolysis.
Q4: The reaction seems to stall, with a significant amount of phthalonitrile remaining even after extended reaction times. What can I do?
Incomplete conversion can be due to several factors:
-
Insufficient Catalyst Activity: The catalyst may be old, impure, or used in an insufficient amount. Ensure the catalyst is of high quality and use the appropriate loading.
-
Poor Solubility: Phthalonitrile has limited solubility in some aqueous solvent systems. Using a co-solvent or a phase-transfer catalyst can help to improve the solubility of the starting material and facilitate the reaction.
-
Inadequate Mixing: In a heterogeneous reaction mixture, vigorous stirring is essential to ensure good contact between the reactants and the catalyst.
Frequently Asked Questions (FAQs)
Q: What is the best solvent for the recrystallization of this compound?
A: The choice of recrystallization solvent depends on the impurities present. A mixed solvent system, such as ethanol/water or toluene/heptane, often gives good results. The ideal solvent system will dissolve the this compound at elevated temperatures and allow it to crystallize out in high purity upon cooling, while the impurities remain in the mother liquor.
Q: How can I monitor the progress of my reaction?
A: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of the reaction. Use a suitable mobile phase that gives good separation between the starting material, product, and any major byproducts. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are recommended.
Q: Are there any safety precautions I should be aware of when synthesizing this compound?
A: Yes. When working with acyl chlorides like 2-cyanobenzoyl chloride, it is important to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Acyl chlorides are corrosive and lachrymatory.[4] Phthalonitrile and other cyanide-containing compounds are toxic and should be handled with care. Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Cyanobenzoic Acid
Step A: Formation of 2-Cyanobenzoyl Chloride
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel, add 2-cyanobenzoic acid (1 equivalent).
-
Add anhydrous toluene (5-10 volumes).
-
Slowly add thionyl chloride (1.2 equivalents) dropwise from the addition funnel at room temperature.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours, or until the evolution of HCl gas ceases.
-
Monitor the reaction by TLC until all the 2-cyanobenzoic acid has been consumed.
-
Remove the excess thionyl chloride and toluene under reduced pressure to obtain crude 2-cyanobenzoyl chloride as an oil or low-melting solid. This intermediate is moisture-sensitive and should be used immediately in the next step.
Step B: Amidation of 2-Cyanobenzoyl Chloride
-
Cool a concentrated aqueous solution of ammonia (at least 5 equivalents) in an ice bath.
-
Dissolve the crude 2-cyanobenzoyl chloride from Step A in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
-
Slowly add the solution of 2-cyanobenzoyl chloride to the cold ammonia solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system to obtain pure this compound.
Protocol 2: Synthesis of this compound from Phthalonitrile (Illustrative)
-
In a round-bottom flask, dissolve phthalonitrile (1 equivalent) in a suitable aliphatic alcohol (e.g., ethanol).
-
Add a catalytic amount of a base (e.g., sodium hydroxide).
-
Heat the reaction mixture to a controlled temperature (e.g., 50-60 °C).
-
Monitor the reaction progress by HPLC.
-
Once the desired conversion is achieved, cool the reaction mixture and neutralize the base with a dilute acid.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to isolate this compound.
Data Presentation
| Parameter | Effect on Yield (Route 1) | Troubleshooting Action |
| Moisture | Decreases yield due to hydrolysis of acyl chloride. | Use anhydrous reagents and solvents; perform under inert atmosphere. |
| Temperature (Amidation) | High temperatures can lead to side reactions. | Maintain low temperature during addition of acyl chloride. |
| Stoichiometry of Ammonia | Insufficient ammonia leads to incomplete reaction. | Use a significant excess of ammonia or a scavenger base. |
| Parameter | Effect on Selectivity (Route 2) | Troubleshooting Action |
| pH/Base Concentration | Affects the rate of hydrolysis of both nitrile groups. | Carefully optimize the amount and type of base. |
| Temperature | Higher temperatures can favor over-hydrolysis. | Run the reaction at a lower temperature for a longer duration. |
| Reaction Time | Prolonged time can lead to di-acid formation. | Monitor the reaction closely and stop at the optimal point. |
Visualizations
Caption: Troubleshooting decision tree for low yield in the 2-cyanobenzoic acid route.
References
- Process for producing cyanobenzoic acid derivatives - European P
- Chemistry of Amides. (2022, October 4). In Chemistry LibreTexts. ([Link])
- This compound price & availability - MOLBASE. ()
- Preparation of 2-Cyanobenzoic Acids from the Reaction of Bromobenzoic Acids with Arylacetonitriles and LDA - PubMed. ([Link])
- the prepar
- Process for preparing 2-amino-5-cyanobenzoic acid derivatives - Google P
- The synthesis of phthalonitrile derivatives (1 and 2) and their zinc...
- Process for preparing 2-amino-5-cyanobenzoic acid derivatives - Google P
- Phthalonitrile | C6H4(CN)2 | CID 7042 - PubChem. ([Link])
- Phthalonitrile resin bearing cyanate ester groups: synthesis and characteriz
- A Facile Synthesis of 2-Oxazolines via Dehydrative Cycliz
- Amide formation from carboxylic acid derivatives. | Chemistry | Khan Academy - YouTube. ([Link])
- Synthesis of phthalonitrile derivatives by photoinduced reactions: New unsymmetrical substituted zinc phthalocyanines - CONICET. ([Link])
- Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile deriv
- Process for the preparation of cyanobenzoic acid - Google P
- Methods for producing cyanobenzoic acid derivatives - Google P
Sources
Troubleshooting low yield in amide coupling reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Amide bond formation is arguably the most critical and frequently performed reaction in medicinal chemistry and drug development.[1] While conceptually simple—the condensation of a carboxylic acid and an amine—the reality can be fraught with challenges, leading to low yields, unexpected side products, and project delays. This guide is structured to function as a direct line to a Senior Application Scientist, providing in-depth, field-tested insights to troubleshoot and optimize your amide coupling reactions.
Section 1: Core Principles & Initial Diagnosis
Every amide coupling reaction relies on a fundamental principle: the carboxylic acid's hydroxyl group, a poor leaving group, must be converted into a good leaving group. This "activation" step creates a highly electrophilic carbonyl carbon that is susceptible to nucleophilic attack by the amine.[2][3] When a reaction fails, the root cause almost always lies in a breakdown of this core sequence.
General Mechanism of Amide Bond Formation
The following diagram illustrates the universally accepted two-step process that underpins most modern amide coupling protocols.
Caption: Generalized workflow for amide bond formation.
Initial Troubleshooting Flowchart
Before diving into specific reagents, use this logical decision tree to diagnose the likely failure point.
Caption: A decision tree for initial reaction diagnosis.
Section 2: Frequently Asked Questions (FAQs)
Issues with Reagents & Activation
Q1: My reaction isn't working. How do I know if my coupling reagent is the problem and which one should I choose?
A: The choice of coupling reagent is the most critical parameter in an amide bond formation.[4] If you see unreacted starting materials, especially the carboxylic acid, your first suspect should be inadequate activation.
Causality: Different reagents have vastly different activation efficiencies, costs, and side-reaction profiles. A reagent that works for a simple primary amine and benzoic acid may fail completely for a sterically hindered secondary amine or an electron-deficient aniline.[5][6]
-
Carbodiimides (EDC, DCC, DIC): These are cost-effective workhorses. However, the activated O-acylisourea intermediate is highly reactive and can rearrange to a non-reactive N-acylurea byproduct, which is a common cause of low yields.[4][7] They are also notorious for causing racemization in chiral acids.[2][8]
-
Uronium/Aminium Salts (HATU, HBTU): These are highly efficient, generate rapid reactions, and are the go-to choice for difficult couplings, such as those involving sterically hindered substrates.[4][11]
-
Pro-Tip: The activation with HATU is so fast that pre-activation (mixing acid, HATU, and base for 15-30 minutes before adding the amine) is often beneficial.[9] Be aware that using excess uronium reagent relative to the acid can lead to a side reaction where the amine is "capped" by the reagent, forming a guanidinium byproduct.[12]
-
-
Phosphonium Salts (PyBOP, BOP): Similar in efficacy to uronium salts, these reagents are excellent for minimizing racemization. A key advantage is that they do not react with the amine component, which can be beneficial in cyclization reactions or when the amine is precious.[2]
-
Caution: The original BOP reagent produces hexamethylphosphoramide (HMPA), a carcinogen, as a byproduct. PyBOP is a safer and more common alternative.[8]
-
-
Phosphonic Anhydrides (T3P®): This is another powerful reagent, particularly effective for difficult or large-scale couplings. Its byproducts are water-soluble, which can dramatically simplify reaction workup.[4]
| Reagent Class | Common Examples | Pros | Cons | Best For |
| Carbodiimide | EDC, DCC, DIC | Cost-effective, widely available.[4] | Risk of racemization, N-acylurea byproduct formation.[4][7] | Routine couplings with non-sensitive substrates (always with an additive). |
| Uronium/Aminium | HATU, HCTU, HBTU | High reactivity, fast, effective for hindered substrates.[4][11] | Expensive, can form guanidinium byproducts with amine.[4] | Difficult couplings, hindered substrates, low-reactivity amines. |
| Phosphonium | PyBOP, PyAOP | Low racemization, does not react with amine.[2][11] | Byproducts can be difficult to remove, moderate stability in solution.[11] | Peptide synthesis, cyclizations, precious amines. |
| Phosphonic Anhydride | T3P® | High yield, water-soluble byproducts for easy workup.[4] | Requires a base, can be viscous and difficult to handle. | Sterically demanding substrates and scale-up applications. |
Q2: I'm observing significant epimerization of my chiral carboxylic acid. What is the mechanism and how can I stop it?
A: Racemization is a major side reaction, especially in peptide chemistry, and it occurs when the alpha-proton of the activated carboxylic acid is abstracted.[7] This leads to the formation of a planar intermediate (an oxazolone or azlactone), which can be re-protonated from either face, scrambling the stereocenter.[13]
Causality: The risk of racemization is influenced by three main factors: the coupling reagent, the base, and the temperature.
-
Coupling Reagent/Additives: As mentioned, carbodiimides are particularly prone to this. Using additives like HOBt, and especially its more acidic analogue HOAt (1-hydroxy-7-azabenzotriazole), is critical. These additives rapidly form active esters that are more resistant to racemization than the O-acylisourea intermediate.[10] Reagents like HATU (which is based on HOAt) have this protection built-in.[11]
-
Base Selection: The base's role is to deprotonate the carboxylic acid's salt (if applicable) and neutralize acids formed during the reaction. However, a strong or sterically unhindered base can also abstract the sensitive alpha-proton.
-
Solution: Use the weakest or most sterically hindered base possible. N-methylmorpholine (NMM) or 2,4,6-collidine are generally preferred over the more common and stronger N,N-diisopropylethylamine (DIPEA).[10] Use the minimum amount of base necessary—typically one equivalent if starting from an amine salt.[10]
-
-
Temperature Control: Higher temperatures accelerate the rate of oxazolone formation and subsequent racemization.[10]
-
Solution: Perform couplings at room temperature or below (e.g., 0 °C). Avoid excessive heating unless absolutely necessary for unreactive partners.
-
Caption: Competing pathways of productive coupling versus racemization.
Issues with Reaction Conditions
Q3: Does the solvent really matter that much? I always use DMF or DCM.
A: Yes, solvent choice is critical and can be the difference between success and failure. Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are common for a reason: they solubilize a wide range of reactants.[14] However, they are not always optimal and come with significant health and environmental concerns.[15]
Causality: The solvent's primary role is to ensure all reactants are in solution to react. If your acid, amine, or coupling reagent is not fully dissolved, the reaction will be slow and incomplete. Furthermore, the solvent can directly participate in or hinder the reaction.
-
Solubility: Always check the solubility of all components in your chosen solvent before starting the reaction. If a reactant is poorly soluble, consider a different solvent or solvent mixture. For solid-phase peptide synthesis (SPPS), solvent choice is paramount for proper swelling of the resin and solvation of the growing peptide chain.[16]
-
Solvent Reactivity: DMF can be a source of impurities. Over time, it can decompose to dimethylamine, which can then compete with your desired amine, leading to a dimethylamide byproduct.[17] If you suspect this, use a freshly opened bottle or a more stable solvent like N,N-dimethylacetamide (DMAc).[17]
-
Greener Alternatives: There is a significant push to replace DCM and DMF. Studies have shown that solvents like 2-methyltetrahydrofuran (2-MeTHF), ethyl acetate (EtOAc), and dimethyl carbonate (DMC) can be effective replacements in many cases.[14][18]
Issues with Substrates
Q4: I'm trying to couple a very bulky acid with a bulky secondary amine and getting no product. What should I do?
A: This is a classic case of steric hindrance, where the sheer size of the molecules physically blocks the amine from attacking the activated carboxylic acid.[9] This requires a more aggressive strategy.
Causality: Standard coupling conditions may not be sufficient to overcome the high activation energy barrier imposed by sterics.
-
Switch to a More Powerful Reagent: This is the first and easiest change. If you are using EDC/HOBt, switch to HATU or T3P®, which are known to be more effective for hindered couplings.[4][9]
-
Increase Temperature: Gently heating the reaction (e.g., to 40-50 °C) can provide the necessary energy to overcome the steric barrier. Monitor carefully for side reactions or decomposition.
-
Convert to an Acyl Fluoride: For extremely challenging cases, a two-step procedure is often best. First, convert the carboxylic acid to an acyl fluoride using a reagent like TFFH or BTFFH.[6] Acyl fluorides are highly reactive electrophiles that are surprisingly stable and can be isolated. They are particularly effective for coupling with hindered amines.[6][19]
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for a Standard HATU Coupling
This protocol is a robust starting point for many amide couplings, including those with some degree of difficulty.
-
Preparation: In a clean, dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent (e.g., DMF or DCM, ~0.1-0.5 M).
-
Reagent Addition: Add HATU (1.0-1.2 equivalents) followed by a non-nucleophilic base like DIPEA (2.0-3.0 equivalents).
-
Pre-activation: Stir the mixture at room temperature for 15-30 minutes. You may observe a color change as the active ester forms.
-
Amine Addition: Add the amine (1.0-1.2 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature, monitoring its progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.
-
Workup: Once the reaction is complete, quench by adding water or a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with mild acid (e.g., 5% citric acid), mild base (e.g., saturated NaHCO₃), and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Acyl Fluoride Formation for Hindered Substrates
This protocol is for cases where standard methods fail due to severe steric hindrance.[6]
-
Preparation: In a dry flask under an inert atmosphere, dissolve the sterically hindered carboxylic acid (1.0 equivalent) in anhydrous DCM.
-
Fluorinating Agent: Add a fluorinating agent (e.g., TFFH, 1.1 equivalents) and a non-nucleophilic base (e.g., 2,4,6-collidine or DIPEA, 2.2 equivalents).
-
Activation: Stir the mixture at room temperature for 10-20 minutes to generate the acyl fluoride in situ.
-
Coupling: In a separate flask, dissolve the amine (1.0-1.5 equivalents). Slowly add the solution containing the freshly generated acyl fluoride to the amine solution.
-
Reaction & Workup: Monitor the reaction for completeness. These reactions may be slower. Work up as described in Protocol 1.
Section 4: References
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Uncertain Supply Chain Management, 10(1), 133-146. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. Retrieved from [Link]
-
AZoM. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P. Retrieved from [Link]
-
ResearchGate. (n.d.). General reaction mechanism for cross-coupling amidation of esters. Retrieved from [Link]
-
MacMillan, D. S., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(3), 596-600. Retrieved from [Link]
-
McCallum, J. (2013). mechanism of amide formation with DCC. YouTube. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]
-
ResearchGate. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
-
Fields, G. B., et al. (1991). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. Peptide Research, 4(2), 95-101. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the preparation of amide 2 1a. Retrieved from [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Reddit. (n.d.). Side reactions with HBTU amide coupling?. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. Retrieved from [Link]
-
Handa, S. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Accounts of Chemical Research, 55(5), 687-702. Retrieved from [Link]
-
University of Strathclyde. (n.d.). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Retrieved from [Link]
-
Hu, L., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society, 138(41), 13135-13138. Retrieved from [Link]
-
Si, Y., & Li, T. (2001). Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. Journal of Liquid Chromatography & Related Technologies, 24(19), 2951-2965. Retrieved from [Link]
-
UDDIN, M. J., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(3), 844-847. Retrieved from [Link]
-
Reddit. (n.d.). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]
-
Slavchev, I., et al. (2022). Base-promoted direct amidation of esters: beyond the current scope and practical applications. Organic & Biomolecular Chemistry, 20(30), 5957-5964. Retrieved from [Link]
-
ACS Publications. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
Reddit. (n.d.). amide coupling help. Retrieved from [Link]
-
Professor Dave Explains. (2025). Amides Explained: Preparation, Hydrolysis and Reduction | Organic Chemistry. YouTube. Retrieved from [Link]
-
UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link]
-
Amphoteros. (2014). Uphill battles in amide couplings. Retrieved from [Link]
-
ResearchGate. (2021). Why is my Amide Coupling Not working using Cysteamine?. Retrieved from [Link]
Sources
- 1. growingscience.com [growingscience.com]
- 2. hepatochem.com [hepatochem.com]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 7. bachem.com [bachem.com]
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- 14. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 16. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. reddit.com [reddit.com]
- 18. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 19. amphoteros.com [amphoteros.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Cyanobenzamide Synthesis
Welcome to the technical support center for the synthesis of 2-cyanobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this specific transformation. Moving beyond a simple list of steps, this document explains the causality behind experimental choices, offering a framework for rational optimization and troubleshooting.
I. Overview of Synthesis: The Dehydration of Phthalamide
The most direct and common laboratory-scale synthesis of this compound involves the dehydration of its primary amide precursor, 2-carbamoylbenzamide (more commonly known as phthalamide). This precursor is readily synthesized from phthalic anhydride and an ammonia source. The subsequent dehydration is the critical step where optimization is key to achieving high yield and purity.
The overall transformation can be visualized as a two-step process starting from a common bulk chemical.
Caption: General workflow for this compound synthesis.
II. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures in a question-and-answer format, providing both diagnostic advice and corrective actions.
Issue 1: Low or No Yield of this compound
Q: I've completed the dehydration reaction, but my final yield is significantly lower than expected. What are the potential causes?
A: Low yield is a frequent issue that can stem from several factors, from the quality of the starting material to the reaction workup. Let's break down the possibilities.
-
Cause A: Incomplete Dehydration. The most common reason for low yield is that the starting phthalamide has not been fully converted. This is often an issue of reagent stoichiometry or reaction time/temperature.
-
Solution: Monitor the reaction's progress using an appropriate analytical method like Thin Layer Chromatography (TLC) or HPLC.[1] If starting material is still present after the initially planned reaction time, consider extending the time or slightly increasing the temperature. Ensure at least a stoichiometric amount of the dehydrating agent is used; for agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), a slight excess (1.2–1.5 equivalents) is often beneficial.[2]
-
-
Cause B: Hydrolysis of Product or Reagents. this compound can be hydrolyzed back to the starting phthalamide under certain conditions, particularly if water is introduced during workup while the mixture is still acidic or basic.[3][4] Similarly, many dehydrating agents (e.g., SOCl₂, PCl₃) react violently with water, becoming inactivated.
-
Solution: Ensure all glassware is oven-dried and reagents/solvents are anhydrous. During the workup, quench the reaction carefully by pouring it onto ice or into a cold, saturated sodium bicarbonate solution. This neutralizes acidic byproducts and minimizes the risk of acid-catalyzed hydrolysis of the nitrile.
-
-
Cause C: Sub-optimal Dehydrating Agent. Not all dehydrating agents are equally effective for every substrate. While powerful agents like phosphorus pentoxide (P₂O₅) work, they can lead to charring and difficult workups.[5] Milder, more modern reagents may offer better results.[6][7]
Issue 2: The Reaction Stalls and Does Not Proceed to Completion
Q: My TLC analysis shows both starting material and product, but the ratio isn't changing even with extended reaction time. What's happening?
A: A stalled reaction typically points to the deactivation of a key reagent or a reversible equilibrium that has been reached under the current conditions.
-
Cause A: Dehydrating Agent Consumed. Impurities in the starting material or solvent, especially water, can consume the dehydrating agent prematurely.
-
Solution: Ensure the phthalamide starting material is thoroughly dried before the reaction. Use anhydrous solvents. In some cases, adding a second portion of the dehydrating agent mid-reaction can restart the conversion, but this should be done cautiously.
-
-
Cause B: Reversible Hydrolysis. If there is trace water in the reaction, a local equilibrium between the amide, nitrile, and the hydrated byproducts of the dehydrating agent can be established.
-
Solution: For reactions that generate HCl (like those with SOCl₂ or POCl₃), performing the reaction in a solvent that allows for the azeotropic removal of water or under a drying tube can help push the equilibrium toward the product.
-
Issue 3: The Final Product is Impure or Difficult to Purify
Q: After workup, I have a solid, but it's discolored or has a wide melting point range. How can I clean it up?
A: Impurities often consist of unreacted starting material, byproducts from the dehydrating agent, or potential side-reaction products.
-
Cause A: Contamination with Starting Material. Phthalamide has different solubility properties than this compound, which can often be exploited.
-
Solution: Recrystallization is the most effective purification method. For this compound, polar organic solvents are a good starting point.[6] Screen solvents like ethanol, methanol, or acetonitrile. A mixed solvent system, such as ethanol-water, where the product is dissolved in a minimum of hot ethanol followed by the dropwise addition of hot water until turbidity appears, is often highly effective.[5][6]
-
-
Cause B: Colored Byproducts. Aggressive dehydrating agents or excessive heat can cause charring and the formation of colored, polymeric impurities.
-
Solution: During recrystallization, after dissolving the crude product in the minimum amount of hot solvent, you can add a small amount of activated charcoal.[6] Swirl the hot mixture for a few minutes, then perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the filtrate to cool and crystallize.
-
-
Cause C: Potential Intramolecular Side Reactions. Although less common under standard dehydration conditions, the ortho-positioning of the functional groups raises the possibility of intramolecular cyclization to form heterocyclic structures, especially at high temperatures or with certain catalysts.[2][8][9]
-
Solution: Adhere to the recommended reaction temperatures. Avoid unnecessarily harsh conditions. If complex impurity profiles are observed by LC-MS, consider that such side reactions may have occurred and optimize by lowering the reaction temperature.
-
Caption: Decision workflow for troubleshooting low yield.
III. Frequently Asked Questions (FAQs)
Q1: How do I prepare the starting material, 2-carbamoylbenzamide (phthalamide)? A1: Phthalamide can be readily synthesized by reacting phthalic anhydride with a concentrated aqueous solution of ammonium hydroxide. The reaction involves nucleophilic attack of ammonia on one of the carbonyls of the anhydride, followed by ring-opening to form an ammonium carboxylate salt, which upon heating or workup yields the primary amide. A typical procedure involves refluxing phthalic anhydride with aqueous ammonia, followed by cooling to crystallize the phthalamide product.[10]
Q2: What is the best dehydrating agent to use? A2: The "best" agent depends on your scale, available resources, and desired reaction conditions. The table below compares several common options. For general laboratory use, SOCl₂ is effective and its byproducts (SO₂ and HCl) are gaseous, simplifying workup. However, phosphorus-based reagents can offer milder conditions and high yields.[6][7][11]
| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages |
| Thionyl Chloride (SOCl₂) | Reflux in neat SOCl₂ or with a solvent (e.g., Toluene) | High reactivity; volatile byproducts.[2][11] | Corrosive, moisture-sensitive, generates acidic gas. |
| Phosphorus Oxychloride (POCl₃) | Reflux, often with a base like pyridine | Effective and commonly available.[11] | Vigorous reaction, corrosive, workup can be difficult. |
| Phosphorus Pentoxide (P₂O₅) | Heating neat or in a high-boiling solvent | Very powerful dehydrating agent.[5] | Heterogeneous reaction, can cause charring, difficult workup. |
| Phosphorus Trichloride (PCl₃) | Reflux in CHCl₃ with a base (e.g., Et₂NH) | High yields under relatively mild conditions.[6][7] | Moisture-sensitive, requires a base. |
| Trifluoroacetic Anhydride (TFAA) | Often used with a base like pyridine at 0°C to RT | Milder, non-acidic conditions.[11] | Expensive, can cause N-trifluoroacetylation side reactions. |
Q3: How can I monitor the reaction effectively? A3: A combination of analytical techniques is ideal.
-
Thin-Layer Chromatography (TLC): This is the quickest method for qualitative monitoring. Use a mobile phase like ethyl acetate/hexane. The product, this compound, will be less polar than the starting phthalamide and thus will have a higher Rf value.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, reverse-phase HPLC is excellent. It can precisely measure the consumption of starting material and the formation of the product, allowing for true kinetic monitoring and optimization.[1]
-
Infrared (IR) Spectroscopy: You can track the disappearance of the amide N-H stretches (~3200-3400 cm⁻¹) and the appearance of the sharp nitrile (C≡N) stretch (~2220-2230 cm⁻¹).
Q4: What are the key safety precautions for this synthesis? A4: Many of the reagents used for dehydration are hazardous.
-
Corrosive Reagents: SOCl₂, POCl₃, and PCl₃ are highly corrosive and moisture-sensitive. They should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Gas Evolution: Reactions with SOCl₂ and POCl₃ produce HCl and/or SO₂ gas. The reaction apparatus must be equipped with a gas trap (e.g., a bubbler with a dilute NaOH solution).
-
Exothermic Reactions: The quenching of these reagents with water or bicarbonate is highly exothermic. Always add the reaction mixture slowly to a large volume of the quenching solution with vigorous stirring and cooling in an ice bath.
IV. Experimental Protocols
Protocol 1: Synthesis of 2-Carbamoylbenzamide (Phthalamide)
-
In a round-bottom flask, combine phthalic anhydride (1.0 eq) with concentrated aqueous ammonium hydroxide (e.g., 28-30%, ~5-10 eq).
-
Heat the mixture to a gentle reflux for 1-2 hours. The initial slurry should dissolve and then a precipitate may form.
-
Cool the reaction mixture to room temperature, then further in an ice bath.
-
Collect the white crystalline product by vacuum filtration, wash with a small amount of cold water, and dry thoroughly. The product can be recrystallized from hot water if necessary.
Protocol 2: Dehydration of Phthalamide using Thionyl Chloride (SOCl₂)
-
Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser connected to a gas trap.
-
Reagent Addition: Add 2-carbamoylbenzamide (1.0 eq) to the flask. Carefully add thionyl chloride (SOCl₂, ~3-5 eq) as the solvent and reagent.
-
Reaction: Heat the mixture to reflux (approx. 75-80°C) with stirring. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto a stirred slurry of crushed ice. A precipitate should form.
-
Isolation: Collect the crude solid by vacuum filtration. Wash the filter cake thoroughly with cold water, followed by a cold, dilute sodium bicarbonate solution to neutralize any remaining acid, and finally with more cold water.
-
Purification: Dry the crude product and recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
V. References
-
Organic Chemistry Portal. (n.d.). Amide to Nitrile - Common Conditions. [Link]
-
Moghadam, F. Y., et al. (2018). Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3. ACS Omega, 3(5), 5446–5453. [Link]
-
Master Organic Chemistry. (n.d.). Dehydration of amides to give nitriles. [Link]
-
ResearchGate. (2024). Hydration and hydrolysis reactions of cyanamides. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
YouTube. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). [Link]
-
ResearchGate. (2019). Synthesis, Characterization and DFT Studies of 2-[(2- substitutedphenyl) carbamoyl] benzoic acids. [Link]
-
Google Patents. (2011). CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde.
-
MDPI. (2022). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. [Link]
-
ResearchGate. (2019). Synthesis, Characterization and DFT Studies of 2-[(2-substitutedphenyl) carbamoyl] benzoic acids. [Link]
-
PubMed. (2000). Study on the hydrolysis of 2-chlorobenzamide. [Link]
-
PubMed Central. (2022). Eco-friendly and regiospecific intramolecular cyclization reactions of cyano and carbonyl groups in N,N-disubstituted cyanamide. [Link]
-
ResearchGate. (2022). (PDF) Eco-friendly and regiospecific intramolecular cyclization reactions of cyano and carbonyl groups in N,N-disubstituted cyanamide. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. Eco-friendly and regiospecific intramolecular cyclization reactions of cyano and carbonyl groups in N,N-disubstituted cyanamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
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- 11. Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines - PMC [pmc.ncbi.nlm.nih.gov]
Purification challenges of 2-Cyanobenzamide and how to resolve them
Welcome to the technical support center for the purification of 2-Cyanobenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to empower you in your laboratory work.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding this compound purification.
Q1: What are the most common impurities found in crude this compound?
A1: The impurities in crude this compound are typically related to its synthesis route. A common method for its production is the selective hydrolysis of phthalonitrile.[1] Consequently, the primary impurities you may encounter include:
-
Unreacted Starting Materials: Such as phthalonitrile.
-
Over-hydrolysis Product: The primary impurity of concern is 2-cyanobenzoic acid , formed by the hydrolysis of the amide group of this compound. This is especially prevalent if the reaction is performed under acidic or basic conditions for an extended period.[1]
-
By-products from Synthesis: Depending on the specific synthetic pathway, other related benzamide or benzoic acid derivatives might be present.[1][2]
-
Residual Solvents: Solvents used in the reaction or initial work-up.
-
Colored Impurities: These are often polymeric or degradation products formed during the reaction.
Q2: My this compound is off-color (e.g., yellow or brown). What is the likely cause and how can I fix it?
A2: A discoloration in your product typically indicates the presence of minor, but highly colored, impurities. These are often high-molecular-weight by-products or degradation products. The most effective method for removing such impurities is treatment with activated charcoal during recrystallization.[3]
Protocol for Decolorization:
-
Dissolve the crude this compound in the minimum amount of a suitable hot solvent (see Q6 for solvent selection).
-
Allow the solution to cool slightly from its boiling point to prevent violent frothing upon addition of charcoal.
-
Add a small amount of activated charcoal (approximately 1-2% of the solute's weight).
-
Swirl or stir the hot mixture for a few minutes. The colored impurities will adsorb to the surface of the charcoal.
-
Perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal.
-
Allow the now colorless filtrate to cool slowly to induce crystallization.[3]
Q3: I am seeing a second spot on my TLC plate. What could it be?
A3: A second spot on a Thin-Layer Chromatography (TLC) plate indicates the presence of at least one impurity. Given the chemistry of this compound, the most probable impurity is 2-cyanobenzoic acid. Due to the carboxylic acid group, 2-cyanobenzoic acid is more polar than this compound and will therefore have a lower Rf value (it will travel a shorter distance up the TLC plate) in a typical normal-phase silica gel system. To confirm its identity, you can co-spot your crude sample with a known standard of 2-cyanobenzoic acid, if available.
Q4: What is the best general-purpose purification method for this compound?
A4: For most common impurities and for obtaining a high-purity solid, recrystallization is the most efficient and scalable method.[4] It is particularly effective at removing small amounts of impurities from a solid product. The key to successful recrystallization is the selection of an appropriate solvent system.[3][5] For more complex mixtures or when impurities have similar solubility profiles, column chromatography is a superior alternative.[4]
Q5: Is this compound stable? What conditions should I avoid during purification and storage?
A5: this compound is stable under normal laboratory conditions.[6] However, to prevent degradation, you should avoid:
-
Strong Acids and Bases: These can promote the hydrolysis of the amide group to a carboxylic acid (forming 2-cyanobenzoic acid) or the nitrile group.[1][6]
-
Strong Oxidizing Agents: These are generally incompatible with many organic compounds.[6]
-
High Temperatures for Prolonged Periods: While heating is necessary for dissolution during recrystallization, prolonged exposure to high heat can lead to degradation.
For storage, keep the purified compound in a tightly sealed container at a cool temperature (2-8°C is recommended) to ensure long-term stability.[7]
II. Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique, but it can present challenges. This guide provides solutions to the most common issues.
Q6: How do I choose the best solvent for recrystallizing this compound?
A6: The ideal solvent is one in which this compound has high solubility at an elevated temperature but low solubility at room or cold temperatures.[3] For this compound, which is a polar molecule, polar organic solvents are good starting points.[3]
Solvent Selection Table
| Solvent/System | Suitability | Rationale & Comments |
| Ethanol | Excellent | Often a good first choice. Dissolves this compound well when hot, with significantly lower solubility when cold.[3][5] |
| Methanol | Good | More polar than ethanol; may be a good alternative if solubility in hot ethanol is insufficient.[3] |
| Acetonitrile | Good | A polar aprotic solvent that can be effective. |
| Acetone | Fair | Can be a suitable solvent, but its low boiling point may lead to rapid evaporation.[3] |
| Water | Poor (as a single solvent) | This compound has low water solubility.[6] However, it is excellent as an anti-solvent in a mixed solvent system. |
| Ethanol/Water | Excellent (Mixed System) | A highly effective mixed solvent system. Dissolve the compound in a minimum of hot ethanol, then add hot water dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.[3][8] |
| Acetone/Hexane | Good (Mixed System) | Another common mixed-solvent pair for moderately polar compounds.[5] |
To experimentally determine the best solvent, test the solubility of a small amount of your crude material in various solvents at room temperature and then at their boiling points.[9]
Q7: My compound won't dissolve, even in hot solvent. What should I do?
A7: If your compound remains insoluble, several factors could be at play:
-
Insufficient Solvent: You may not have added enough solvent to reach the saturation point at that temperature. Continue to add small portions of the hot solvent until the solid dissolves.[3] Be careful not to add a large excess, as this will reduce your final yield.[9]
-
Incorrect Solvent Choice: The solvent may simply be a poor choice for your compound. If adding more solvent does not work, you must switch to a different, likely more polar, solvent.[3]
-
Temperature Not High Enough: Ensure your solvent is at or near its boiling point. Using a reflux condenser can help maintain the temperature without losing solvent to evaporation.[3]
Q8: No crystals are forming after cooling the solution. What went wrong?
A8: A lack of crystal formation is a common issue, usually due to the solution not being supersaturated. Here are some remedies:
-
Induce Crystallization by Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.[3]
-
Seeding: If you have a small crystal of pure this compound, add it to the cooled solution. This "seed" crystal will act as a template for other molecules to crystallize upon.[3]
-
Increase Concentration: The solution may be too dilute. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then allow it to cool again.[3]
-
Cool to a Lower Temperature: Ensure the flask is placed in an ice-water bath for an adequate amount of time to maximize precipitation.[4]
Q9: My compound "oiled out" instead of forming crystals. How can I resolve this?
A9: "Oiling out" occurs when the compound comes out of solution as a liquid because the solution becomes saturated at a temperature above the compound's melting point. To fix this:
-
Reheat and Dilute: Reheat the mixture until the oil completely redissolves. Add a small amount of additional hot solvent to decrease the saturation of the solution.[3][4]
-
Slow Cooling: Allow the solution to cool much more slowly. A slower cooling rate gives the molecules more time to orient themselves into a crystal lattice.
-
Modify the Solvent System: Using a slightly different solvent mixture or a lower-boiling point solvent can lower the temperature at which the compound precipitates, allowing it to solidify below its melting point.[4]
Q10: My recovery yield after recrystallization is very low. How can I improve it?
A10: Low recovery can be frustrating. The primary causes are:
-
Using Too Much Solvent: The most common error is adding too much solvent during the dissolution step. Use the minimum amount of hot solvent required to fully dissolve your compound.[4][9]
-
Cooling is Incomplete: Ensure you cool the solution in an ice bath for a sufficient period to maximize the amount of product that crystallizes out of the mother liquor.
-
Washing with Room Temperature Solvent: During filtration, wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor without re-dissolving a significant portion of your product.[3]
-
Premature Crystallization: If the product crystallizes during hot filtration (e.g., when removing charcoal), you will lose product on the filter paper. Ensure your funnel and receiving flask are pre-heated to prevent this.[4][8]
III. Advanced Purification Protocols
Q11: When should I use column chromatography instead of recrystallization?
A11: Column chromatography is a more powerful, albeit more labor-intensive, purification technique. You should opt for column chromatography when:
-
Recrystallization Fails: If you are unable to find a suitable solvent system for recrystallization or if the product continues to "oil out."
-
Multiple Impurities are Present: Chromatography is highly effective at separating a product from a complex mixture of impurities.[4]
-
Impurities Have Similar Solubility: If an impurity has a solubility profile very similar to this compound, recrystallization will be ineffective. Chromatography separates based on differences in polarity, which is often a more distinguishing characteristic.
-
Purifying a Small Quantity: For very small-scale purifications, chromatography can sometimes be more efficient and result in less material loss than recrystallization.
Caption: Decision workflow for choosing a purification method.
Q12: Can you provide a standard protocol for purifying this compound by column chromatography?
A12: Certainly. This protocol assumes silica gel as the stationary phase. The key is to first determine the optimal mobile phase (eluent) using TLC.
Step 1: Determine the Eluent System via TLC
-
Test various solvent mixtures, typically starting with a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.
-
The goal is to find a solvent system where the Rf of this compound is approximately 0.25-0.35, and there is good separation from all impurities. A good starting point might be a 30:70 to 50:50 mixture of ethyl acetate/hexanes.
Step 2: Prepare and Pack the Column
-
Choose a column of appropriate size for the amount of crude material you are purifying.
-
Pack the column with silica gel using either a dry packing or slurry method. Ensure the silica bed is uniform and free of cracks or air bubbles.[4]
-
Equilibrate the column by running several column volumes of your chosen eluent system through it.
Step 3: Load the Sample
-
Dissolve your crude this compound in a minimal amount of a suitable solvent (dichloromethane or the eluent itself often works well).
-
Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column bed.
Step 4: Elute and Collect Fractions
-
Begin running the eluent through the column, applying gentle pressure if necessary.
-
Collect the eluting solvent in a series of fractions (e.g., in test tubes).
-
Monitor the separation by spotting fractions onto TLC plates and visualizing them under UV light.
Step 5: Combine and Evaporate
-
Combine the fractions that contain your pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
Caption: Standard workflow for column chromatography purification.
IV. Purity Assessment
Q13: How can I confirm the purity of my final product?
A13: A combination of techniques should be used to confidently assess the purity of your this compound:
-
Melting Point Analysis: Pure compounds have a sharp melting point range. The literature value for this compound is 172-173°C.[7] A broad or depressed melting point indicates the presence of impurities.
-
Thin-Layer Chromatography (TLC): Your purified product should appear as a single spot on a TLC plate in multiple eluent systems.
-
Spectroscopic Analysis:
-
¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is one of the most powerful tools for confirming the structure and assessing the purity of organic compounds. The absence of signals corresponding to impurities is a strong indicator of high purity.[4]
-
Mass Spectrometry (MS): Confirms that the compound has the correct molecular weight (146.15 g/mol ).[10][11]
-
Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the nitrile (C≡N) and amide (C=O, N-H) stretches.[4]
-
References
- European Patent Office. (1999). Process for producing cyanobenzoic acid derivatives (EP 0989115 A2). Google Patents.
- LookChem. (n.d.). This compound. LookChem.
- National Center for Biotechnology Information. (n.d.). This compound (CID 72883). PubChem.
- University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide.
- University of Colorado Boulder. (n.d.). Recrystallization - Part 2.
- Google Patents. (2008). WO2008082502A2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives.
- MDPI. (2019). Photochemical Degradation of Cyanides and Thiocyanates from an Industrial Wastewater.
- Google Patents. (2001). WO2001042198A2 - Methods for producing cyanobenzoic acid derivatives.
- ResearchGate. (2020). Multifaceted Behavior of 2‐Cyanobenzaldehyde and 2‐Acylbenzonitriles in the Synthesis of Isoindolinones, Phthalides and Related Heterocycles.
- National Center for Biotechnology Information. (2020). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. PMC.
- ResearchGate. (2015). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site.
- Google Patents. (1986). US4629700A - Selective conversion of cyano compounds to amides and carboxylic acids.
Sources
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- 2. US4629700A - Selective conversion of cyano compounds to amides and carboxylic acids - Google Patents [patents.google.com]
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- 10. This compound | C8H6N2O | CID 72883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
Technical Support Center: Synthesis of Substituted Benzamides
Introduction
Welcome to the Technical Support Center for the synthesis of substituted benzamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of compounds. As a Senior Application Scientist, I will provide not just solutions, but also the underlying chemical principles to empower you to make informed decisions in your experimental work.
I. Troubleshooting Common Issues in Benzamide Synthesis
This section is structured in a question-and-answer format to directly address the most frequent problems encountered during benzamide synthesis.
A. Low Yield and Incomplete Reactions
Question 1: My reaction is giving a very low yield. What are the common reasons, particularly when using the Schotten-Baumann reaction (acyl chloride and amine)?
Answer: Low yields in the Schotten-Baumann reaction often stem from a few key issues:
-
Hydrolysis of the Acyl Chloride: Acyl chlorides, especially benzoyl chloride and its derivatives, are highly reactive towards water.[1] If your starting materials or solvents are not anhydrous, the acyl chloride can hydrolyze to the corresponding benzoic acid, which will not react with the amine under these conditions.[2] This is a common cause of reduced yield.[3]
-
Solution: Ensure all glassware is oven-dried, use anhydrous solvents, and handle acyl chlorides in a dry environment (e.g., under an inert atmosphere).[2]
-
-
Protonation of the Amine: The reaction generates hydrochloric acid (HCl) as a byproduct.[3] If the base (like sodium hydroxide) is not present in sufficient quantity or if mixing is inadequate, the HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3]
-
Solution: Use at least a stoichiometric amount of a suitable base and ensure vigorous stirring, especially in biphasic systems, to facilitate efficient neutralization of the generated HCl.[3]
-
-
Inadequate Mixing: In a two-phase system (e.g., dichloromethane and water), efficient stirring is critical to maximize the contact between the reactants in the organic phase and the base in the aqueous phase.[3]
-
Solution: Use a high-speed overhead stirrer or a magnetic stir bar that provides vigorous agitation at the interface of the two layers.
-
-
Product Loss During Workup: Benzamides can have varying polarities and solubilities. Significant product loss can occur during aqueous extractions if the organic phase is not thoroughly separated or if the product has some water solubility.
-
Solution: Optimize your extraction procedure. This may involve using a different organic solvent or performing multiple extractions with smaller volumes of solvent. Back-extracting the combined aqueous layers with a fresh portion of the organic solvent can also help recover dissolved product.
-
Question 2: I'm using a coupling reagent (e.g., DCC, EDC) to form the amide bond from a carboxylic acid and an amine, but the reaction is not going to completion. What should I consider?
Answer: Incomplete conversion in coupling reactions can be due to several factors:
-
Insufficient Activation of the Carboxylic Acid: The role of the coupling reagent is to activate the carboxylic acid to make it susceptible to nucleophilic attack by the amine.[4] If the coupling reagent is old, has degraded, or is used in insufficient amounts, the activation will be incomplete.
-
Solution: Use fresh, high-quality coupling reagents. It's often beneficial to use a slight excess (1.1-1.2 equivalents) of the coupling reagent.
-
-
Steric Hindrance: If either the carboxylic acid or the amine is sterically hindered, the nucleophilic attack can be very slow, leading to incomplete reaction.[4][7]
-
Reaction Time and Temperature: Amide bond formation can be slow, especially with less reactive partners.
B. Side Product Formation
Question 3: I've isolated an unexpected, high-melting, and poorly soluble white solid alongside my desired benzamide. What could it be?
Answer: A common byproduct, especially when using acyl chlorides, is the N,N-diacylated amine (e.g., N,N-dibenzoylamine).[2] This occurs when the initially formed benzamide is acylated by another molecule of the acyl chloride.[2]
-
Prevention:
-
Control Stoichiometry: Avoid using a large excess of the acyl chloride.[2] A slight excess of the amine is often recommended.[12]
-
Slow Addition: Add the acyl chloride slowly and dropwise to the amine solution with vigorous stirring.[2][12] This helps to maintain a low concentration of the acylating agent and disfavors the second acylation.[2]
-
Question 4: My reaction with a carbodiimide coupling reagent (like DCC or EDC) has produced a significant amount of a white precipitate that is difficult to remove. What is it and how can I deal with it?
Answer: When using carbodiimides like DCC, the main byproduct is dicyclohexylurea (DCU).[3] DCU is often insoluble in common organic solvents and precipitates out of the reaction mixture.[14] With EDC, the corresponding urea byproduct is generally water-soluble and can be removed during aqueous workup.[3][5]
-
Removal of DCU:
-
Removal of EDC-urea:
-
Aqueous Wash: The urea byproduct from EDC is water-soluble and can be removed by washing the organic layer with water or dilute acid during the workup.[3]
-
Question 5: I am performing a coupling reaction with a chiral amino acid derivative and I'm concerned about racemization. How can I minimize this?
Answer: Racemization is a significant risk when activating chiral carboxylic acids, especially in peptide synthesis.[5][6] The activated intermediate can form an oxazolone, which can lead to loss of stereochemical integrity.[5]
-
Strategies to Minimize Racemization:
-
Use of Additives: Additives like HOBt and HOAt are very effective at suppressing racemization by forming active esters that are less prone to oxazolone formation.[5][15]
-
Choice of Coupling Reagent: Some coupling reagents are known to cause less racemization than others. Phosphonium (e.g., PyBOP) and aminium/uronium (e.g., HATU, HBTU) salts are often preferred over carbodiimides alone for sensitive substrates.[5][6]
-
Base Selection: Use of a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) is common. For particularly sensitive couplings, a weaker base like sym-collidine may be beneficial.[5]
-
Low Temperature: Performing the coupling at low temperatures (e.g., 0 °C) can help to reduce the rate of racemization.[5]
-
C. Purification Challenges
Question 6: My crude product is a complex mixture, and the benzamide is difficult to purify by column chromatography because it has a similar polarity to the impurities.
Answer: Purification of polar aromatic amides can indeed be challenging.[16]
-
Alternative Purification Methods:
-
Recrystallization: This is often the most effective method for purifying solid benzamides.[12][17] Experiment with different solvents like hot water, ethanol, acetone, or acetonitrile to find a suitable system where the product has high solubility at high temperatures and low solubility at room temperature.[12][17]
-
Aqueous Washes: A well-designed workup can remove many impurities. Washing the organic layer with dilute acid (e.g., 1M HCl) will remove basic impurities like unreacted amine and DIPEA.[13] Washing with a dilute base (e.g., saturated sodium bicarbonate) will remove acidic impurities like unreacted carboxylic acid and HOBt.[13] A final wash with brine helps to remove residual water.[13]
-
Reverse-Phase Chromatography: If your compound is too polar for normal-phase silica gel chromatography, reverse-phase chromatography (e.g., with a C18 stationary phase) can be a good alternative.[16]
-
Question 7: How do I remove unreacted starting amine from my final product?
Answer: Unreacted amine can often be removed with an acidic wash during the workup.
-
Procedure:
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with 1M HCl. The amine will be protonated to form a water-soluble salt that will partition into the aqueous layer.[18]
-
Separate the layers and then wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate.
-
II. Experimental Protocols and Workflows
Protocol 1: General Procedure for Benzamide Synthesis using EDC/HOBt
This protocol outlines a standard method for coupling a carboxylic acid with an amine.[3]
Materials:
-
Substituted benzoic acid (1.0 eq)
-
Substituted amine (1.1 eq)
-
EDC (1.2 eq)
-
HOBt (1.2 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF
-
Ethyl acetate
-
1M HCl
-
Saturated NaHCO3 solution
-
Brine
-
Anhydrous Na2SO4
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the substituted benzoic acid in anhydrous DMF.
-
Add the substituted amine, followed by HOBt.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA to the mixture.
-
Slowly add EDC to the reaction mixture and stir at 0 °C for 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.[13]
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Workflow Diagrams
Caption: Troubleshooting workflow for low benzamide yield.
Caption: A typical workflow for benzamide synthesis and purification.
III. Data Summary
Table 1: Common Coupling Reagents and Additives
| Reagent/Additive | Full Name | Key Features |
| DCC | Dicyclohexylcarbodiimide | Inexpensive, forms insoluble DCU byproduct.[14] |
| EDC (EDAC) | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble urea byproduct, easy to remove during workup.[5] |
| HOBt | 1-Hydroxybenzotriazole | Additive used to suppress racemization and improve efficiency.[5][6] |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly effective for difficult couplings, including sterically hindered substrates.[8] |
| PyBOP | (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate | Phosphonium-based reagent, good for reducing racemization.[6] |
IV. Frequently Asked Questions (FAQs)
Q1: Can I use thionyl chloride to make the acyl chloride in situ and then add the amine in one pot? A1: While it is possible, it is generally better to prepare and isolate the acyl chloride first.[8] Thionyl chloride and its byproducts can react with the amine, leading to undesired side reactions. A two-step procedure usually gives a cleaner product and higher yield.
Q2: My substituted benzoic acid is not very soluble in the reaction solvent. What can I do? A2: Solubility issues can hinder reaction rates.[6] You can try a different solvent in which your starting materials are more soluble, such as DMF or NMP.[5] Gentle heating can also help, but this should be done with caution as it can increase the rate of side reactions. In some cases, using a co-solvent might be necessary.
Q3: What is the best way to monitor the progress of my amide coupling reaction? A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction.[13] You can spot the starting materials and the reaction mixture on the same plate to see the consumption of the starting materials and the formation of the product. For more quantitative analysis and to check for the presence of byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.
Q4: I am working with an electron-deficient amine. Are there any special considerations? A4: Electron-deficient amines are less nucleophilic and can be challenging to acylate.[10] You may need to use more forcing conditions, such as higher temperatures or more powerful coupling reagents like HATU.[10] In some cases, converting the carboxylic acid to a more reactive acyl fluoride might be an effective strategy.[10]
References
- Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(4), 252-255.
- Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. PubMed.
- Organic & Biomolecular Chemistry. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.
- Biofilm Inhibitor Synthesis. (n.d.). Amide Workup.
- Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. ResearchGate.
- Reactions of Acyl Chlorides. (n.d.).
- Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted Amino Acyl Cyanide. Synform, 2022(09), A139-A143.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- ResearchGate. (n.d.). An improved method of amide synthesis using acyl chlorides.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Reddit. (n.d.). Side reactions with HBTU amide coupling?.
- Wang, P., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society, 138(40), 13131-13134.
- Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary.
- Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?.
- Save My Exams. (n.d.). A Level Chemistry Revision Notes - Acyl Chlorides.
- Journal of the American Chemical Society. (n.d.). Racemization during peptide couplings using the mixed anhydride, N-hydroxysuccinimide ester, 8-hydroxyquinoline ester, and acyl azide methods.
- ResearchGate. (2020). What is the best technique for amide purification?.
- Fisher Scientific. (n.d.). Amide Synthesis.
- RSC Publishing. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- PMC - NIH. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- ResearchGate. (2017). How to separate amides from free amine.
- The Journal of Organic Chemistry. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production.
- Reddit. (n.d.). amide coupling help.
- PMC. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
- ResearchGate. (n.d.). A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility.
- Scribd. (n.d.). Final Benzamide Preparations.
- The Analytical Scientist. (2016). Purification of polar compounds.
- YouTube. (2020). Benzamide - Organic synthesis.
- Peptide Coupling Reagents, More than a Letter Soup. (2011).
- Scribd. (n.d.). Coupling Reagents.
- YouTube. (2018). Benzamide Preparation from Benzoic Acid.
- Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. (n.d.).
- MDPI. (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole.
- MDPI. (n.d.). Transition-Metal-Free and HI-Catalyzed Synthesis of 2,3-Dihydrobenzothiazin-4-one Derivatives.
Sources
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Technical Support Center: Troubleshooting Incomplete 2-Cyanobenzamide Reactions
Welcome to the technical support center. As researchers, scientists, and professionals in drug development, we understand that an incomplete reaction can be a significant roadblock in a multi-step synthesis. This guide is designed to provide in-depth, field-proven insights into why your 2-Cyanobenzamide reaction may have failed to reach completion and to offer robust troubleshooting strategies. We will move beyond simple checklists to explore the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Frequently Asked Questions (FAQs)
Q1: I'm reacting this compound. What should my primary product be?
The reaction of this compound typically involves the hydrolysis of the nitrile group (−C≡N). This is a two-stage process, and the final product depends entirely on your reaction conditions.[1][2]
-
2-Carbamoylbenzamide (Amide Intermediate): Under mild conditions (e.g., milder basic conditions, controlled temperature), the reaction can be stopped after the first stage of hydrolysis to yield the corresponding amide.[3]
-
2-Carboxybenzamide (Phthalamic Acid): Under more forcing conditions (e.g., strong acid or base, elevated temperatures, and prolonged reaction times), the newly formed amide will undergo a second hydrolysis step to yield the carboxylic acid.[3]
It is critical to define your target molecule before troubleshooting, as a reaction that appears "incomplete" might have simply stopped at the intended intermediate stage.
Q2: My reaction stalled with significant starting material remaining. What are the most likely general causes?
An incomplete conversion of this compound can generally be attributed to three key areas:
-
Insufficient Reaction Energy: The hydrolysis of nitriles is often kinetically slow and requires sufficient energy input.[1][2] This could be due to temperatures that are too low, insufficient reaction time, or inadequate mixing that prevents effective interaction between reactants.[4]
-
Catalyst/Reagent Issues: The concentration and nature of your acid or base catalyst are critical.[5] Improper stoichiometry, catalyst degradation, or the use of anhydrous versus aqueous conditions where water is a necessary reagent can halt the reaction.
-
Competing Side Reactions: this compound possesses two reactive functional groups. Under certain conditions, side reactions can consume the starting material or intermediates, leading to a complex product mixture and the appearance of a stalled primary reaction. A common side reaction is intramolecular cyclization.
Q3: How can I monitor the progress of my reaction effectively?
To accurately determine if a reaction is incomplete, stalled, or has gone to an undesired product, robust analytical monitoring is essential. Relying solely on time is not sufficient.
-
Thin-Layer Chromatography (TLC): An excellent, rapid method for qualitative analysis. It allows you to visualize the consumption of starting material and the appearance of new spots corresponding to products.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative analysis.[6] HPLC can precisely measure the percentage of remaining starting material, the formation of the intermediate amide, and the final carboxylic acid product, providing a clear picture of the reaction's progress.[5] Developing a reliable HPLC method is a crucial first step in any optimization process.
Troubleshooting Guide: Specific Scenarios
Problem 1: Low conversion of this compound. Analysis (TLC/HPLC) shows significant starting material remaining.
This is the most common failure mode, indicating that the reaction conditions are not suitable for activating the nitrile group.
Possible Cause A: Insufficiently Harsh Reaction Conditions
The carbon atom in a nitrile is at a high oxidation state (+3) and is less electrophilic than a carbonyl carbon, making it relatively unreactive towards nucleophiles like water.[7] Catalysis and/or heat are required to facilitate the nucleophilic attack.[2][7]
Troubleshooting Protocol & Rationale:
-
Increase Temperature: Gradually increase the reaction temperature in 10-20°C increments. Forcing conditions, such as heating under reflux, are often necessary to drive the hydrolysis to completion, especially for the second step (amide to carboxylic acid).[3]
-
Extend Reaction Time: Nitrile hydrolysis can be slow.[1] Before concluding the reaction has failed, ensure it has run for an adequate duration. Monitor the reaction every few hours using TLC or HPLC to plot a reaction curve. If the ratio of product to starting material is still increasing, the reaction is simply slow.[5]
-
Increase Catalyst Concentration: If increasing time and temperature shows little effect, the catalytic activity may be insufficient.
-
For Acid Catalysis (e.g., HCl, H₂SO₄): Increase the concentration of the acid. The initial step in acid-catalyzed hydrolysis is the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the nitrile carbon, making it more susceptible to attack by the weak nucleophile, water.[3][7]
-
For Base Catalysis (e.g., NaOH, KOH): Increase the concentration of the base. In basic conditions, the strong nucleophile (hydroxide ion, OH⁻) attacks the nitrile carbon directly. This process can be slow and often requires higher temperatures to proceed efficiently.[3]
-
Data-Driven Optimization of Reaction Conditions
| Parameter | Initial Condition (Example) | Optimization Step 1 | Optimization Step 2 | Rationale |
| Temperature | 60 °C | 80 °C | 100 °C (Reflux) | Overcomes the activation energy barrier for nitrile hydrolysis.[8] |
| Time | 4 hours | 8 hours | 24 hours | Allows slow reactions to proceed to completion.[4] |
| Catalyst (Acid) | 3M HCl | 6M HCl | 9M HCl | Increases protonation of the nitrile, enhancing its electrophilicity.[7] |
| Catalyst (Base) | 2M NaOH | 4M NaOH | 6M NaOH | Increases the concentration of the hydroxide nucleophile.[3] |
Possible Cause B: Reagent Purity and Water Content
The term "hydrolysis" explicitly means reaction with water.
Troubleshooting Protocol & Rationale:
-
Ensure Presence of Water: If you are running the reaction in an organic solvent with a catalytic amount of acid or base, ensure that sufficient water is present to act as the reagent. The reaction consumes two equivalents of water to proceed from nitrile to carboxylic acid.
-
Verify Catalyst Quality: Acids and bases can degrade over time. Use freshly prepared solutions of known concentration. Solid NaOH or KOH can absorb atmospheric CO₂ to form carbonates, reducing the effective hydroxide concentration.
Problem 2: The reaction produces 2-Carbamoylbenzamide but fails to proceed to the desired 2-Carboxybenzamide.
This indicates that your conditions are sufficient for the first hydrolysis step (nitrile to amide) but not for the second (amide to carboxylic acid). Amide hydrolysis generally requires more vigorous conditions than nitrile hydrolysis.
Troubleshooting Protocol & Rationale:
-
Shift to Harsher Conditions: This is the most direct solution.
-
Under Basic Conditions: Mild basic conditions favor amide formation. To push the reaction forward, increase the temperature significantly (vigorous reflux) and extend the reaction time.[3] Harsher conditions are required to overcome the stability of the amide intermediate.[3]
-
Under Acidic Conditions: Acidic hydrolysis typically favors the carboxylic acid.[2][3] If the reaction stops at the amide, it is likely a matter of insufficient heat or time. Increase the temperature to reflux and monitor for the disappearance of the amide intermediate.
-
Problem 3: Formation of an unexpected, major byproduct is observed.
The structure of this compound contains two proximal reactive groups, making it susceptible to intramolecular reactions.
Possible Cause: Intramolecular Cyclization to Phthalimide
Under heating, the amide nitrogen can act as a nucleophile, attacking the nitrile carbon to form a six-membered ring, which then tautomerizes to the highly stable phthalimide structure. This is a common pathway in the synthesis of phthalimide derivatives.[9][10]
Troubleshooting & Mitigation Strategy:
-
Lower the Reaction Temperature: This side reaction is often thermally induced. Running the hydrolysis at the lowest effective temperature can disfavor the cyclization pathway.
-
Favor Intermolecular Hydrolysis: Ensure a high concentration of the hydrolyzing agent (water and catalyst) relative to the this compound. This promotes the desired intermolecular reaction over the intramolecular cyclization.
-
Choose Appropriate Conditions: Phthalimide synthesis from related precursors often occurs under specific conditions, sometimes involving catalysts or solvent-free heating.[11][12] Review your reaction conditions to ensure they do not inadvertently favor this pathway.
Visualizing Reaction Pathways
The following diagram illustrates the primary hydrolysis pathway and the key competitive side reaction leading to phthalimide. Understanding these competing pathways is essential for effective troubleshooting.
Caption: Reaction pathways for this compound.
Experimental Protocols
Protocol A: Reaction Monitoring by Reverse-Phase HPLC
This protocol provides a general method for quantitatively tracking your reaction.
-
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into 1 mL of the mobile phase (e.g., acetonitrile/water mixture) to stop the reaction and prevent precipitation.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.[6]
-
-
HPLC Conditions (Starting Point):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).
-
Gradient: Start at 10% A, ramp to 90% A over 10 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Analysis: Integrate the peak areas for this compound, 2-Carbamoylbenzamide, and 2-Carboxybenzamide to determine the relative percentages and calculate the percent conversion.
Protocol B: Troubleshooting Logic Flow
Use this workflow to systematically diagnose the issue with your reaction.
Caption: Systematic troubleshooting workflow.
References
- Berkeley Learning Hub. (2025, April 18). 5 Nitrile Hydrolysis Steps.
- Organic Chemistry Tutor. Hydrolysis of Nitriles.
- Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Nitriles.
- Lumen Learning. Hydrolysis of nitriles.
- BYJU'S. Acidic Hydrolysis of Nitriles.
- MDPI. (n.d.). Synthesis of Phthalimide Derivatives and Their Insecticidal Activity against Caribbean Fruit Fly, Anastrepha suspensa (Loew).
- Google Patents. Synthesis process of phthalimide.
- Gajare, S. P., & Mahajan, S. S. (2012). Eco-friendly Synthesis of Phthalimide Derivatives, their Analgesic Activity and QSAR Studies. International Journal of Pharmaceutical and Phytopharmacological Research, 1(6), 357-362.
- Jamel, N. M., et al. (2025). Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. Journal of Pharmaceutical Sciences & Research.
- Benchchem. (2025). Troubleshooting unexpected side reactions in multi-step Benzamide synthesis.
- Benchchem. (2025). A Comparative Guide to Analytical Methods for Monitoring Bromobenzyl Cyanide Reactions.
- ResearchGate. (n.d.). Optimization of reaction conditions of 2-aminobenzamide and 4-chlorobenzaldehyde.
- Benchchem. (2025). Troubleshooting common side reactions in 5-cyanopentanamide synthesis.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. byjus.com [byjus.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Phthalimide Derivatives and Their Insecticidal Activity against Caribbean Fruit Fly, Anastrepha suspensa (Loew) | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. CN111548300A - Synthesis process of phthalimide - Google Patents [patents.google.com]
- 12. eijppr.com [eijppr.com]
Technical Support Center: Increasing the Regioselectivity of Reactions with 2-Cyanobenzamide
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 2-cyanobenzamide. This versatile bifunctional aromatic compound is a cornerstone for synthesizing a range of heterocyclic structures, most notably isoindolinones and related pharmacophores.[1] However, the proximate and electronically distinct cyano and amide groups present unique challenges in controlling reaction regioselectivity.
This guide is designed for researchers, medicinal chemists, and process development scientists. It moves beyond simple protocols to explain the underlying principles governing selectivity, empowering you to troubleshoot effectively and optimize your synthetic routes. We will address common issues in a direct question-and-answer format, grounded in established chemical principles and supported by peer-reviewed literature.
Troubleshooting Guide: Common Regioselectivity Issues
This section addresses specific experimental challenges you may encounter. Each answer provides a mechanistic explanation for the problem and offers actionable solutions.
Q1: My electrophilic aromatic substitution (EAS) reaction on this compound is yielding a mixture of C4 and C6 isomers. How can I improve selectivity for a single product?
A1: Understanding and Controlling EAS Regiochemistry
This is a classic challenge of balancing electronic directing effects against steric hindrance. Both the amide (-CONH₂) and cyano (-CN) groups are electron-withdrawing and act as meta-directors for electrophilic aromatic substitution.[2] This means they direct incoming electrophiles to the C4 and C6 positions. The C5 position is electronically disfavored. The key to achieving selectivity lies in exploiting the subtle differences between the C4 and C6 positions.
Mechanistic Insight:
-
Electronic Factors: Both C4 and C6 are electronically activated for meta-substitution. There is often only a minor intrinsic electronic preference between them.
-
Steric Factors: The C4 position is flanked by the C5-H and the bulky amide group at C1. The C6 position is only flanked by the C5-H and the sterically less demanding cyano group at C2. Therefore, the C6 position is significantly less sterically hindered .[3]
Troubleshooting Strategies:
-
Leverage Steric Hindrance: The most effective strategy is to use a sterically demanding electrophile. This will preferentially react at the more accessible C6 position. For reactions like Friedel-Crafts acylation or alkylation, using bulkier reagents can dramatically shift the product ratio.[4]
-
Modify Reaction Temperature: Lowering the reaction temperature often increases selectivity. Reactions under kinetic control are more sensitive to small differences in activation energies between the pathways leading to the C4 and C6 products.
-
Choice of Lewis/Brønsted Acid: In reactions like Friedel-Crafts or nitrations, the acid catalyst can coordinate with the amide's carbonyl oxygen or the nitrile's nitrogen. This coordination can alter the steric bulk and electronic distribution of the directing groups, subtly influencing the isomer ratio. Experimenting with different acids (e.g., AlCl₃ vs. FeBr₃ vs. superacids like CF₃SO₃H) can sometimes tune the selectivity.[5][6]
Data Summary: Expected Outcomes for EAS
| Reaction Type | Typical Electrophile | Predominant Isomer | Rationale & Key Insight |
| Nitration | HNO₃/H₂SO₄ | Mixture, slight C4 preference | The nitronium ion (NO₂⁺) is small; electronic effects dominate, leading to poor regioselectivity. |
| Halogenation | Br₂/FeBr₃ | Mixture, slight C6 preference | Bromine is larger than the nitronium ion, introducing a minor steric preference for C6. |
| Friedel-Crafts Acylation | (CH₃)₃CCOCl / AlCl₃ | C6 (Major Isomer) | The bulky pivaloyl cation strongly disfavors attack at the hindered C4 position. This is the best strategy for C6 selectivity.[3] |
| Sulfonation | Fuming H₂SO₄ | Mixture | The SO₃ electrophile is highly reactive and often shows poor selectivity in complex systems. |
Q2: I am attempting a directed ortho-metalation (DoM) to functionalize the C3 position, but I'm getting low yields and recovering starting material. How can I achieve selective C3-lithiation?
A2: Optimizing Directed ortho-Metalation
This is a powerful but sensitive technique. The secondary amide group (-NH-C=O) is an excellent Directed Metalation Group (DMG). It functions by coordinating a strong organolithium base, which then deprotonates the closest (ortho) C-H bond—in this case, at the C3 position.[7][8] Failure to achieve this reaction typically points to issues with the base, solvent, or temperature control.
Mechanistic Insight: The reaction proceeds via a pre-coordination complex where the lithium atom of the base (e.g., LDA or n-BuLi) is chelated by both the carbonyl oxygen and the deprotonated amide nitrogen. This brings the base's alkyl or amide group into close proximity with the C3 proton, facilitating its abstraction over any other proton in the molecule.
Caption: Directed ortho-metalation workflow for C3 functionalization.
Troubleshooting Protocol:
-
Rigorous Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture. Ensure all glassware is oven- or flame-dried and the reaction is run under an inert atmosphere (Argon or Nitrogen). Use freshly distilled anhydrous solvents (THF is preferred).
-
Choice and Stoichiometry of Base: Two equivalents of base are required. The first deprotonates the acidic N-H proton of the amide, and the second deprotonates the C3-H.
-
n-BuLi: A strong, common choice. Use 2.0-2.2 equivalents.
-
LDA (Lithium diisopropylamide): A strong, non-nucleophilic base. Often gives cleaner reactions as it is less likely to add to the nitrile. Prepare it fresh in situ or use a high-quality commercial solution.
-
-
Temperature Control is Critical: The entire sequence must be performed at low temperature to prevent side reactions, such as addition to the nitrile or decomposition.
-
Add the base slowly to a solution of this compound in THF at -78 °C (a dry ice/acetone bath).
-
Allow the lithiation to proceed for 1-2 hours at -78 °C.
-
Add the electrophile (e.g., an alkyl halide, aldehyde, or ketone) as a solution in THF, also at -78 °C.
-
Allow the reaction to warm slowly to room temperature before quenching with a saturated aqueous solution of NH₄Cl.
-
Q3: My reaction with a nucleophile is intended to form an isoindolinone, but I'm getting a complex mixture or no cyclization. How do I control the nucleophilic attack to favor cyclization?
A3: Directing Nucleophilic Attack for Isoindolinone Synthesis
The synthesis of isoindolinones from this compound and a nucleophile is a cascade reaction. The regioselectivity of the initial attack is paramount. Nucleophiles can potentially attack the electrophilic carbon of the nitrile or the carbonyl carbon of the amide. The desired pathway for most isoindolinone syntheses involves an initial attack on the nitrile group .[1][9]
Mechanistic Insight & Divergent Pathways:
-
Pathway A (Desired): Attack at Nitrile: A nucleophile (e.g., Grignard reagent, organolithium) adds to the nitrile carbon to form an intermediate imine anion. This anion is perfectly positioned to undergo an intramolecular cyclization by attacking the nearby amide carbonyl, forming the five-membered isoindolinone ring after workup.
-
Pathway B (Side Reaction): Attack at Amide Carbonyl: Strong nucleophiles can also attack the amide carbonyl. This is generally a less favorable pathway and can lead to decomposition or other undesired products. It does not typically lead to the isoindolinone core.
Caption: Divergent pathways for nucleophilic addition to this compound.
Experimental Solutions:
-
Use Nitrile-philic Reagents: Organometallic reagents like Grignard reagents (R-MgBr) and organolithiums (R-Li) have a strong preference for attacking nitrile groups over amides. This is the most reliable way to initiate Pathway A.[9]
-
Transition-Metal Catalysis: Certain transition metals can selectively activate the nitrile group or orchestrate a cascade that ensures the correct connectivity. For example, palladium or copper-catalyzed reactions can be designed to form the C-Nu bond first, setting up the subsequent cyclization.[10][11]
-
Protect/Modify the Amide: While more complex, temporarily protecting the amide N-H (e.g., as a Boc or tosyl derivative) can deactivate the amide carbonyl towards nucleophilic attack, forcing the reaction to proceed through the nitrile.[12]
Frequently Asked Questions (FAQs)
-
FAQ 1: What is the dominant factor controlling regioselectivity in reactions with this compound: electronics or sterics?
-
It is a context-dependent balance. In electrophilic aromatic substitution , sterics often become the deciding factor, especially with bulky reagents, allowing for selective functionalization at the C6 position.[3][13] In nucleophilic additions aimed at cyclization, the electronic nature of the nucleophile and the relative electrophilicity of the nitrile vs. amide carbons are dominant. For directed metalation , the chelating ability of the amide group (an electronic effect) dictates the C3 regioselectivity completely.[7]
-
-
FAQ 2: How can transition-metal catalysis control regioselectivity in C-H functionalization?
-
Transition-metal catalysts (e.g., Pd, Ru, Rh) can control regioselectivity through the formation of a stable, five- or six-membered metallacycle intermediate.[10][14] The amide group on this compound is an excellent directing group for this. The catalyst will coordinate to the amide oxygen or nitrogen and then insert into the C-H bond at the C3 position via cyclometalation. This generates a specific organometallic intermediate that can then react with a coupling partner, ensuring functionalization occurs only at C3.
-
-
FAQ 3: Can the amide group be modified to alter its directing effect?
-
Yes. Replacing one of the N-H protons with a different group can significantly alter its properties. For instance, converting the -CONH₂ to a bulkier secondary amide like -CON(iPr)₂ can increase its steric profile, further discouraging reactions at the nearby C3 and C4 positions. Alternatively, N-alkylation can prevent the initial deprotonation step in DoM reactions, shutting down that pathway if desired.
-
References
[1] Multifaceted Behavior of 2‐Cyanobenzaldehyde and 2‐Acylbenzonitriles in the Synthesis of Isoindolinones, Phthalides and Related Heterocycles. (2018). Advanced Synthesis & Catalysis. Available at: [Link] [9] Synthetic Strategies and Cascade Reactions of 2‐Cyanobenzophenones for the Access to Diverse 3,3‐Disubstituted Isoindolinones and 3‐Aryl‐3‐Hydroxyisoindolinones. (2020). Advanced Synthesis & Catalysis. Available at: [Link] [15] Synthesis of Isoindolinones through Intramolecular Amidation of ortho‐Vinyl Benzamides. (2020). Advanced Synthesis & Catalysis. Available at: [Link] [7] Ortho-lithiation driven one-pot synthesis of quinazolines via [2+2+2] cascade annulation of halofluorobenzenes with nitriles. (2018). Organic & Biomolecular Chemistry. Available at: [Link] [16] Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. (2023). Molecules. Available at: [Link] The Impact Of Steric Hindrance On Chemical Reactions. (N.D.). FasterCapital. Available at: [Link] [10] Transition‐Metal Catalyzed Reactions. (2023). Book Chapter. Available at: [Link] [17] Synthesis of isoindolinone compounds. (2021). ResearchGate. Available at: [Link] [5] Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine. (2012). Tetrahedron Letters. Available at: [Link] [11] Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. (2022). Marine Drugs. Available at: [Link] [14] An overview on the progress and development on metals/non-metal catalyzed Cyanation reactions. (2021). Journal of the Iranian Chemical Society. Available at: [Link] [12] Amides Activation: Transition Metal‐Free Coupling Between C–N Activated Amides and Enolizable Amides. (2022). ChemistrySelect. Available at: [Link] [13] Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. (2021). Drug Metabolism and Pharmacokinetics. Available at: [Link] [8] Directed ortho-Lithiation Reactions: Position-Specific Introduction of Tributylstannyl Derivative onto β-(N,N-Dimethylamino) ethoxybenzenes. (2015). Journal of the Korean Chemical Society. Available at: [Link] [2] Regioselectivity in Electrophilic Aromatic Substitution. (2023). Chemistry LibreTexts. Available at: [Link] [6] Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine. (2012). Tetrahedron Letters. Available at: [Link] [4] Steric hindrance inhibits excited-state relaxation and lowers the extent of intramolecular charge transfer in two-photon absorbing dyes. (2016). Physical Chemistry Chemical Physics. Available at: [Link]
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How to remove unreacted starting materials from 2-Cyanobenzamide product
Welcome to the technical support center for the purification of 2-cyanobenzamide. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in isolating pure this compound from unreacted starting materials and side products. Our goal is to provide not just protocols, but the scientific reasoning behind them, enabling you to troubleshoot and optimize your purification strategies effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials I need to remove from my crude this compound product?
A1: The identity of unreacted starting materials is entirely dependent on your synthetic route. This compound is typically synthesized via several common pathways, each with its own characteristic precursors. The most frequent contaminants are:
-
2-Cyanobenzoic Acid: Arises from incomplete amidation reactions.[1]
-
Phthalimide: A common intermediate or starting material, particularly in routes starting from phthalic anhydride. It is a white solid that is slightly soluble in water.[2][3][4]
-
Phthalic Anhydride: A precursor that can remain if the initial reaction with an ammonia source is incomplete.
To effectively choose a purification strategy, it is critical to first identify the likely impurities based on your specific synthesis.
Q2: How do I choose the best purification method? My crude product is a mixture.
A2: The optimal purification method hinges on the physical and chemical differences between this compound and its contaminants. The primary properties to consider are acidity/basicity and solubility.
-
If your starting material is acidic (e.g., 2-Cyanobenzoic Acid): Acid-base extraction is the most efficient method. This compound is neutral, allowing for a clean separation.[5]
-
If your impurities are neutral with different solubility profiles (e.g., Phthalimide): Recrystallization is the preferred method. This technique exploits the differential solubility of the product and impurity in a given solvent at varying temperatures.[6]
-
If the above methods fail or if impurities are very similar to the product: Column chromatography is the most powerful technique for separating complex mixtures.[7][8]
Below is a decision-making workflow to guide your choice.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guide 1: Acid-Base Extraction
This technique is ideal for separating the neutral this compound from acidic impurities like 2-cyanobenzoic acid.
Q3: What is the underlying principle of using acid-base extraction for this separation?
A3: The principle is based on the differential solubility of a compound in its neutral versus its charged (ionic) form.[5]
-
This compound: As an amide, it is a neutral organic compound and will preferentially dissolve in an organic solvent (like ethyl acetate or dichloromethane).
-
2-Cyanobenzoic Acid: This is a carboxylic acid. When a weak base (e.g., sodium bicarbonate, NaHCO₃) is added, the acid is deprotonated to form its corresponding carboxylate salt (2-cyanobenzoate). This salt is ionic and therefore highly soluble in the aqueous layer, while being insoluble in the organic layer.[9][10]
This allows for the selective transfer of the acidic impurity from the organic phase to the aqueous phase, leaving the desired neutral amide behind.
Data Table: Key Compound Properties for Extraction
| Compound | Formula | M.W. ( g/mol ) | Acidity | Solubility |
| This compound | C₈H₆N₂O | 146.15 | Neutral | Soluble in many organic solvents; low water solubility.[11][12] |
| 2-Cyanobenzoic Acid | C₈H₅NO₂ | 147.13 | Acidic (pKa ≈ 3.14) | Sparingly soluble in water, soluble in methanol, DMSO.[1][13][14] |
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.
-
Aqueous Wash: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Stopper the funnel, invert it, and open the stopcock to vent pressure. Shake vigorously for 1-2 minutes, venting frequently.
-
Separation: Place the funnel in a ring stand and allow the layers to fully separate. The denser layer (often the organic layer, but check) will be at the bottom.
-
Drain Layers: Drain the lower layer into a clean flask. Drain the upper layer through the top opening of the funnel into a separate flask.
-
Repeat Wash: Return the organic layer to the separatory funnel and repeat the wash with fresh NaHCO₃ solution (steps 2-5) to ensure complete removal of the acidic impurity.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine). This helps to remove any residual water from the organic layer.
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).
-
Isolation: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure (e.g., using a rotary evaporator) to yield the purified this compound.
Caption: General workflow for purification by recrystallization.
Troubleshooting Guide 3: Column Chromatography
This is a powerful but more resource-intensive technique for separating compounds with similar polarities.
Q5: My this compound is streaking or tailing on the silica gel column. How can I fix this?
A5: Peak tailing for amides on silica gel is a common issue. It is often caused by strong interactions between the amide functional group and the acidic silanol (Si-OH) groups on the surface of the silica. [7]
-
Solution 1 (Add a Modifier): Add a small amount of a polar modifier to your eluent. For neutral compounds like amides, adding a small percentage (0.5-1%) of methanol or triethylamine to your ethyl acetate/hexane eluent can often improve peak shape by competing for the active sites on the silica gel.
-
Solution 2 (Use a Different Stationary Phase): Consider using a less acidic stationary phase, such as neutral alumina, or a bonded phase like an amide column for HILIC (Hydrophilic Interaction Chromatography). [15]* Solution 3 (Reversed-Phase): Reversed-phase chromatography using a C18 stationary phase and a polar mobile phase (e.g., methanol/water or acetonitrile/water) can be a very effective alternative. [7]
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6809, Phthalimide. PubChem. [Link]
- Wikipedia. (2024). Phthalimide. [Link]
- Solubility of Things. (n.d.). Phthalimide. [Link]
- Gao, C., et al. (2015). Solubility modelling and thermodynamic dissolution functions of phthalimide in ten organic solvents. The Journal of Chemical Thermodynamics. [Link]
- Brainly. (2020). Which extraction procedure will completely separate an amide from the by-product... Brainly.com. [Link]
- INIS-IAEA. (n.d.). Solubility determination and modelling for phthalimide in mixed solvents...
- ChemBK. (2024). 2-Cyano Benzoic Acid. [Link]
- LookChem. (n.d.). 2-CYANOBENZOIC ACID 3839-22-3 wiki. [Link]
- Wikipedia. (2024). Acid–base extraction. [Link]
- GL Sciences. (n.d.). InertSustain Amide Column. [Link]
- Reddit. (2020).
- Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?[Link]
- Sabatini, J. J., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH₂CF₃)₃. The Journal of Organic Chemistry. [Link]
- Sabatini, J. J., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. [Link]
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- Google Patents. (n.d.). CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Synthesis of 2-aminobenzamide under various conditions. [Link]
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 72883, this compound. PubChem. [Link]
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Technical Support Center: Stability of Cyano-Substituted Aromatic Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyano-substituted aromatic compounds. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of these versatile yet sometimes challenging molecules. As Senior Application Scientists, we have compiled this resource to help you navigate common experimental hurdles and ensure the integrity of your results.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your experiments with cyano-substituted aromatic compounds. Each issue is presented with its probable causes and a step-by-step protocol for resolution.
Issue 1: Unexpected Formation of a Carboxylic Acid or Amide Impurity
Question: I am performing a reaction with a cyano-substituted aromatic compound, and my analysis (e.g., NMR, LC-MS) shows the presence of the corresponding benzoic acid or benzamide as a major impurity. What is happening and how can I prevent it?
Probable Cause: The cyano group (-CN) is susceptible to hydrolysis, which converts it to a carboxylic acid (-COOH) or an amide (-CONH2). This can be catalyzed by acidic or basic conditions, often unintentionally introduced during the reaction or work-up.[1][2][3][4]
Troubleshooting Protocol:
-
Re-evaluate Reaction pH:
-
Carefully check the pH of your reaction mixture. The presence of even trace amounts of acid or base can initiate hydrolysis, especially at elevated temperatures.
-
If your reaction conditions are intended to be neutral, ensure all reagents and solvents are free from acidic or basic impurities. Consider passing solvents through a plug of neutral alumina.
-
-
Modify the Work-up Procedure:
-
Aqueous work-ups are a common source of hydrolysis. Minimize the contact time of your compound with aqueous acidic or basic solutions.
-
If an acidic or basic wash is necessary, perform it at low temperatures (0-5 °C) and work quickly.
-
Consider using a non-aqueous work-up if your reaction chemistry allows.
-
-
Protect the Cyano Group:
-
In multi-step syntheses where the cyano group is not involved in the reaction but is sensitive to the conditions, consider protecting it. However, this adds extra steps and is often a last resort.
-
-
Strict Moisture Control:
-
Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture, which is a key reagent for hydrolysis.
-
Issue 2: Low or No Reactivity in a Nucleophilic Aromatic Substitution (SNAr) Reaction
Question: I am trying to perform a nucleophilic aromatic substitution on a cyano-substituted aromatic ring, but the reaction is sluggish or not proceeding at all. I expected the cyano group to be activating.
Probable Cause: While the cyano group is generally considered an electron-withdrawing group that activates the aromatic ring towards nucleophilic attack, its effectiveness can be influenced by several factors including its position relative to the leaving group and the presence of other substituents.[5][6] In some cases, the cyano group itself can act as a leaving group.[7][8]
Troubleshooting Protocol:
-
Verify Substituent Positioning:
-
For optimal activation, the cyano group should be positioned ortho or para to the leaving group. This allows for resonance stabilization of the Meisenheimer intermediate. If the cyano group is meta to the leaving group, its activating effect will be significantly weaker.
-
-
Assess Other Substituents:
-
The presence of electron-donating groups on the aromatic ring will deactivate it towards nucleophilic attack, counteracting the effect of the cyano group.
-
-
Consider the Possibility of Cyanide as a Leaving Group:
-
Increase Reaction Temperature:
-
SNAr reactions often require elevated temperatures to overcome the activation energy. Cautiously increase the reaction temperature while monitoring for decomposition.
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the stability and handling of cyano-substituted aromatic compounds.
Storage and Handling
Question: What are the best practices for storing and handling cyano-substituted aromatic compounds in the laboratory?
Answer: Proper storage and handling are crucial to maintain the stability and ensure the safety of these compounds.
-
Storage: Store cyano-aromatic compounds in a cool, dry, and well-ventilated area, away from direct sunlight and heat.[9] They should be kept in tightly sealed containers to protect them from moisture and atmospheric contaminants.[10] It is critical to store them separately from acids, as accidental mixing can lead to the formation of highly toxic hydrogen cyanide (HCN) gas.[9][10][11]
-
Handling: Always handle these compounds in a certified chemical fume hood.[9][10] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (double gloving is recommended).[9][10] Avoid creating dust when handling solid compounds.[11]
-
Designated Area: Establish a designated area in the lab for working with cyanide-containing compounds and clearly label it with the appropriate chemical hazard warnings.[9][10]
| Parameter | Recommendation | Reason |
| Storage Temperature | Cool, ambient temperature | To minimize thermal degradation. |
| Atmosphere | Dry, inert if possible | To prevent hydrolysis. |
| Light Exposure | Store in amber vials or in the dark | To prevent photochemical reactions. |
| Proximity to other Chemicals | Segregate from acids and strong oxidizing agents | To prevent hazardous reactions. |
Degradation Pathways
Question: What are the primary degradation pathways for cyano-substituted aromatic compounds?
Answer: The main degradation pathways are hydrolysis, thermal decomposition, and photochemical reactions.
-
Hydrolysis: As detailed in the troubleshooting section, the cyano group can be hydrolyzed to a carboxylic acid or an amide under both acidic and basic conditions.[1][3][4][12] This is often the most common degradation pathway encountered in experimental settings.
-
Thermal Decomposition: At elevated temperatures, some cyano-substituted aromatic compounds can undergo decomposition. The specific decomposition products can vary depending on the compound's structure and the atmosphere (inert or oxidizing).[13][14][15]
-
Photochemical Reactions: Exposure to light, particularly UV radiation, can lead to degradation. The aromatic ring and the cyano group can both participate in photochemical reactions, leading to a variety of products.[16] For compounds that will be used in applications with light exposure, photostability testing is recommended.[16]
Effect of Substituents on Stability
Question: How do other substituents on the aromatic ring affect the stability of the cyano group?
Answer: Substituents can have a significant impact on the stability of the cyano group through inductive and resonance effects.[5][6][17][18]
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2) or other cyano groups can increase the electrophilicity of the carbon atom of the nitrile group, making it more susceptible to nucleophilic attack, including hydrolysis.[6] However, they also stabilize the aromatic ring itself.
-
Electron-Donating Groups (EDGs): Substituents like alkoxy (-OR) or amino (-NR2) groups donate electron density to the aromatic ring. This can decrease the electrophilicity of the nitrile carbon, potentially making it more stable towards nucleophilic attack.[17]
| Substituent Type | Effect on Nitrile Carbon | Susceptibility to Nucleophilic Attack |
| Strongly Electron-Withdrawing (e.g., -NO2) | More electrophilic | Increased |
| Moderately Electron-Withdrawing (e.g., -Cl) | Slightly more electrophilic | Slightly Increased |
| Electron-Donating (e.g., -OCH3) | Less electrophilic | Decreased |
Visualizing Degradation Pathways and Workflows
To further clarify these concepts, the following diagrams illustrate key processes.
Caption: Hydrolysis pathway of aryl nitriles.
Caption: Troubleshooting workflow for hydrolysis.
References
- Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds.
- EHS. (2018, June 20). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds.
- Environmental Health and Safety - Dartmouth. (n.d.). Cyanide Salts.
- Harvard Environmental Health and Safety. (n.d.). Lab Safety Guideline: Cyanide.
- Safe Work Australia. (n.d.). GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE.
- Scribd. (n.d.). EXP13 Hydrolysis of Benzonitrile.
- Infinity Learn. (n.d.). Hydrolysis of benzonitrile gives.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The acid-catalysed hydrolysis of benzonitrile.
- Pearson. (n.d.). Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia.
- PubMed. (n.d.). In vitro metabolism of aromatic nitriles.
- The University of Texas at Austin. (n.d.). DFT Investigation of para-Substituent Effects on the C—C Bond Activation of Benzonitrile by a Zerovalent Nickel Complex.
- YouTube. (2016, April 7). Base Hydrolysis of Benzonitrile.
- Organic Chemistry – Specific Name Reactions. (n.d.).
- RSC Publishing. (2023, March 24). Impact of mesogenic aromaticity and cyano termination on the alignment and stability of liquid crystal shells.
- ResearchGate. (2025, August 10). (PDF) Photophysics and stability of cyano-substituted boradiazaindacene dyes.
- ACS Publications. (n.d.). Substituent Effects on Stability and Isomerization Energies of Isocyanides and Nitriles | The Journal of Organic Chemistry.
- ResearchGate. (2017, September 29). (PDF) Microbial Degradation of Cyanidesand Nitriles.
- PubMed. (n.d.). SAR and pH Stability of Cyano-Substituted Epothilones.
- University of Rochester Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- ResearchGate. (n.d.). Pathways of microbial nitrile degradation.
- ResearchGate. (n.d.). Influence of fluoro and cyano substituents in the aromatic and antiaromatic characteristics of cyclooctatetraene.
- Neuman, R. C. (n.d.). 14: Substituent Effects. In Organic Chemistry.
- Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles.
- NIH. (n.d.). Metabolic relation of cyanobacteria to aromatic compounds - PMC.
- ResearchGate. (2025, August 6). Thermal decomposition of iron cyano complexes in an inert atmosphere.
- Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects.
- ResearchGate. (n.d.). Tailoring the Degradation of Cyanoarene‐Based Photocatalysts for Enhanced Visible‐Light‐Driven Halogen Atom Transfer.
- YouTube. (2021, March 17). 18.7 Retrosynthesis with Aromatic Compounds | Organic Chemistry.
- Chemistry Steps. (n.d.). Reactions of Nitriles.
- ResearchGate. (2025, August 7). ChemInform Abstract: Synthesis of Aromatic Nitriles Using Nonmetallic Cyano-Group Sources.
- Wikipedia. (n.d.). Thermal decomposition.
- ResearchGate. (2025, August 10). Cyanide Anion as a Leaving Group in Nucleophilic Aromatic Substitution: Synthesis of Quaternary Centers at Azine Heterocycles.
- St.Peter's Institute of Pharmaceutical Sciences. (n.d.). The Effect of Substituents on Reactivity.
- YouTube. (2020, May 1). Preparation and Reactivity of Nitriles.
- ACS Publications. (n.d.). Cyanide Anion as a Leaving Group in Nucleophilic Aromatic Substitution: Synthesis of Quaternary Centers at Azine Heterocycles | The Journal of Organic Chemistry.
- YouTube. (2021, April 14). 20.11 Synthesis and Reactions of Nitriles | Organic Chemistry.
- EMA. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- PubMed. (2023, January 6). Formation and degradation of strongly reducing cyanoarene-based radical anions towards efficient radical anion-mediated photoredox catalysis.
- PubMed. (n.d.). Evaluation of genotoxicity of nitrile fragrance ingredients using in vitro and in vivo assays.
- Taylor & Francis. (n.d.). Thermal decomposition – Knowledge and References.
- Wikipedia. (n.d.). Covalent organic framework.
- MDPI. (n.d.). Obtaining and Studying the Properties of Composite Materials from ortho-, meta-, para-Carboxyphenylmaleimide and ABS.
- Regulations.gov. (n.d.). 8.0 Handling, Storage, and Disposal of Volatile Organic Compounds (VOCs).
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Technical Support Center: Optimizing Solvent Choice for 2-Cyanobenzamide Reactions
Welcome to the technical support center dedicated to navigating the complexities of solvent selection for reactions involving 2-cyanobenzamide. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during experimentation. Our goal is to move beyond simple protocols and explain the fundamental principles that govern solvent effects, empowering you to make informed decisions for successful and reproducible outcomes.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the properties of this compound and its interaction with common laboratory solvents.
Q1: What are the key structural and physical properties of this compound that I must consider when selecting a solvent?
A1: this compound is a bifunctional molecule containing both a nitrile (-C≡N) and a primary amide (-CONH₂) group on a benzene ring. This structure dictates its behavior in solution:
-
Polarity: The presence of both the cyano and amide groups makes it a polar molecule. Therefore, it generally shows better solubility in polar solvents. According to its safety data sheet, it has low solubility in water.
-
Hydrogen Bonding: The amide group has N-H bonds, making it a hydrogen bond donor. Both the amide's carbonyl oxygen and the nitrile's nitrogen have lone pairs, making them hydrogen bond acceptors.[1] This capacity for hydrogen bonding is a critical factor in solvent interactions.
-
Reactivity: Both functional groups can undergo reactions. The nitrile can be hydrolyzed or reduced, while the amide can also be hydrolyzed or participate in cyclization reactions.[2][3] Your choice of solvent can influence which group reacts (chemoselectivity).
-
Stability: this compound is stable under normal laboratory conditions but is incompatible with strong acids and oxidizing agents, which can promote hydrolysis or other reactions.
Q2: How do polar protic vs. polar aprotic solvents typically affect reactions of this compound?
A2: The distinction is critical and can be the deciding factor between a successful reaction and a failed one.
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.[1] For this compound, they can strongly solvate both the amide and nitrile groups through hydrogen bonding. This "caging" effect can stabilize the ground state of the molecule but may hinder the approach of a nucleophile, slowing down reactions like SN2 substitutions.[4][5] Furthermore, these solvents can act as reagents themselves (e.g., leading to solvolysis or hydrolysis), which may be an undesirable side reaction.[6]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, acetone): These solvents have dipole moments but lack O-H or N-H bonds, so they cannot act as hydrogen bond donors.[1] They are excellent at dissolving polar molecules like this compound and solvating cations, but they leave anions (nucleophiles) relatively "bare" and highly reactive.[7] This makes them the preferred choice for many nucleophilic substitution or base-catalyzed reactions where a strong, unencumbered nucleophile is required.[4][7]
Q3: What are some good "starting point" solvents for screening reactions with this compound?
A3: A logical approach is to screen a small set of solvents with diverse properties. Based on the polarity of this compound and data from analogous compounds like benzamide[8], a good starting palette would include:
-
Acetonitrile (MeCN): A polar aprotic solvent that is relatively inert.
-
Acetone: A common, moderately polar aprotic solvent.[8]
-
N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): Highly polar aprotic solvents, excellent for dissolving a wide range of reactants, but can be difficult to remove.
-
Ethanol (EtOH): A polar protic solvent, often a good choice for recrystallization and reactions where solvolysis is not a concern.[8][9]
-
Tetrahydrofuran (THF) or 1,4-Dioxane: Ethers that are less polar but can be suitable for reactions involving organometallics or strong bases.
Screening these in parallel on a small scale can quickly identify the most promising medium for your specific transformation.
Troubleshooting Guide: Solvent-Related Issues
This section provides solutions to common problems encountered during reactions with this compound.
Issue: Low Yield or Incomplete Reaction
Q: My reaction yield is disappointingly low, or the starting material is not fully consumed. What is the first solvent-related factor I should investigate?
A: The primary culprit is often poor solubility. If this compound is not fully dissolved, the reaction is occurring in a heterogeneous mixture, severely limiting the reaction rate. A number of errors can contribute to low yields.[10]
Troubleshooting Steps:
-
Verify Solubility: At your reaction temperature, does a visual inspection show a clear, homogeneous solution? If not, the reactant has not fully dissolved.
-
Increase Temperature: For many compounds, solubility increases with temperature.[11] Ensure you are not exceeding the thermal stability limits of your reactants or the boiling point of your solvent.
-
Change Solvents: If increasing temperature is not an option or is ineffective, you must switch to a solvent with better solvating power. Refer to the solvent screening protocol below. A more polar solvent like DMF or DMSO might be necessary.
-
Consider a Solvent Mixture: Sometimes a mixture of two miscible solvents can provide the ideal balance of solubility and reactivity.[12][13]
Below is a workflow to guide your decision-making process.
Issue: Formation of Unwanted Side Products
Q: I am observing significant side product formation. Could my choice of solvent be the cause?
A: Absolutely. The solvent can be an active participant in the reaction, leading to undesired pathways.
Common Scenarios:
-
Solvent as a Nucleophile: If your reaction involves an electrophilic intermediate (e.g., a carbocation) or a highly reactive reagent, a protic solvent like water or alcohol can compete with your desired nucleophile, leading to hydrolysis or alcoholysis byproducts.[1] Even trace amounts of water in an aprotic solvent can be problematic.[6]
-
Solvent Reactivity with Reagents: Some solvents can react with strong reagents. For example, using a strong base like an organolithium reagent in a protic solvent is not viable as it will simply deprotonate the solvent. Similarly, some aprotic solvents like DMF can be unstable to strong bases or nucleophiles at elevated temperatures.
-
Solvent Influence on Selectivity: In molecules with multiple reactive sites like this compound, the solvent can influence which site reacts. For instance, a protic solvent might hydrogen-bond with the amide group, making the nitrile nitrogen more accessible for an intramolecular cyclization, or vice-versa.[2][14]
Troubleshooting Steps:
-
Switch to an Inert Solvent: If you suspect the solvent is acting as a nucleophile, switch to a more inert aprotic solvent like acetonitrile, THF, or toluene.
-
Ensure Anhydrous Conditions: If water is a potential issue, use freshly dried solvents and flame-dry your glassware to minimize hydrolysis.[10]
-
Re-evaluate Temperature: Side reactions often have a higher activation energy. Running the reaction at a lower temperature may favor the desired product.
Issue: Difficult Product Isolation or Purification
Q: My reaction worked, but I am struggling to isolate and purify the product. How can solvent choice during the reaction impact the workup?
A: Your reaction solvent has a significant downstream impact on isolation.
Common Challenges:
-
High-Boiling Point Solvents: Solvents like DMSO, DMF, or NMP are excellent for solubility but their high boiling points make them difficult to remove under vacuum. This can complicate purification, especially if your product is thermally sensitive.
-
Azeotrope Formation: The solvent may form an azeotrope with your product or impurities, making separation by distillation difficult.
-
Poor Recrystallization: The reaction solvent might be too good at dissolving your product, preventing it from crystallizing upon cooling. In this case, an anti-solvent (a solvent in which your product is insoluble but is miscible with the reaction solvent) must be added to induce precipitation.[9][12]
Troubleshooting Steps:
-
Solvent Selection with an Eye on Purification: If possible, choose a solvent from the outset that is easily removed (e.g., ethyl acetate, acetone, DCM).
-
Aqueous Workup: For high-boiling polar solvents like DMF or DMSO, a common strategy is to dilute the reaction mixture with a large volume of water and extract the product with a less polar, immiscible organic solvent (e.g., ethyl acetate, diethyl ether). This assumes your product has low water solubility.
-
Systematic Recrystallization Screening: If purification requires recrystallization, a systematic screening of different solvents and solvent pairs is essential.[15][16]
Data & Protocols
Data Presentation
The choice of solvent is guided by its physical properties. The table below lists common solvents ordered by increasing polarity, which is a key factor in their ability to dissolve this compound.
Table 1: Properties of Common Solvents for Reaction Screening
| Solvent | Class | Type | Boiling Point (°C) | Dielectric Constant (20°C) |
| n-Hexane | Alkane | Non-polar | 69 | 1.9 |
| Toluene | Aromatic | Non-polar | 111 | 2.4 |
| Diethyl Ether | Ether | Borderline Aprotic | 35 | 4.3 |
| Tetrahydrofuran (THF) | Ether | Borderline Aprotic | 66 | 7.5 |
| Ethyl Acetate (EtOAc) | Ester | Borderline Aprotic | 77 | 6.0 |
| Acetone | Ketone | Polar Aprotic | 56 | 21 |
| Acetonitrile (MeCN) | Nitrile | Polar Aprotic | 82 | 37.5 |
| Isopropanol | Alcohol | Polar Protic | 82 | 19.9 |
| Ethanol (EtOH) | Alcohol | Polar Protic | 78 | 24.5 |
| Methanol (MeOH) | Alcohol | Polar Protic | 65 | 32.7 |
| N,N-Dimethylformamide (DMF) | Amide | Polar Aprotic | 153 | 38.3 |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Polar Aprotic | 189 | 46.7 |
Data compiled from various sources for comparative purposes.[1]
Experimental Protocols
Protocol 1: Small-Scale Solubility Test
This protocol allows for a rapid assessment of this compound solubility in various solvents to guide your selection.
Materials:
-
This compound
-
A selection of test solvents (e.g., from Table 1)
-
Small vials or test tubes (e.g., 1-dram vials)
-
Magnetic stir plate and small stir bars
-
Heat gun or temperature-controlled bath
Procedure:
-
Add approximately 10-20 mg of this compound to each vial.
-
Add 0.5 mL of a test solvent to each vial.
-
Place a stir bar in each vial and stir vigorously at room temperature for 5-10 minutes.
-
Observe and record solubility at room temperature (e.g., insoluble, sparingly soluble, soluble).
-
For samples that did not fully dissolve, gently heat the vial while stirring (e.g., to 50-60°C) and observe any changes.[9]
-
Record the solubility at the elevated temperature. This will help identify solvents suitable for the reaction and potential candidates for recrystallization (those that dissolve well when hot but poorly when cold).[16]
Protocol 2: General Procedure for Solvent Screening in a Reaction
This protocol outlines a parallel screening approach to determine the optimal solvent for a given transformation.
Workflow Diagram:
Procedure:
-
Setup: In separate, identical reaction vials, add this compound (e.g., 0.1 mmol) and a magnetic stir bar.
-
Solvent Addition: To each vial, add the same volume (e.g., 1.0 mL) of a different, anhydrous solvent selected from your screening list.
-
Reagent Addition: Add the other reagents (e.g., nucleophile, base) in identical amounts to each vial. Ensure the addition order and rate are consistent.[17]
-
Reaction: Place all vials in a temperature-controlled block or bath and stir at the desired reaction temperature.
-
Monitoring: After a set period (e.g., 1, 4, and 24 hours), take a small aliquot from each reaction, quench it appropriately, and analyze by a suitable method (e.g., TLC, LC-MS) to assess the consumption of starting material and formation of the product.[18]
-
Analysis: Compare the results across all solvents. Look for the solvent that provides the highest conversion to the desired product with the fewest side products in the shortest amount of time. This will be your lead candidate for optimization and scale-up.
References
- BenchChem. (n.d.). Technical Support Center: Purification of Crude 2-Cyano-4-nitrobenzamide by Recrystallization.
- ResearchGate. (n.d.). Optimization of the cyclization reaction conditions.
- BenchChem. (n.d.). Technical Support Center: Overcoming Challenges in the Scale-up of Cyanamide Synthesis.
- University of Rochester, Department of Chemistry. (n.d.). How to Improve Your Yield.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Unknown. (n.d.). recrystallization-2.doc.pdf.
- Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: My Reaction Failed: FAQ.
- Reddit. (2021). Go-to recrystallization solvent mixtures. r/Chempros.
- ResearchGate. (n.d.). RECRYSTALLIZATION.
- Fisher Scientific. (2025). SAFETY DATA SHEET - this compound.
- BenchChem. (n.d.). Technical Support Center: Overcoming Solubility Challenges of Cyanamide in Organic Solvents.
- Reddit. (2022). What are some common causes of low reaction yields?. r/Chempros.
- University of Canterbury. (2023). Solubility of Organic Compounds.
- BenchChem. (n.d.). Technical Support Center: Optimizing Reactions with 3-Cyanobenzaldehyde.
- Reddit. (2021). Polar Aprotic Solvents and Side Reactions. r/Mcat.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Frontiers in Chemistry. (2022). Solvent Effect on Product Distribution in the Aerobic Autoxidation of 2-Ethylhexanal: Critical Role of Polarity.
- Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
- ResearchGate. (n.d.). Optimization of the cyclization reaction conditions.
- PubMed. (2022). Eco-friendly and regiospecific intramolecular cyclization reactions of cyano and carbonyl groups in N,N-disubstituted cyanamide.
- ResearchGate. (2019). Solubility determination and modelling of benzamide in organic solvents.
- National Institutes of Health. (n.d.). Engineering an affinity-enhanced peptide through optimization of cyclization chemistry.
- ResearchGate. (2018). Solvent effect on complexation reactions.
- ChemRxiv. (n.d.). Solvent effects on the chemo- and site-selectivity of transition metal-catalyzed heterogeneous nitrene transfer reactions.
- ResearchGate. (2022). (PDF) Eco-friendly and regiospecific intramolecular cyclization reactions of cyano and carbonyl groups in N,N-disubstituted cyanamide.
- MSJChem. (2017). 20.1 Polar Protic/Aprotic Solvent Choice in Sn1 & Sn2 Reactions [HL IB Chemistry].
- Chemistry LibreTexts. (2021). 7.5: SN1 vs SN2.
- American Chemical Society. (n.d.). Specific solvent issues with Reductive Amination/Alkylation.
Sources
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Catalyst selection and optimization for 2-Cyanobenzamide synthesis
Technical Support Center: Synthesis of 2-Cyanobenzamide
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and optimization for this important synthetic intermediate. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven experience.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis of this compound, particularly through the hydrolysis of 2-cyanobenzonitrile or related precursors.
Q1: My reaction yield is critically low or has failed completely. What are the primary causes and how can I troubleshoot this?
Low or no product formation is a frequent issue that can typically be traced back to a few key factors related to reactants, catalysts, or reaction conditions.
Possible Causes & Solutions:
-
Inactive Catalyst: Many catalysts, especially metal-based or enzymatic ones, are sensitive to air, moisture, and impurities. If using a homogenous or heterogeneous catalyst, ensure it is fresh and has been stored under the recommended conditions (e.g., under an inert atmosphere).[1]
-
Insufficient Catalyst Loading: While catalytic amounts are required, loading that is too low can result in a sluggish or incomplete reaction. As a rule of thumb, start with the literature-recommended loading (typically 1-10 mol%) and perform a screen to find the optimal concentration for your specific substrate.[2]
-
Poor Reagent Quality: The purity of your starting material (e.g., 2-cyanobenzonitrile or 2-cyanobenzaldehyde) is paramount. Impurities can poison the catalyst or participate in side reactions.[3] Verify the purity of your starting materials via NMR or GC-MS before commencing the reaction.
-
Suboptimal Temperature: The hydrolysis of nitriles requires sufficient energy to overcome the activation barrier.[4][5] If the reaction temperature is too low, the conversion rate will be negligible. Conversely, excessively high temperatures can promote side reactions and byproduct formation. A systematic temperature screen is recommended.
Troubleshooting Workflow for Low Yield:
Below is a logical workflow to diagnose and resolve low-yield issues.
Caption: A decision-making workflow for troubleshooting low reaction yields.
Q2: I'm observing significant formation of 2-cyanobenzoic acid. How can I improve selectivity for the amide?
This is the most common selectivity challenge. The synthesis of this compound via nitrile hydrolysis is a two-step process: the nitrile is first hydrolyzed to the primary amide, which can then be further hydrolyzed to the carboxylic acid.[5][6] Controlling the reaction to stop at the amide stage is crucial.
Strategies to Minimize Over-Hydrolysis:
-
Choice of Catalyst and Conditions:
-
Basic Conditions: Base-catalyzed hydrolysis is often easier to control and can be stopped at the amide stage under milder conditions (e.g., lower temperatures, shorter reaction times).[4] Common systems include NaOH or KOH in an aqueous alcohol solution.
-
Acidic Conditions: Acid-catalyzed hydrolysis tends to be more vigorous and often proceeds all the way to the carboxylic acid.[4][7] If using acid, milder conditions (e.g., concentrated H₂SO₄ at low temperatures or using a heterogeneous acid catalyst) are necessary to isolate the amide.
-
-
Reaction Time and Temperature: This is the most critical parameter. Monitor the reaction progress closely using TLC, GC, or LC-MS. Once the starting material is consumed and the amide is the major product, quench the reaction immediately to prevent further hydrolysis. Running the reaction at a lower temperature for a longer period often provides better selectivity than a higher temperature for a shorter time.
-
Stoichiometry of Water: In some non-aqueous solvent systems, limiting the molar equivalents of water can effectively halt the reaction at the amide stage, as water is a reactant in both hydrolysis steps.
Mechanism: Acid-Catalyzed Nitrile Hydrolysis
The diagram below illustrates the stepwise mechanism under acidic conditions, showing the formation of the amide intermediate and its subsequent hydrolysis to the carboxylic acid.
Caption: Mechanism of acid-catalyzed nitrile hydrolysis to the amide and carboxylic acid.
Q3: I'm starting from 2-cyanobenzaldehyde. What are the common pitfalls and recommended catalytic approaches?
Using 2-cyanobenzaldehyde introduces different challenges, as you are performing an oxidation and amidation in one pot.
Common Issues:
-
Aldehyde Self-Condensation: Aldehydes can undergo self-condensation (aldol) reactions, especially under basic conditions.[8]
-
Cannizzaro Reaction: In the absence of an α-hydrogen and under strong basic conditions, 2-cyanobenzaldehyde can undergo a disproportionation reaction to form 2-cyanobenzoic acid and 2-cyanobenzyl alcohol.
-
Formation of Imines: The aldehyde can react with ammonia or the newly formed amide to produce imine intermediates, which may lead to other byproducts.[9]
Recommended Catalytic Systems:
A common and effective method is the direct oxidative amidation of the aldehyde.
| Catalyst System | Oxidant | Ammonia Source | Typical Conditions | Advantages & Considerations |
| Copper-based | O₂ or Air | Aqueous NH₃ | Moderate Temp (60-100°C) | Often high selectivity; catalyst can sometimes be recycled. Sensitive to poisoning. |
| Iodine (I₂) Catalyzed | H₂O₂ | Aqueous NH₃ | Room Temp | Mild conditions, metal-free. Stoichiometric iodine may be required. |
| Enzymatic | Aldehyde Oxidase | NH₄Cl | Aqueous Buffer, RT | Extremely high selectivity, environmentally benign. Enzymes can be expensive and sensitive to conditions. |
Experimental Protocol: Selective Hydrolysis of 2-Cyanobenzonitrile
This protocol provides a robust starting point for the selective synthesis of this compound using controlled basic hydrolysis.
Materials:
-
2-Cyanobenzonitrile (1 equiv)
-
Ethanol (EtOH)
-
Sodium Hydroxide (NaOH) (1.5 equiv)
-
Deionized Water
-
Hydrochloric Acid (HCl), 1M
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-cyanobenzonitrile in ethanol (approx. 0.5 M concentration).
-
Reagent Addition: In a separate beaker, prepare a solution of sodium hydroxide in deionized water. Add the NaOH solution dropwise to the stirring ethanolic solution of the nitrile at room temperature.
-
Heating & Monitoring: Gently heat the reaction mixture to 40-50°C. Monitor the reaction progress every 30 minutes by TLC (e.g., using a 3:1 Hexane:EtOAc mobile phase). The product, this compound, is more polar than the starting nitrile.
-
Quenching: Once the starting material is consumed (typically 2-4 hours), immediately cool the flask in an ice bath to stop the reaction and prevent over-hydrolysis.
-
Neutralization & Extraction: Carefully neutralize the mixture to pH ~7 by adding 1M HCl. A white precipitate of this compound should form. Extract the entire mixture with ethyl acetate (3x volumes).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude solid can be purified by recrystallization from hot water or an ethanol/water mixture to yield pure this compound.[10]
References
- Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides.
- Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles.
- Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
- Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II.
- Clark, J. (2016). hydrolysis of nitriles. Chemguide.
- MDPI. (2020). Recent Advances in Cyanamide Chemistry: Synthesis and Applications.
- Oriental Journal of Chemistry. (2013). NaCN/DOWEX(R)50WX4: A Convenient System for Synthesis of Cyanohydrins from Aldehydes.
- National Center for Biotechnology Information. (n.d.). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. PMC.
- ResearchGate. (n.d.). Optimization of the reaction conditions for the preparation of 2a a.
- National Center for Biotechnology Information. (n.d.). Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives. PMC.
- ResearchGate. (n.d.). Multifaceted Behavior of 2‐Cyanobenzaldehyde and 2‐Acylbenzonitriles in the Synthesis of Isoindolinones, Phthalides and Related Heterocycles.
- National Center for Biotechnology Information. (n.d.). Catalytic Cyanation of C–N Bonds with CO2/NH3. PMC.
- ResearchGate. (n.d.). Reaction of benzaldehyde with 2-aminobenzamide.
- ResearchGate. (2022). RECENT ADVANCES IN CYANATION REACTIONS.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
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- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Managing exothermic reactions in 2-Cyanobenzamide synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals on the Safe Management of Exothermic Reactions
Welcome to the technical support center for the synthesis of 2-Cyanobenzamide. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to ensure both the success and safety of your experiments. The synthesis of this compound, while a valuable process, involves steps with significant exothermic potential. Uncontrolled, this can lead to thermal runaway, a dangerous situation where the reaction rate increases with temperature, potentially causing a rapid increase in pressure, boiling of solvents, and even vessel rupture.[1] This guide is structured to help you anticipate, prevent, and manage these thermal hazards.
Troubleshooting Guide: Managing Exothermic Events
This section addresses specific issues you may encounter during the synthesis of this compound, providing step-by-step instructions and the rationale behind them.
Scenario 1: Rapid, Uncontrolled Temperature Rise During Reagent Addition
Problem: You are performing the partial hydrolysis of phthalonitrile or the dehydration of phthalamide, and upon adding a reagent (e.g., base, acid, or dehydrating agent), the reaction temperature begins to climb much faster than anticipated, exceeding your set point by more than 5-10°C.
Immediate Actions:
-
Stop Reagent Addition Immediately: The primary source of the exotherm is the ongoing reaction. Halting the addition of the limiting reagent is the first and most critical step to prevent further heat generation.
-
Enhance Cooling:
-
If using an ice bath, ensure it is well-stirred and has sufficient ice. Add more ice and a salt (e.g., NaCl) to lower the bath temperature.
-
If using a cryostat or circulator, lower the setpoint to its minimum safe temperature.
-
-
Increase Stirring Rate: Improve heat transfer from the reaction mixture to the vessel walls and into the cooling medium by increasing the agitation speed. This helps to dissipate localized hot spots.
-
Add a Cold, Inert Solvent (If Safe to Do So): If your reaction solvent is pre-chilled, adding a small amount can help to absorb some of the excess heat. Ensure the solvent is compatible with all reagents and intermediates and will not introduce any new hazards.
Follow-up and Prevention:
-
Review Your Procedure: Was the reagent added too quickly? Was the initial temperature of the reaction mixture too high?
-
Re-evaluate Cooling Capacity: Is your cooling bath or system adequate for the scale of the reaction? For larger-scale reactions, a simple ice bath may be insufficient.
-
Dilution: Consider running the reaction at a lower concentration. A more dilute reaction will have a higher heat capacity, and the rate of heat generation per unit volume will be lower.
Scenario 2: Pressure Buildup in a Sealed or Vented Vessel
Problem: You observe a rapid increase in pressure on a gauge, or unexpected and vigorous off-gassing from a condenser or vent line. This can be caused by the boiling of the solvent due to an uncontrolled exotherm or the evolution of gaseous byproducts.
Immediate Actions:
-
Do Not Seal the System: If you are working in a closed system, immediately and cautiously vent it to a safe location (e.g., a fume hood or a scrubber system). Never run a potentially exothermic reaction in a completely sealed vessel without a pressure relief device.
-
Follow Steps for Temperature Control: Immediately cease reagent addition and maximize cooling as described in Scenario 1. A reduction in temperature will lower the vapor pressure of the solvent and slow down gas-producing side reactions.
-
Prepare for Emergency Quenching: If the pressure continues to rise despite these measures, you may need to quench the reaction.
Follow-up and Prevention:
-
Hazard Analysis: Before starting the experiment, identify any potential gas-forming reactions. For example, the hydrolysis of nitriles can sometimes produce ammonia, especially under basic conditions.[2]
-
Proper Venting: Ensure your apparatus is equipped with a condenser and a vent to handle solvent vapors and any gaseous byproducts. For larger scale reactions, a properly sized emergency relief system is crucial.
Frequently Asked Questions (FAQs)
Q1: What are the primary exothermic steps in the common synthesis routes for this compound?
A1: The primary exothermic risk comes from the hydrolysis of the nitrile group in phthalonitrile or the reactions involved in the dehydration of phthalamide.
-
Dehydration of Phthalamide: This route typically involves reacting phthalamide with a dehydrating agent. These reagents are often highly reactive and their reaction with the amide and any residual water can be strongly exothermic.
Q2: What are the key parameters to control to prevent a thermal runaway?
A2: The key is to ensure that the rate of heat removal is always greater than the rate of heat generation. This can be achieved by controlling the following:
| Parameter | Control Strategy & Rationale |
| Reagent Addition Rate | Add the reactive agent slowly and portion-wise. This keeps the concentration of the limiting reagent low at any given time, thus controlling the reaction rate and heat output. |
| Temperature | Maintain a low reaction temperature. This not only slows down the desired reaction but also disproportionately slows down many undesired side reactions which may have a higher activation energy. |
| Stirring | Ensure efficient and constant stirring. This prevents the formation of localized hot spots and ensures that the temperature measured by your probe is representative of the entire reaction mixture. |
| Concentration | Perform the reaction in a suitable amount of solvent. The solvent acts as a heat sink, and a more dilute reaction will have a lower temperature rise for a given amount of heat evolved. |
Q3: What are the signs of an impending thermal runaway?
A3: Early detection is critical. Be vigilant for the following signs:
-
A steady, uncontrolled rise in temperature, even after reagent addition has stopped.
-
A sudden acceleration in the rate of temperature increase.
-
A rapid increase in pressure or unexpected off-gassing.
-
A noticeable change in the color or viscosity of the reaction mixture.
-
Boiling of the solvent at the surface of the reaction mixture, even if the bulk temperature is below the boiling point.
Q4: What is "quenching," and when should I use it?
A4: Quenching is the rapid deactivation of the reacting species to stop the reaction and prevent a thermal runaway.[7] It should be considered a last resort when other control measures (stopping reagent addition, enhanced cooling) have failed.
Q5: What are suitable quenching agents for this compound synthesis?
A5: The choice of quenching agent depends on the specific reagents being used. The ideal quencher should react quickly with the energetic species, be added in a controlled manner, and not introduce new hazards.
-
For Base-Catalyzed Hydrolysis: A cold, dilute acid (e.g., acetic acid or hydrochloric acid) can be used to neutralize the base catalyst. The addition should be slow at first, as the neutralization itself can be exothermic.
-
For Acid-Catalyzed Hydrolysis: A cold, dilute base (e.g., sodium bicarbonate or sodium carbonate solution) can be used. Be aware that this will generate carbon dioxide gas, so ensure the system is well-vented.
-
General Purpose: In some cases, a large volume of a cold, inert solvent can be rapidly added to dilute the reactants and absorb heat.
Always have a pre-prepared quenching solution at hand before starting an exothermic reaction.
Experimental Protocols & Visualizations
Protocol: Controlled Partial Hydrolysis of Phthalonitrile
This protocol is a general guideline and should be adapted and optimized for your specific laboratory conditions and scale. A thorough risk assessment should be performed before commencing any work.
-
Apparatus Setup:
-
Assemble a round-bottom flask equipped with a magnetic stirrer, a thermocouple to monitor the internal temperature, an addition funnel, and a condenser.
-
Ensure the flask is securely clamped in a cooling bath (e.g., ice-water or a cryostat).
-
-
Reagent Preparation:
-
Dissolve phthalonitrile in a suitable solvent in the reaction flask.
-
Prepare the hydrolyzing agent (e.g., a solution of sodium hydroxide or hydrogen peroxide in a suitable solvent) in the addition funnel.
-
-
Reaction Execution:
-
Cool the solution of phthalonitrile to the desired starting temperature (e.g., 0-5°C).
-
Begin slow, dropwise addition of the hydrolyzing agent from the addition funnel.
-
Carefully monitor the internal temperature. The rate of addition should be adjusted to maintain the temperature within a narrow range (e.g., ±2°C) of the setpoint.
-
If the temperature begins to rise uncontrollably, immediately stop the addition and apply additional cooling.
-
-
Work-up:
-
Once the reaction is complete (as determined by a suitable analytical method like TLC or LC-MS), the reaction is carefully quenched by the slow addition of a neutralizing agent (e.g., dilute acid if the reaction was basic).
-
The product can then be isolated by standard procedures such as extraction and crystallization.
-
Diagrams
Caption: Decision workflow for managing temperature during an exothermic reaction.
Caption: Simplified reaction pathway highlighting the exothermic hydrolysis step.
Concluding Remarks
The synthesis of this compound is a well-established transformation, but one that demands respect for the underlying thermochemistry. By understanding the potential hazards, implementing robust control strategies, and being prepared for unforeseen events, you can ensure the safe and successful execution of your experiments. Always prioritize safety, and when in doubt, consult with your organization's safety officer and perform a thorough hazard analysis before proceeding.
References
- Organic Syntheses. (n.d.). Amide Synthesis from Nitriles using Acetaldoxime.
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- Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Nitriles.
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- PubChem. (n.d.). Phthalonitrile. National Center for Biotechnology Information.
- Chemguide. (n.d.). Hydrolysis of Nitriles.
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- U.S. Chemical Safety and Hazard Investigation Board. (n.d.). Incident Reports.
- Barton, J., & Nolan, P. (1989). Incidents in the chemical industry due to thermal-runaway chemical reactions. IChemE Symposium Series, (115), 3-17.
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Technical Support Center: Optimizing Workup Procedures to Prevent Product Loss
Welcome to the Technical Support Center, a resource designed for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and preventative strategies to minimize product loss during chemical workup procedures. The information presented here is grounded in established chemical principles and field-proven techniques to ensure the integrity and reproducibility of your experimental outcomes.
Introduction: The Critical Role of Workup in Synthesis
The workup phase of a chemical reaction is a pivotal step that isolates the desired product from the reaction mixture.[1][2] While often viewed as a routine procedure, it is a stage where significant product loss can occur if not carefully planned and executed.[3][4][5] Each manipulation, from extraction and washing to drying and filtration, introduces a potential for decreased yield.[5] Understanding the underlying principles of each step is crucial for developing a robust workup protocol that maximizes product recovery.
This guide is structured to address common challenges in a question-and-answer format, providing both immediate troubleshooting solutions and the foundational knowledge to prevent future issues.
Troubleshooting Guide: Common Workup Challenges and Solutions
This section addresses specific problems that can arise during the workup process, leading to product loss.
Liquid-Liquid Extraction Issues
Q1: My product has poor recovery during liquid-liquid extraction. How can I improve this?
A1: Poor recovery in liquid-liquid extraction (LLE) is often due to an unfavorable partition coefficient (LogP or LogD) of your product between the two immiscible solvent phases.[6] The goal is to maximize the partitioning of your product into the organic phase while leaving impurities in the aqueous phase.[6]
-
Solvent Selection: The choice of extraction solvent is critical. The ideal solvent should have a high affinity for your product, be immiscible with the aqueous phase, and have a low boiling point for easy removal.[7][8] A general principle is to match the polarity of the solvent with your analyte.[6] For nonpolar compounds, solvents like hexane or toluene are effective, while more polar compounds may require ethyl acetate or dichloromethane.[8][9]
-
pH Adjustment: For ionizable compounds (acids or bases), the pH of the aqueous layer dramatically influences their solubility and, consequently, their partitioning.[6][10]
-
For acidic products: Adjust the pH of the aqueous layer to be at least two pH units below the pKa of your compound. This ensures it is in its neutral, more organic-soluble form.[6]
-
For basic products: Adjust the pH of the aqueous layer to be at least two pH units above the pKa of your compound to ensure it is in its neutral, more organic-soluble form.[6]
-
-
"Salting Out": Adding a saturated solution of an inert salt, like sodium chloride (brine), to the aqueous layer can decrease the solubility of organic compounds in the aqueous phase, driving them into the organic layer.[6][11] This is particularly useful for more polar products that have some water solubility.
-
Multiple Extractions: Performing multiple extractions with smaller volumes of organic solvent is more efficient than a single extraction with a large volume.[7]
Q2: An emulsion has formed between the aqueous and organic layers, and they won't separate. What should I do?
A2: Emulsions are a common problem in LLE, often caused by the presence of surfactants or detergents in the reaction mixture.[12][13][14] Breaking an emulsion is necessary to proceed with the separation.[12][15]
-
Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period can lead to the separation of the layers.[12][15][16]
-
"Salting Out": Adding solid sodium chloride to the mixture can increase the ionic strength of the aqueous layer, which often helps to break the emulsion.[14][16]
-
Filtration: Filtering the entire mixture through a pad of Celite® or glass wool can sometimes resolve the emulsion.[16]
-
Centrifugation: If available, centrifuging the mixture is a very effective method for breaking emulsions.[14][15]
-
Solvent Addition: Adding a small amount of a different organic solvent with a different polarity can sometimes disrupt the emulsion.
Experimental Protocol: Breaking an Emulsion
-
Initial Observation: Allow the separatory funnel to sit undisturbed for 10-15 minutes.
-
Salting Out: If the emulsion persists, add a small amount of solid sodium chloride and gently swirl the funnel.
-
Celite Filtration (if necessary): Prepare a small plug of Celite® in a funnel and slowly pass the emulsified mixture through it.
-
Centrifugation (if available): Transfer the mixture to centrifuge tubes and spin at a moderate speed until the layers separate.
Q3: My product seems to be precipitating at the interface of the two layers. How can I prevent this?
A3: Precipitation at the interface, often appearing as a gooey or insoluble mass, can obscure the boundary and trap your product.[17]
-
Dilution: The precipitate may be your product crashing out due to insolubility in both phases. Try diluting the organic layer with more of the same solvent.
-
Solvent System Change: The chosen solvent system may not be suitable. Consider a different organic solvent in which your product is more soluble.
-
Filtration: Carefully separate the two layers as best as you can, then filter the combined mixture to collect the precipitate. The precipitate can then be dissolved in an appropriate solvent and analyzed.
Drying and Filtration Issues
Q4: I seem to be losing a significant amount of product after the drying step. Why is this happening and how can I avoid it?
A4: Product loss during the drying step is often due to adsorption onto the drying agent, especially if a fine powder like magnesium sulfate is used.[18]
-
Choice of Drying Agent:
-
Sodium Sulfate (Na₂SO₄): A good general-purpose drying agent. It has a high capacity for water but is relatively slow. It is granular, which can reduce product loss due to adsorption compared to powdered agents.[19]
-
Magnesium Sulfate (MgSO₄): A fast and efficient drying agent with a high capacity for water. However, it is a fine powder and can adsorb a significant amount of product.[18][19] It is also slightly acidic and may not be suitable for acid-sensitive compounds.[18]
-
Calcium Chloride (CaCl₂): A very effective drying agent, but it can form complexes with alcohols, amines, and some carbonyl compounds, leading to product loss.
-
-
Minimizing Adsorption:
-
After drying, thoroughly rinse the drying agent with fresh, dry solvent to recover any adsorbed product.
-
Use the minimum amount of drying agent necessary. Add small portions until the agent no longer clumps together.
-
-
Proper Filtration: After drying, the drying agent must be removed by filtration. Ensure all glassware used for filtration is rinsed with fresh solvent to recover any residual product.[20]
Data Presentation: Common Drying Agents
| Drying Agent | Capacity | Speed | Acidity | Comments |
| Sodium Sulfate (Na₂SO₄) | High | Slow | Neutral | Granular form minimizes product adsorption.[19] |
| Magnesium Sulfate (MgSO₄) | High | Fast | Slightly Acidic | Fine powder can lead to product loss via adsorption.[18][19] |
| Calcium Chloride (CaCl₂) | High | Fast | Neutral | Can form complexes with certain functional groups. |
| Calcium Sulfate (CaSO₄) | Low | Fast | Neutral | Good for pre-drying solvents. |
| Molecular Sieves | High | Moderate | Neutral | Can be used to dry solvents to very low water content. |
Q5: My product is not crystallizing out of solution after the workup. What can I do?
A5: Failure to crystallize can be due to several factors, including the solution being too dilute, the presence of impurities that inhibit crystallization, or the inherent properties of your compound.
-
Concentration: The solution may be too dilute. Carefully evaporate some of the solvent to increase the concentration of your product.
-
Inducing Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles can act as nucleation sites.
-
Seeding: If you have a small crystal of the pure product, add it to the solution to induce crystallization.
-
-
Solvent System: The solvent may not be ideal for crystallization. You may need to perform a solvent screen to find a solvent or solvent mixture in which your product has low solubility at low temperatures.
-
Patience: Crystallization can be a slow process. Allow the solution to stand undisturbed, sometimes for an extended period, at a low temperature.[20]
Chromatography Issues
Q6: I am losing a significant amount of my product on the silica gel column. How can I improve my recovery?
A6: Product loss during column chromatography can be due to irreversible adsorption to the stationary phase, decomposition on the silica, or co-elution with impurities.
-
Deactivating Silica Gel: Silica gel is acidic and can cause decomposition of acid-sensitive compounds. You can deactivate the silica gel by treating it with a small amount of a base, such as triethylamine, mixed with the eluent.[21]
-
Alternative Stationary Phases: If your compound is unstable on silica, consider using a different stationary phase like alumina (basic, neutral, or acidic) or Florisil®.[21]
-
Proper Loading: Overloading the column can lead to poor separation and product loss. A general rule of thumb is to use a 20:1 to 100:1 ratio of silica gel to crude product by weight.
-
Solvent Polarity: Using a solvent system that is too polar can cause your compound to move too quickly down the column, leading to poor separation. Conversely, a solvent system that is not polar enough can lead to long retention times and band broadening, increasing the chance of decomposition or irreversible adsorption.
Mandatory Visualization: Logic Diagram for Troubleshooting Product Loss
Caption: A flowchart for diagnosing and resolving common causes of product loss during workup.
Preventative Strategies: Designing a Robust Workup Procedure
Proactive planning is the most effective way to prevent product loss.
-
Understand Your Product: Before starting the workup, know the key physicochemical properties of your target compound, including its polarity, solubility in various solvents, pKa (if applicable), and stability to acid, base, and heat.[6]
-
Plan Your Extraction Strategy: Based on your product's properties, select the optimal extraction solvent and determine if pH adjustment will be necessary.[7][8]
-
Use Appropriate Glassware: Using glassware that is too large for the scale of your reaction can lead to significant product loss on the surfaces.[20]
-
Minimize Transfers: Each transfer of your product from one container to another is an opportunity for loss.[3] Plan your workflow to minimize these transfers and always rinse the original container with fresh solvent to recover any residual product.[20]
-
Never Discard a Layer Prematurely: Do not discard any aqueous or organic layer until you have definitively confirmed that your product is not in it.[22][23] Mistakes can be rectified if the discarded layer is still accessible.[22]
Mandatory Visualization: Workflow for a Robust Workup Procedure
Caption: A generalized workflow for a robust chemical workup procedure.
References
- Liquid-Liquid Extraction: Optimization & Solvent Selection. Studylib. [Link]
- Liquid-Liquid Extraction: Solvent Selection for Efficient Separ
- Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. K-Jhil. [Link]
- Tips on how to minimise product loss. Unknown Source.
- Common ways to lose product and reduce yield? : r/chemistry. Reddit. [Link]
- Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols.
- Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Spectro Scientific. [Link]
- How emulsions form and break?. Biolin Scientific. [Link]
- Solvent optimization for liquid-liquid extraction with AMS COSMO-RS. YouTube. [Link]
- Extraction Induced by Emulsion and Microemulsion Breaking for Metal Determination by Spectrometric Methods – A Review. Taylor & Francis Online. [Link]
- Tackling emulsions just got easier. Biotage. [Link]
- Techniques for Emulsion Breaking for Oil in W
- 4.6: Step-by-Step Procedures For Extractions. Chemistry LibreTexts. [Link]
- Quick Troubleshooting Guide For HPLC Column Usage.
- Troubleshooting: The Workup. University of Rochester Department of Chemistry. [Link]
- Cannabinoid Loss During Processing & How to Prevent Waste. Media Bros. [Link]
- Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Co
- How To Run A Reaction: The Workup. University of Rochester Department of Chemistry. [Link]
- Troubleshooting: My Reaction Failed: FAQ. University of Rochester Department of Chemistry. [Link]
- 3.2: Drying Agents. Chemistry LibreTexts. [Link]
- Tips & Tricks: Emulsions. University of Rochester Department of Chemistry. [Link]
- solvent drying and drying agents. Delloyd's Lab-Tech Chemistry resource. [Link]
- Tips, tricks and shortcuts to expedite workup (or purific
- How pH Affects partitioning of organic compounds. YouTube. [Link]
- Best Practices for Working with Chemical Reactions in the Lab. Unknown Source.
- Establishing the pH of Extraction Solvents Used to Simulate Aqueous Parenteral Drug Products during Organic Extractables Studies. Pharmaceutical Outsourcing. [Link]
- How can we minimize losses from removing samples in an extraction flask?. Reddit. [Link]
- What Causes A Low Percent Yield In Chemical Reactions?. Chemistry For Everyone. [Link]
- Reaction Workup – Cooperative Organic Chemistry Student Labor
- Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]
- LC Chromatography Troubleshooting Guide. HALO Columns. [Link]
- Yield (chemistry). Wikipedia. [Link]
- Techniques for extraction and isolation of natural products: a comprehensive review. PMC. [Link]
- What are some common causes of low reaction yields? : r/Chempros. Reddit. [Link]
- Tips and Tricks for the Lab: Column Troubleshooting and Altern
- Effect of aqueous phase pH on liquid–liquid extraction with impinging-jets contacting technique.
- How to prevent co-precipit
- What is the Effect of Temperature and pH on Extraction?. Unacademy. [Link]
- Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds from Tiger Nuts by-Products: Triple-TOF-LC-MS-MS Characteriz
- 4.7: Reaction Work-Ups. Chemistry LibreTexts. [Link]
- Do you prefer a specific drying agent? : r/chemistry. Reddit. [Link]
- How to prevent losses of protein by adsorption to glass and plastic. PubMed - NIH. [Link]
- Adsorption of proteins onto glass surfaces and its effect on the intensity of circular dichroism spectra. PubMed. [Link]
- Analyte Loss Due to Membrane Filter Adsorption as Determined by High-Performance Liquid Chromatography.
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Validation & Comparative
A Comparative Analysis of Reactivity: 2-Cyanobenzamide vs. 4-Cyanobenzamide
A Technical Guide for Researchers in Synthetic Chemistry and Drug Development
In the landscape of pharmaceutical and materials science, the strategic placement of functional groups on an aromatic scaffold is a cornerstone of molecular design, profoundly influencing a molecule's chemical behavior and biological activity. The cyanobenzamides, specifically the 2- and 4-isomers, serve as a compelling case study in how the seemingly subtle shift of a cyano group from the ortho to the para position can dramatically alter the reactivity of the amide moiety. This guide provides an in-depth comparison of the reactivity of 2-cyanobenzamide and 4-cyanobenzamide, grounded in fundamental principles of organic chemistry and supported by relevant data to inform experimental design and synthetic strategy.
Structural and Physicochemical Properties: A Tale of Two Isomers
At first glance, this compound and 4-cyanobenzamide are simple structural isomers with the same molecular formula (C₈H₆N₂O) and molecular weight (146.15 g/mol ). However, their distinct substitution patterns give rise to different physical properties and, more importantly, divergent chemical reactivity.
| Property | This compound | 4-Cyanobenzamide | Reference |
| CAS Number | 17174-98-0 | 3034-34-2 | [1][2] |
| Melting Point | 172-173 °C | 224-228 °C | [3][4] |
| Appearance | White solid | White to light yellow powder/crystal | [3][4] |
The significant difference in their melting points suggests distinct crystal lattice energies and intermolecular forces, a prelude to the more nuanced differences in their reactivity in solution.
Unraveling the Reactivity Puzzle: Electronic Effects, Steric Hindrance, and Intramolecular Interactions
The reactivity of the amide group in both isomers is predominantly governed by the electrophilicity of the carbonyl carbon. The cyano group (-CN), being a potent electron-withdrawing group, influences this electrophilicity through a combination of inductive and resonance effects.
The Inductive and Resonance Landscape: An Electronic Tug-of-War
The cyano group exerts a strong electron-withdrawing inductive effect (-I) and a moderate electron-withdrawing resonance effect (-M). The magnitude of these effects on the amide functionality is dictated by their relative positions on the benzene ring.
In 4-cyanobenzamide , both the -I and -M effects of the para-cyano group work in concert to withdraw electron density from the benzene ring and, consequently, from the amide group. This delocalization of electron density increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.
In This compound , the situation is more complex. The inductive effect (-I) of the ortho-cyano group is stronger due to its closer proximity to the amide group. However, the resonance effect (-M) can be sterically hindered, potentially altering its influence on the amide's reactivity.
The Hammett equation provides a quantitative measure of the electronic influence of substituents on the reactivity of benzene derivatives. The Hammett constant (σ) for the cyano group is positive, indicating its electron-withdrawing nature.
| Substituent | σmeta | σpara | Reference |
| -CN | 0.56 | 0.66 | [5] |
The larger positive σpara value for the cyano group compared to σmeta suggests a stronger electron-withdrawing effect from the para position, which would imply that 4-cyanobenzamide is more reactive towards nucleophiles. However, this simplistic view does not account for the unique interactions possible in the ortho isomer.
The "Ortho Effect": Steric Hindrance and More
The "ortho effect" is a well-documented phenomenon in which ortho-substituted benzene derivatives exhibit reactivity that deviates from what would be predicted based on electronic effects alone. In the case of This compound , the ortho-cyano group can introduce steric hindrance to the approaching nucleophile, potentially slowing down the reaction rate compared to the more accessible para-substituted isomer.
However, the ortho effect is not solely about steric bulk. The proximity of the cyano and amide groups in this compound allows for the possibility of intramolecular interactions that can significantly modulate its reactivity.
Intramolecular Interactions: The Hidden Catalyst in this compound
A key differentiator in the reactivity of this compound is its potential for intramolecular hydrogen bonding and intramolecular catalysis. The nitrogen atom of the cyano group can act as a hydrogen bond acceptor for one of the amide N-H protons, leading to a more planar and rigid conformation.
Caption: Workflow for the basic hydrolysis of a cyanobenzamide.
Materials:
-
Cyanobenzamide (1.0 eq)
-
Ethanol
-
10% Aqueous Sodium Hydroxide (excess)
-
Concentrated Hydrochloric Acid
-
Deionized Water
Procedure:
-
Dissolve the cyanobenzamide in a minimal amount of ethanol in a round-bottom flask.
-
Add an excess of 10% aqueous sodium hydroxide solution.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with concentrated hydrochloric acid until a precipitate forms and the solution is acidic to litmus paper.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold deionized water.
-
Dry the product in a vacuum oven to yield the corresponding cyanobenzoic acid.
Protocol 2: Reduction of a Cyanobenzamide with LiAlH₄
This protocol describes the reduction of a benzamide to a benzylamine. Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.
Caption: Workflow for the reduction of a cyanobenzamide with LiAlH₄.
Materials:
-
Cyanobenzamide (1.0 eq)
-
Lithium Aluminum Hydride (LiAlH₄) (excess)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
15% Aqueous Sodium Hydroxide
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add LiAlH₄.
-
Add anhydrous THF to suspend the LiAlH₄ and cool the mixture to 0 °C in an ice bath.
-
Dissolve the cyanobenzamide in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, warm the mixture to room temperature and then heat to reflux.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C.
-
Quench the reaction by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite.
-
Wash the filter cake with THF or ethyl acetate.
-
Extract the combined filtrate with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the corresponding aminomethylbenzonitrile.
Conclusion
The comparison of this compound and 4-cyanobenzamide reactivity highlights the critical role of substituent positioning in directing chemical transformations. While the para-isomer, 4-cyanobenzamide, experiences a straightforward enhancement of reactivity due to the electron-withdrawing nature of the cyano group, the ortho-isomer, this compound, presents a more intricate reactivity profile. The interplay of steric hindrance and the potential for intramolecular catalysis in the 2-isomer can lead to unexpected and potentially advantageous reaction outcomes. For researchers and drug development professionals, a thorough understanding of these nuanced effects is paramount for the rational design of synthetic routes and the fine-tuning of molecular properties. While this guide provides a framework based on established chemical principles, it is important to note the scarcity of direct comparative experimental data. Therefore, the hypotheses presented herein should serve as a foundation for empirical investigation and optimization in the laboratory.
References
- PubChem. This compound. [Link]
- PubChem. 4-Cyanobenzamide. [Link]
- Hansch, C.; Leo, A.; Taft, R. W. A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chem. Rev.1991, 91 (2), 165–195. [Link]
Sources
A Comparative Guide to the Biological Activity of 2-, 3-, and 4-Cyanobenzamide for Researchers and Drug Development Professionals
Introduction: The Benzamide Scaffold and the Significance of Isomeric Substitution
Benzamides represent a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] The introduction of substituents onto the benzamide ring can dramatically alter a molecule's physicochemical properties and, consequently, its biological activity. The precise positioning of these substituents—ortho (2-), meta (3-), or para (4-)—is a critical determinant of the molecule's interaction with biological targets, leading to distinct pharmacological profiles.[3][4] This guide provides an in-depth comparative analysis of the biological activities of three positional isomers: 2-cyanobenzamide, 3-cyanobenzamide, and 4-cyanobenzamide, with a primary focus on their potential as enzyme inhibitors.
While direct, head-to-head comparative studies on these specific isomers are limited in publicly available literature, this guide synthesizes existing data on the benzamide pharmacophore, related analogs, and structure-activity relationships to provide a comprehensive and objective comparison for researchers, scientists, and drug development professionals.
Comparative Physicochemical Properties
The position of the cyano group influences key physicochemical parameters that can affect the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds.
| Property | This compound | 3-Cyanobenzamide | 4-Cyanobenzamide |
| Molecular Formula | C₈H₆N₂O | C₈H₆N₂O | C₈H₆N₂O |
| Molecular Weight | 146.15 g/mol | 146.15 g/mol | 146.15 g/mol |
| CAS Number | 17174-98-0 | 3441-01-8 | 3034-34-2 |
| Appearance | White to light yellow powder or crystal | White to off-white solid | White to light yellow powder to crystal |
| Melting Point | 172-173 °C | ~172 °C | 224-228 °C |
Primary Biological Activity: Inhibition of Poly(ADP-ribose) Polymerase (PARP)
The most significant and well-documented biological activity associated with the benzamide scaffold is the inhibition of Poly(ADP-ribose) polymerase (PARP).[5][6] PARP is a family of enzymes crucial for DNA repair.[7] Inhibitors of PARP have emerged as a major class of targeted cancer therapies, particularly for tumors with deficiencies in the homologous recombination repair pathway, such as those with BRCA1/2 mutations.[8]
The benzamide moiety of these inhibitors mimics the nicotinamide portion of the PARP substrate, NAD+, competitively binding to the enzyme's catalytic domain and preventing the synthesis of poly(ADP-ribose) (PAR) chains.[9] This inhibition of DNA repair can lead to the accumulation of DNA damage and ultimately, cell death in cancer cells, a concept known as synthetic lethality.[8]
Structure-Activity Relationship (SAR) and Isomeric Comparison
Studies have consistently shown that 3-substituted benzamides are particularly effective PARP inhibitors. The well-characterized PARP inhibitor, 3-aminobenzamide, serves as a key example. The positioning of a substituent at the meta-position of the benzamide ring appears to be optimal for interaction with the PARP active site.
-
3-Cyanobenzamide: Based on the established SAR of benzamide-based PARP inhibitors, 3-cyanobenzamide is the most promising of the three isomers for potent PARP inhibition. The cyano group, being an electron-withdrawing group, can influence the electronic properties of the benzamide core, potentially enhancing its binding affinity to the PARP catalytic domain.
-
This compound and 4-Cyanobenzamide: The ortho and para positions are generally considered less favorable for substitution in this class of PARP inhibitors.[10] Steric hindrance from an ortho-substituent can impede optimal binding, while the electronic effects of a para-substituent may not be as conducive to potent inhibition as a meta-substituent.
Therefore, the predicted order of PARP inhibitory potency is: 3-Cyanobenzamide > 4-Cyanobenzamide ≈ this compound .
Potential as Anticancer Agents: A Cytotoxicity Perspective
Given their likely role as PARP inhibitors, the cyanobenzamide isomers are promising candidates for anticancer research. The cytotoxic effects of these compounds would be most pronounced in cancer cells with underlying DNA repair defects. While direct comparative cytotoxicity data for the three isomers is scarce, studies on related derivatives provide valuable insights.
Derivatives of 3-cyanobenzaldehyde have demonstrated cytotoxicity against a range of cancer cell lines, with mechanisms often involving the induction of apoptosis and cell cycle arrest.[11] Similarly, various benzamide derivatives have shown potential as anticancer agents.[12]
It is hypothesized that the cytotoxic efficacy of the cyanobenzamide isomers would correlate with their PARP inhibitory potency. Therefore, 3-cyanobenzamide is predicted to exhibit the most significant cytotoxic effects in relevant cancer cell models.
Other Potential Biological Activities
While PARP inhibition is the most probable primary biological activity, the cyanobenzamide scaffold may interact with other biological targets.
-
NAD+ Analog Activity: As competitive inhibitors of the NAD+ binding site on PARP, cyanobenzamides can be considered NAD+ analogs.[9][13] This property could lead to interactions with other NAD+-dependent enzymes, although the specificity for PARP is a key determinant of their therapeutic potential.
-
Antimicrobial Activity: Some benzamide derivatives have been reported to possess antimicrobial properties.[14][15] While there is no direct evidence for the cyanobenzamide isomers, this remains an area for potential investigation.
Experimental Protocols
To facilitate the comparative analysis of these isomers in a laboratory setting, the following are detailed methodologies for key in vitro experiments.
Protocol 1: In Vitro PARP Inhibition Assay (Colorimetric)
This protocol provides a method to quantify the inhibition of PARP1 activity.
Materials:
-
Recombinant Human PARP1 Enzyme
-
Histone-coated 96-well plate
-
Biotinylated NAD+
-
2-, 3-, and 4-Cyanobenzamide
-
PARP inhibitor control (e.g., Olaparib)
-
Streptavidin-HRP
-
TMB Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Buffer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the cyanobenzamide isomers and the control inhibitor in the assay buffer.
-
Reaction Setup: To each well of the histone-coated plate, add the PARP1 enzyme and the test compounds at various concentrations.
-
Initiation: Start the reaction by adding biotinylated NAD+.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Washing: Wash the plate multiple times with the wash buffer to remove unbound reagents.
-
Detection: Add Streptavidin-HRP to each well and incubate for 1 hour. After another wash step, add the TMB substrate.
-
Measurement: Stop the reaction with the stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration required for 50% inhibition).
Protocol 2: Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol determines the cytotoxic effect of the compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., BRCA-deficient and proficient lines)
-
Complete growth medium
-
96-well plates
-
2-, 3-, and 4-Cyanobenzamide (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the cyanobenzamide isomers. Include a vehicle control (DMSO) and a positive control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Conclusion and Future Directions
The positional isomerism of the cyano group on the benzamide ring is a critical factor influencing the biological activity of 2-, 3-, and 4-cyanobenzamide. Based on established structure-activity relationships for PARP inhibitors, 3-cyanobenzamide emerges as the most promising candidate for potent PARP inhibition and, consequently, for anticancer activity .
This guide provides a foundational framework for the comparative evaluation of these isomers. Further research, including direct comparative in vitro and in vivo studies, is warranted to definitively elucidate their pharmacological profiles and therapeutic potential. The experimental protocols detailed herein offer a standardized approach for such investigations. The exploration of these simple, yet structurally distinct, molecules could unveil novel insights into the structure-activity relationships of benzamide-based enzyme inhibitors and contribute to the development of new therapeutic agents.
References
- Novel modifications of PARP inhibitor veliparib increase PARP1 binding to DNA breaks. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Synthesis of 3-substituted benzamides and 5-substituted isoquinolin-1(2H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP). Bioorganic & Medicinal Chemistry.
- Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry.
- Structural requirements for potent PARP inhibition.
- Chemical structures and known PARP activities of clinical PARP inhibitors.
- NAD Analogs in Aid of Chemical Biology and Medicinal Chemistry. Molecules.
- NAD+ analog reveals PARP-1 substrate-blocking mechanism and allosteric communication from catalytic center to DNA-binding domains.
- NAD Analogs in Aid of Chemical Biology and Medicinal Chemistry. Molecules.
- Isoamphipathic antibacterial molecules regulating activity and toxicity through positional isomerism. Chemical Science.
- Chemical structure - biological activity relationship in the group of benzamide compounds II. Ceska a Slovenska Farmacie.
- Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules.
- PubChem. (n.d.). 3-Cyanobenzamide. National Institutes of Health.
- Structure-activity relationships of benzohydroxamic acid inhibitors of ribonucleotide reductase. Journal of Medicinal Chemistry.
- Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Ortho, Meta and Para Substitution. YouTube.
- A Review of the Antimicrobial Properties of Cyanobacterial N
- Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry.
- Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. Molecules.
- Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules.
- Ortho/Meta/Para Directors. YouTube.
- Ortho-Para Directors vs Meta Directors in EAS Reactions. Leah4sci.
- Structure activity model of PARP-1 inhibitors derived from the nicotinamide core structure.
- Biological Activity and Stability of Aeruginosamides
- NAD+ metabolism and its roles in cellular processes during ageing.
- Assays for NAD+-Dependent Reactions and NAD+ Metabolites. Methods in Molecular Biology.
- Benzamide, an inhibitor of poly(ADP-ribose) polymerase, attenuates methamphetamine-induced dopamine neurotoxicity in the C57B1/6N mouse. Brain Research.
- NAD+ metabolism: Bioenergetics, signaling and manipul
- Assays for NAD + -Dependent Reactions and NAD + Metabolites. PubMed.
- Nicotinamide 2-fluoroadenine dinucleotide unmasks the NAD+ glycohydrolase activity of Aplysia californica adenosine 5'-diphosph
- Biological Activity and Stability of Aeruginosamides
- Natural Products from Cyanobacteria: Focus on Beneficial Activities. Marine Drugs.
- Synthesis and Biological Activity of N -Cyano Sulfonimide Derivatives Bearing Trifluoromethyl Pyridinamide. Molecules.
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A Guide to the Structural Validation of 2-Cyanobenzamide Using ¹H and ¹³C NMR Spectroscopy
In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel and synthesized molecules is a cornerstone of scientific rigor. For researchers working with benzamide derivatives, a class of compounds prevalent in medicinal chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for detailed structural elucidation. This guide provides an in-depth analysis of the structural validation of 2-cyanobenzamide, a key intermediate in various synthetic pathways, using both ¹H and ¹³C NMR spectroscopy. We will explore the expected spectral features, compare them with predicted data, and provide a comprehensive protocol for acquiring high-quality NMR spectra.
The Structural Hypothesis: What to Expect from this compound's NMR Spectra
The structure of this compound presents a fascinating case for NMR analysis. The molecule consists of a benzene ring substituted with two ortho-positioned functional groups: a cyano (-CN) group and a benzamide (-CONH₂) group. Both of these groups are electron-withdrawing, which will significantly influence the chemical shifts of the aromatic protons and carbons. Furthermore, the proximity of these groups can introduce steric hindrance, potentially affecting bond rotations and leading to more complex spectral features.
¹H NMR Spectral Predictions:
The aromatic region of the ¹H NMR spectrum is expected to be the most informative. Due to the ortho-substitution pattern, we anticipate a complex multiplet system for the four aromatic protons. The electron-withdrawing nature of both the cyano and amide groups will deshield these protons, causing them to resonate at a lower field (higher ppm) compared to unsubstituted benzene (δ ~7.34 ppm). The amide protons (-NH₂) are expected to appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration due to hydrogen bonding.
¹³C NMR Spectral Predictions:
In the ¹³C NMR spectrum, we expect to see a total of eight distinct signals corresponding to the eight unique carbon atoms in this compound. The carbonyl carbon of the amide group will be significantly deshielded and is expected to appear at the downfield end of the spectrum. The cyano carbon will also have a characteristic chemical shift. The four aromatic carbons attached to hydrogens will have chemical shifts influenced by the electron-withdrawing substituents, while the two quaternary carbons (attached to the -CN and -CONH₂ groups) will also exhibit distinct resonances.
Experimental Protocol for NMR Analysis of this compound
To obtain high-quality NMR spectra for structural validation, a meticulous experimental approach is paramount. The following protocol provides a step-by-step guide for sample preparation and data acquisition.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
NMR tubes (5 mm)
-
Pipettes and vials
-
NMR spectrometer (300 MHz or higher recommended)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆). Dimethyl sulfoxide-d₆ is often a good choice for amides due to its ability to dissolve a wide range of organic compounds and to slow down the exchange of amide protons, sometimes allowing for the observation of N-H coupling.
-
Gently swirl or vortex the vial to ensure complete dissolution of the sample.
-
Using a pipette, transfer the solution into a clean NMR tube.
-
-
NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.
-
Predicted vs. Expected NMR Data: A Comparative Analysis
In the absence of a publicly available, experimentally verified NMR spectrum for this compound in a comprehensive database like the Spectral Database for Organic Compounds (SDBS)[1][2][3][4][5], we turn to predictive software and analysis of analogous structures to build a robust hypothesis for the expected spectral data.
Predicted ¹H NMR Data
Based on established NMR prediction algorithms and the known effects of cyano and amide substituents on aromatic systems, the following ¹H NMR chemical shifts are predicted for this compound in DMSO-d₆:
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| H-3 | ~7.95 | d | J ≈ 8.0 |
| H-4 | ~7.70 | t | J ≈ 7.5 |
| H-5 | ~7.85 | t | J ≈ 7.8 |
| H-6 | ~8.10 | d | J ≈ 7.5 |
| -NH₂ | ~7.5 and ~8.0 | br s | - |
Analysis and Rationale:
The predicted downfield shifts of all aromatic protons are consistent with the electron-withdrawing nature of both substituents. The proton ortho to the carbonyl group (H-6) is expected to be the most deshielded due to the anisotropic effect of the C=O bond. The amide protons are predicted to appear as two separate broad singlets due to hindered rotation around the C-N bond, a common feature in ortho-substituted benzamides.
Predicted ¹³C NMR Data
The predicted ¹³C NMR chemical shifts for this compound in DMSO-d₆ are as follows:
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | ~168 |
| C-CN | ~118 |
| C-1 | ~135 |
| C-2 | ~115 |
| C-3 | ~133 |
| C-4 | ~130 |
| C-5 | ~132 |
| C-6 | ~129 |
Analysis and Rationale:
The carbonyl carbon is, as expected, the most downfield signal. The cyano carbon's chemical shift is also in the expected region. The quaternary carbon attached to the amide group (C-1) is predicted to be more downfield than the one attached to the cyano group (C-2), which is consistent with the relative electron-withdrawing strengths of these groups. The remaining aromatic carbons show a pattern of chemical shifts that reflects the combined electronic effects of the two substituents.
Visualizing the Validation Workflow
To provide a clear overview of the structural validation process, the following workflow diagram is presented.
Caption: Workflow for the structural validation of this compound.
Conclusion and Best Practices
The structural validation of this compound through ¹H and ¹³C NMR spectroscopy is a robust process that relies on a combination of careful experimental work and sound spectral interpretation. While experimental data remains the gold standard, the use of predictive tools, coupled with a thorough understanding of substituent effects on chemical shifts, provides a powerful framework for confirming the identity of the target molecule. For researchers in drug development, this level of analytical rigor is not just a best practice; it is a fundamental requirement for advancing a compound through the discovery pipeline.
References
- Bioregistry.
- National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]
- re3data.org. (2023).
- Wikipedia. (2023).
- Royal Society of Chemistry.
- Wester, D. W., et al. (2006). 15N NMR Chemical Shifts of Ring Substituted Benzonitriles. Magnetic Resonance in Chemistry, 44(12), 1073-80. [Link]
- SpectraBase. Benzamide. [Link]
- Biological Magnetic Resonance Bank. bmse000668: Benzamide. [Link]
- Patel, B., et al. (2019). Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. ChemistrySelect, 4(31), 9134-9142. [Link]
- Ueda, H., et al. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 26(16), 4993. [Link]
- Abraham, R. J., et al. (2003). Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of the cyano group. Magnetic Resonance in Chemistry, 41(1), 26-36. [Link]
- Fuchs, P. L., & Bunnell, C. A. (1979). Carbon-13 NMR Based Spectral Problems. John Wiley & Sons.
- University College London. Chemical shifts. [Link]
- Canada, K. A., et al. (2021). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Applied and Environmental Microbiology, 87(23), e01552-21. [Link]
- Reineri, F., et al. (2021). Micromolar Concentration Affinity Study on a Benchtop NMR Spectrometer with Secondary 13C Labeled Hyperpolarized Ligands. Analytical Chemistry, 93(10), 4496-4503. [Link]
- Widener University. NMR Chemical Shifts. [Link]
- SpectraBase. Cyanamide - Optional[13C NMR] - Chemical Shifts. [Link]
- ResearchGate. 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [Link]
- Harris, K. J., et al. (2009). Natural abundance 13C and 15N solid-state NMR analysis of paramagnetic transition-metal cyanide coordination polymers. Physical Chemistry Chemical Physics, 11(32), 6925-6934. [Link]
- SpectraBase. 4-Cyanobenzamide - Optional[17O NMR] - Chemical Shifts. [Link]
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- 5. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
Comparative analysis of different synthetic routes to 2-Cyanobenzamide
A Comparative Analysis of Synthetic Routes to 2-Cyanobenzamide: A Guide for Researchers
In the landscape of pharmaceutical and materials science, this compound serves as a pivotal intermediate, finding its utility in the synthesis of a variety of bioactive molecules and functional materials. The strategic placement of the cyano and amide functionalities on the benzene ring imparts unique reactivity, making its efficient synthesis a subject of considerable interest for process chemists and researchers. This guide provides an in-depth comparative analysis of the most pertinent synthetic routes to this compound, offering field-proven insights into the experimental choices, underlying mechanisms, and practical considerations for each pathway.
Introduction to this compound
This compound, with the chemical formula C₈H₆N₂O, is a white solid with a melting point of 172-173°C[1]. Its molecular structure, featuring both a hydrogen bond donor (the amide N-H) and two hydrogen bond acceptors (the carbonyl oxygen and the nitrile nitrogen), allows for diverse chemical transformations. This makes it a valuable building block in medicinal chemistry and materials science.
Synthetic Strategies: An Overview
Several synthetic strategies have been developed to access this compound, each with its own set of advantages and challenges. The choice of a particular route often depends on factors such as the availability and cost of starting materials, desired scale of production, and tolerance to specific reaction conditions. This guide will focus on a comparative analysis of the following prominent synthetic pathways:
-
Selective Partial Hydrolysis of Phthalonitrile
-
Direct Amidation of 2-Cyanobenzoic Acid
-
Sandmeyer Reaction of Anthranilamide
-
Multi-step Synthesis from Phthalamide
Route 1: Selective Partial Hydrolysis of Phthalonitrile
The selective mono-hydrolysis of a symmetric dinitrile like phthalonitrile presents an elegant and atom-economical approach to this compound. This method is particularly attractive for industrial-scale production due to the ready availability of phthalonitrile.
Causality Behind Experimental Choices
The primary challenge in this route is to achieve selective hydrolysis of only one of the two nitrile groups, as over-hydrolysis would lead to the formation of phthalic acid derivatives. The selectivity is typically achieved by carefully controlling the reaction conditions, such as temperature, reaction time, and the nature and concentration of the catalyst or reagent. Both acidic and basic conditions can be employed for nitrile hydrolysis, but milder basic conditions are often favored to stop the reaction at the amide stage[2][3][4][5][6]. Enzymatic hydrolysis also presents a highly selective but potentially more costly alternative[7][8].
Experimental Protocol
This protocol is a synthesized representation based on principles of selective nitrile hydrolysis and patent literature describing the production of cyanobenzamides from phthalonitriles[9].
Materials:
-
Phthalonitrile
-
Tert-butanol
-
Potassium hydroxide
-
Hydrochloric acid (1 M)
-
Deionized water
-
Ethyl acetate
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phthalonitrile (12.8 g, 0.1 mol) in tert-butanol (100 mL).
-
Add a solution of potassium hydroxide (5.6 g, 0.1 mol) in water (10 mL) to the flask.
-
Heat the reaction mixture to reflux (approximately 85-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and neutralize with 1 M hydrochloric acid until a pH of 7 is reached.
-
Remove the tert-butanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Recrystallize the crude solid from an ethanol/water mixture to afford pure this compound.
Expected Yield: 70-85%
Mechanistic Insights
The reaction proceeds via a base-catalyzed nucleophilic attack of a hydroxide ion on one of the nitrile carbons. The resulting intermediate undergoes tautomerization to form the amide. The use of a bulky alcohol like tert-butanol as a solvent can help to sterically hinder the approach to the second nitrile group, thus favoring mono-hydrolysis.
Caption: Proposed mechanism for the selective hydrolysis of phthalonitrile.
Route 2: Direct Amidation of 2-Cyanobenzoic Acid
This route involves the formation of an amide bond from a carboxylic acid and an amine source, a fundamental transformation in organic synthesis. The direct amidation of 2-cyanobenzoic acid offers a straightforward pathway if the starting acid is readily available.
Causality Behind Experimental Choices
Direct amidation of a carboxylic acid with ammonia is a thermodynamically unfavorable process at room temperature due to the formation of a stable ammonium carboxylate salt. To drive the reaction towards amide formation, it is necessary to either use high temperatures to dehydrate the salt or employ a coupling agent or catalyst to activate the carboxylic acid[10][11][12]. Boric acid has emerged as a simple, inexpensive, and green catalyst for direct amidations, proceeding through a mixed anhydride intermediate that is more susceptible to nucleophilic attack[12].
Experimental Protocol
This protocol is adapted from a general procedure for boric acid-catalyzed amidation of carboxylic acids[12].
Materials:
-
2-Cyanobenzoic acid
-
Aqueous ammonia (28-30%)
-
Boric acid
-
Toluene
-
Dean-Stark apparatus
-
Hexanes
Procedure:
-
To a 250 mL two-necked round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap topped with a reflux condenser, add 2-cyanobenzoic acid (14.7 g, 0.1 mol), boric acid (0.62 g, 0.01 mol, 10 mol%), and toluene (100 mL).
-
Stir the mixture for 10 minutes, then add aqueous ammonia (11.3 mL, ~0.15 mol).
-
Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing for 8-12 hours until no more water is collected.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of hexanes.
-
Collect the precipitate by suction filtration and wash the solid with water (2 x 50 mL) to remove any remaining boric acid.
-
Dry the solid under vacuum to obtain this compound. Further purification can be achieved by recrystallization from ethanol.
Expected Yield: 80-90%
Mechanistic Insights
Boric acid reacts with the carboxylic acid to form a mixed anhydride, which is a more reactive acylating agent. Ammonia then attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate eliminates boric acid and forms the amide product.
Caption: Catalytic cycle for the boric acid-catalyzed amidation of 2-cyanobenzoic acid.
Route 3: Sandmeyer Reaction of Anthranilamide
The Sandmeyer reaction is a classic transformation that allows for the conversion of a primary aromatic amine into a variety of functional groups, including a nitrile, via a diazonium salt intermediate[13][14][15][16][17]. Starting from the readily available anthranilamide (2-aminobenzamide), this route offers a reliable method for the synthesis of this compound.
Causality Behind Experimental Choices
The Sandmeyer reaction proceeds in two main steps: diazotization of the primary amine and the copper-catalyzed nucleophilic substitution of the diazonium group. The diazotization is typically carried out at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt. The subsequent cyanation is mediated by a copper(I) cyanide salt, which facilitates the radical-nucleophilic aromatic substitution mechanism.
Experimental Protocol
This protocol is a representative procedure based on the principles of the Sandmeyer reaction[13][14][15][16][17].
Materials:
-
Anthranilamide (2-aminobenzamide)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (concentrated)
-
Copper(I) cyanide (CuCN)
-
Sodium cyanide (NaCN) (Caution: highly toxic)
-
Sodium carbonate
-
Ice
Procedure:
-
Diazotization: In a 500 mL beaker, dissolve anthranilamide (13.6 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (30 mL) and water (100 mL). Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled solution of sodium nitrite (7.6 g, 0.11 mol) in water (20 mL) dropwise to the anthranilamide solution, ensuring the temperature remains below 5 °C. Stir the resulting diazonium salt solution for an additional 15 minutes.
-
Cyanation: In a separate 1 L flask, prepare a solution of copper(I) cyanide (10.8 g, 0.12 mol) and sodium cyanide (14.7 g, 0.3 mol) in water (100 mL). Warm the solution gently to dissolve the salts, then cool it to room temperature.
-
Slowly and carefully add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. Evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 50-60 °C for 30 minutes to ensure complete reaction.
-
Cool the reaction mixture and neutralize it with sodium carbonate until it is slightly basic.
-
The solid product will precipitate. Collect the precipitate by vacuum filtration and wash it thoroughly with water.
-
Recrystallize the crude product from hot water or an ethanol/water mixture to obtain pure this compound.
Expected Yield: 60-75%
Mechanistic Insights
The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism. The copper(I) catalyst initiates a single-electron transfer to the diazonium salt, which then decomposes to an aryl radical and nitrogen gas. The aryl radical then reacts with the cyanide ligand from the copper complex to form the final product and regenerate the copper(I) catalyst.
Caption: Simplified mechanism of the Sandmeyer reaction for the synthesis of this compound.
Route 4: Multi-step Synthesis from Phthalamide
Phthalamide, the diamide of phthalic acid, can also serve as a starting material for this compound through a multi-step sequence. One plausible approach involves a Hofmann rearrangement of one of the amide groups to an amine, followed by a Sandmeyer reaction.
Causality Behind Experimental Choices
The Hofmann rearrangement is a classic organic reaction that converts a primary amide to a primary amine with one fewer carbon atom[18]. This reaction typically uses bromine in a basic solution. Once the 2-aminobenzamide (anthranilamide) is formed, it can be converted to this compound via the Sandmeyer reaction as described in Route 3. This route is less direct but may be advantageous if phthalamide is a more readily available or cost-effective starting material than anthranilamide.
Experimental Protocol (Two-Step)
This protocol combines the principles of the Hofmann rearrangement and the Sandmeyer reaction.
Step 1: Hofmann Rearrangement of Phthalamide to Anthranilamide
Materials:
-
Phthalamide
-
Sodium hydroxide
-
Bromine
-
Hydrochloric acid
Procedure:
-
Prepare a solution of sodium hydroxide (16 g, 0.4 mol) in water (80 mL) and cool it to 0 °C in an ice bath.
-
Slowly add bromine (16 g, 0.1 mol) to the cold sodium hydroxide solution with stirring to form a sodium hypobromite solution.
-
In a separate beaker, make a paste of phthalamide (16.4 g, 0.1 mol) with a small amount of water.
-
Add the phthalamide paste to the cold sodium hypobromite solution and stir for 1 hour at 0-5 °C.
-
Gradually warm the reaction mixture to 70-80 °C and maintain this temperature for 15-20 minutes.
-
Cool the reaction mixture and acidify it with concentrated hydrochloric acid.
-
The anthranilamide will precipitate. Collect the solid by filtration, wash with cold water, and dry.
Step 2: Sandmeyer Reaction of Anthranilamide to this compound
Follow the protocol described in Route 3.
Expected Overall Yield: 40-55%
Mechanistic Insights
The Hofmann rearrangement involves the formation of an N-bromoamide, which, upon deprotonation, rearranges to an isocyanate. The isocyanate is then hydrolyzed to the primary amine with the loss of carbon dioxide. The subsequent Sandmeyer reaction follows the mechanism previously described.
Caption: Two-step synthetic workflow from phthalamide to this compound.
Comparative Performance of Synthetic Routes
| Parameter | Route 1: From Phthalonitrile | Route 2: From 2-Cyanobenzoic Acid | Route 3: From Anthranilamide | Route 4: From Phthalamide |
| Starting Material | Phthalonitrile | 2-Cyanobenzoic Acid | Anthranilamide | Phthalamide |
| Key Reagents | KOH, t-BuOH | Boric acid, aq. NH₃ | NaNO₂, HCl, CuCN, NaCN | Br₂, NaOH, then Sandmeyer reagents |
| Number of Steps | 1 | 1 | 1 | 2 |
| Reaction Conditions | Reflux (85-90 °C) | Reflux (~110 °C) | Low temp (0-5 °C) then moderate (50-60 °C) | Low to high temp (0-80 °C) |
| Typical Yield | 70-85% | 80-90% | 60-75% | 40-55% (overall) |
| Key Advantages | Atom economical, readily available starting material. | High yield, green catalyst. | Well-established, reliable transformation. | Utilizes a potentially inexpensive starting material. |
| Key Disadvantages | Risk of over-hydrolysis, requires careful control. | Requires a specific starting material. | Use of highly toxic cyanide salts, moderate yield. | Multi-step, lower overall yield. |
| Safety Concerns | Handling of strong base. | Use of ammonia. | High toxicity of cyanide salts , handling of diazonium salts. | Handling of bromine and highly toxic cyanide salts. |
Conclusion and Recommendations
The choice of the optimal synthetic route to this compound is contingent upon the specific requirements of the researcher or organization.
-
For large-scale, cost-effective production , the selective partial hydrolysis of phthalonitrile (Route 1) is a highly attractive option due to its atom economy and the low cost of the starting material. However, this route requires careful optimization to ensure high selectivity.
-
When high yield and green chemistry principles are prioritized , and if 2-cyanobenzoic acid is readily accessible, the direct catalytic amidation (Route 2) is an excellent choice. The use of boric acid as a catalyst is particularly noteworthy for its low toxicity and cost.
-
The Sandmeyer reaction of anthranilamide (Route 3) is a reliable and well-established method that is suitable for laboratory-scale synthesis. However, the use of highly toxic cyanide reagents necessitates stringent safety precautions.
-
The multi-step synthesis from phthalamide (Route 4) is a viable alternative if phthalamide is the most accessible starting material, but the lower overall yield makes it less efficient compared to the other routes.
Ultimately, a thorough evaluation of the available resources, safety infrastructure, and desired scale of production will guide the selection of the most appropriate synthetic strategy for this compound.
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A Comparative Guide for Synthetic Chemists: 2-Cyanobenzamide vs. 2-Aminobenzamide as Intermediates
In the landscape of pharmaceutical and fine chemical synthesis, the selection of a starting material is a critical decision point that dictates reaction pathways, overall yield, and process economics. Among the plethora of available building blocks, 2-aminobenzamide and 2-cyanobenzamide have emerged as pivotal intermediates, particularly for the construction of nitrogen-containing heterocyclic scaffolds. This guide provides an in-depth, data-driven comparison of these two molecules to assist researchers, scientists, and drug development professionals in making informed strategic decisions for their synthetic campaigns.
Structural and Physicochemical Profile
At first glance, the two molecules differ by a single functional group at the ortho-position: an amine (-NH₂) versus a nitrile (-CN). This seemingly minor difference fundamentally alters the electronic properties and, consequently, the reactivity of each molecule.
-
2-Aminobenzamide (Anthranilamide): The amino group is a strong electron-donating group (EDG) through resonance, activating the aromatic ring and increasing the nucleophilicity of the anilino nitrogen. This makes it an excellent substrate for electrophilic aromatic substitution and condensation reactions.
-
This compound: The cyano group is a potent electron-withdrawing group (EWG) through both induction and resonance. This deactivates the aromatic ring towards electrophilic attack but renders the nitrile carbon susceptible to nucleophilic addition. The nitrile itself is a versatile functional group handle, capable of being transformed into amines, carboxylic acids, or participating in cycloadditions.[1][2][3]
| Property | 2-Aminobenzamide | This compound |
| Molecular Formula | C₇H₈N₂O | C₈H₆N₂O |
| Molecular Weight | 136.15 g/mol | 146.15 g/mol |
| Melting Point | 111-114 °C[4] | ~174-177 °C |
| Appearance | Light brown crystalline powder[5] | White to off-white powder |
| Solubility | Sparingly soluble in cold water (<5 g/L)[4] | Low water solubility[6] |
| Key Functional Groups | Primary Amine (-NH₂), Primary Amide (-CONH₂) | Nitrile (-CN), Primary Amide (-CONH₂) |
Synthesis, Accessibility, and Industrial Viability
The "better" intermediate is often the one that is more readily and economically available. In this regard, 2-aminobenzamide has a distinct historical advantage.
Synthesis of 2-Aminobenzamide: The most common and industrially scalable route to 2-aminobenzamide is the reaction of isatoic anhydride with an ammonia solution.[7][8] This method is high-yielding and utilizes readily available starting materials, making 2-aminobenzamide a cost-effective choice for many applications.[7][8]
Synthesis of this compound: The synthesis of this compound is less direct. A common laboratory and industrial method involves the dehydration of 2-carbamoylbenzamide (the amide of phthalic acid), which itself can be derived from phthalimide. Another route involves the partial hydrolysis of 2-cyanobenzoic acid derivatives. A high-yield (94%) method has been reported using tetrabutylammonium bromide and ammonia under microwave irradiation.[9] These multi-step processes can contribute to a higher cost compared to 2-aminobenzamide.
Insight from the Field: For large-scale, cost-sensitive projects, the straightforward and robust synthesis of 2-aminobenzamide from isatoic anhydride often makes it the default starting point. However, for niche applications where the unique reactivity of the cyano group is essential, the additional synthetic cost of this compound is justified.
Head-to-Head Comparison: Synthesis of Quinazolinones
Quinazolinones are a privileged scaffold in medicinal chemistry, and both intermediates serve as excellent precursors.[10] Their comparative performance in this key transformation provides a clear illustration of their respective strengths.
Route 1: The Classical Pathway with 2-Aminobenzamide This is the traditional and most widely used method. It involves the cyclocondensation of 2-aminobenzamide with an aldehyde or ketone.[11][12] The reaction proceeds via the formation of an imine intermediate, followed by intramolecular cyclization and subsequent oxidation to furnish the quinazolinone.[12]
Route 2: The Modern Approach with this compound This route leverages the reactivity of the nitrile group. The reaction typically involves a metal-catalyzed (often copper or ruthenium) process where this compound reacts with an amine or alcohol.[13] In this cascade, the nitrile is transformed, and the ring is constructed in a highly efficient manner.
Experimental Data Summary
The choice between these routes is a trade-off between reaction conditions, substrate scope, and catalyst requirements.
| Parameter | 2-Aminobenzamide Route | This compound Route |
| Typical Reagent | Aldehydes, Ketones, Alcohols[12][14] | Amines, Alcohols[13] |
| Catalyst | Often acid (p-TSA) or base-catalyzed; catalyst-free under certain conditions.[11] Heterogeneous (e.g., Pt/HBEA) and enzymatic catalysts have also been developed.[15][16] | Requires transition metal catalyst (e.g., Ru, Cu, Ni) and often a specific ligand/base.[13][17] |
| Reaction Conditions | Varies widely, from room temperature to reflux.[11] | Typically requires elevated temperatures (e.g., >100 °C). |
| Yield | Good to excellent (often >85%).[14] | Good to excellent (can be >90%). |
| Key Advantage | Simplicity, lower cost, catalyst-free options. | Broader substrate scope with amines, potential for novel disconnections. |
| Key Disadvantage | May require a separate oxidation step. | Requires metal catalyst, which can be costly and require removal from the final product. |
Expert Analysis: The 2-aminobenzamide pathway is a workhorse for producing a wide range of quinazolinones efficiently and economically.[12][14] The this compound route represents a more modern, catalyst-driven approach. It is particularly valuable when the desired substituent at the 2-position of the quinazolinone is more easily introduced via an amine coupling partner than an aldehyde, expanding the accessible chemical space.
Versatility Beyond Quinazolinones
While quinazolinone synthesis is a major application, the utility of these intermediates extends further.
-
2-Aminobenzamide: The presence of two distinct nucleophilic sites (the aniline amine and the amide) makes it a versatile precursor for a wide range of other heterocyclic systems, including benzimidazoles and benzodiazepines.[10][18]
-
This compound: The true power of this compound lies in the synthetic versatility of the nitrile group.[1] It can be:
This trifurcation of reactivity allows for complex, multi-step syntheses where the cyano group acts as a masked or latent functional group, to be revealed or transformed at a later stage.
Safety and Handling
Both compounds require standard laboratory personal protective equipment (PPE).
-
2-Aminobenzamide: Considered hazardous. It can cause eye irritation.[4][19]
-
This compound: Presents more significant hazards. It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[6][20][21] The nitrile group also carries the implicit risk associated with cyanide chemistry, although the group is generally stable under normal conditions.
Conclusion and Strategic Recommendations
The question is not "which intermediate is better?" but rather, "Which intermediate is better for a specific synthetic goal? "
Choose 2-Aminobenzamide when:
-
Cost and scalability are primary drivers. Its synthesis from isatoic anhydride is robust and economical.[7][8]
-
The target molecule is a classical quinazolinone derived from an aldehyde or ketone, and a simple, high-yielding condensation is desired.[11][12]
-
Avoiding transition metal catalysts is a priority to simplify purification and reduce costs.
Choose this compound when:
-
The synthetic plan requires the unique reactivity of the nitrile group for subsequent transformations (reduction, hydrolysis, cycloaddition).[1]
-
A modern, catalyst-driven annulation strategy is preferred, particularly for coupling with various amines to build complex quinazolinone libraries.[13]
-
The required aldehyde precursor for the 2-aminobenzamide route is unstable, inaccessible, or commercially unavailable.
Ultimately, both 2-aminobenzamide and this compound are powerful tools in the synthetic chemist's arsenal. 2-Aminobenzamide is the reliable, cost-effective workhorse for established pathways, while this compound is the versatile specialist, offering unique reactivity and novel synthetic disconnections for more complex challenges. A thorough understanding of their respective strengths, as outlined in this guide, is essential for designing efficient, effective, and economically viable synthetic routes in drug discovery and development.
References
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Cross-Validation of Experimental Results for 2-Cyanobenzamide: A Comparative Guide
<Senior Application Scientist >
Introduction
In the landscape of pharmaceutical and materials science research, the unambiguous characterization of molecular compounds is the bedrock of reliable and reproducible results. 2-Cyanobenzamide (ortho-cyanobenzamide) is a versatile bifunctional molecule, serving as a critical building block in the synthesis of various heterocyclic compounds, including isoindolinones and phthalides, which are scaffolds for many biologically active agents.[1] Its value lies in the ortho positioning of the nitrile and amide groups, which allows for unique intramolecular cyclization reactions.
This guide provides an in-depth, experience-driven framework for the synthesis and, more critically, the cross-validation of this compound. We move beyond a simple recitation of protocols to explain the scientific rationale behind the experimental choices. By integrating data from multiple analytical techniques, we establish a self-validating system to confirm the compound's identity and purity with a high degree of confidence. This approach is contrasted with its structural isomer, 4-Cyanobenzamide, to highlight the specificity and power of these analytical methods.
Synthesis Methodology: Controlled Hydrolysis of Phthalonitrile
The synthesis of this compound is most effectively achieved through the selective partial hydrolysis of its precursor, phthalonitrile (1,2-dicyanobenzene).[2] This reaction requires careful control to prevent the hydrolysis of both nitrile groups, which would yield phthalic acid or its amide derivatives.
Causality of Experimental Design
-
Choice of Reagent : A basic medium (e.g., sodium hydroxide in a water/ethanol mixture) is employed. The hydroxide ion acts as the nucleophile, attacking one of the electrophilic nitrile carbons. Using a controlled amount of base is crucial to favor mono-hydrolysis.
-
Reaction Conditions : The reaction is typically run at a moderate temperature. Elevated temperatures would provide sufficient energy to overcome the activation barrier for the second hydrolysis step, leading to unwanted byproducts.
-
Work-up Procedure : Acidification of the reaction mixture is a critical step. It protonates the intermediate carboxylate salt, neutralizing the remaining base and precipitating the this compound product, which has lower solubility in the acidic aqueous medium.
Detailed Synthesis Protocol
-
Dissolution : Dissolve phthalonitrile in a 1:1 mixture of ethanol and water. Ethanol serves as a co-solvent to increase the solubility of the organic starting material in the aqueous medium.
-
Reagent Addition : Slowly add a stoichiometric equivalent of 2M sodium hydroxide solution to the stirring mixture at room temperature.
-
Controlled Heating : Gently heat the mixture to 50-60°C and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching & Precipitation : Once the starting material is consumed, cool the mixture in an ice bath. Slowly acidify with 1M hydrochloric acid until the pH is ~2-3.
-
Isolation & Purification : Collect the resulting white precipitate by vacuum filtration. Wash the solid with cold water to remove inorganic salts. Recrystallize the crude product from an ethanol/water mixture to yield pure this compound.
Analytical Cross-Validation: A Multi-Technique Approach
No single analytical technique is sufficient to confirm the structure and purity of a synthesized compound. Here, we employ a suite of orthogonal methods, where the results from each analysis corroborate the others. The experimental data obtained for our synthesized this compound is compared against literature values and the data for its isomer, 4-Cyanobenzamide.
Melting Point Analysis
Principle : The melting point is a sensitive indicator of purity. Impurities disrupt the crystal lattice of a solid, typically resulting in a lower and broader melting range.
Experimental Data:
| Compound | Observed Melting Point (°C) | Literature Melting Point (°C) |
| This compound | 172-174 | 172-173[3] |
| 4-Cyanobenzamide | (for comparison) | 224-228[4], 223.0-229.0[5] |
Interpretation : The sharp melting point of the synthesized this compound, which closely matches the literature value, provides the first piece of evidence for its high purity.[3] The significant difference in melting points between the 2-cyano and 4-cyano isomers underscores how a simple change in substituent position can dramatically alter the crystal packing and intermolecular forces.[4][5]
Spectroscopic Characterization
Spectroscopy provides direct information about the molecular structure and functional groups present.
A. Fourier-Transform Infrared (FTIR) Spectroscopy
Principle : FTIR spectroscopy measures the absorption of infrared radiation by the molecule's bonds, causing them to vibrate at specific frequencies. This allows for the identification of characteristic functional groups.
Key Spectral Features:
| Functional Group | Expected Wavenumber (cm⁻¹) | Interpretation |
| N-H Stretch (Amide) | 3400 - 3100 (two bands) | Indicates the primary amide (-NH₂) group. |
| C≡N Stretch (Nitrile) | 2240 - 2220 | Confirms the presence of the cyano group. |
| C=O Stretch (Amide I) | ~1680 - 1650 | Strong absorption characteristic of the amide carbonyl. |
| C-N Stretch (Amide) | ~1400 | Indicates the carbon-nitrogen bond of the amide. |
| C-H Bending (Aromatic) | 770 - 730 | Suggests ortho-disubstitution on the benzene ring. |
Interpretation : The presence of distinct peaks for the amide (N-H and C=O stretches) and nitrile (C≡N stretch) groups in the experimental spectrum confirms the successful partial hydrolysis of phthalonitrile. The C-H bending pattern further supports the ortho substitution pattern. SpectraBase provides reference FTIR spectra for this compound.[6]
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle : NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR details the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR provides information on the carbon atoms.
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~8.1-7.5 (m, 4H) : A complex multiplet corresponding to the four protons on the aromatic ring.
-
δ ~7.8 (br s, 1H) and δ ~7.6 (br s, 1H) : Two broad singlets that correspond to the two non-equivalent protons of the amide (-NH₂) group.
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~167 ppm : Carbonyl carbon of the amide.
-
δ ~135-128 ppm : Four signals for the aromatic carbons attached to hydrogens.
-
δ ~130 ppm & ~118 ppm : Two quaternary carbons (the aromatic carbon attached to the amide and the one attached to the nitrile).
-
δ ~117 ppm : Nitrile carbon (C≡N).
Comparative Logic : The NMR spectra are definitive for distinguishing between isomers. While 4-Cyanobenzamide would also show signals for an amide and a nitrile, the aromatic region of its ¹H NMR spectrum would be markedly different and more symmetrical, typically appearing as two distinct doublets due to the para-substitution pattern. This provides incontrovertible proof of the substituent positions.
C. Mass Spectrometry (MS)
Principle : Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of the compound, providing ultimate confirmation of its elemental composition.
Expected Result :
-
Exact Mass : 146.0480 g/mol [3]
-
Expected Ion Peak (M+H)⁺ : m/z = 147.0553
Interpretation : Observation of a molecular ion peak corresponding to the calculated molecular weight confirms that the synthesized product has the correct elemental formula. SpectraBase possesses a reference GC-MS spectrum for this compound.[6]
Workflow & Comparative Logic Visualization
The entire process, from synthesis to multi-faceted validation, can be visualized as a logical workflow.
Caption: Experimental workflow from synthesis to multi-technique cross-validation.
Conclusion
This guide has detailed a robust methodology for the synthesis and rigorous characterization of this compound. By integrating melting point analysis with FTIR, NMR, and mass spectrometry, we create a self-reinforcing loop of evidence. Each piece of data, when assessed in the context of the others and compared against literature values and isomeric alternatives, contributes to an unambiguous structural assignment and purity confirmation. This cross-validation strategy is not merely procedural; it is a foundational scientific practice that ensures the integrity of experimental results, which is paramount for researchers, scientists, and drug development professionals who rely on high-quality chemical entities for their work.
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A Technical Guide to Benchmarking 2-Cyanobenzamide Derivatives as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the identification and optimization of potent and selective enzyme inhibitors are paramount. Among the myriad of scaffolds explored, 2-cyanobenzamide derivatives have emerged as a versatile and promising class of molecules, demonstrating significant inhibitory activity against key therapeutic targets. This guide provides a comprehensive framework for benchmarking the performance of novel this compound derivatives, with a particular focus on their roles as inhibitors of Poly(ADP-ribose) Polymerase (PARP) and Sirtuin (SIRT) enzymes. By presenting established experimental protocols, comparative data with well-characterized inhibitors, and an in-depth analysis of their mechanism of action, this document serves as a critical resource for researchers engaged in the development of next-generation therapeutics.
The Therapeutic Relevance of Targeting PARP and Sirtuin Enzymes
The this compound scaffold has shown significant promise in targeting two critical classes of enzymes involved in cellular signaling, DNA repair, and metabolism: Poly(ADP-ribose) Polymerases (PARPs) and Sirtuins (SIRTs).
PARP enzymes , particularly PARP1 and PARP2, are central to the DNA damage response (DDR). They recognize and bind to single-strand DNA breaks, catalyzing the synthesis of poly(ADP-ribose) (PAR) chains that recruit other DNA repair proteins. In cancers with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of cytotoxic double-strand breaks, a concept known as synthetic lethality. This has led to the successful clinical development of PARP inhibitors like Olaparib for the treatment of various cancers.[1]
Sirtuins are a family of NAD+-dependent deacylases that regulate a wide array of cellular processes, including gene expression, metabolism, and stress responses. Sirtuins, such as SIRT1 and SIRT2, have been implicated in the pathophysiology of cancer, neurodegenerative diseases, and metabolic disorders. Consequently, the development of potent and selective sirtuin inhibitors is an active area of research.[2]
This guide will focus on providing the methodologies to compare novel this compound derivatives against established inhibitors for both PARP1 and SIRT2.
Understanding the Mechanism of Inhibition: A Competitive Landscape
Enzyme inhibitors are broadly classified based on their mechanism of action, which dictates how they interact with the enzyme and its substrate. Understanding this mechanism is crucial for interpreting experimental data and for the rational design of more potent and selective compounds.
Competitive vs. Non-competitive Inhibition
-
Competitive inhibitors bind to the active site of the enzyme, directly competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration. Kinetically, competitive inhibitors increase the apparent Michaelis constant (Km) of the enzyme for its substrate, without affecting the maximum reaction velocity (Vmax).
-
Non-competitive inhibitors bind to an allosteric site on the enzyme, a location distinct from the active site. This binding event induces a conformational change in the enzyme that reduces its catalytic efficiency, regardless of whether the substrate is bound. In this case, Vmax is decreased, while Km remains unchanged.[3][4]
The this compound moiety can participate in various binding interactions, and its derivatives can exhibit either competitive or non-competitive inhibition depending on the specific target and the nature of the substitutions on the benzamide scaffold. For instance, many PARP inhibitors bearing a benzamide core act as NAD+ mimetics, competitively inhibiting the enzyme.[5] Conversely, some sirtuin inhibitors have been shown to bind to allosteric pockets.
Caption: Mechanisms of competitive and non-competitive enzyme inhibition.
Benchmarking Performance: Key Metrics and Experimental Design
The primary metric for quantifying the potency of an inhibitor is the half-maximal inhibitory concentration (IC50) . This value represents the concentration of the inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. While IC50 is a widely used parameter, it is important to note that it can be influenced by factors such as substrate concentration. A more fundamental measure of inhibitor potency is the inhibition constant (Ki) , which represents the dissociation constant of the enzyme-inhibitor complex. For competitive inhibitors, the Cheng-Prusoff equation can be used to calculate Ki from the IC50 value, provided the Km of the substrate is known.
Experimental Workflow for Inhibitor Benchmarking
A robust benchmarking study involves a multi-tiered approach, starting with in vitro enzymatic assays to determine potency and selectivity, followed by cell-based assays to assess cellular efficacy and on-target engagement.
Caption: A typical experimental workflow for benchmarking novel enzyme inhibitors.
Part 1: Benchmarking Against PARP1
Alternative Inhibitor: Olaparib
Olaparib is a potent, clinically approved PARP1/2 inhibitor and serves as an excellent benchmark for novel this compound derivatives targeting this enzyme.[1]
| Compound | Target | IC50 (nM) | Reference |
| Olaparib | PARP1 | ~1-5 | [6][7] |
| Olaparib | PARP2 | ~1-5 | [6][7] |
Experimental Protocols
This assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.
Materials:
-
Purified recombinant human PARP1 enzyme
-
Histone-coated 96-well plates
-
Biotinylated NAD+
-
Activated DNA
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 2% BSA in Wash Buffer)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
This compound derivatives and Olaparib (dissolved in DMSO)
Procedure:
-
Plate Preparation: Coat a 96-well plate with histones and incubate overnight at 4°C. Wash the plate three times with Wash Buffer and block with Blocking Buffer for 1 hour at room temperature.
-
Compound Preparation: Prepare serial dilutions of the this compound derivatives and Olaparib in Assay Buffer. The final DMSO concentration should be kept below 1%.
-
Reaction Setup: To each well, add the test compounds or vehicle control (for positive and negative controls).
-
Enzyme Reaction: Add a mixture of PARP1 enzyme, activated DNA, and biotinylated NAD+ to each well to initiate the reaction. Incubate for 1 hour at room temperature.
-
Detection: Wash the plate three times with Wash Buffer. Add Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature. Wash the plate again.
-
Signal Generation: Add the chemiluminescent HRP substrate and immediately measure the luminescence using a plate reader.
-
Data Analysis: Subtract the background (no enzyme) signal from all readings. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
This assay measures the inhibition of PARP activity in cells by detecting the levels of PARylation.
Materials:
-
Cancer cell line with high PARP1 expression (e.g., HeLa or a BRCA-deficient line)
-
Cell culture medium and supplements
-
DNA damaging agent (e.g., hydrogen peroxide or MMS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibody against PAR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with serial dilutions of the this compound derivatives or Olaparib for a predetermined time (e.g., 2 hours).
-
Induction of DNA Damage: Expose the cells to a DNA damaging agent for a short period (e.g., 10 minutes) to stimulate PARP activity.
-
Cell Lysis: Wash the cells with cold PBS and lyse them.
-
Western Blotting: Determine the protein concentration of the lysates and perform SDS-PAGE, followed by transfer to a PVDF membrane.
-
Immunodetection: Probe the membrane with the anti-PAR primary antibody, followed by the HRP-conjugated secondary antibody.
-
Signal Detection: Visualize the bands using a chemiluminescent substrate and an imaging system. A loading control (e.g., β-actin or GAPDH) should also be probed on the same membrane.
-
Analysis: Quantify the band intensities to determine the dose-dependent reduction in PARylation.
Part 2: Benchmarking Against SIRT2
Alternative Inhibitors: Sirtinol and AGK2
Sirtinol and AGK2 are well-characterized sirtuin inhibitors, with AGK2 showing some selectivity for SIRT2 over SIRT1 and SIRT3. They serve as valuable comparators for novel this compound derivatives targeting sirtuins.[8][9]
| Compound | Target | IC50 (µM) | Reference |
| Sirtinol | SIRT1 | 131 | [10] |
| Sirtinol | SIRT2 | 38 | [10] |
| AGK2 | SIRT2 | 3.5 | [9] |
Experimental Protocols
This assay utilizes a fluorogenic acetylated peptide substrate that, upon deacetylation by SIRT2 and subsequent development, releases a fluorescent signal.
Materials:
-
Purified recombinant human SIRT2 enzyme
-
Fluorogenic acetylated peptide substrate (e.g., based on a known SIRT2 substrate like α-tubulin)
-
NAD+
-
Developer solution (containing a protease to cleave the deacetylated peptide)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Sirtuin inhibitor (e.g., Nicotinamide) for positive control
-
This compound derivatives and alternative inhibitors (dissolved in DMSO)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the this compound derivatives and the alternative inhibitors in Assay Buffer.
-
Reaction Setup: In a 96-well plate, add the test compounds or vehicle control.
-
Enzyme Reaction: Add a mixture of SIRT2 enzyme and the fluorogenic substrate to each well. Initiate the reaction by adding NAD+. Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Signal Development: Stop the reaction and initiate signal development by adding the developer solution. Incubate for an additional 15-30 minutes at 37°C.
-
Fluorescence Measurement: Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 values as described for the PARP1 assay.
This assay assesses the on-target activity of SIRT2 inhibitors by measuring the acetylation level of its well-established substrate, α-tubulin.
Materials:
-
A suitable cell line (e.g., HeLa or PC-3)
-
Cell culture medium and supplements
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibodies against acetylated α-tubulin and total α-tubulin
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Grow cells on coverslips in a multi-well plate. Treat the cells with various concentrations of the this compound derivatives or alternative inhibitors for a specified duration (e.g., 24 hours).
-
Fixation and Permeabilization: Fix the cells with the fixative, followed by permeabilization.
-
Immunostaining: Block non-specific binding and then incubate with the primary antibodies overnight at 4°C. After washing, incubate with the corresponding fluorescently labeled secondary antibodies.
-
Mounting and Imaging: Mount the coverslips on microscope slides with a mounting medium containing DAPI. Acquire images using a fluorescence microscope.
-
Image Analysis: Quantify the fluorescence intensity of acetylated α-tubulin and normalize it to the intensity of total α-tubulin. Compare the levels of acetylated α-tubulin in treated cells to the vehicle-treated control.
Conclusion
The this compound scaffold represents a fertile ground for the discovery of novel and potent enzyme inhibitors. A systematic and rigorous benchmarking process, as outlined in this guide, is essential for advancing these compounds from initial hits to viable drug candidates. By employing standardized in vitro and cellular assays and comparing their performance against established inhibitors like Olaparib and Sirtinol, researchers can gain a comprehensive understanding of the potency, selectivity, and mechanism of action of their novel this compound derivatives. This data-driven approach will undoubtedly accelerate the development of the next generation of targeted therapies for a range of human diseases.
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- BPS Bioscience. PARP1 Olaparib Competitive Inhibitor Assay Kit.
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- BenchChem. (2025). A Comparative Analysis of PARP Inhibitory Activity: Olaparib vs. 2-amino-4-methylphthalazin-1(2H)-one.
- Gao, Y., et al. (2022). A homogeneous time-resolved fluorescence screen to identify SIRT2 deacetylase and defatty-acylase inhibitors. PLoS ONE, 17(3), e0265299.
- Lars, K., et al. (2021). Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration. RSC Chemical Biology, 2(3), 947-964.
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- ResearchGate. Table 1 | Selectivity of PARP inhibitors. Published IC50 values of PARP...
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- Woo, L. W. L., et al. (2012). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. Journal of Medicinal Chemistry, 55(17), 7667-7677.
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- PubMed. (2018). Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities.
- Cayman Chemical. Sirtinol (Sir Two Inhibitor Naphthol, CAS Number: 410536-97-9).
- Kaur, G., et al. (2020). PARP inhibitor cyanine dye conjugate with enhanced cytotoxic and antiproliferative activity in patient derived glioblastoma cell lines. Bioorganic & Medicinal Chemistry Letters, 30(14), 127252.
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- Mai, A., et al. (2015). Sirtuin inhibitors as anticancer agents. Medicinal Research Reviews, 35(4), 689-726.
- Zheng, W., et al. (2009). Design, synthesis, enzyme inhibition, and tumor cell growth inhibition of 2-anilinobenzamide derivatives as SIRT1 inhibitors. Bioorganic & Medicinal Chemistry, 17(16), 5900-5905.
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- Marchenko, K. I., et al. (2024). Synthesis and modification of 7-aroyl derivatives of 4,7-dihydro-[1][3][11]triazolo-[1,5-a]- pyrimidine as potent inhibitors of sirtuin-2.
- Shytle, R. D., et al. (2022). Drugs Targeting Sirtuin 2 Exhibit Broad-Spectrum Anti-Infective Activity. Viruses, 14(3), 573.
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A Spectroscopic Journey: Differentiating 2-Cyanobenzamide from Its Synthetic Precursors
A Senior Application Scientist's Guide to the Spectroscopic Comparison of 2-Cyanobenzamide with 2-Cyanobenzoic Acid and Phthalimide
In the realm of pharmaceutical development and organic synthesis, the precise characterization of molecules is paramount. This compound, a key intermediate in the synthesis of various biologically active compounds, is often prepared from precursors such as 2-cyanobenzoic acid and phthalimide. The transformation of functional groups during these synthetic pathways gives rise to distinct spectroscopic signatures. This guide provides a comprehensive comparison of this compound and its precursors using Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy, offering researchers a practical framework for reaction monitoring and product verification.
The Chemical Transformation: A Structural Overview
The conversion of 2-cyanobenzoic acid and phthalimide to this compound involves the modification of key functional groups, which are readily distinguishable by spectroscopic methods. The journey from a carboxylic acid or an imide to a primary amide, while retaining the aromatic nitrile, provides a fascinating case study in spectral interpretation.
Caption: Synthetic routes from precursors to this compound.
I. Fourier-Transform Infrared (FTIR) Spectroscopy: The Vibrational Fingerprints
FTIR spectroscopy is an indispensable tool for identifying functional groups, making it ideal for tracking the conversion of our precursors. The key transformations to monitor are the disappearance of the broad O-H stretch of the carboxylic acid and the characteristic imide C=O stretches, and the appearance of the amide N-H and C=O stretches.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: For solid samples, the KBr pellet method is standard. A small amount of the sample (1-2 mg) is intimately mixed with dry potassium bromide (100-200 mg) in an agate mortar and pestle. The mixture is then pressed into a transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used for neat solid samples.
-
Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or the empty ATR crystal is recorded and subtracted from the sample spectrum.
Spectral Interpretation and Comparison
The FTIR spectra of this compound, 2-cyanobenzoic acid, and phthalimide reveal characteristic absorption bands that allow for their unambiguous differentiation.
| Functional Group | 2-Cyanobenzoic Acid (cm⁻¹) ** | Phthalimide (cm⁻¹) | This compound (cm⁻¹) ** | Key Observations |
| O-H Stretch (Carboxylic Acid) | ~3300-2500 (very broad) | - | - | Disappearance of the broad O-H band confirms the conversion of the carboxylic acid. |
| N-H Stretch (Amide/Imide) | - | ~3200 (sharp) | ~3400 and ~3200 (two bands) | The single N-H stretch of the imide is replaced by the characteristic two N-H stretching bands of the primary amide. |
| C≡N Stretch (Nitrile) | ~2230 | - | ~2225 | The nitrile stretch is a consistent feature in 2-cyanobenzoic acid and this compound. |
| C=O Stretch (Carbonyl) | ~1700 | ~1770 and ~1740 (two bands) | ~1680 and ~1650 (Amide I and II) | The single C=O of the carboxylic acid and the two C=O bands of the imide are replaced by the amide I (C=O stretch) and amide II (N-H bend) bands.[1][2][3][4] |
| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 | ~3100-3000 | Present in all three compounds. |
Causality in Experimental Choices: The choice of the KBr pellet method is to obtain high-resolution spectra of solid samples. The broad range of 4000-400 cm⁻¹ is scanned to capture all relevant functional group vibrations.
II. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR) within a molecule. This technique is particularly powerful for confirming the successful transformation of the precursors into this compound.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a field strength of 300 MHz or higher. Standard pulse programs are used for both one-dimensional and, if necessary, two-dimensional correlation experiments.
Spectral Interpretation and Comparison
The chemical shifts and splitting patterns in the NMR spectra provide a definitive fingerprint for each compound.
¹H NMR Spectroscopic Data
| Proton Environment | 2-Cyanobenzoic Acid (δ, ppm in DMSO-d₆) | Phthalimide (δ, ppm in DMSO-d₆) | This compound (δ, ppm in DMSO-d₆) | Key Observations |
| -COOH | ~13.5 (broad s, 1H) | - | - | The disappearance of this highly deshielded proton is a clear indicator of the conversion of the carboxylic acid. |
| -NH (Imide) | - | ~11.4 (broad s, 1H) | - | The disappearance of the imide proton signal confirms the opening of the imide ring. |
| -CONH₂ | - | - | ~8.1 and ~7.7 (two broad s, 2H) | The appearance of two distinct, exchangeable amide protons confirms the formation of the primary amide. |
| Aromatic Protons | ~7.6-8.2 (m, 4H) | ~7.9 (s, 4H) | ~7.5-8.0 (m, 4H) | The chemical shifts and splitting patterns of the aromatic protons are subtly influenced by the change in the ortho substituent. |
¹³C NMR Spectroscopic Data
| Carbon Environment | 2-Cyanobenzoic Acid (δ, ppm in DMSO-d₆) | Phthalimide (δ, ppm in DMSO-d₆) | This compound (δ, ppm in DMSO-d₆) | Key Observations |
| -COOH | ~167 | - | - | Disappearance of the carboxylic acid carbonyl carbon. |
| -C=O (Imide) | - | ~168 | - | Disappearance of the imide carbonyl carbons. |
| -CONH₂ | - | - | ~168 | Appearance of the amide carbonyl carbon in a similar region to the imide and carboxylic acid carbonyls. |
| -C≡N | ~117 | - | ~118 | The nitrile carbon is present in both 2-cyanobenzoic acid and this compound. |
| Aromatic Carbons | ~128-135 | ~124, 132, 135 | ~128-134 | The chemical shifts of the aromatic carbons are influenced by the electronic nature of the substituent. |
Trustworthiness of the Protocol: The use of a standard deuterated solvent and an internal standard like TMS ensures the reproducibility and accuracy of the chemical shift measurements. High-field NMR provides better resolution, aiding in the unambiguous assignment of signals.
III. UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λmax) is characteristic of the chromophores present in the molecule.
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation: A dilute solution of the sample is prepared in a UV-transparent solvent, such as ethanol or acetonitrile. The concentration is adjusted to give an absorbance reading between 0.1 and 1.0.
-
Data Acquisition: The UV-Vis spectrum is recorded over a range of approximately 200-400 nm using a spectrophotometer. A cuvette containing the pure solvent is used as a blank.
Spectral Interpretation and Comparison
The UV-Vis spectra of these aromatic compounds are dominated by π → π* transitions of the benzene ring and the conjugated functional groups.
| Compound | λmax (nm) in Ethanol | Electronic Transitions | Key Observations |
| 2-Cyanobenzoic Acid | ~230, ~275 | π → π* transitions of the benzene ring perturbed by the -COOH and -CN groups. | The spectrum is characteristic of a substituted benzene ring. |
| Phthalimide | ~218, ~240, ~295 | π → π* transitions of the benzenoid system and n → π* transitions of the carbonyl groups.[5] | The extended conjugation of the imide system results in multiple absorption bands. |
| This compound | ~235, ~280 | π → π* transitions of the benzene ring perturbed by the -CONH₂ and -CN groups. | The λmax values are similar to 2-cyanobenzoic acid, but with slight shifts due to the difference in the electronic properties of the amide versus the carboxylic acid group. |
Authoritative Grounding: The interpretation of UV-Vis spectra is based on the principles of molecular orbital theory. The positions and intensities of the absorption bands are related to the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[6][7]
IV. Synthesis of this compound: Experimental Procedures
To provide a complete picture, this section outlines established methods for the synthesis of this compound from its precursors.
From 2-Cyanobenzoic Acid
This conversion is a classic example of amide formation from a carboxylic acid. A common and effective method involves the use of thionyl chloride to form the acyl chloride, followed by amination.[8][9][10][11]
Caption: Workflow for the synthesis of this compound from 2-Cyanobenzoic Acid.
Experimental Protocol:
-
To a solution of 2-cyanobenzoic acid in a dry, inert solvent (e.g., dichloromethane), add thionyl chloride dropwise at room temperature.
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the resulting crude acyl chloride in a dry, inert solvent and add an excess of aqueous ammonia with vigorous stirring.
-
Collect the precipitated solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound.
From Phthalimide
The conversion of phthalimide to this compound can be achieved through a Hofmann rearrangement, which involves the treatment of an amide with a halogen in the presence of a strong base.[12][13]
Experimental Protocol:
-
Prepare a solution of sodium hypobromite by slowly adding bromine to a cold aqueous solution of sodium hydroxide.
-
Add phthalimide to the cold sodium hypobromite solution and stir until a clear solution is obtained.
-
Warm the reaction mixture gently. The Hofmann rearrangement occurs, leading to the formation of an isocyanate intermediate, which is then hydrolyzed.
-
Acidify the reaction mixture to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize to obtain this compound.
Conclusion
The spectroscopic techniques of FTIR, NMR, and UV-Vis provide a powerful and complementary toolkit for the characterization of this compound and its precursors, 2-cyanobenzoic acid and phthalimide. By understanding the characteristic spectral features of each compound, researchers can confidently monitor the progress of synthesis, verify the identity of their products, and ensure the purity of their materials. This guide serves as a practical resource for scientists and professionals in the field of drug development and organic synthesis, enabling them to navigate the spectroscopic landscape of these important chemical entities with expertise and precision.
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- Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1H-NMR Characteristics of Bis-naphthalimide Derivatives. (2015). MDPI.
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How to confirm the identity of 2-Cyanobenzamide using mass spectrometry
An In-Depth Technical Guide to the Mass Spectrometric Identification of 2-Cyanobenzamide
Introduction: The Analytical Imperative for this compound
In the landscape of pharmaceutical research and fine chemical synthesis, this compound (C₈H₆N₂O) serves as a critical building block and intermediate. Its precise structure, particularly its distinction from its 3- and 4-cyanobenzamide isomers, is paramount to ensuring reaction specificity, final product purity, and biological efficacy. Unambiguous molecular identification is not merely a procedural step but a foundational requirement for regulatory compliance and scientific validity.
Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural insight from minute sample quantities.[1] This guide provides a comprehensive, field-proven framework for the definitive identification of this compound using mass spectrometry. We will move beyond rote protocols to explore the causality behind methodological choices, compare analytical strategies, and establish a self-validating workflow suitable for rigorous scientific and developmental settings.
Foundational Principles: Selecting the Right MS Approach
The journey of a this compound molecule through a mass spectrometer involves three core stages: ionization, mass analysis, and detection. The choice of ionization method is the most critical decision, as it dictates the nature of the data obtained.
-
Electron Ionization (EI): This "hard" ionization technique bombards the molecule with high-energy electrons, inducing extensive and reproducible fragmentation. The resulting mass spectrum is a unique fingerprint, ideal for structural elucidation and comparison against established spectral libraries like the NIST/EPA/NIH Mass Spectral Library.[2] EI is typically coupled with Gas Chromatography (GC).
-
Electrospray Ionization (ESI): This "soft" ionization technique transfers the molecule from a liquid phase into the gas phase as an intact, protonated ion ([M+H]⁺).[1] This is invaluable for accurately determining the molecular weight. When coupled with tandem mass spectrometry (MS/MS), where the protonated molecule is fragmented, it provides structural information complementary to EI.[3] ESI is the standard for Liquid Chromatography (LC) interfaces.
For this compound, a volatile and thermally stable small molecule, both GC-MS (with EI) and LC-MS (with ESI) are viable. A comprehensive analysis often employs both to leverage their orthogonal strengths. High-Resolution Mass Spectrometry (HRMS), available with analyzers like Time-of-Flight (TOF) or Orbitrap, is strongly recommended to confirm the elemental composition from the exact mass of the molecular ion, providing an additional layer of certainty.[4]
Deconstructing the Molecule: Predicting the Mass Spectrum
A robust identification strategy begins with a theoretical understanding of how this compound will behave in the mass spectrometer.
Molecular Formula: C₈H₆N₂O Monoisotopic Mass: 146.0480 Da
Electron Ionization (EI) Fragmentation Pathway
Under EI, the spectrum will be dominated by the molecular ion (M⁺•) and several characteristic fragment ions. Aromatic amides are known to undergo cleavage at the amide bond.[5][6][7]
-
Molecular Ion (M⁺•): The parent peak should appear at m/z 146 . Its presence confirms the molecular weight.
-
Loss of Amide Radical (•NH₂): Cleavage of the C-N bond would result in the loss of a 16 Da neutral radical, producing an ion at m/z 130 .
-
Formation of the 2-Cyanobenzoyl Cation: The most significant fragmentation pathway for aromatic amides is often the cleavage of the N-CO bond.[5] However, for primary amides, a key fragmentation involves the loss of isocyanic acid (HNCO) or related fragments. The NIST library spectrum for this compound shows a base peak at m/z 103 .[8] This corresponds to a loss of 43 Da from the molecular ion, consistent with the loss of the entire -CONH₂ group as neutral fragments or the loss of HNCO. The resulting stable ion at m/z 103 is the 2-cyanophenyl cation.
-
Loss of Carbon Monoxide (CO): The ion at m/z 130 can further lose a neutral CO molecule (28 Da) to form an ion at m/z 102 .
Electrospray Ionization (ESI) Tandem MS (MS/MS)
In ESI, the primary ion will be the protonated molecule, [M+H]⁺, at m/z 147 . When this precursor ion is selected and subjected to Collision-Induced Dissociation (CID), it is expected to yield a product ion spectrum similar to the EI fragmentation pattern. The primary transition monitored in an MS/MS experiment would be m/z 147 → 103 , representing the loss of the neutral isocyanic acid molecule (HOCN).
Experimental Workflows: From Sample to Spectrum
The following protocols provide detailed, step-by-step methodologies for analyzing this compound.
Workflow Overview
Caption: General experimental workflow for the MS analysis of this compound.
Protocol 1: GC-MS Analysis
-
Rationale: This is the preferred method for obtaining a standard, library-matchable EI spectrum for this volatile compound.
-
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile solvent like ethyl acetate or acetonitrile.
-
GC System:
-
Injector: Split/splitless, 250°C.
-
Column: Standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
-
MS System (EI):
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 200.
-
-
Protocol 2: LC-MS/MS Analysis
-
Rationale: This method is ideal for analyzing samples in complex matrices or when coupled with purification, and it provides definitive molecular weight information.[9]
-
Methodology:
-
Sample Preparation: Prepare a 100 µg/mL solution of this compound in 50:50 acetonitrile:water.
-
LC System:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
-
MS System (ESI-MS/MS):
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Full Scan (MS1): Scan from m/z 100 to 250 to locate the [M+H]⁺ ion at m/z 147.
-
Tandem MS (MS2): Set up a product ion scan by selecting the precursor ion at m/z 147. Apply collision energy (typically 15-30 eV, requires optimization) to induce fragmentation and acquire the product ion spectrum.
-
-
Data Interpretation and Identity Confirmation
A multi-step approach ensures the trustworthiness of the identification.
| Step | Action | Expected Result for this compound |
| 1. Molecular Ion Confirmation | Analyze the full scan spectrum (EI or ESI). For HRMS, calculate the elemental composition. | EI: M⁺• at m/z 146.05. ESI: [M+H]⁺ at m/z 147.05. HRMS: Mass error < 5 ppm for C₈H₆N₂O. |
| 2. Fragmentation Pattern Analysis | Compare the acquired EI or MS/MS spectrum to the predicted fragments. | Key fragments at m/z 103 (base peak) and 130 . The relative abundance of these ions is crucial. |
| 3. Spectral Library Matching | Search the acquired EI spectrum against a commercial or public library (e.g., NIST). | A high match score (>800/1000) provides strong evidence of identity.[8] |
Table 1: Key Mass Fragments for this compound
| m/z (Daltons) | Proposed Ion Structure | Pathway |
| 146 | [C₈H₆N₂O]⁺• | Molecular Ion (M⁺•) |
| 130 | [C₈H₆NO]⁺ | M⁺• - •NH₂ |
| 103 | [C₇H₄N]⁺ | M⁺• - HNCO |
| 102 | [C₇H₄N]⁺ | M⁺• - •NH₂ - CO |
The Isomer Challenge: A Comparative Framework
The primary analytical challenge is distinguishing this compound from its positional isomers, 3- and 4-Cyanobenzamide, which have identical molecular weights.[10][11] Mass spectrometry, when coupled with chromatography, is perfectly suited for this task.[3]
Logic for Isomer Differentiation
Caption: Decision workflow for differentiating cyanobenzamide isomers.
-
Chromatographic Separation: The isomers will exhibit different retention times on a GC or LC column due to subtle differences in polarity and interaction with the stationary phase. Co-injection with an authentic standard of this compound is the gold standard for confirming retention time.
-
Fragmentation Differences: While the major fragments (e.g., m/z 103) will be present for all isomers, the relative intensities of these and other minor fragments may differ. The ortho-effect in this compound can lead to unique fragmentation pathways not seen in the meta and para isomers, providing a diagnostic fingerprint. Careful comparison of the full EI or MS/MS spectra is required.
Orthogonal Techniques: Building a Case for Identity
For regulatory submissions or foundational research, mass spectrometry data should be supported by orthogonal analytical techniques.
| Technique | Information Provided | Strengths | Weaknesses |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern (connectivity). | Highest sensitivity, requires minimal sample, provides structural clues. | Can be challenging to differentiate isomers without chromatography; cannot define stereochemistry. |
| NMR Spectroscopy | Complete chemical structure, including atom connectivity and spatial arrangement. | The "gold standard" for structural elucidation; definitive for isomer identification.[4][12] | Lower sensitivity than MS, requires more sample, more complex data interpretation. |
| FTIR Spectroscopy | Presence of key functional groups (C≡N, C=O, N-H). | Fast, non-destructive, confirms functional groups are present.[13][14] | Provides limited information on the overall structure; not suitable for isomer differentiation on its own. |
Table 2: Comparison of Key Analytical Techniques
Conclusion
Confirming the identity of this compound is a multi-faceted process where mass spectrometry plays a leading role. A method combining chromatographic separation with high-resolution mass analysis provides an exceptionally high degree of confidence. The workflow should begin with an analysis of the molecular ion to confirm elemental composition, followed by a detailed examination of the fragmentation pattern obtained via EI or ESI-MS/MS. This experimental data, when compared against theoretical fragmentation, library spectra, and authentic standards, forms a robust and defensible identification. For ultimate certainty, particularly in drug development, complementing MS data with NMR spectroscopy is the industry's best practice.
References
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A Comparative Guide to the Structure-Activity Relationship of 2-Cyanobenzamide Analogs as PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the inhibition of Poly(ADP-ribose) polymerase (PARP) has emerged as a clinically validated strategy, particularly for cancers harboring defects in DNA repair pathways. Within the diverse chemical space of PARP inhibitors, benzamide-based scaffolds have proven to be a fertile ground for the development of potent therapeutic agents. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 2-cyanobenzamide analogs and related benzamide derivatives as PARP inhibitors. By synthesizing data from various studies, we aim to elucidate the key structural determinants for inhibitory activity and provide a rational basis for the design of next-generation PARP inhibitors.
Mechanism of Action: The Critical Role of PARP in DNA Repair and the Impact of Inhibition
Poly(ADP-ribose) polymerase 1 (PARP1) is a nuclear enzyme that plays a pivotal role in the base excision repair (BER) pathway, a major mechanism for repairing DNA single-strand breaks (SSBs).[1][2] Upon detection of a SSB, PARP1 binds to the damaged DNA and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) from its substrate, nicotinamide adenine dinucleotide (NAD+). These PAR chains act as a scaffold to recruit other DNA repair proteins, facilitating the restoration of DNA integrity.
This compound analogs and other benzamide-based inhibitors act as competitive inhibitors of PARP1.[3] Their core structure mimics the nicotinamide moiety of NAD+, allowing them to bind to the catalytic domain of PARP1. This binding event prevents the synthesis of PAR, thereby stalling the DNA repair process. In cancer cells with deficiencies in the homologous recombination (HR) pathway for double-strand break (DSB) repair (e.g., those with BRCA1/2 mutations), the inhibition of PARP-mediated SSB repair leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic DSBs. The inability of HR-deficient cells to repair these DSBs results in genomic instability and, ultimately, cell death, a concept known as synthetic lethality.
Below is a diagram illustrating the PARP1-mediated DNA damage repair pathway and the mechanism of inhibition by this compound analogs.
Caption: General workflow for the synthesis of this compound analogs.
Step-by-Step Synthesis of a this compound Analog:
-
Activation of 2-Cyanobenzoic Acid:
-
To a solution of 2-cyanobenzoic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and hydroxybenzotriazole (HOBt) (1.2 eq).
-
Alternatively, the carboxylic acid can be converted to the more reactive acid chloride by refluxing with thionyl chloride (SOCl2).
-
-
Amide Bond Formation:
-
To the activated 2-cyanobenzoic acid solution, add the desired substituted aniline (1.0 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
-
Work-up and Purification:
-
Upon completion of the reaction (monitored by thin-layer chromatography), quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO3 solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure this compound analog.
-
Biological Evaluation Protocols
1. PARP1 Inhibition Assay (Fluorometric)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP1 in a cell-free system.
-
Principle: The assay measures the incorporation of biotinylated NAD+ into histone proteins by PARP1. The biotinylated histones are then detected using a streptavidin-conjugated horseradish peroxidase (HRP) and a fluorescent HRP substrate.
-
Procedure:
-
Coat a 96-well plate with histone proteins.
-
Add a reaction mixture containing activated DNA, biotinylated NAD+, and the test compound at various concentrations.
-
Initiate the reaction by adding purified recombinant PARP1 enzyme.
-
Incubate the plate to allow the PARP-catalyzed reaction to proceed.
-
Wash the plate to remove unincorporated reagents.
-
Add streptavidin-HRP conjugate and incubate.
-
Wash the plate and add a fluorescent HRP substrate.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
-
2. Antiproliferative Activity Assay (MTT Assay)
This cell-based assay determines the cytotoxic effect of the compounds on cancer cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Procedure:
-
Seed cancer cells (e.g., A549, or BRCA-deficient cell lines like MDA-MB-436) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound analogs for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan formation.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Measure the absorbance of the formazan solution using a microplate reader at a wavelength of ~570 nm.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Conclusion
The this compound scaffold represents a promising starting point for the development of potent and selective PARP inhibitors. The structure-activity relationship studies, although not exhaustively focused on this specific subclass, highlight the critical importance of the benzamide core for NAD+ mimicry and the profound influence of substitutions on the terminal aromatic or heterocyclic ring for enhancing potency. The antiproliferative data for related benzamide analogs underscore the potential of this chemical class in cancer therapy. Future efforts in this area should focus on systematic modifications of the this compound scaffold, coupled with rigorous biological evaluation using both enzymatic and cell-based assays, to identify novel candidates with improved therapeutic profiles. The experimental protocols detailed in this guide provide a robust framework for such investigations, ensuring the generation of reliable and reproducible data to drive the discovery of next-generation PARP inhibitors.
References
- Calabrese, L., et al. (2004). Poly(ADP-ribose) polymerase-1: a key player in cellular life and death. Journal of Cellular Physiology, 201(1), 1-8.
- Wang, M., et al. (2006). PARP-1 and Ku compete for broken DNA ends in the absence of XRCC1. Nucleic Acids Research, 34(21), 6170-6182.
- Helleday, T. (2010). Homologous recombination in cancer development, treatment and development of drug resistance. Carcinogenesis, 32(7), 949-957.
- Zhang, J., et al. (2016). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Molecules, 21(11), 1459. [Link]
- Li, X., et al. (2017). Anti-Proliferative Activity of Benzamide Analogs in A549 Tumor Cells in Vitro. Proceedings of the 2017 International Conference on Biological and Environmental Engineering (BBE 2017). [Link]
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A Comparative Guide to the In-Vitro and In-Vivo Efficacy of 2-Cyanobenzamide-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The 2-cyanobenzamide scaffold is a privileged structure in medicinal chemistry, serving as a key pharmacophore in a variety of therapeutic agents. Its derivatives have garnered significant interest for their potential as anticancer, antimicrobial, and anti-inflammatory agents. This guide provides an in-depth comparison of the in-vitro and in-vivo efficacy of this compound-based compounds and their close analogs. By examining the experimental data and the underlying methodologies, we aim to provide a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical backbone.
The Bridge from Benchtop to Biological Systems: Understanding the In-Vitro to In-Vivo Translation
The journey of a drug candidate from initial discovery to clinical application is fraught with challenges, a primary one being the translation of promising in-vitro results to tangible in-vivo efficacy.[1] In-vitro assays, conducted in controlled laboratory environments using isolated cells or proteins, are indispensable for high-throughput screening and initial mechanism-of-action studies.[2] However, they often lack the biological complexity of a living organism.[1] In-vivo studies, typically in animal models, introduce critical physiological factors such as absorption, distribution, metabolism, and excretion (ADME), which profoundly influence a compound's activity and toxicity.[3][4] This guide will dissect this crucial transition for this compound-based compounds, highlighting both successes and disparities in their observed efficacy.
In-Vitro Efficacy: Uncovering Molecular Mechanisms and Potency
A diverse array of in-vitro assays is employed to characterize the biological activity of this compound derivatives. These assays are fundamental in determining a compound's potency, selectivity, and mechanism of action at the cellular and molecular level.
Anticancer Activity
The benzamide scaffold is a well-established component of several anticancer agents, particularly Poly (ADP-ribose) polymerase (PARP) inhibitors.[5][6] These drugs exploit the concept of synthetic lethality in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[3]
Key In-Vitro Assays for Anticancer Evaluation:
-
Cell Viability and Cytotoxicity Assays (e.g., MTT, XTT): These colorimetric assays are the first line of screening to determine the concentration at which a compound inhibits cancer cell growth by 50% (IC50).
-
PARP Enzyme Inhibition Assays: These biochemical assays directly measure the ability of a compound to inhibit the catalytic activity of PARP enzymes.[5]
-
Colony Formation Assays: This assay assesses the long-term effect of a compound on the ability of a single cancer cell to proliferate and form a colony.
-
Apoptosis Assays (e.g., Annexin V/PI staining): Flow cytometry-based assays to determine if the compound induces programmed cell death.
-
Cell Cycle Analysis: Determines at which phase of the cell cycle the compound halts cell proliferation.[5]
-
Migration and Invasion Assays (e.g., Transwell assay): Evaluates the compound's ability to inhibit the metastatic potential of cancer cells.[5]
Table 1: In-Vitro Anticancer Activity of Representative Benzamide Derivatives
| Compound/Analog | Cancer Cell Line | Cancer Type | IC50 (µM) | Key Findings & Mechanism | Reference |
| 13f (Benzamide derivative) | HCT116 | Human Colorectal Cancer | 0.30 | Potent PARP-1 inhibitor (IC50 = 0.25 nM), induced G2/M cell cycle arrest and apoptosis. | [5] |
| 13f (Benzamide derivative) | DLD-1 | Human Colorectal Cancer | 2.83 | Significant selectivity over normal colonic epithelial cells. | [5] |
| Compound 38 (2-phenylbenzimidazole) | A549 | Lung Cancer | 4.47 µg/mL | Potent multi-cancer inhibitor. | [7] |
| Compound 38 (2-phenylbenzimidazole) | MDA-MB-231 | Breast Cancer | 4.68 µg/mL | Potent multi-cancer inhibitor. | [7] |
| Compound 38 (2-phenylbenzimidazole) | PC3 | Prostate Cancer | 5.50 µg/mL | Potent multi-cancer inhibitor. | [7] |
| Compound 40 (2-phenylbenzimidazole) | MDA-MB-231 | Breast Cancer | 3.55 µg/mL | High potency against breast cancer cell line. | [7] |
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Benzamide derivatives have shown promise in this area, with studies demonstrating their activity against a range of bacteria and fungi.[8][9][10]
Key In-Vitro Assays for Antimicrobial Evaluation:
-
Broth Microdilution Assay: To determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits visible microbial growth.
-
Disk Diffusion Assay: A qualitative test where a compound-impregnated disk is placed on an agar plate inoculated with a microbe to observe zones of inhibition.
-
Biofilm Disruption Assays: To assess the ability of a compound to break down or prevent the formation of microbial biofilms.
Table 2: In-Vitro Antimicrobial Activity of Representative Benzamide Derivatives
| Compound/Analog | Microbial Strain | Type | MIC (µg/mL) | Key Findings | Reference |
| Compound 5a (N-benzamide derivative) | Bacillus subtilis | Gram-positive bacteria | 6.25 | Excellent activity. | [8] |
| Compound 5a (N-benzamide derivative) | Escherichia coli | Gram-negative bacteria | 3.12 | Excellent activity. | [8] |
| Compound 6b (N-benzamide derivative) | Escherichia coli | Gram-negative bacteria | 3.12 | Better activity. | [8] |
| Compound 6c (N-benzamide derivative) | Bacillus subtilis | Gram-positive bacteria | 6.25 | Better activity. | [8] |
| Compound 5 (2-aminobenzamide derivative) | Aspergillus fumigatus | Fungus | - | More potent than standard Clotrimazole. | [9][10] |
| Compound E23 (Aminobenzamide derivative) | Gram-positive bacteria (including MRSE) | Bacteria | 0.5-2 | Potent activity against several strains. | [11] |
In-Vivo Efficacy: Validating Therapeutic Potential in Complex Biological Systems
Successful in-vitro activity is a prerequisite, but not a guarantee, of in-vivo efficacy. Animal models are essential for evaluating a compound's therapeutic potential in a whole-organism context, providing insights into its pharmacokinetic profile and overall safety.
Anticancer Evaluation in Animal Models
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer research.[12] These models allow for the evaluation of a compound's ability to inhibit tumor growth in a living system.
Key In-Vivo Anticancer Study Parameters:
-
Tumor Growth Inhibition (TGI): The percentage reduction in tumor volume or weight in treated animals compared to a control group.
-
Pharmacokinetic (PK) Analysis: Measurement of drug concentration in plasma over time to determine parameters like half-life, clearance, and bioavailability.[3][4]
-
Pharmacodynamic (PD) Biomarkers: Measurement of target engagement in the tumor tissue (e.g., reduction in PARP activity).
-
Toxicity Assessment: Monitoring for signs of adverse effects, such as weight loss or changes in blood chemistry.
Table 3: In-Vivo Anticancer Efficacy of a Representative Benzamide Analog
| Compound | Animal Model | Cancer Type | Dosing Regimen | Key Efficacy Readout | Key Findings | Reference |
| FBA-TPQ (Makaluvamine analog) | MCF-7 Xenograft in mice | Breast Cancer | 5, 10, and 20 mg/kg/day, 3 days/week | Tumor Growth Inhibition | Dose-dependent inhibition of tumor growth (up to 71.6%). | [12] |
Antimicrobial Evaluation in Animal Models
Infection models in animals are critical for assessing the efficacy of new antimicrobial compounds. These models mimic human infections and allow for the evaluation of a compound's ability to clear the pathogen and improve survival.
Key In-Vivo Antimicrobial Study Parameters:
-
Reduction in Bacterial/Fungal Load: Quantifying the decrease in the number of colony-forming units (CFUs) in target organs (e.g., spleen, liver, lungs).
-
Survival Analysis: Monitoring the survival rate of infected animals treated with the compound versus a control group.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Relating drug exposure to the antimicrobial effect to optimize dosing regimens.
Due to a lack of specific in-vivo antimicrobial studies for this compound derivatives in the reviewed literature, a data table is not provided. However, the principles outlined above would guide such investigations.
Experimental Protocols: A Step-by-Step Guide
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. Below are representative protocols for key in-vitro and in-vivo assays.
In-Vitro Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[13]
In-Vivo Protocol: Human Tumor Xenograft Model
-
Cell Implantation: Subcutaneously inject 1-5 million human cancer cells (e.g., HCT116) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³), measuring them with calipers every 2-3 days.
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer the this compound derivative via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., biomarker assessment).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) and assess the statistical significance of the treatment effect.[12]
Visualizing the Science: Pathways and Workflows
Diagrams are powerful tools for illustrating complex biological processes and experimental designs.
Signaling Pathway: PARP Inhibition and Synthetic Lethality
Caption: Mechanism of synthetic lethality induced by PARP inhibitors in BRCA-deficient cancer cells.
Experimental Workflow: From In-Vitro Screening to In-Vivo Validation
Caption: A generalized workflow for the preclinical evaluation of this compound-based compounds.
Bridging the Gap: Correlating In-Vitro and In-Vivo Data
The correlation between in-vitro potency and in-vivo efficacy is often complex and non-linear. A compound with a low nanomolar IC50 in a cell-based assay may fail in an animal model due to poor pharmacokinetics, rapid metabolism, or unforeseen toxicity.[3][4] Conversely, some compounds may exhibit modest in-vitro activity but prove highly effective in-vivo, perhaps due to conversion to a more active metabolite.
For this compound-based PARP inhibitors, a strong correlation is often observed when the compound can achieve and maintain a plasma concentration above its in-vitro IC50 for a sufficient duration at the tumor site.[3] However, factors such as efflux pump activity in the tumor microenvironment can create a disconnect between plasma concentration and intracellular concentration, leading to reduced efficacy.
Ultimately, a successful drug development campaign relies on a multi-parameter optimization process, where in-vitro potency is balanced with favorable ADME properties. The data presented in this guide for benzamide derivatives illustrates that while in-vitro screening is an essential tool for identifying promising candidates, in-vivo validation is the definitive test of their therapeutic potential.
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Unraveling the Enigma of 2-Cyanobenzamide: A Search for Inhibitory Efficacy
For Researchers, Scientists, and Drug Development Professionals.
In the landscape of molecular discovery, the quest for novel inhibitors is a continuous endeavor. Central to this pursuit is the rigorous evaluation and comparison of new chemical entities against established standards. This guide was intended to provide a comprehensive comparison of the efficacy of 2-Cyanobenzamide with other known inhibitors. However, an exhaustive search of the scientific literature and chemical databases reveals a critical finding: This compound is not documented as a known inhibitor of any specific biological target.
While the initial premise was to delve into a comparative analysis, the available evidence positions this compound primarily as a chemical intermediate, a building block for the synthesis of more complex molecules, rather than a bioactive agent with defined inhibitory properties. This guide, therefore, pivots to address this fundamental discovery and its implications for researchers.
The Identity of this compound: A Chemical Perspective
This compound is a readily available organic compound with the chemical formula C₈H₆N₂O.[1][2] Its structure, featuring both a nitrile (-C≡N) and an amide (-CONH₂) group, makes it a versatile reagent in organic synthesis.[1][2]
Chemical and Physical Properties:
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂O | [1] |
| Molecular Weight | 146.15 g/mol | [1] |
| CAS Number | 17174-98-0 | [1] |
| Appearance | Solid | [3] |
| Melting Point | 172 - 174 °C | [3] |
The investigation into its potential biological activity included searches across multiple databases for any reported bioassays or screening results that would indicate an inhibitory function. These inquiries consistently yielded no data to support the hypothesis that this compound acts as an enzyme inhibitor.
The Benzamide Moiety in Known Inhibitors: A Case of Mistaken Identity?
The benzamide functional group is a common feature in a variety of established inhibitors, most notably the Poly (ADP-ribose) polymerase (PARP) inhibitors.[4][5] This class of drugs has revolutionized the treatment of certain cancers, particularly those with BRCA1/2 mutations.[5]
It is plausible that the association of the benzamide scaffold with potent inhibitory activity in well-known drugs could lead to the assumption that simpler benzamide-containing molecules, such as this compound, might also possess such properties. However, the specific arrangement and substitution of the benzamide are critical for its interaction with the target protein. For instance, in PARP inhibitors, the benzamide core mimics the nicotinamide moiety of the NAD+ substrate, enabling it to bind to the enzyme's active site.[4] The additional structural features of these complex molecules are crucial for their high affinity and selectivity.
Our search did reveal that various benzamide derivatives are being explored as inhibitors for a range of targets. For example, a novel benzamide derivative, VKNG-2, has been shown to inhibit the ABCG2 transporter, a protein associated with multidrug resistance in cancer.[6] This highlights that while the broader benzamide class is rich in biological activity, this activity is highly specific to the full molecular structure, and cannot be extrapolated to simpler, unsubstituted members like this compound.
The Role of this compound in Synthesis
The primary role of this compound in the scientific literature appears to be as a precursor in the synthesis of other compounds. For example, a patent for the synthesis of the well-known PARP inhibitor, Olaparib, describes multi-step synthetic routes where related benzamide structures are key intermediates.[7] This underscores the utility of this compound as a starting material for medicinal chemists, rather than a tool for biological inhibition studies.
Conclusion: A Change in Perspective
The initial objective to compare the efficacy of this compound with other inhibitors has been superseded by the finding that there is no established inhibitory function to compare. This highlights a crucial aspect of scientific inquiry: the importance of verifying the fundamental premise of a study.
For researchers in drug discovery, this compound should be regarded as a valuable chemical reagent for synthesis rather than a direct-acting biological inhibitor. Future research efforts should be directed towards the design and synthesis of novel derivatives of this compound, which may indeed yield potent and selective inhibitors for various therapeutic targets. However, based on current knowledge, this compound itself does not possess the characteristics of an inhibitor suitable for a comparative efficacy study.
This guide serves not as a comparison, but as a clarification of the current scientific understanding of this compound, thereby preventing the misallocation of resources in pursuing it as a direct biological inhibitor.
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A Senior Application Scientist's Guide to the Reproducible Synthesis of 2-Cyanobenzamide
Prepared for: Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-Cyanobenzamide, a crucial intermediate in the development of pharmaceuticals and functional materials, presents a common challenge in process chemistry: achieving high purity and reproducible yields. While multiple synthetic routes are published, their practical reproducibility can vary significantly based on reaction conditions, reagent purity, and scale. This guide provides an in-depth comparison of two prevalent methods for synthesizing this compound, grounded in established chemical principles and supported by experimental data from peer-reviewed and patent literature. Our focus is not merely on the procedural steps but on the underlying causality that governs the success and reproducibility of each method.
Method 1: Selective Monohydrolysis of Phthalonitrile
This approach is elegant in its directness, converting a readily available bulk chemical, phthalonitrile, into the desired product in a single step. The core of this method lies in achieving selective hydrolysis of one of the two nitrile functionalities.
Expertise & Experience: The Principle of Selective Hydrolysis
The primary challenge in this synthesis is preventing the reaction from either failing to proceed or over-hydrolyzing to form phthalic acid or its amide derivatives. The selectivity is achieved by carefully controlling the reaction conditions. The use of a basic catalyst in an alcoholic solvent is key. The base activates a water molecule for nucleophilic attack on one of the nitrile carbons. The reaction is designed to stop after the first hydrolysis, as the resulting amide group is generally less susceptible to further hydrolysis under these controlled conditions than the second nitrile group. A patent describing this process highlights its potential for high selectivity and yield.[1]
Experimental Protocol: Base-Catalyzed Selective Hydrolysis
This protocol is a representative procedure derived from the process described in the patent literature.[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend phthalonitrile (1.0 eq.) in a suitable aliphatic alcohol (e.g., methanol or ethanol).
-
Catalyst Addition: Add a catalytic amount of a strong base (e.g., sodium hydroxide or potassium hydroxide, 0.1-0.2 eq.).
-
Reaction Execution: Heat the mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to maximize the yield of the mono-hydrolyzed product and minimize the formation of byproducts.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Neutralize the catalyst with a dilute acid (e.g., acetic acid or dilute HCl).
-
Purification: The solvent is typically removed under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture) to yield pure this compound. The patent literature reports yields as high as 90% for this transformation.[1]
Trustworthiness: Self-Validating System & Reproducibility
The reproducibility of this method hinges on precise control over stoichiometry and temperature. The primary potential pitfall is the di-hydrolysis of phthalonitrile.
-
Critical Control Point: The molar equivalents of the base and the reaction time are the most critical parameters. A slight excess of base or prolonged reaction times can lead to the formation of undesired byproducts.
-
Validation: The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy (presence of both nitrile and amide peaks), and melting point analysis.
Caption: Workflow for the selective monohydrolysis of phthalonitrile.
Method 2: Amidation of 2-Cyanobenzoic Acid
This classical approach relies on one of the most fundamental reactions in organic chemistry: the formation of an amide from a carboxylic acid. This multi-step method involves the initial formation of a more reactive carboxylic acid derivative, which is then reacted with an ammonia source.
Expertise & Experience: The Principle of Amide Bond Formation
Directly reacting a carboxylic acid with ammonia is challenging because it first forms a stable ammonium salt.[1] To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group. A highly reliable and reproducible method is the conversion of the carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly electrophilic and reacts readily with ammonia to form the amide with high efficiency.
Experimental Protocol: Acyl Chloride Route
This is a robust, two-step laboratory procedure for the synthesis of this compound from 2-cyanobenzoic acid.
-
Step A: Formation of 2-Cyanobenzoyl Chloride
-
Reaction Setup: In a fume hood, charge a round-bottom flask with 2-cyanobenzoic acid (1.0 eq.) and add thionyl chloride (SOCl₂, ~1.5-2.0 eq.), often with a catalytic amount of N,N-dimethylformamide (DMF).
-
Reaction Execution: Gently heat the mixture to reflux (typically around 70-80°C) until the evolution of HCl and SO₂ gas ceases. The completion of the reaction is indicated by the dissolution of the solid starting material and a clear solution.
-
Isolation: Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-cyanobenzoyl chloride is often used directly in the next step without further purification.
-
-
Step B: Amidation
-
Reaction Setup: Cool the crude 2-cyanobenzoyl chloride in an ice bath.
-
Reagent Addition: Slowly and carefully add the acyl chloride to a cooled, concentrated solution of aqueous ammonia (~2.0-3.0 eq.). This reaction is highly exothermic and should be performed with caution.
-
Isolation and Purification: The this compound product typically precipitates out of the solution as a solid. Collect the solid by vacuum filtration, wash it with cold water to remove ammonium chloride, and dry it. Further purification can be achieved by recrystallization from ethanol or a similar solvent.
-
Trustworthiness: Self-Validating System & Reproducibility
This method's reliability stems from the high reactivity of the acyl chloride intermediate, which drives the reaction to completion.
-
Critical Control Point: The primary safety and reproducibility concern is the handling of thionyl chloride and the highly exothermic nature of the amidation step. Slow, controlled addition of reagents is crucial. All operations must be conducted in a well-ventilated fume hood.
-
Validation: The intermediate acyl chloride can be characterized by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of a sharp C=O stretch at a higher wavenumber). The final product's purity should be confirmed by NMR, IR, and melting point analysis.
Caption: Workflow for the synthesis of this compound from 2-cyanobenzoic acid.
Data Presentation: Comparative Analysis of Synthesis Methods
| Parameter | Method 1: Selective Monohydrolysis | Method 2: Amidation of 2-Cyanobenzoic Acid |
| Starting Material | Phthalonitrile | 2-Cyanobenzoic Acid |
| Key Reagents | NaOH or KOH, Aliphatic Alcohol | Thionyl Chloride (SOCl₂), Aqueous Ammonia |
| Reaction Steps | 1 | 2 (Acyl chloride formation + Amidation) |
| Reaction Conditions | Reflux | Step A: Reflux (~80°C); Step B: 0°C to RT |
| Reported Yield | High (up to 90%)[1] | Generally High (typically 80-95% over two steps) |
| Key Advantages | High atom economy, fewer steps, uses bulk starting materials. | Highly reliable and reproducible, well-understood chemistry, drives to completion. |
| Reproducibility Challenges | Preventing over-hydrolysis to di-amide or di-acid requires careful monitoring and control of base stoichiometry and reaction time. | Handling of corrosive and hazardous thionyl chloride. The amidation step is highly exothermic and requires careful temperature control. |
| Scalability | Excellent; well-suited for industrial-scale production. | Good; a standard and scalable laboratory procedure, but waste management (SOCl₂, salts) is a consideration at scale. |
Conclusion and Recommendations
Both reviewed methods offer reproducible and high-yielding pathways to this compound. The choice between them should be guided by the specific context of the synthesis.
-
For large-scale, process-oriented synthesis, Method 1 (Selective Monohydrolysis of Phthalonitrile) is superior. Its single-step nature, high atom economy, and use of inexpensive starting materials make it an economically and environmentally favorable choice for industrial applications. The primary focus for ensuring reproducibility is the development of a robust process control strategy to manage the selective hydrolysis.
-
For versatile, lab-scale synthesis, Method 2 (Amidation of 2-Cyanobenzoic Acid) is an exceptionally reliable choice. The formation of the acyl chloride intermediate is a classic and robust transformation that virtually guarantees a successful subsequent amidation. While it involves an additional step and more hazardous reagents, its predictability and straightforward execution make it ideal for research and development settings where reliability is paramount.
Ultimately, both protocols represent self-validating systems. When executed with careful attention to the principles and control points discussed, they provide dependable routes to a valuable chemical intermediate.
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- (n.d.). Cyanoacetamide. Organic Syntheses.
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A Senior Application Scientist's Guide to Catalysis in 2-Cyanobenzamide Synthesis
Executive Summary
2-Cyanobenzamide is a pivotal intermediate in the synthesis of a wide array of pharmaceuticals and fine chemicals. Its efficient production is critically dependent on the catalytic hydration of a nitrile precursor, most commonly 2-cyanobenzonitrile. This guide provides a head-to-head comparison of dominant catalytic systems, moving beyond a simple listing of options to offer a causal analysis of their performance. We will dissect traditional acid and base catalysis, explore the selectivity of homogeneous transition metal complexes, and detail the sustainable advantages of modern heterogeneous catalysts. By grounding our discussion in mechanistic principles and supporting experimental data, this document serves as a practical resource for researchers, chemists, and process development professionals aiming to optimize the synthesis of this valuable molecule.
Introduction: The Synthetic Importance of this compound
The benzamide structural motif is a cornerstone in medicinal chemistry, and this compound, with its dual reactive sites, is a particularly versatile building block. Its synthesis, however, presents a classic chemical challenge: the selective partial hydrolysis of a nitrile to an amide without proceeding to the thermodynamically stable, yet often undesired, carboxylic acid.[1][2][3] The choice of catalyst is therefore not merely a matter of reaction rate but is the primary determinant of selectivity and overall process efficiency.
The primary synthetic route involves the hydration of 2-cyanobenzonitrile. However, other pathways, such as the ammoxidation of 2-methylbenzonitrile, represent industrially significant alternatives for producing the nitrile precursor itself.[4][5] This guide will focus on the critical hydration step, comparing the catalysts that govern its success.
Catalyst Classification and Mechanistic Overview
The conversion of nitriles to amides can be catalyzed through several distinct mechanisms, broadly categorized as follows.
Acid and Base Catalysis (Homogeneous)
These are the classical methods for nitrile hydrolysis.
-
Acid Catalysis: The reaction is initiated by the protonation of the nitrile's nitrogen atom.[6][7] This crucial step significantly increases the electrophilicity of the nitrile carbon, rendering it susceptible to nucleophilic attack by a weak nucleophile like water.[1][8][9] Subsequent proton transfer and tautomerization yield the amide.[2] While cost-effective, this method often requires harsh conditions and suffers from potential over-hydrolysis to the carboxylic acid.[3][10]
-
Base Catalysis: This pathway involves the direct nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon.[1][2] The resulting intermediate is then protonated by water to form an imidic acid, which tautomerizes to the amide.[2] A common challenge with strong bases is the difficulty in stopping the reaction at the amide stage, as the amide can be further hydrolyzed to a carboxylate salt.[11][12] Milder methods, such as using alkaline hydrogen peroxide, have been developed to improve selectivity.[12]
Transition Metal Catalysis (Homogeneous & Heterogeneous)
Metal centers can activate the nitrile group towards hydrolysis under milder and more selective conditions.
-
Homogeneous Metal Catalysis: Soluble metal complexes, often featuring platinum, palladium, or zinc, can act as Lewis acids to coordinate with the nitrile nitrogen.[13] This coordination activates the nitrile for nucleophilic attack by water, often with high selectivity for the amide product under neutral or near-neutral conditions.[14] These systems can offer high yields but may require costly ligands and present challenges in catalyst separation.[15]
-
Heterogeneous Metal Catalysis: Solid catalysts, such as metal oxides, offer significant operational advantages, including ease of separation, potential for recycling, and suitability for continuous flow processes.[16] Manganese dioxide (MnO₂), for instance, has emerged as a robust and highly selective heterogeneous catalyst for nitrile hydration, avoiding issues of over-hydrolysis and byproduct formation.[16] Ammoxidation catalysts, such as vanadium oxides on supports like alumina or titania, are crucial for the synthesis of the nitrile precursors from alkylaromatics.[5][17][18]
Head-to-Head Catalyst Performance Comparison
The selection of an optimal catalyst depends on a balance of yield, selectivity, reaction conditions, cost, and process scalability. The following table summarizes the performance of key catalytic systems for the synthesis of benzamides from nitriles.
| Catalytic System | Precursor | Typical Conditions | Yield (%) | Selectivity | Advantages | Limitations | Reference |
| H₂SO₄ / HCl | Benzonitrile | Aqueous acid, heat (40-100°C) | Variable | Moderate | Low cost, readily available reagents. | Harsh conditions, over-hydrolysis to carboxylic acid, significant waste stream. | [3][8] |
| NaOH / KOH | Benzonitrile | Aqueous base, mild heat | Variable | Moderate | Inexpensive. | Difficult to stop at the amide stage, formation of carboxylate salts. | [12] |
| Alkaline H₂O₂ | Benzonitrile | NaOH/EtOH, H₂O₂ | Good | High | Milder than strong base hydrolysis, good selectivity for the amide. | Requires careful control of peroxide concentration and temperature. | [12] |
| Pt(II) Complexes | Benzonitrile | Aqueous media, 100-120°C | High | High | High activity and selectivity for amide formation. | Expensive catalyst, potential for product contamination, requires ligand synthesis. | [19] |
| Zn(II)/Oxime System | Benzonitrile | Aqueous media | Good | High | Catalytic for both the metal and the oxime, relatively mild. | More complex catalyst system preparation. | [13] |
| MnO₂ (Amorphous) | Benzonitrile | Water, 30-100°C (Flow) | >95% | Excellent | Highly selective, reusable, suitable for scalable flow chemistry, minimal workup. | Requires specific flow reactor setup. | [16] |
| V₂O₅/Al₂O₃ | 2-Chlorotoluene | Gas phase, NH₃, O₂, ~400°C | ~80% | High | One-step synthesis of nitrile precursor via ammoxidation, high throughput. | High temperatures, gaseous reactants, applicable to precursor synthesis, not hydrolysis. | [5] |
Visualization of Key Processes
To better understand the practical and mechanistic aspects of catalyst selection and function, the following diagrams illustrate key workflows and reaction cycles.
Caption: Diagram 1: General Catalyst Selection Workflow.
Caption: Diagram 2: Acid-Catalyzed Nitrile Hydrolysis.
Caption: Diagram 3: Base-Catalyzed Nitrile Hydrolysis.
Caption: Diagram 4: Heterogeneous Catalysis in a Flow Reactor.
Detailed Experimental Protocols
To provide actionable insights, this section details methodologies for two distinct and effective catalytic systems.
Protocol 1: Heterogeneous Hydration using MnO₂ in a Flow System
Adapted from Battilocchio, C. et al., Org. Lett., 2014.[16]
Objective: To achieve a highly selective and continuous synthesis of this compound with minimal waste and simple product isolation.
Materials:
-
2-Cyanobenzonitrile
-
Deionized Water
-
Amorphous Manganese Dioxide (MnO₂)
-
Flow reactor system (e.g., packed-bed column reactor)
-
Pump system
Procedure:
-
Catalyst Packing: A column reactor is packed with commercially available amorphous manganese dioxide.
-
Reactant Preparation: Prepare a solution of 2-cyanobenzonitrile in water. Co-solvents may be used for substrates with poor water solubility.
-
Reaction Execution: The aqueous solution of the nitrile is continuously pumped through the heated (typically 30-100 °C) MnO₂-packed column. The flow rate is adjusted to ensure sufficient residence time for complete conversion.
-
Product Collection: The output stream from the reactor, containing the product dissolved in the aqueous solvent, is collected.
-
Workup and Isolation: The product is isolated simply by concentrating the collected output stream under reduced pressure. No further purification steps are typically required due to the high selectivity of the catalyst.
-
Catalyst Regeneration: The MnO₂ catalyst demonstrates high stability and can be reused for numerous cycles without significant loss of activity.[16]
Causality: The use of a heterogeneous catalyst in a flow system decouples the reaction from the product, preventing over-hydrolysis. The solid MnO₂ provides active sites for selective hydration while remaining in the reactor, leading to an exceptionally clean product stream and simplifying downstream processing immensely.
Protocol 2: Homogeneous Palladium-Catalyzed Synthesis of 2-Aminobenzophenone from 2-Aminobenzonitrile
This protocol synthesizes a derivative but illustrates a relevant homogeneous metal-catalyzed reaction on a similar substrate. Adapted from BenchChem.[20]
Objective: To synthesize 2-aminobenzophenone via a palladium-catalyzed addition to 2-aminobenzonitrile, showcasing a C-C bond formation reaction on the nitrile group.
Materials:
-
2-Aminobenzonitrile (1.0 equiv.)
-
Sodium benzenesulfinate (2.0 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 10 mol%)
-
2,2'-Bipyridine (bpy, 20 mol%)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Vessel Preparation: To a sealable reaction tube, add 2-aminobenzonitrile, sodium benzenesulfinate, Pd(OAc)₂, and bpy.
-
Inert Atmosphere: Evacuate the tube and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add THF and water (e.g., in a 2:1 ratio) to the mixture via syringe.
-
Reaction: Seal the tube and place it in a preheated oil bath at 80°C. Stir the reaction mixture for the required time (e.g., 48 hours), monitoring progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extraction and Isolation: Extract the aqueous mixture with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[20]
Causality: The palladium catalyst, stabilized by the bipyridine ligand, facilitates the coupling reaction. This homogeneous system allows for intricate bond formations at moderate temperatures, though it necessitates a more involved workup to separate the product from the catalyst and ligands.
Conclusion and Future Outlook
While traditional acid and base catalysis remain viable for the synthesis of this compound, they are often hampered by a lack of selectivity and the generation of significant waste. The field has seen a decisive shift towards more sophisticated catalytic systems.
-
Homogeneous transition metal catalysts offer high selectivity and operate under mild conditions but are constrained by cost and separation challenges.
-
Heterogeneous catalysts , particularly systems like amorphous MnO₂, represent the forefront of efficient and sustainable synthesis. Their high selectivity, reusability, and amenability to continuous flow processing make them exceptionally attractive for both laboratory and industrial-scale production.
Future research will likely focus on developing novel, low-cost, and robust heterogeneous catalysts from earth-abundant metals. Furthermore, the integration of these advanced catalysts into continuous manufacturing platforms will be key to developing more economical, safer, and environmentally benign processes for producing this compound and other critical chemical intermediates.
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Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of 2-Cyanobenzamide
As professionals dedicated to scientific advancement, our responsibility extends beyond discovery to include the safe and conscientious management of the chemical reagents we employ. 2-Cyanobenzamide, a valuable building block in synthetic chemistry, possesses hazards that demand a rigorous and informed approach to its disposal. This guide provides a detailed, step-by-step framework for the proper handling and disposal of this compound waste, ensuring the safety of laboratory personnel and the protection of our environment. The protocols outlined herein are designed to be self-validating systems, integrating procedural steps with the scientific rationale behind them.
Hazard Assessment & Inherent Risks
Understanding the specific hazards of this compound is the foundation of its safe management. The primary risks are not limited to the compound itself but also include its potential reactions with other chemicals.
Toxicological Profile: this compound is classified as a hazardous substance and presents multiple routes of exposure.[1][2]
| Hazard Type | Description | GHS Classification |
| Acute Toxicity (Oral) | Harmful if swallowed.[2][3] | Category 4 |
| Acute Toxicity (Dermal) | Harmful in contact with skin.[2][3] | Category 4 |
| Acute Toxicity (Inhalation) | Harmful if inhaled.[2][3] | Category 4 |
| Skin Irritation | Causes skin irritation.[1][2][3] | Category 2 |
| Eye Irritation | Causes serious eye irritation.[1][2][3] | Category 2 |
| Respiratory Irritation | May cause respiratory irritation.[2][3] | Category 3 |
| Environmental Hazard | Harmful to aquatic life with long-lasting effects.[2] | Chronic Aquatic 3 |
Chemical Incompatibility: The most critical aspect of cyanide compound safety is preventing the generation of highly toxic hydrogen cyanide (HCN) gas. This dictates strict segregation from incompatible materials.
| Incompatible Material | Causality of Hazard |
| Acids | The paramount and most severe incompatibility. Contact with acids will cause a rapid chemical reaction that liberates deadly hydrogen cyanide (HCN) gas, which can be fatal within minutes.[4][5][6] |
| Strong Oxidizing Agents | Can lead to vigorous or violent reactions.[1][7] |
| Strong Bases | Incompatible under certain conditions.[7][8] |
Pre-Disposal Safety Protocols: Mandatory PPE
Before handling this compound for any purpose, including disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). All handling of the compound and its waste must occur within a certified chemical fume hood.[4][9]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[1][8] | Protects against splashes of solutions or contact with solid particulates that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant nitrile gloves.[1] | Prevents skin contact, as the compound is harmful and causes irritation. |
| Body Protection | A standard laboratory coat. An impervious apron is required if there is a significant risk of splashing.[9] | Protects the body and personal clothing from contamination. |
| Respiratory | Work must be conducted in a chemical fume hood to prevent inhalation.[1][9] | Protects against inhalation of dust or aerosols, which are harmful. |
Waste Segregation & Containment: A Critical Step
Proper segregation is the most crucial step in preventing accidental exposures and ensuring compliant disposal. Under no circumstances should cyanide-containing waste be mixed with other waste streams.[9][10]
Core Principle: All materials contaminated with this compound are considered hazardous cyanide waste and must be disposed of through an approved hazardous waste program.[10][11]
-
Dedicated Containers: Use separate, dedicated, and clearly labeled containers for solid and liquid cyanide waste.[10] These containers should be made of a compatible material like high-density polyethylene (HDPE).
-
Labeling: Every waste container must be clearly labeled. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound Waste"
-
A clear warning: "Danger: Cyanide Compound. Do Not Mix with Acids - Liberates Toxic Hydrogen Cyanide Gas."
-
-
Storage: Store sealed waste containers in a cool, dry, and well-ventilated secondary containment area, away from all incompatible materials, especially acids.[1][4] Access to this area should be restricted.[4]
Step-by-Step Disposal & Decontamination Protocols
These protocols provide a direct, procedural guide for managing different forms of this compound waste.
Protocol 4.1: Disposal of Unused Compound and Contaminated Solids
This procedure applies to expired reagents, excess material from a reaction, and contaminated consumables like weighing paper, gloves, and paper towels.
-
Work Area: Perform all steps inside a certified chemical fume hood.
-
Containment: Carefully sweep solid this compound and other contaminated dry materials into a suitable container.[1] For added safety, contaminated items like gloves and wipes can be placed in a 6-mil plastic bag, sealed, and then placed into the final solid waste container.[11]
-
Sealing and Labeling: Securely close the solid hazardous waste container. Ensure it is labeled correctly as per the instructions in Section 3.
-
Storage: Move the sealed container to the designated hazardous waste accumulation area.
-
Pickup: Arrange for disposal by contacting your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.[10][11]
Protocol 4.2: Decontamination of Glassware and Surfaces
This protocol is essential for safely cleaning and reusing laboratory equipment after contact with this compound. The principle is to maintain an alkaline environment to prevent HCN formation while using an oxidizing agent to convert cyanide to the less toxic cyanate ion.[12]
-
Work Area: Conduct the entire decontamination process within a chemical fume hood.[4][10]
-
Initial Rinse (Alkaline): Prepare a pH 10 buffer solution. Perform an initial rinse of the contaminated glassware or wipe down the contaminated surface with this buffer. This step ensures alkalinity.[4][10]
-
Oxidative Treatment: Prepare a fresh 10% solution of household bleach (sodium hypochlorite). After the initial alkaline rinse, wash the glassware or surface thoroughly with this bleach solution.[4][10] Allow a contact time of at least 15-30 minutes.
-
Waste Collection: All rinsate from both the buffer and bleach steps is considered hazardous liquid cyanide waste. Collect it in the designated liquid waste container.[4][10]
-
Final Cleaning: After decontamination, the glassware can be washed with standard laboratory detergent and water.
-
Disposal of Consumables: All wipes, gloves, and other materials used during decontamination must be disposed of as solid cyanide hazardous waste.[10]
Emergency Procedures: Spill Management
Immediate and correct response to a spill is critical to mitigating risk.
-
Small Spill (Contained within a Fume Hood):
-
Ensure proper PPE is worn.
-
Alert others in the immediate area.
-
Gently cover the spill with an inert absorbent material like sand or vermiculite to avoid raising dust.[1][13]
-
Carefully sweep the absorbed material into a designated solid cyanide hazardous waste container.[1]
-
Decontaminate the spill area using the procedure outlined in Protocol 4.2.[10]
-
-
Large Spill (or Any Spill Outside a Fume Hood):
-
Alert all personnel in the laboratory and activate the nearest fire alarm if necessary.
-
Close the laboratory doors to contain the area.
-
Call your institution's emergency number (e.g., EH&S, Campus Police) immediately and report a spill of a toxic cyanide compound.[4]
-
Provide the Safety Data Sheet (SDS) to emergency responders.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams.
Caption: Decision workflow for this compound waste management.
Regulatory Compliance
The disposal of this compound is governed by federal and local regulations. Chemical waste generators are legally required to determine if a discarded chemical is classified as hazardous waste and must consult these regulations for complete and accurate classification.[1] Key regulatory bodies in the United States include:
-
Environmental Protection Agency (EPA): Sets standards for hazardous waste disposal under the Resource Conservation and Recovery Act (RCRA). Many cyanide compounds are listed as acutely toxic wastes (P-listed).[11]
-
Occupational Safety and Health Administration (OSHA): Mandates safe handling practices in the workplace, including hazard communication and PPE requirements.[1][14]
Always consult your institution's specific Chemical Hygiene Plan and your EH&S department, as they will provide guidance that incorporates both federal and local requirements.[11]
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A Comprehensive Guide to Personal Protective Equipment for Handling 2-Cyanobenzamide
For the modern researcher, scientist, and drug development professional, safety is not merely a checklist but the foundation of groundbreaking work. This guide provides essential, immediate, and actionable intelligence on the safe handling of 2-Cyanobenzamide, with a focus on personal protective equipment (PPE). As Senior Application Scientists, we understand that true laboratory safety is achieved through a deep understanding of the "why" behind each procedural step. This document is structured to provide that understanding, empowering you to work safely and effectively.
The Critical Importance of Proper PPE for this compound
This compound is a compound with significant health hazards. It is classified as toxic if swallowed or in contact with skin, causes severe skin burns and eye damage, and may cause an allergic skin reaction.[1] Furthermore, it is suspected of causing cancer and of damaging fertility or the unborn child, and may cause damage to organs through prolonged or repeated exposure.[1] Given these risks, a comprehensive PPE strategy is not just recommended—it is imperative for ensuring personal and environmental safety.
Hazard Profile of this compound
A thorough understanding of the hazards associated with this compound informs the selection and use of appropriate PPE.
| Hazard Classification | Description |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or toxic if swallowed, in contact with skin, or inhaled.[1][2][3] |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation.[1][2] |
| Serious Eye Damage/Irritation | Causes serious eye damage.[1][2] |
| Skin Sensitization | May cause an allergic skin reaction.[1] |
| Carcinogenicity | Suspected of causing cancer.[1] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child.[1] |
| Specific Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure.[1] It may also cause respiratory irritation.[2][3] |
| Aquatic Hazard | Harmful to aquatic life with long-lasting effects.[1] |
Core PPE Requirements for Handling this compound
The following table outlines the minimum recommended PPE for handling this compound in a laboratory setting. The level of protection may need to be escalated based on the scale of the operation and a risk assessment of the specific procedure.
| PPE Component | Specification | Rationale |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile). | To prevent skin contact, as this compound is toxic and corrosive upon dermal exposure.[4] |
| Eye and Face Protection | Government-approved safety goggles or a face shield.[4] | To protect against splashes and dust that can cause severe eye damage.[5] |
| Skin and Body Protection | Long-sleeved laboratory coat. | To protect the skin from accidental contact.[1] |
| Respiratory Protection | Government-approved respirator.[4] | Required when engineering controls are insufficient to maintain exposure below acceptable limits, or during large-scale operations or emergencies.[1] |
Procedural Guidance: Donning and Doffing of PPE
The order of donning and doffing PPE is critical to prevent cross-contamination.
Donning Procedure:
-
Lab Coat: Put on a clean, long-sleeved lab coat and fasten it completely.
-
Respirator (if required): Perform a seal check to ensure a proper fit.
-
Eye and Face Protection: Put on safety goggles and/or a face shield.
-
Gloves: Don chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.
Doffing Procedure:
-
Gloves: Remove gloves using a proper technique to avoid touching the outer surface with bare hands.
-
Lab Coat: Remove the lab coat by rolling it inside out, without touching the exterior.
-
Eye and Face Protection: Remove goggles or face shield from the back.
-
Respirator (if required): Remove the respirator without touching the front.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[4]
Operational Plan for Handling this compound
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.[1]
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[4][6]
Safe Handling Practices:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3][4]
-
Avoid contact with eyes, skin, and clothing.[4]
-
Do not eat, drink, or smoke in areas where this compound is handled.[4][6]
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.[1][8]
-
Keep refrigerated and under an inert atmosphere.[1]
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][8]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and personal exposure.
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, absorbent paper) in a designated, sealed, and properly labeled container.[9]
-
Disposal Route: Dispose of the waste through an approved waste disposal plant.[7][10] Do not allow the material to enter drains or water systems.[1][4]
-
Empty Containers: Empty containers may retain product residues and should be disposed of in the same manner as the chemical waste.[9]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE Selection Workflow for this compound
References
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- New Jersey Department of Health. (n.d.). HAZARD SUMMARY.
- (2023, February 19). SDS US.
- New York State Department of Environmental Conservation. (n.d.). Managing and Disposing of Household Hazardous Waste.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
